3-Acetyl-4-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQMOHIQAIRPQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Acetyl-4-fluorobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetyl-4-fluorobenzoic acid is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, a ketone, and a fluorine atom—on the benzene ring imparts a unique combination of reactivity and physicochemical properties. This technical guide provides a comprehensive overview of the predicted chemical properties, spectroscopic characteristics, and potential applications of this compound. It also outlines detailed, field-proven methodologies for its synthesis, purification, and analysis, drawing upon established principles of organic chemistry and data from closely related analogues. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.
Introduction: The Strategic Importance of Fluorinated Aromatic Scaffolds
The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug discovery and materials science.[1] The unique properties of the fluorine atom, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological and physical characteristics.[2] Specifically, fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[1]
Substituted benzoic acids, in turn, are fundamental scaffolds in the synthesis of a vast array of pharmaceuticals and functional materials.[3] The carboxylic acid group provides a versatile handle for derivatization, enabling the formation of esters, amides, and other functional groups.
This compound combines these advantageous features, presenting a trifunctionalized platform for chemical elaboration. The interplay between the electron-withdrawing acetyl and carboxylic acid groups and the electronegative fluorine atom is predicted to influence the molecule's acidity, reactivity in electrophilic and nucleophilic substitution reactions, and its potential as a precursor for more complex molecular architectures. While direct experimental data for this specific isomer is not extensively available in public literature, this guide will provide a robust, predictive overview based on the well-understood chemistry of its constituent functional groups and data from closely related compounds such as 2-Acetyl-4-fluorobenzoic acid.[4]
Predicted Physicochemical Properties
The chemical properties of this compound are dictated by the electronic effects of its substituents. The carboxylic acid and acetyl groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[5] The fluorine atom is also electron-withdrawing via the inductive effect but can act as a weak electron-donating group through resonance.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₉H₇FO₃ | - |
| Molecular Weight | 182.15 g/mol | Based on atomic weights. |
| Appearance | White to off-white crystalline solid | Analogy with similar substituted benzoic acids.[2] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). | General solubility of benzoic acid derivatives.[2] |
| pKa | Predicted to be lower (more acidic) than benzoic acid (pKa ≈ 4.2) and 4-fluorobenzoic acid (pKa ≈ 4.14).[6] | The electron-withdrawing acetyl group is expected to further stabilize the carboxylate anion, increasing acidity.[7] |
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is characterized by the distinct functionalities of its substituents.
Acidity and the Carboxylic Acid Group
The carboxylic acid moiety is the most acidic proton in the molecule. The acidity of substituted benzoic acids is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase acidity by stabilizing the negative charge of the conjugate base (the carboxylate anion) through inductive effects and resonance.[8] Both the fluorine atom and the acetyl group are electron-withdrawing, and therefore, this compound is predicted to be a stronger acid than benzoic acid.[7]
The carboxylic acid can undergo typical reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst.
-
Amidation: Reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acid chloride).
-
Reduction: Conversion to a primary alcohol using strong reducing agents like lithium aluminum hydride.
Reactions of the Acetyl Group
The acetyl group's carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. The ketone can also be a site for condensation reactions.[4] Key transformations include:
-
Reduction: Reduction to a secondary alcohol using reagents like sodium borohydride.
-
Oxidation: The acetyl group can be oxidized to a carboxylic acid under harsh conditions (e.g., using a strong oxidizing agent), which would result in a dicarboxylic acid derivative.
-
Condensation Reactions: The alpha-protons of the acetyl group are weakly acidic and can be removed by a strong base to form an enolate, which can then participate in aldol-type condensation reactions.
Aromatic Substitution Reactions
The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups (acetyl and carboxyl).[5] The directing effects of the substituents would guide incoming electrophiles. The fluorine atom is an ortho, para-director, while the acetyl and carboxyl groups are meta-directors. The positions on the ring are therefore subject to competing directing effects, and the outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.
Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly at the position activated by the electron-withdrawing groups.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the structure and purity of this compound. The following are predicted spectroscopic data based on the analysis of similar compounds.
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects and positions of the substituents.
-
Aromatic Protons (Ar-H): Expected in the range of 7.0-8.5 ppm. The specific shifts and multiplicities will depend on the coupling between the protons and with the fluorine atom.
-
Acetyl Protons (-COCH3): A singlet is expected around 2.5-2.7 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically >10 ppm.
13C NMR Spectroscopy
The 13C NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbons: The carboxylic acid carbonyl is expected around 165-175 ppm, and the ketone carbonyl around 195-205 ppm.
-
Aromatic Carbons: Signals for the six aromatic carbons will appear in the range of 115-140 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Methyl Carbon: The methyl carbon of the acetyl group is expected around 25-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm-1.
-
C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm-1.
-
C=O Stretch (Ketone): A strong absorption around 1680-1700 cm-1.
-
C-F Stretch: A strong band in the region of 1000-1300 cm-1.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.
Mass Spectrometry
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M+): Expected at m/z = 182.15.
-
Fragmentation: Common fragmentation patterns would involve the loss of -OH, -COOH, and -CH3CO fragments.
Experimental Protocols
The following protocols are proposed for the synthesis, purification, and analysis of this compound, based on established methodologies for similar compounds.
Synthesis of this compound
A plausible synthetic route to this compound is via the Friedel-Crafts acylation of 4-fluorobenzoic acid.
Reaction Scheme:
A visual representation of the proposed synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-fluorobenzoic acid (1 equivalent).
-
Solvent and Catalyst: Add a suitable dry, inert solvent such as dichloromethane or 1,2-dichloroethane. Cool the mixture in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise while stirring.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used for recrystallization to obtain a pure crystalline product.
-
Column Chromatography: If recrystallization is not effective, purification can be achieved using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analytical Workflow
Workflow for the analysis of this compound.
Applications in Drug Discovery and Materials Science
This compound is a promising scaffold for the development of novel therapeutic agents and functional materials.
Medicinal Chemistry
The trifunctional nature of this molecule allows for diverse chemical modifications to explore structure-activity relationships (SAR).
-
As a Precursor for Heterocyclic Compounds: The acetyl and carboxylic acid groups can be used to construct a variety of heterocyclic ring systems, which are prevalent in many drug classes.
-
Derivatization for Lead Optimization: The carboxylic acid can be converted to amides or esters to modulate solubility and cell permeability. The ketone can be modified to explore interactions with target proteins.
-
Fragment-Based Drug Design: This molecule can serve as a valuable fragment for screening against biological targets.
Materials Science
The rigid aromatic core and the presence of polar functional groups make this compound a candidate for the synthesis of:
-
Polymers: It can be incorporated as a monomer in the synthesis of polyesters and polyamides with potentially enhanced thermal stability due to the fluorine substitution.[3]
-
Liquid Crystals: The rod-like shape of the molecule could be exploited in the design of liquid crystalline materials.
Safety and Handling
Based on safety data for analogous compounds like 4-fluorobenzoic acid and other substituted benzoic acids, this compound should be handled with care.
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.[11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a strategically important, yet underexplored, chemical entity with considerable potential in both medicinal chemistry and materials science. This in-depth technical guide has provided a predictive yet scientifically grounded overview of its chemical properties, reactivity, and spectroscopic characteristics. The outlined experimental protocols for its synthesis and analysis offer a practical starting point for researchers. As the demand for novel fluorinated building blocks continues to grow, the exploration of molecules such as this compound will be crucial for advancing the frontiers of drug discovery and materials innovation.
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Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]
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Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? (2017). Quora. [Link]
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Introduction: The Strategic Value of Fluorinated Keto-Acids
An In-Depth Technical Guide to Acetyl-Fluorobenzoic Acid Isomers for Advanced Research
A Note on Isomer Specificity: This guide addresses the chemical class of acetyl-fluorobenzoic acids. Initial searches for "3-Acetyl-4-fluorobenzoic acid" did not yield a registered CAS number or significant technical literature, suggesting it is not a commonly synthesized or commercially available compound. Therefore, this guide will focus on the well-documented and commercially available structural isomer, 2-Acetyl-4-fluorobenzoic acid (CAS No. 1334325-35-7) [1], as a representative molecule of this class. The principles, synthetic logic, and applications discussed herein are broadly applicable to related isomers.
2-Acetyl-4-fluorobenzoic acid belongs to a class of highly valuable fluorinated aromatic building blocks. Its structure is distinguished by three key functional groups on a benzene ring: a carboxylic acid, a ketone, and a fluorine atom. This trifecta of functionalities provides a versatile scaffold for chemical modification, making it a prized intermediate in medicinal and materials chemistry.
The strategic incorporation of fluorine into drug candidates can profoundly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[2][3] The acetyl and carboxylic acid groups serve as reactive handles for a wide array of chemical transformations, including amidation, esterification, and condensation reactions. This guide provides a technical overview of the synthesis, properties, and applications of 2-Acetyl-4-fluorobenzoic acid for professionals in research and drug development.
Part 1: Physicochemical and Spectroscopic Profile
The precise arrangement of functional groups in 2-Acetyl-4-fluorobenzoic acid dictates its physical properties and spectroscopic fingerprint.
Physicochemical Properties
The following table summarizes the key physicochemical data for 2-Acetyl-4-fluorobenzoic acid.
| Property | Value | Source |
| CAS Number | 1334325-35-7 | [1] |
| Molecular Formula | C₉H₇FO₃ | [1] |
| Molecular Weight | 182.15 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Purity | ≥98% (Commercially available) | [1] |
Spectroscopic Data Analysis
Unambiguous identification of fluorinated benzoic acid isomers relies on a combination of spectroscopic methods.[4] While specific experimental spectra for 2-Acetyl-4-fluorobenzoic acid are not publicly available, its characteristic features can be reliably predicted based on well-established principles of spectroscopy.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm). The acetyl group protons will present as a sharp singlet around 2.5-2.7 ppm. The coupling between the fluorine atom and adjacent protons (H-F coupling) will result in characteristic splitting patterns (doublets or doublet of doublets).
-
¹³C NMR (Carbon NMR): The carbon spectrum will show nine distinct signals. The carbonyl carbons of the carboxylic acid and the acetyl group will be the most downfield (typically >165 ppm). The carbon atom directly bonded to the fluorine will exhibit a large C-F coupling constant, a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of its functional groups. Key expected peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the acetyl group (~1680-1700 cm⁻¹), another C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), and a C-F stretch (~1100-1300 cm⁻¹).[4]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 182.15. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Part 2: Synthesis and Reaction Chemistry
The synthesis of specifically substituted aromatic compounds like 2-Acetyl-4-fluorobenzoic acid requires careful control of regioselectivity.
Synthetic Pathway: Directed Ortho-Metalation and Acylation
A plausible and regioselective route to synthesize 2-Acetyl-4-fluorobenzoic acid involves a Directed Ortho-Metalation (DoM) strategy. Standard Friedel-Crafts acylation of 4-fluorobenzoic acid would be challenging due to the deactivating nature of the carboxylic acid group and would likely lead to a mixture of products. The DoM approach offers superior control.
Causality of Experimental Choices:
-
Protection: The carboxylic acid is a potent ortho-directing group for metalation but is acidic. It must first be protected, for instance, as a pivaloyl amide, which is a robust directing group.
-
Lithiation: Strong lithium bases like n-butyllithium or s-butyllithium are used to deprotonate the position ortho to the directing group. The fluorine at the C4 position also helps activate the C3 and C5 positions, but the directing amide group is stronger and will selectively direct lithiation to the C2 position.
-
Acylation: An acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, is introduced to react with the lithiated intermediate.
-
Deprotection: The directing group is removed under harsh acidic or basic conditions to reveal the carboxylic acid, yielding the final product.
Detailed Experimental Protocol (Predictive)
This protocol is a predictive model based on established organic chemistry principles.
-
Protection of 4-fluorobenzoic acid: Convert 4-fluorobenzoic acid to its corresponding N,N-diethylamide. This is typically achieved by first converting the acid to its acid chloride using thionyl chloride (SOCl₂) and then reacting it with diethylamine.
-
Directed Ortho-Metalation: Dissolve the N,N-diethyl-4-fluorobenzamide in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add s-butyllithium (s-BuLi) dropwise and stir for 1-2 hours to ensure complete formation of the lithiated species at the C2 position.
-
Acetylation: Add acetyl chloride or another suitable acetylating agent to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature.
-
Work-up and Hydrolysis: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. The crude amide intermediate is then subjected to vigorous acid hydrolysis (e.g., refluxing in 6M HCl) for several hours to cleave the amide and yield 2-Acetyl-4-fluorobenzoic acid.
-
Purification and Validation: The final product is purified by recrystallization or column chromatography. The structure and purity must be confirmed using the spectroscopic methods outlined in Part 1 (NMR, IR, MS) and by melting point analysis.
Synthesis Workflow Diagram
Caption: Directed Ortho-Metalation synthesis of 2-Acetyl-4-fluorobenzoic acid.
Part 3: Applications in Research and Drug Development
2-Acetyl-4-fluorobenzoic acid is not an end product but a versatile intermediate. Its value lies in the strategic combination of its functional groups, which allows it to be incorporated into larger, more complex molecules with potential biological activity.
-
Role of the Fluorine Atom: As established in medicinal chemistry, the C-F bond is exceptionally stable. Introducing fluorine at the C4 position can block a potential site of metabolic oxidation, thereby increasing the in vivo half-life of a drug derived from this scaffold.[2]
-
Role of the Carboxylic Acid: This group is a key pharmacophoric feature and a synthetic handle. It can form ionic bonds or hydrogen bonds with biological targets and is readily converted into esters, amides, or other functional groups to modulate a compound's properties or link it to other molecular fragments.
-
Role of the Acetyl Group: The ketone functionality can act as a hydrogen bond acceptor in ligand-receptor interactions. Synthetically, it provides a site for reactions such as reductions to form secondary alcohols, reductive aminations to introduce new amine substituents, or aldol-type condensations to build molecular complexity. The increased electrophilicity of ketones adjacent to fluorine atoms makes them potent inhibitors of serine and cysteine proteases.[5][6]
Utility as a Chemical Intermediate
The diagram below illustrates how each functional group on 2-Acetyl-4-fluorobenzoic acid can be independently addressed to generate a diverse library of derivative compounds for screening in drug discovery programs.
Caption: Synthetic utility of 2-Acetyl-4-fluorobenzoic acid as a building block.
Part 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Acetyl-4-fluorobenzoic acid is not widely available, the hazard profile can be inferred from related fluorinated benzoic acids.
-
Hazard Classification: Expected to be classified as an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7]
-
Handling Precautions: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
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An In-Depth Technical Guide to the Structural Elucidation of 3-Acetyl-4-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative for Unambiguous Structural Verification
In the landscape of drug discovery and materials science, the precise molecular structure of a compound is its foundational blueprint. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate and confirm the structure of 3-Acetyl-4-fluorobenzoic acid (C₉H₇FO₃). This molecule, featuring a carboxylic acid, a ketone, and a fluorine substituent on an aromatic ring, presents a valuable case study in applying modern spectroscopic techniques to resolve positional isomerism and confirm functional group placement.
For researchers in medicinal chemistry, the specific arrangement of these functional groups is critical, as even minor positional changes, such as in its isomer 2-Acetyl-4-fluorobenzoic acid, can drastically alter a molecule's biological activity, metabolic stability, and safety profile.[1] This guide is structured not as a rigid protocol, but as a logical workflow, demonstrating how multiple analytical techniques are synergistically employed to build an irrefutable structural case, from initial synthesis to final confirmation.
Part 1: Synthesis Strategy and Anticipated Isomeric Challenges
A robust structural elucidation begins with an understanding of the synthetic route, as this informs potential side-products and impurities. A plausible and efficient method for synthesizing acetyl-fluorobenzoic acids is the Friedel-Crafts acylation , a cornerstone of aromatic chemistry.[2]
The proposed synthesis would involve the acylation of 4-fluorobenzoic acid. In this electrophilic aromatic substitution, the fluorine atom is an ortho-, para- director. Since the para position is occupied by the carboxylic acid, electrophilic attack is directed to the ortho positions (C2 and C6). The carboxylic acid group, however, is a deactivating group and a meta- director. The interplay of these directing effects complicates the synthesis. The fluorine's ortho-directing effect is generally stronger, but the deactivating nature of the carboxyl group can lead to a mixture of products or require specific catalysts to enhance regioselectivity.[3] This creates the primary analytical challenge: distinguishing the desired 3-acetyl isomer from the potentially more favored 2-acetyl isomer.
Caption: Synthetic pathway for this compound.
Part 2: A Multi-Spectroscopic Approach to Elucidation
No single technique can provide absolute structural proof. The core of a rigorous elucidation lies in the integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Mass Spectrometry (MS): The First Step in Molecular Verification
Mass spectrometry serves as the initial checkpoint, confirming the molecular weight and elemental composition of the synthesized product.
Experimental Protocol (Electron Ionization - EI-MS):
-
Sample Preparation: A minute quantity of the purified solid is introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the relative abundance of each ion.
Data Interpretation: The primary goal is to identify the molecular ion peak (M⁺). For this compound (C₉H₇FO₃), the expected molecular weight is 182.15 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental formula by measuring the exact mass to within a few parts per million.
| Ion Type | Expected m/z (Monoisotopic) | Interpretation |
| [M]⁺ | 182.0379 | Molecular Ion: Confirms the overall molecular formula C₉H₇FO₃. |
| [M-CH₃]⁺ | 167.0148 | Loss of the acetyl methyl group, a common fragmentation for methyl ketones. |
| [M-COOH]⁺ | 137.0454 | Loss of the carboxylic acid group, characteristic of benzoic acids.[4] |
| [C₇H₄FO]⁺ | 123.0246 | Subsequent loss of CO from the [M-COOH]⁺ fragment. |
Table 1: Predicted Mass Spectrometry Fragmentation for this compound.
The fragmentation pattern provides crucial clues about the functional groups present, but it cannot, on its own, distinguish between the 2-acetyl and 3-acetyl isomers, which are expected to produce very similar mass spectra.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.
Experimental Protocol (Attenuated Total Reflectance - ATR-IR):
-
Background Scan: An IR spectrum of the clean, empty ATR crystal is recorded as a background.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact, and the sample is scanned with infrared light over a range of 4000-400 cm⁻¹. The instrument records the absorbance at each wavenumber.
Data Interpretation: The IR spectrum will confirm the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid (-COOH) | Confirms the presence of the highly hydrogen-bonded acid proton.[5] |
| ~1700 | C=O stretch | Carboxylic Acid (-COOH) | Strong, sharp peak confirming the carboxyl carbonyl. |
| ~1680 | C=O stretch | Ketone (-COCH₃) | Confirms the acetyl group's carbonyl, typically at a slightly lower frequency. |
| ~1600, ~1475 | C=C stretches | Aromatic Ring | Indicates the presence of the benzene ring. |
| ~1250 | C-F stretch | Aryl-Fluoride | Strong absorbance confirming the fluorine substituent on the aromatic ring. |
| 900-675 | C-H bend (out-of-plane) | Aromatic Ring Substitution | The specific pattern in this region can provide clues about the substitution pattern (e.g., 1,2,4-trisubstituted). |
Table 2: Predicted Infrared Absorption Frequencies for this compound.
Like MS, IR spectroscopy confirms the constituent parts of the molecule but provides limited information to definitively distinguish between positional isomers. The key to solving the structural puzzle lies with NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this specific problem, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential.
Experimental Protocol (¹H, ¹³C, ¹⁹F NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C) in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. The instrument is locked onto the solvent's deuterium signal, and the sample is shimmed to optimize magnetic field homogeneity.
-
Pulsing and Detection: A series of radiofrequency pulses are applied to excite the nuclei of interest (¹H, ¹³C, or ¹⁹F). The resulting signals (Free Induction Decay - FID) are detected, Fourier transformed, and processed to generate the NMR spectrum.
Data Interpretation and Isomer Differentiation:
The key to distinguishing the 3-acetyl from the 2-acetyl isomer lies in the analysis of the aromatic region of the ¹H NMR spectrum, specifically the chemical shifts and the spin-spin coupling (J-coupling) patterns.
Caption: Logic flow for distinguishing isomers using NMR data.
¹H NMR Analysis:
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield (>12 ppm).
-
Acetyl Protons (-CH₃): A sharp singlet around 2.5-2.7 ppm, integrating to 3 protons.
-
Aromatic Protons (Ar-H): This is the diagnostic region. For the 3-acetyl isomer , we predict three distinct signals:
-
H-2: A doublet, coupled only to H-6 (meta-coupling, J ≈ 2-3 Hz).
-
H-5: A doublet, coupled only to the fluorine atom (meta-coupling, J ≈ 4-6 Hz).
-
H-6: A doublet of doublets, coupled to both H-2 (meta-coupling) and the fluorine atom (ortho-coupling, J ≈ 8-10 Hz). In contrast, the 2-acetyl isomer would show a different pattern, with H-3 coupled only to fluorine, H-5 coupled to both H-6 and fluorine, and H-6 coupled only to H-5. The unique coupling pattern observed in the experimental spectrum allows for unambiguous assignment.
-
¹³C NMR Analysis: Due to the lack of symmetry, both isomers are expected to show 9 distinct carbon signals: 6 for the aromatic ring, 1 for the carboxylic carbonyl, 1 for the ketone carbonyl, and 1 for the acetyl methyl group. The chemical shifts, particularly those of the aromatic carbons, will differ due to the varied electronic environments. The carbon directly bonded to the fluorine atom will appear as a doublet with a large ¹J_CF coupling constant (~250 Hz).[6][7]
| Carbon Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key ¹H Coupling |
| -C OOH | ~167 | >12 (s, 1H) | N/A |
| -C OCH₃ | ~197 | N/A | N/A |
| -COC H₃ | ~27 | ~2.6 (s, 3H) | N/A |
| C -1 (C-COOH) | ~132 | N/A | N/A |
| C -2 | ~128 | ~8.2 (d) | J ≈ 2-3 Hz (meta to H-6) |
| C -3 (C-Acetyl) | ~138 | N/A | N/A |
| C -4 (C-F) | ~165 (d, ¹JCF≈255 Hz) | N/A | N/A |
| C -5 | ~118 (d, ²JCF≈22 Hz) | ~7.4 (d) | J ≈ 4-6 Hz (meta to F) |
| C -6 | ~134 (d, ³JCF≈7 Hz) | ~8.1 (dd) | J ≈ 8-10 Hz (ortho to F), J ≈ 2-3 Hz (meta to H-2) |
Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆).
Conclusion: A Synthesis of Evidence
The structural elucidation of this compound is a clear demonstration of the power of a multi-faceted analytical approach. While mass spectrometry and infrared spectroscopy provide rapid confirmation of the molecular formula and constituent functional groups, they are insufficient to resolve the critical issue of positional isomerism inherent in the synthetic route.
It is the detailed analysis of NMR spectroscopy—specifically the spin-spin coupling patterns in the ¹H spectrum and the C-F coupling in the ¹³C spectrum—that provides the definitive, unambiguous evidence. By systematically interpreting the data from each technique and comparing it against the predicted data for all possible isomers, a scientist can confidently and authoritatively assign the correct structure. This rigorous, self-validating process is the bedrock of chemical research and development, ensuring the integrity and reliability of molecular science.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
-
Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved January 11, 2026, from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). [Link]
-
NIST. (n.d.). Benzoic acid, 4-fluoro-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2020). Mass spectrum of 4-fluorobenzoic acid obtained using GlowFlow.... Retrieved January 11, 2026, from [Link]
-
Royal Society of Chemistry. (2015). Supplementary Information. Retrieved January 11, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 11, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. rsc.org [rsc.org]
- 7. 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Acetyl-4-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the core physicochemical properties of 3-Acetyl-4-fluorobenzoic acid. As a fluorinated aromatic carboxylic acid, this compound and its isomers are of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for the 3-acetyl isomer in public literature, this guide establishes a framework for its characterization. We will project its expected properties based on the well-documented characteristics of its structural analogs, such as 2-acetyl-4-fluorobenzoic acid and various fluorobenzoic acids. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of these properties, ensuring researchers can validate them in their own laboratories.
Introduction and Molecular Identity
This compound belongs to a class of substituted aromatic compounds whose structural motifs are pivotal in drug discovery. The presence of a carboxylic acid group offers a handle for amide bond formation and salt formulation, the acetyl group provides a site for further chemical modification, and the fluorine atom significantly modulates electronic properties, lipophilicity, and metabolic stability. Understanding the physicochemical profile of this molecule is a prerequisite for its effective application, enabling predictions of its solubility, acidity, reactivity, and potential biological interactions.
While specific data for this compound is scarce, we can deduce its fundamental properties from its molecular formula and predict others by analyzing its structural components and comparing them to known isomers.
Molecular Structure
The structure consists of a benzoic acid backbone substituted with a fluorine atom at position 4 and an acetyl group at position 3. The interplay between these three functional groups—the electron-withdrawing fluorine and acetyl groups and the acidic carboxyl group—defines the molecule's unique chemical personality.
Spectroscopic Characterization of 3-Acetyl-4-fluorobenzoic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Acetyl-4-fluorobenzoic acid (CAS 1505662-44-1), a valuable fluorinated aromatic building block in pharmaceutical and chemical research. While direct experimental spectra for this specific compound are not widely available in public databases, this document leverages established spectroscopic principles and data from analogous structures to provide a robust prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring, featuring a carboxylic acid group, an acetyl group, and a fluorine atom. This combination of electron-withdrawing and directing groups results in a distinct and predictable spectroscopic fingerprint. Understanding these spectral characteristics is crucial for confirming the identity, purity, and structure of the compound in synthetic and analytical workflows.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide unambiguous structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons, the acetyl methyl protons, and the carboxylic acid proton. The chemical shifts and coupling patterns are highly informative of the substitution pattern.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~8.2 - 8.4 | Doublet of doublets | 1H | H-2 |
| ~7.9 - 8.1 | Multiplet | 1H | H-6 |
| ~7.3 - 7.5 | Triplet | 1H | H-5 |
| ~2.6 | Singlet | 3H | Acetyl methyl (-COCH₃) |
Interpretation:
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically between 11.0 and 13.0 ppm. Its exact position can be influenced by the solvent and concentration.
-
Aromatic Protons: The three aromatic protons will resonate in the region of 7.3 to 8.4 ppm.
-
H-2: This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded, appearing at the lowest field. It is expected to be a doublet of doublets due to coupling with H-6 (meta) and the fluorine atom.
-
H-6: This proton is ortho to the acetyl group and will also be significantly deshielded. It will likely appear as a multiplet due to coupling with H-2 (meta) and H-5 (ortho).
-
H-5: This proton is ortho to the fluorine atom and will appear as a triplet due to coupling with H-6 (ortho) and the fluorine atom.
-
-
Acetyl Protons: The three protons of the acetyl methyl group are equivalent and will appear as a sharp singlet around 2.6 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~195 - 200 | Acetyl Carbonyl (C=O) |
| ~165 - 170 | Carboxyl Carbonyl (C=O) |
| ~160 - 165 (d, ¹JCF) | C-4 (C-F) |
| ~135 - 140 | C-1 |
| ~130 - 135 (d) | C-3 |
| ~125 - 130 (d) | C-5 |
| ~120 - 125 (d) | C-6 |
| ~115 - 120 (d) | C-2 |
| ~25 - 30 | Acetyl methyl (-CH₃) |
Interpretation:
-
Carbonyl Carbons: The two carbonyl carbons will appear at the most downfield chemical shifts. The acetyl carbonyl is typically found in the 195-200 ppm range, while the carboxylic acid carbonyl will be around 165-170 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate between 115 and 165 ppm.
-
C-4: The carbon directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly deshielded.
-
The other aromatic carbons will also exhibit smaller carbon-fluorine couplings (²JCF, ³JCF, ⁴JCF), which can aid in their assignment.
-
-
Acetyl Methyl Carbon: The methyl carbon of the acetyl group will appear at the most upfield region, typically between 25 and 30 ppm.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, a single resonance is expected.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -110 to -120 | Multiplet |
Interpretation:
-
The chemical shift of the fluorine atom is sensitive to its electronic environment. For a fluorine atom on a benzene ring with electron-withdrawing groups, a chemical shift in the range of -110 to -120 ppm (relative to CFCl₃) is anticipated.
-
The signal will likely be a multiplet due to coupling with the ortho (H-5) and meta (H-2) protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the carboxylic acid, ketone, and aromatic functionalities.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1680 | Strong | C=O stretch (Acetyl group) |
| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Carboxylic acid) |
| ~1100 | Strong | C-F stretch |
| ~800-900 | Medium-Strong | C-H bend (Aromatic out-of-plane) |
Interpretation:
-
O-H Stretch: A very broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.
-
C=O Stretches: Two distinct and strong carbonyl stretching bands are expected. The carboxylic acid C=O stretch will appear around 1700 cm⁻¹, while the acetyl C=O stretch will be at a slightly lower wavenumber, around 1680 cm⁻¹, due to conjugation with the aromatic ring.
-
Aromatic C=C Stretches: Absorptions in the 1475-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene ring.
-
C-F Stretch: A strong band around 1100 cm⁻¹ is characteristic of the C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 182 | Molecular ion [M]⁺ |
| 167 | [M - CH₃]⁺ |
| 139 | [M - COCH₃]⁺ |
| 123 | [M - COOH - H₂O]⁺ |
| 95 | [C₆H₄F]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (182.15 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for this molecule would include the loss of the acetyl methyl group (m/z 167), the entire acetyl group (m/z 139), and the carboxylic acid group.
Experimental Protocols for Spectroscopic Analysis
To obtain high-quality spectroscopic data for this compound, the following experimental procedures are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-specific probe or by tuning a broadband probe to the fluorine frequency.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Figure 2: General workflow for NMR spectroscopic analysis.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and identify the characteristic absorption bands.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, researchers can confidently identify and characterize this important synthetic building block. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data for this and similar compounds.
References
A Strategic Approach to the Multi-Step Synthesis of 3-Acetyl-4-fluorobenzoic Acid from Fluorobenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetyl-4-fluorobenzoic acid is a valuable fluorinated aromatic building block, sought after in medicinal chemistry and materials science for its utility in synthesizing more complex molecular architectures. The presence of three distinct functional groups—a carboxylic acid, a ketone, and a fluorine atom—provides multiple points for chemical modification. The fluorine substituent, in particular, can significantly influence a compound's metabolic stability, acidity, and binding properties, making it a crucial feature in modern drug design.[1] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, commencing with the readily available starting material, fluorobenzene. The proposed synthetic route is a multi-step process necessitated by the directing effects of the substituents on the aromatic ring. It involves an initial Friedel-Crafts acylation, followed by a haloform oxidation, esterification to protect the resulting carboxylic acid, a second regioselective Friedel-Crafts acylation, and a final deprotection step. Each stage is detailed with mechanistic insights, step-by-step protocols, and critical process parameters, offering a complete blueprint for laboratory execution.
Strategic Overview: A Multi-Step Synthetic Pathway
The direct synthesis of this compound from fluorobenzene is not feasible in a single step due to the challenges in controlling regiochemistry. A logical and strategic multi-step approach is required. The pathway outlined in this guide has been designed to maximize yield and purity by carefully controlling the introduction of each functional group based on established principles of electrophilic aromatic substitution.
The overall transformation is dissected into three primary stages:
-
Part I & II: Synthesis of the key intermediate, 4-fluorobenzoic acid, from fluorobenzene. This is achieved via the synthesis of 4-fluoroacetophenone, followed by its oxidation.
-
Part III: Introduction of the acetyl group at the C-3 position. This critical stage involves protecting the carboxylic acid, performing a regioselective Friedel-Crafts acylation, and subsequent deprotection to yield the final product.
Caption: Overall synthetic workflow from fluorobenzene to this compound.
Part I: Synthesis of 4-Fluoroacetophenone via Friedel-Crafts Acylation
The initial step involves the introduction of an acetyl group to the fluorobenzene ring. This is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[2]
Causality and Regioselectivity
The fluorine atom on the benzene ring is an ortho, para-directing group due to its ability to donate electron density via resonance, which stabilizes the arenium ion intermediate. However, the acylation occurs predominantly at the para position to yield 4-fluoroacetophenone. This high regioselectivity is attributed to steric hindrance; the bulky acylium ion intermediate experiences significantly less spatial repulsion at the para position compared to the ortho position, which is adjacent to the fluorine atom.[3]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from established procedures for the acylation of fluorobenzene.[4][5]
-
Setup: To a 500 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), add anhydrous aluminum chloride (AlCl₃) (1.5 mol).
-
Reagent Addition: Cool the flask in an ice-water bath. Cautiously add fluorobenzene (1.0 mol) to the flask with stirring.
-
Acylation: Slowly add acetyl chloride (1.05 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the internal temperature is maintained between 30-35°C. Gentle cooling may be required.[5]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to 50-60°C. Maintain this temperature with stirring for 1 hour to ensure the reaction goes to completion.[5]
-
Work-up: Cool the reaction mixture back to room temperature and then very slowly and cautiously pour it onto 500 g of crushed ice. This will hydrolyze the aluminum chloride complex and should be done in a well-ventilated fume hood.
-
Extraction: Transfer the heterogeneous mixture to a separatory funnel. Extract the aqueous layer three times with 200 mL portions of methylene chloride.[4]
-
Washing: Combine the organic extracts and wash them sequentially with 200 mL of deionized water, 200 mL of 5% sodium bicarbonate solution, and finally with 200 mL of brine.
-
Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation under reduced pressure to yield the crude 4-fluoroacetophenone.[4]
-
Purification: The product can be further purified by vacuum distillation to achieve high purity.
| Parameter | Value | Reference |
| Catalyst | Aluminum Chloride (AlCl₃) | [5] |
| Acylating Agent | Acetyl Chloride | [5] |
| Solvent | None (Fluorobenzene as reactant) | [5] |
| Temperature | 30-60°C | [5] |
| Reaction Time | ~2 hours | [5] |
| Typical Yield | >90% | [4] |
Part II: Oxidation of 4-Fluoroacetophenone to 4-Fluorobenzoic Acid
The conversion of the methyl ketone group of 4-fluoroacetophenone into a carboxylic acid is a critical oxidation step. The haloform reaction, using a hypochlorite solution, is a highly effective method for this transformation. This reaction is specific to methyl ketones and proceeds under basic conditions to yield a carboxylate, which is then protonated.
Experimental Protocol: Haloform Oxidation
This protocol is based on the oxidation of a similar substrate, 3-bromo-4-fluoroacetophenone, using sodium hypochlorite.[5]
-
Preparation: In a 2 L beaker, add the crude 4-fluoroacetophenone (1.0 mol, still moist from the previous step is acceptable) to 1.7 L of technical-grade sodium hypochlorite solution (chlorine liquor).
-
Reaction: Stir the mixture at room temperature for 1 hour. The reaction is exothermic; maintain the temperature with occasional cooling. After the initial hour, slowly warm the mixture to approximately 65°C and hold for an additional hour.[5]
-
Work-up: Cool the reaction mixture to room temperature. The byproduct, chloroform, may separate and can be removed.
-
Quenching: Add technical sodium bisulfite solution to the clear solution to destroy any excess hypochlorite.
-
Precipitation: Acidify the solution to a pH of 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the 4-fluorobenzoic acid.
-
Isolation: Filter the precipitated white solid using a Büchner funnel and wash thoroughly with cold water.
-
Drying: Dry the product in a vacuum oven to yield pure 4-fluorobenzoic acid.
| Parameter | Value | Reference |
| Oxidizing Agent | Sodium Hypochlorite (NaOCl) | [5] |
| Solvent | Water | [5] |
| Temperature | Room Temperature to 65°C | [5] |
| Reaction Time | ~2 hours | [5] |
| Typical Yield | ~85-90% | [5] |
Part III: Regioselective Acetylation of 4-Fluorobenzoic Acid
Directly acylating 4-fluorobenzoic acid is challenging because both the fluorine and the carboxylic acid groups are electron-withdrawing, deactivating the ring towards further electrophilic substitution.[1] To overcome this, a protection-acylation-deprotection strategy is employed.
Caption: Workflow for the introduction of the C-3 acetyl group.
Step 3a: Protection via Fischer Esterification
The carboxylic acid is first converted to its methyl ester to reduce its deactivating effect.
-
Protocol:
-
In a round-bottom flask, suspend 4-fluorobenzoic acid (1.0 mol) in methanol (5.0 mol).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 mol) as a catalyst.
-
Reflux the mixture for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
After cooling, remove the excess methanol via rotary evaporation.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-fluorobenzoate.[6]
-
Step 3b: Regioselective Friedel-Crafts Acylation
This is the key step where the final acetyl group is introduced. The regiochemistry is controlled by the directing effects of the existing substituents. The fluorine atom is an ortho, para-director, while the methyl ester group is a meta-director. Both groups cooperatively direct the incoming electrophile (the acylium ion) to the position ortho to the fluorine and meta to the ester—the C-3 position.
-
Protocol:
-
Follow the general procedure for Friedel-Crafts acylation as described in Part I.
-
Use methyl 4-fluorobenzoate (1.0 mol) as the substrate.
-
Use acetyl chloride (1.1 mol) and aluminum chloride (1.5 mol) in a suitable solvent like dichloromethane or nitrobenzene.
-
The reaction will yield methyl 3-acetyl-4-fluorobenzoate. Isolate the product using a similar aqueous work-up and extraction procedure.
-
Step 3c: Deprotection via Ester Hydrolysis
The final step is to hydrolyze the methyl ester back to the carboxylic acid.
-
Protocol:
-
Dissolve the methyl 3-acetyl-4-fluorobenzoate (1.0 mol) in a mixture of methanol and water.
-
Add sodium hydroxide (2.5 mol) and reflux the mixture for 2-3 hours until TLC indicates the disappearance of the starting material.[6]
-
Cool the reaction mixture and remove the methanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl until the pH is ~2.
-
The final product, this compound, will precipitate out. Filter the solid, wash with cold water, and dry under vacuum.
-
Safety and Handling
-
Fluorobenzene: Flammable liquid and vapor. Handle in a well-ventilated fume hood.
-
Aluminum Chloride (Anhydrous): Reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme care in a dry environment.
-
Acetyl Chloride: Flammable liquid. Reacts violently with water, releasing corrosive HCl gas. Causes severe burns.
-
Sodium Hypochlorite: Corrosive. Releases toxic chlorine gas upon contact with acids.
-
Strong Acids (HCl, H₂SO₄): Corrosive and cause severe burns. Always add acid to water, never the reverse.
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All reactions should be conducted in a certified chemical fume hood.
Conclusion
The synthesis of this compound from fluorobenzene is a strategically demanding but achievable process for the skilled organic chemist. The presented multi-step pathway, leveraging fundamental reactions such as Friedel-Crafts acylation and haloform oxidation, along with a crucial protection-deprotection sequence, provides a robust framework for its successful preparation. The key to this synthesis lies in understanding and exploiting the directing effects of the substituents on the aromatic ring to achieve the desired regiochemistry. This guide offers the necessary theoretical foundation and practical protocols to empower researchers in producing this valuable building block for applications in drug discovery and advanced material synthesis.
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An In-Depth Technical Guide to the Synthesis of 3-Acetyl-4-fluorobenzoic Acid: Starting Materials and Strategic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Acetyl-4-fluorobenzoic Acid
This compound is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its unique trifunctional substitution pattern—a carboxylic acid, a ketone, and a fluorine atom—offers multiple points for chemical modification, making it a versatile intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary and alternative synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies.
Primary Synthetic Pathway: A Two-Step Approach from 2-Fluorotoluene
The most direct and industrially scalable synthesis of this compound commences with the readily available starting material, 2-fluorotoluene. This pathway involves a two-step sequence: Friedel-Crafts acylation followed by oxidation of the methyl group.
Step 1: Friedel-Crafts Acylation of 2-Fluorotoluene
The initial step is the electrophilic aromatic substitution of 2-fluorotoluene with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃)[1][2][3]. The reaction introduces an acetyl group onto the aromatic ring.
Mechanism and Regioselectivity: The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring. In 2-fluorotoluene, the methyl group is an activating, ortho-, para- director, while the fluorine atom is a deactivating, ortho-, para- director. The major product formed is 4-fluoro-3-methylacetophenone, where acylation occurs para to the activating methyl group and ortho to the fluorine atom. This outcome is favored due to the strong activating effect of the methyl group and steric hindrance at the positions ortho to both substituents.
Caption: Friedel-Crafts acylation of 2-fluorotoluene.
Experimental Protocol: Synthesis of 4-Fluoro-3-methylacetophenone
-
To a stirred and cooled (0 °C) suspension of anhydrous aluminum chloride (1.1 equivalents) in a suitable solvent such as dichloromethane, add acetyl chloride (1.1 equivalents) dropwise.
-
After the formation of the acylium ion complex, add 2-fluorotoluene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 4-fluoro-3-methylacetophenone.
Step 2: Oxidation of 4-Fluoro-3-methylacetophenone
The second step involves the oxidation of the methyl ketone functionality of 4-fluoro-3-methylacetophenone to a carboxylic acid. The haloform reaction is a classic and efficient method for this transformation[4][5][6][7][8][9][10][11][12]. This reaction proceeds via the exhaustive halogenation of the methyl group of the ketone in the presence of a base, followed by cleavage of the resulting trihalomethyl ketone.
Mechanism of the Haloform Reaction: The reaction is initiated by the deprotonation of the α-carbon of the methyl ketone by a base (e.g., NaOH). The resulting enolate then attacks a halogen (e.g., from sodium hypochlorite, NaOCl), leading to α-halogenation. This process is repeated twice more to form a trihalomethyl ketone. The carbonyl carbon is then attacked by a hydroxide ion, leading to a tetrahedral intermediate. The trihalomethyl anion, a good leaving group, is subsequently eliminated, and a final proton transfer yields the carboxylate and a haloform (e.g., chloroform). Acidic workup then provides the desired carboxylic acid.
Caption: Oxidation via the Haloform reaction.
Experimental Protocol: Synthesis of this compound via Haloform Reaction
-
In a round-bottom flask, dissolve 4-fluoro-3-methylacetophenone (1.0 equivalent) in a suitable solvent like dioxane or THF.
-
Add an aqueous solution of sodium hydroxide.
-
Slowly add a solution of sodium hypochlorite (bleach) to the vigorously stirred mixture.
-
The reaction mixture is typically heated to facilitate the reaction.
-
After the reaction is complete (monitored by TLC), the excess oxidant is quenched with a reducing agent like sodium sulfite.
-
The mixture is cooled, and any unreacted starting material and the chloroform byproduct are removed by extraction with a suitable organic solvent.
-
The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the this compound.
-
The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Alternative Synthetic Strategies
While the two-step synthesis from 2-fluorotoluene is the most common, alternative routes utilizing different starting materials and synthetic methodologies are also viable. These can be particularly useful if the primary starting materials are unavailable or if different substitution patterns are desired.
Alternative 1: Grignard-based Synthesis
A Grignard-based approach can be envisioned starting from a suitably substituted brominated fluorobenzoic acid derivative.
Proposed Route:
-
Starting Material: 3-Bromo-4-fluorobenzoic acid. This can be prepared from 4-fluorobenzoic acid via bromination.
-
Protection: The carboxylic acid group needs to be protected, for instance, as an ester (e.g., methyl or ethyl ester), to prevent it from reacting with the Grignard reagent.
-
Grignard Formation: The bromo-ester is then reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent[13][14].
-
Acylation: The Grignard reagent is then reacted with an acetylating agent that can introduce the acetyl group. A Weinreb amide of acetic acid (N-methoxy-N-methylacetamide) is an excellent choice as it generally avoids the over-addition that can occur with acyl chlorides or esters.
-
Deprotection: Finally, the protecting group on the carboxylic acid is removed by hydrolysis to yield the final product.
Caption: Proposed Grignard-based synthetic route.
Alternative 2: Suzuki Coupling
A palladium-catalyzed Suzuki coupling reaction offers another powerful method for carbon-carbon bond formation and could be employed to construct the target molecule[15][16][17][18].
Proposed Route:
-
Starting Materials: This approach would involve coupling a boronic acid (or boronate ester) derivative with a halogenated partner. Two disconnection strategies are possible:
-
Strategy A: Coupling of 3-acetylphenylboronic acid with a 4-fluoro-3-halobenzoic acid derivative.
-
Strategy B: Coupling of a 3-borono-4-fluorobenzoic acid derivative with a halogenated acetophenone.
-
-
Catalyst System: A typical Suzuki coupling requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water).
-
Reaction: The two coupling partners are reacted in the presence of the catalyst and base, usually with heating.
-
Workup and Purification: Standard aqueous workup and purification by chromatography or recrystallization would yield the desired product.
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biological activity of 3-Acetyl-4-fluorobenzoic acid derivatives
An In-depth Technical Guide to the Biological Activity of 3-Acetyl-4-fluorobenzoic Acid Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. This compound represents a privileged starting material, offering three distinct points for chemical modification: the carboxylic acid, the acetyl group, and the aromatic ring. This guide provides a comprehensive technical overview of the synthesis and diverse biological activities of derivatives originating from this scaffold. We will delve into their demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for the discovery of novel therapeutic agents.
Introduction: The this compound Scaffold
This compound is an aromatic compound distinguished by key structural features that make it an attractive starting point for drug discovery. The fluorine atom at the C4 position can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets due to its high electronegativity and small size.[1] The carboxylic acid at C1 and the acetyl group at C3 serve as versatile synthetic handles, allowing for the creation of a diverse library of derivatives, including amides, esters, hydrazones, and complex heterocyclic systems like oxadiazoles.[2][3] Derivatives of the broader fluorobenzoic acid class have shown a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[4][5][6] This guide synthesizes the current understanding of derivatives specifically from the this compound core, providing a foundation for future research and development.
Synthetic Pathways and Derivatization Strategies
The chemical versatility of the this compound scaffold allows for a multitude of synthetic transformations. The primary routes of derivatization target the carboxylic acid and acetyl functionalities.
2.1. Derivatization of the Carboxylic Acid: The carboxylic acid is readily converted into esters or amides. A common initial step is the activation to an acid chloride, which can then react with various amines or alcohols. For instance, coupling with morpholine yields the corresponding amide.[7][8]
2.2. Derivatization of the Acetyl Group: The acetyl group's carbonyl moiety is a prime site for reactions. Condensation with hydrazides, for example, leads to the formation of hydrazone derivatives. This pathway is particularly significant as hydrazones are a well-established class of biologically active compounds.[4]
2.3. Synthesis of Heterocyclic Derivatives: The scaffold can be used to construct more complex heterocyclic systems. For example, 4-fluorobenzoic acid can be converted to a hydrazide, which then serves as a precursor for synthesizing 1,3,4-oxadiazole rings, a class of compounds known for a range of bioactivities.[2][3]
Caption: General synthetic workflows for derivatives of this compound.
Antimicrobial Activity
Infectious diseases remain a significant global health challenge, compounded by the rise of antimicrobial resistance.[2] Fluorobenzoic acid derivatives, particularly those incorporating hydrazone and oxadiazole motifs, have been investigated as potential antimicrobial agents.[2][4]
3.1. Mechanism and Spectrum of Activity Studies on related 4-fluorobenzoic acid hydrazide derivatives have demonstrated notable antibacterial and antifungal activities.[9] For example, a series of hydrazones and 1,3,4-oxadiazolines were tested against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.[4][9] One compound, 4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide, showed activity against S. aureus comparable to the antibiotic ceftriaxone.[4][9] While the precise mechanism for this class is not fully elucidated, phenolic acids are known to disrupt bacterial cell membranes, a potential mode of action for these derivatives.[10] Hydrazide derivatives of fluorobenzoic acids have generally shown more potent inhibitory activity against Gram-positive bacteria.[11]
3.2. Quantitative Data on Antimicrobial Activity
| Compound Class | Test Organism | Activity (MIC, µg/mL) | Reference |
| Hydrazone (1a) | Staphylococcus aureus | Comparable to Ceftriaxone | [4],[9] |
| Hydrazones (1c, 1d) | Staphylococcus aureus | Within range of Ceftriaxone | [4] |
| Oxadiazoline (2a)* | Staphylococcus aureus | Within range of Ceftriaxone | [4] |
| Amide (ПМП-6) | Bacillus subtilis | Moderate Activity | [8] |
| Amide (ПМП-6) | Escherichia coli | Moderate Activity | [8] |
| Amide (ПМП-6)** | Candida albicans | Antifungal Activity | [8] |
*Note: These compounds are derivatives of 4-fluorobenzoic acid hydrazide, closely related to the title scaffold. **Note: These compounds are morpholine amides of fluorobenzoic acids.
3.3. Experimental Protocol: Broth Microdilution for MIC Determination
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Preparation of Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
The development of novel anticancer agents remains a high priority in biomedical research. Benzoic acid derivatives have been explored as a source of compounds that can attenuate cancer cell growth through various mechanisms, including the induction of apoptosis.[5]
4.1. Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest While direct mechanistic studies on this compound derivatives are emerging, research on structurally related fluorinated compounds provides valuable insights. For example, novel fluorinated derivatives of asiatic acid were found to induce apoptosis and cell cycle arrest in cancer cells.[12] The most potent of these derivatives triggered the extrinsic and intrinsic apoptotic pathways, evidenced by the activation of caspases-8 and -3, cleavage of PARP, and modulation of Bcl-2 family proteins.[12] Furthermore, the compound induced G0/G1 cell cycle arrest by up-regulating key inhibitor proteins like p21 and p27.[12] It is plausible that derivatives of this compound could exert similar effects, a hypothesis that warrants further investigation.
Caption: Potential apoptotic pathways induced by bioactive derivatives.
4.2. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as a proxy for cell viability and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting viability against compound concentration.
Anti-inflammatory and Other Biological Activities
Chronic inflammation is an underlying factor in numerous diseases.[6] The search for novel anti-inflammatory agents with improved safety profiles is ongoing.
5.1. Inhibition of Inflammatory Pathways Hydrazone derivatives have been noted for their broad biological profiles, including anti-inflammatory activity.[4] A key mechanism in inflammation is the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[6] Studies on other fluorine-substituted heterocyclic compounds have shown they can act as potent NF-κB inhibitors by reducing the phosphorylation of key proteins like IκBα and p65.[6] Such inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. It is hypothesized that this compound derivatives could operate via a similar mechanism.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
5.2. Enzyme Inhibition and Antioxidant Activity The fluorobenzoic acid scaffold is present in molecules designed to inhibit various enzymes. For example, 3-Bromo-4-fluorobenzoic acid is a key intermediate for synthesizing potent PTP-MEG2 inhibitors for type 2 diabetes.[1] Other benzoic acid derivatives have been developed as multi-target inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (hCAs) for potential Alzheimer's disease treatment.[13][14] Additionally, Schiff base and oxadiazole derivatives of 4-fluorobenzoic acid have demonstrated promising free radical scavenging (antioxidant) activity.[3]
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of potential biological activities. The presence of the fluorine atom and multiple points for synthetic modification allows for the fine-tuning of their physicochemical and pharmacological properties. Evidence points to their potential as leads for new antimicrobial, anticancer, and anti-inflammatory drugs.
Future research should focus on:
-
Synthesis of Diverse Libraries: Expanding the range of derivatives to thoroughly explore the chemical space and establish robust structure-activity relationships (SAR).
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for the most active compounds.
-
In Vivo Evaluation: Advancing lead compounds into animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Multi-target Drug Design: Exploring the potential for single derivatives to modulate multiple targets, which could be beneficial for complex diseases like cancer or neurodegenerative disorders.
This technical guide provides a solid foundation for these future endeavors, highlighting the significant therapeutic potential locked within the this compound scaffold.
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- 13. Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 3-Acetyl-4-fluorobenzoic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Among these, fluorinated organic molecules have emerged as a cornerstone of medicinal chemistry. This technical guide provides an in-depth exploration of 3-Acetyl-4-fluorobenzoic acid, a versatile and strategically important building block. We will dissect its synthesis, elucidate its critical role as a key intermediate in the development of targeted therapeutics, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors, and provide detailed experimental protocols and structural insights. This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique attributes of this compound in their quest for novel and effective therapeutic agents.
The Physicochemical Advantage of Fluorine in Drug Design
The introduction of fluorine into a drug candidate is a widely employed strategy to modulate its biological properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. In the context of this compound, the presence of the fluorine atom ortho to the acetyl group and meta to the carboxylic acid group creates a unique electronic and steric environment, making it a valuable synthon for constructing complex molecular architectures with tailored pharmacological profiles.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through a multi-step process, typically commencing with a Friedel-Crafts acylation reaction. This classic method for forming carbon-carbon bonds with aromatic rings provides a reliable route to the key acetophenone intermediate.
Synthetic Pathway Overview
A logical and commonly employed synthetic route involves two main stages:
-
Friedel-Crafts Acylation of Fluorobenzene: Reaction of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a mixture of fluoroacetophenone isomers.
-
Oxidation: Selective oxidation of the methyl group of the desired 3-acetyl-4-fluorotoluene isomer to a carboxylic acid.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Friedel-Crafts Acylation of 2-Fluorotoluene
This protocol outlines the synthesis of the key intermediate, 3-acetyl-4-fluorotoluene.
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluorotoluene | C₇H₇F | 110.13 | 11.0 g | 0.1 |
| Acetyl chloride | C₂H₃ClO | 78.50 | 8.6 g (7.8 mL) | 0.11 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 14.7 g | 0.11 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Hydrochloric acid (conc.) | HCl | 36.46 | 50 mL | - |
| Ice | H₂O | 18.02 | 200 g | - |
| Sodium bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in 50 mL of anhydrous dichloromethane.
-
Addition of Acetyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride dropwise from the dropping funnel over 20 minutes, maintaining the temperature below 5 °C.
-
Addition of 2-Fluorotoluene: To the resulting mixture, add a solution of 2-fluorotoluene in 50 mL of anhydrous dichloromethane dropwise over 30 minutes, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until all the aluminum salts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 3-acetyl-4-fluorotoluene.
Oxidation to this compound
The synthesized 3-acetyl-4-fluorotoluene can be oxidized to the target carboxylic acid using a strong oxidizing agent.
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 3-Acetyl-4-fluorotoluene | C₉H₉FO | 152.17 |
| Potassium permanganate | KMnO₄ | 158.03 |
| Sodium hydroxide | NaOH | 40.00 |
| Hydrochloric acid | HCl | 36.46 |
Procedure:
-
Reaction: In a round-bottom flask, dissolve 3-acetyl-4-fluorotoluene in a suitable solvent (e.g., a mixture of pyridine and water). Heat the solution to reflux and add a solution of potassium permanganate in water portion-wise.
-
Monitoring: Continue refluxing until the purple color of the permanganate disappears.
-
Work-up: Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Acidification: Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization.
The Pivotal Role in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Several approved PARP inhibitors feature complex heterocyclic scaffolds, and the synthesis of these molecules often relies on key building blocks like this compound.
While specific proprietary synthetic routes for many commercial drugs are not fully disclosed, the structural components of several PARP inhibitors suggest a synthetic lineage from precursors like this compound. For instance, the phthalazinone core, present in the highly potent PARP inhibitor Olaparib , can be constructed from intermediates derived from substituted benzoic acids.
Caption: Logical workflow from building block to final drug.
The acetyl group in this compound can serve as a handle for further chemical transformations to build the complex ring systems found in PARP inhibitors. The carboxylic acid moiety provides a reactive site for amide bond formation, a common feature in many enzyme inhibitors, facilitating the connection to other fragments of the final drug molecule.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on a broad range of derivatives of this compound are not extensively published in the public domain, general principles of medicinal chemistry and the analysis of existing PARP inhibitors allow for informed insights.
-
Fluorine Position: The fluorine atom at the 4-position can influence the acidity of the carboxylic acid and participate in hydrogen bonding or other non-covalent interactions within the target protein's binding site. It can also block potential sites of metabolism, thereby increasing the drug's half-life.
-
Acetyl Group: The acetyl group at the 3-position is a key point for diversification. Modifications at this position can be used to explore the steric and electronic requirements of the binding pocket and to optimize potency and selectivity.
-
Carboxylic Acid: The carboxylic acid at the 1-position is a critical anchor. It can form strong ionic interactions or hydrogen bonds with basic residues in the active site. Esterification or amidation of this group is a common strategy to modulate pharmacokinetic properties and to link to other molecular fragments.
Characterization and Quality Control
The purity and identity of this compound are crucial for its successful application in drug synthesis. A combination of analytical techniques should be employed for its characterization.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons with characteristic splitting patterns influenced by the fluorine, acetyl, and carboxyl groups. A singlet for the acetyl methyl protons. A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. Signals for the carbonyl carbons of the acetyl and carboxylic acid groups. |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |
| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequencies for the ketone and carboxylic acid. O-H stretching for the carboxylic acid. C-F stretching vibrations. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₉H₇FO₃). |
| Melting Point | A sharp and defined melting point range, indicative of high purity. |
Conclusion: A Building Block of Strategic Importance
This compound represents more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern medicinal chemistry. Its unique combination of functional groups and the presence of a fluorine atom provide a versatile platform for the synthesis of complex and highly potent therapeutic agents. As our understanding of disease biology deepens and the demand for targeted therapies grows, the importance of such well-designed building blocks will only continue to increase. This guide provides a foundational understanding of the synthesis and potential applications of this compound, empowering researchers to unlock its full potential in the development of next-generation medicines.
References
- Note: As specific literature directly detailing the synthesis and application of this compound in the synthesis of a named drug is not readily available in the public domain, the references would typically include patents and journal articles on the synthesis of related fluorinated benzoic acids, Friedel-Crafts acylation methodologies, the synthesis of PARP inhibitors, and the general principles of fluorine in medicinal chemistry. For the purpose of this generated guide, a list of representative, though not exhaustive, references is provided below.
-
Journal of Medicinal Chemistry - Articles on the design and synthesis of PARP inhibitors.
-
Patents from pharmaceutical companies detailing the synthesis of PARP inhibitors such as Olaparib, Niraparib, Rucaparib, and Talazoparib.
-
Organic Syntheses - For general and robust procedures for reactions like Friedel-Crafts acylation and oxidation of alkylbenzenes.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Diep, N. K., et al. (1963). J. Chem. Soc., 2784-2787. (This reference describes a related synthesis and would be a good starting point for methodological adaptation).
-
U.S. Patent 4,393,232A - Preparation of 3-bromo-4-fluoro-benzoic acid. (Provides a relevant example of Friedel-Crafts acylation on fluorobenzene).
An In-depth Technical Guide to Potential Therapeutic Targets for 3-Acetyl-4-fluorobenzoic Acid Analogs
Introduction: The Strategic Value of the 3-Acetyl-4-fluorobenzoic Acid Scaffold in Drug Discovery
The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2][3][4] The this compound scaffold represents a particularly intriguing starting point for drug discovery endeavors. This framework combines the bio-isosteric advantages of fluorine with the versatile reactivity of the acetyl and carboxylic acid moieties, creating a unique chemical space for the development of novel therapeutic agents. The electron-withdrawing nature of the fluorine atom can significantly influence the acidity of the carboxylic acid group, potentially enhancing interactions with target proteins, while also improving metabolic stability and membrane permeability.[1] The acetyl group provides a key handle for synthetic elaboration, allowing for the generation of diverse analog libraries with finely tuned pharmacological profiles. This guide provides an in-depth exploration of the potential therapeutic targets for analogs derived from this promising scaffold, supported by detailed experimental workflows for target identification and validation.
I. Cyclooxygenase (COX) Enzymes: A Primary Target for Anti-inflammatory and Chemopreventive Agents
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs). Given that many existing NSAIDs are benzoic acid derivatives, it is highly probable that this compound analogs could be developed as potent and selective COX inhibitors. The anti-inflammatory effects of these compounds would stem from the inhibition of prostaglandin synthesis.[2]
A. The COX Signaling Pathway
The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
B. Experimental Workflow: Screening for COX Inhibition
A robust screening cascade is essential to identify and characterize the COX inhibitory activity of novel this compound analogs.
Caption: Experimental Workflow for COX Inhibitor Screening.
C. Detailed Protocol: Enzymatic COX Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound solution. Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Add TMPD to each well.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately measure the absorbance at 590 nm every minute for 10 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rate against the logarithm of the inhibitor concentration.
II. Protein Kinases: Targeting Dysregulated Cell Signaling in Oncology and Beyond
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets. The structural features of this compound analogs, particularly their ability to be derivatized into various heterocyclic systems, make them promising candidates for the development of kinase inhibitors.
A. Representative Kinase Signaling Pathway: The EGFR Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.
Caption: A Simplified EGFR Signaling Pathway.
B. Experimental Workflow: Kinase Inhibitor Discovery
The discovery of novel kinase inhibitors typically follows a multi-step process, from initial high-throughput screening to detailed mechanistic studies.
Caption: General Workflow for Kinase Inhibitor Discovery.
C. Detailed Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a classic and robust method for measuring the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
[γ-³²P]ATP (radioactive ATP)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction tube, combine the kinase reaction buffer, the purified kinase, the peptide substrate, and the test compound solution.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Place the washed paper in a scintillation vial with scintillation fluid.
-
Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
III. Histone Deacetylases (HDACs): Epigenetic Modulators with Therapeutic Potential in Cancer and Neurological Disorders
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of histones and other proteins, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs has emerged as a promising therapeutic strategy for the treatment of various cancers and neurological disorders. Benzoic acid derivatives have been reported as HDAC inhibitors, suggesting that this compound analogs could also target this enzyme class.
A. Mechanism of HDACs in Gene Regulation
HDACs, in opposition to histone acetyltransferases (HATs), play a crucial role in regulating gene expression by modulating the acetylation state of histones.
Caption: The Role of HDACs in Gene Expression.
B. Experimental Workflow: Identification of HDAC Inhibitors
The identification and characterization of HDAC inhibitors involve a combination of in vitro enzymatic assays and cell-based assays to assess their biological effects.
Caption: Workflow for the Discovery of HDAC Inhibitors.
C. Detailed Protocol: In Vitro HDAC Fluorometric Assay
This protocol provides a sensitive and high-throughput method for measuring HDAC activity and inhibition.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a black 96-well plate, add the HDAC assay buffer, the recombinant HDAC enzyme, and the test compound solution.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.
IV. Data Presentation and Interpretation
For each of the potential therapeutic targets, it is crucial to present the biological data in a clear and comparative manner. The following tables provide templates for summarizing key quantitative data for a series of hypothetical this compound analogs.
Table 1: COX Inhibitory Activity of this compound Analogs
| Compound ID | R-Group Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Analog-1 | -H | 10.2 | 1.5 | 6.8 |
| Analog-2 | -CH3 | 8.5 | 0.8 | 10.6 |
| Analog-3 | -OCH3 | 12.1 | 2.3 | 5.3 |
| ... | ... | ... | ... | ... |
Table 2: Kinase Inhibitory Activity of this compound Analogs
| Compound ID | R-Group Modification | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) |
| Analog-4 | -NH2 | 50 | >1000 | >1000 |
| Analog-5 | -NH-CH3 | 25 | 800 | >1000 |
| Analog-6 | -N(CH3)2 | 150 | >1000 | >1000 |
| ... | ... | ... | ... | ... |
Table 3: HDAC Inhibitory Activity of this compound Analogs
| Compound ID | R-Group Modification | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | Cellular Histone H3 Acetylation (EC50, µM) |
| Analog-7 | -OH | 2.5 | 0.5 | 1.2 |
| Analog-8 | -SH | 1.8 | 0.2 | 0.8 |
| Analog-9 | -NHOH | 0.1 | 0.05 | 0.1 |
| ... | ... | ... | ... | ... |
Conclusion
The this compound scaffold presents a wealth of opportunities for the discovery of novel therapeutic agents. Based on the established pharmacology of related chemical classes, cyclooxygenase enzymes, protein kinases, and histone deacetylases represent high-priority target classes for analogs derived from this framework. The detailed experimental workflows and protocols provided in this guide offer a robust starting point for researchers to systematically explore the biological activities of these compounds, identify their molecular targets, and optimize their therapeutic potential. Through a rigorous and iterative process of chemical synthesis, biological screening, and structure-activity relationship studies, the this compound scaffold can be leveraged to develop the next generation of innovative medicines.
References
-
Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Retrieved from [Link][2]
-
LookChem. (n.d.). Fluoro-benzoic acid series. Retrieved from [Link][5]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link][3]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link][6]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link][7]
-
ResearchGate. (2025). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link][8]
-
Pierre LL, Moses NM, Peter CM. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Nat Prod Chem Res, 3(176).[9]
-
Coles, S. J., et al. (2007). 3-Fluorobenzoic acid–4-acetylpyridine (1/1) at 100 K. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4683.[10]
Sources
- 1. nbinno.com [nbinno.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. innospk.com [innospk.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluoro-benzoic acid series | lookchem [lookchem.com]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iomcworld.com [iomcworld.com]
- 10. 3-Fluorobenzoic acid–4-acetylpyridine (1/1) at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Solubility of 3-Acetyl-4-fluorobenzoic Acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. 3-Acetyl-4-fluorobenzoic acid is a substituted aromatic carboxylic acid whose physicochemical properties, particularly its solubility in various organic media, are of paramount importance for its application in drug discovery and development. This technical guide provides an in-depth analysis of the factors governing the solubility of this compound, a framework for predicting its behavior in different solvent classes, and detailed, field-proven protocols for its empirical determination. We synthesize theoretical principles with practical methodologies to equip researchers, chemists, and formulation scientists with the necessary tools to comprehensively characterize this compound.
Introduction: The Critical Role of Solubility
In the landscape of pharmaceutical development, the question, "What is the solubility of my compound?" is fundamental.[1] While seemingly simple, the answer dictates a compound's journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can lead to low bioavailability, challenging formulations, and ultimately, the failure of an otherwise potent drug candidate.[2]
This compound (PubChem CID: 53226009) is a molecule of interest due to its structural motifs—a carboxylic acid, a ketone, and a fluorinated aromatic system—which are common in pharmacologically active compounds.[3] Understanding its solubility is not merely an academic exercise; it is a prerequisite for designing effective delivery systems, ensuring consistent dosing, and conducting meaningful biological assays. This guide will explore the theoretical underpinnings of its solubility and provide robust experimental workflows for its quantitative measurement.
Physicochemical Profile and Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[4][5] The molecular structure of this compound offers key insights into its expected solubility.
Molecular Structure: C₁₅H₁₁FO₃ Key Functional Groups:
-
Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.[6] It imparts significant polarity to the molecule and suggests potential solubility in polar solvents. Its acidic nature (with an estimated pKa similar to other benzoic acids) means its solubility can be dramatically increased in basic aqueous solutions through deprotonation to the highly polar carboxylate anion.[7]
-
Acetyl Group (-C(O)CH₃): The carbonyl within this group is polar and can act as a hydrogen bond acceptor, further contributing to interactions with polar solvents.
-
Fluorinated Biphenyl System: The fluorine atom is highly electronegative, creating a dipole moment. However, the large, nonpolar surface area of the biphenyl rings introduces significant hydrophobic character.[5]
This duality of a highly polar head (carboxylic acid) and a large, relatively nonpolar body dictates a complex solubility profile. We can predict its behavior based on solvent class.
// Relationships Groups -> PolarProtic [label="GOOD\n(H-bonding with -COOH)"]; Groups -> PolarAprotic [label="EXCELLENT\n(Strong dipole interactions)"]; Groups -> Nonpolar [label="POOR\n(Hydrophobic part is outweighed\nby polar functional groups)"]; } enddot Caption: Predicted solubility based on functional group interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can hydrogen bond with both the carboxylic acid and acetyl groups, leading to favorable interactions. Good solubility is expected.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, DMF): These solvents have strong dipole moments and can accept hydrogen bonds. They are excellent at solvating polar molecules without the competing self-association seen in protic solvents. Excellent solubility is predicted, particularly in strong organic solvents like DMSO.[8]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The energy required to break the strong intermolecular hydrogen bonds of the solute's crystal lattice will not be compensated by the weak van der Waals forces formed with nonpolar solvents.[5] Poor to negligible solubility is expected.
Experimental Determination of Solubility
While predictions are valuable, empirical data is essential. The two most relevant types of solubility for drug development are thermodynamic and kinetic solubility.
Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This method is the "gold standard" for determining the true equilibrium solubility of a compound and is crucial for pre-formulation development.[9] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[1]
Principle: An excess amount of the solid compound is agitated in the solvent of choice for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then separated from the solid and its concentration is measured.
Methodology:
-
Preparation: Add an excess of this compound (e.g., 5-10 mg) to a 2 mL glass vial. The exact amount should be enough to ensure solid material remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium. A period of 24-48 hours is standard for many crystalline compounds, but this should be verified by ensuring the concentration does not change between later time points (e.g., 24 and 48 hours).[9]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1-2 hours to let the excess solid settle. Carefully collect the supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter (e.g., PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Quantification:
-
Prepare a series of dilutions of the filtered supernatant with the same solvent.
-
Analyze the diluted samples and a standard calibration curve of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][10]
-
Calculate the concentration in the original saturated solution based on the dilution factor. The result is typically reported in mg/mL or µg/mL.
-
Protocol: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is widely used in early drug discovery to quickly assess the solubility of many compounds.[1] It measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous or mixed solvent system.[8]
Principle: A concentrated stock solution of the compound in DMSO is serially diluted into the target solvent. The point at which the compound precipitates is detected by an increase in the solution's turbidity, which is measured as light scattering (nephelometry) or absorbance.[2][8]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well microplate, add the target organic solvent to a series of wells.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first well and mix thoroughly. Perform a serial dilution across the plate to create a range of concentrations. The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 5%) to minimize its co-solvent effect.[1]
-
Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature to allow for precipitation.
-
Detection: Measure the turbidity of each well using a plate reader capable of nephelometry (light scattering) or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Data Analysis: The kinetic solubility is defined as the concentration at which the measured signal significantly deviates from the baseline, indicating the onset of precipitation.
Data Presentation and Interpretation
For clarity and comparative analysis, solubility data should be presented in a structured format. The following table provides a template for organizing the results obtained from the experimental protocols described above.
| Solvent | Solvent Class | Polarity Index | Thermodynamic Solubility at 25°C (mg/mL) |
| Hexane | Nonpolar | 0.1 | Expected < 0.1 |
| Toluene | Nonpolar (Aromatic) | 2.4 | Expected < 1 |
| Dichloromethane | Polar Aprotic | 3.1 | Expected 1-10 |
| Acetone | Polar Aprotic | 5.1 | Expected > 50 |
| Ethanol | Polar Protic | 5.2 | Expected > 50 |
| Methanol | Polar Protic | 6.6 | Expected > 50 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Expected > 100 |
Note: Values in the table are predictive based on chemical principles and serve as a hypothesis for experimental validation.
Conclusion
Characterizing the solubility of this compound is a critical step in its development pathway. A thorough understanding of its physicochemical properties allows for a rational prediction of its behavior across a range of organic solvents. This theoretical assessment, however, must be substantiated by robust experimental data. The Shake-Flask method provides definitive equilibrium solubility values essential for formulation, while kinetic assays offer a rapid screening tool for early-stage assessment. By employing the principles and protocols outlined in this guide, researchers can generate the high-quality, reliable solubility data necessary to make informed decisions and advance their scientific objectives.
References
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A Technical Guide to the Stability and Storage of 3-Acetyl-4-fluorobenzoic Acid
For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of research outcomes. This guide provides an in-depth technical overview of the stability and recommended storage conditions for 3-Acetyl-4-fluorobenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The recommendations herein are synthesized from fundamental chemical principles, data from analogous compounds, and established industry guidelines for active pharmaceutical ingredients (APIs).
Introduction to this compound: A Molecule of Interest
This compound is a trifunctional aromatic compound featuring a carboxylic acid, a ketone, and a fluorine substituent. This unique combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the fluorine atom can significantly influence a compound's metabolic stability, acidity, and binding affinity to biological targets.[1] However, the very reactivity that makes this molecule synthetically useful also dictates its stability profile and necessitates careful handling and storage.
Physicochemical Properties and Inherent Stability
The inherent stability of this compound is largely dictated by the interplay of its functional groups and the robust nature of the fluorinated aromatic ring.
Table 1: Physicochemical Properties of Related Compounds
| Property | 2-Acetyl-4-fluorobenzoic acid | 4-Fluorobenzoic acid | 3-Fluorobenzoic acid |
| Molecular Formula | C₉H₇FO₃ | C₇H₅FO₂ | C₇H₅FO₂ |
| Molecular Weight | 182.15 g/mol | 140.113 g/mol | 140.113 g/mol |
| Appearance | Solid | White solid | White powder |
| Melting Point | Not specified | 184 °C | 123 °C |
| Storage Temp. | 2-8°C[1][2] | Room Temperature | Room Temperature |
The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with an average bond energy of approximately 480 kJ/mol.[3] This high bond strength confers significant thermal and chemical stability to the fluorinated core of the molecule.[3][4] Consequently, degradation involving the cleavage of the C-F bond under typical storage conditions is highly unlikely. The primary stability concerns, therefore, arise from the reactivity of the acetyl (ketone) and carboxylic acid functionalities.
Potential Degradation Pathways
Forced degradation studies, which intentionally expose a compound to harsh conditions, are essential for identifying potential degradation pathways.[5][6] Based on the structure of this compound, the following degradation pathways should be considered.
Photodegradation
Aromatic ketones are known to be susceptible to photochemical reactions, including photoreduction and decomposition upon exposure to UV light.[7][8][9] The acetyl group in this compound can absorb UV radiation, leading to the formation of excited states that may undergo subsequent reactions. This suggests that the compound is likely sensitive to light.
-
Mechanism Insight: Upon absorption of light, the ketone can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor, leading to reduction products, or undergo other rearrangements.
Thermal Degradation: Decarboxylation
Benzoic acids, particularly when heated, can undergo decarboxylation, a reaction that removes the carboxyl group and releases carbon dioxide (CO₂).[10] While this often requires high temperatures, the presence of other functional groups can influence the reaction's facility.[11][12][13] For this compound, this would result in the formation of 2-fluoroacetophenone.
Hydrolytic Degradation
While the core structure is generally stable to hydrolysis, prolonged exposure to extreme pH conditions (strong acids or bases) at elevated temperatures could potentially promote reactions. However, under recommended storage conditions, hydrolysis of the primary functional groups is not expected to be a significant degradation pathway.
Oxidative Degradation
The compound's susceptibility to oxidation should be considered. While the aromatic ring is relatively stable, strong oxidizing agents could potentially react with the acetyl group.
Below is a diagram illustrating the primary potential degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Conditions
To mitigate the risks of degradation and ensure the long-term integrity of this compound, the following storage and handling conditions are recommended. These are based on information from suppliers of analogous compounds and general best practices for chemical storage.[1][2]
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation, including decarboxylation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | To protect from moisture and atmospheric oxygen, reducing the risk of hydrolysis and oxidation. |
| Light | Store in a light-proof or amber container. | To prevent photodegradation due to the presence of the photosensitive aromatic ketone group. |
| Incompatibilities | Avoid strong oxidizing agents, strong bases, and strong acids. | To prevent chemical reactions that could degrade the compound. |
Handling Precautions:
-
Handle the compound in a well-ventilated area.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Minimize dust generation and accumulation when handling the solid material.
-
Wash hands thoroughly after handling.
Protocol for a Preliminary Stability Assessment
For critical applications, it is advisable to perform a preliminary stability assessment. The following protocol outlines a forced degradation study to understand the stability profile of this compound. This is guided by the principles of the International Council for Harmonisation (ICH) guidelines on stability testing.
Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Alkaline Degradation: To another aliquot, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation:
-
Solution: Incubate an aliquot of the stock solution at 80°C.
-
Solid State: Place a known amount of the solid compound in an oven at 80°C.
-
-
Photolytic Degradation: Expose an aliquot of the stock solution and a sample of the solid compound to a calibrated light source (e.g., consistent with ICH Q1B guidelines). Protect a control sample from light.
-
Analysis: At specified time points (e.g., 0, 2, 6, 24, and 48 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify any degradation products.
-
Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed control. Calculate the percentage of degradation and identify the retention times and mass-to-charge ratios of any significant degradation products.
Conclusion
This compound is a chemically stable compound under recommended storage conditions, primarily due to the robust nature of the C-F bond. However, its ketone and carboxylic acid functionalities introduce potential liabilities, particularly sensitivity to light and thermal stress (decarboxylation). For researchers and drug development professionals, adherence to proper storage conditions—refrigeration (2-8°C), protection from light, and storage in a tightly sealed container under an inert atmosphere—is critical to preserving its purity and ensuring the reliability of experimental results. When in doubt, a preliminary forced degradation study is a valuable tool for confirming its stability profile in a specific application.
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A Deep Dive into the Electronic Effects of Fluorine in 3-Acetyl-4-fluorobenzoic Acid: A Technical Guide for Drug Discovery Professionals
Executive Summary
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic profiles. The nuanced electronic effects of fluorine—often counterintuitive—allow for the fine-tuning of molecular properties such as acidity (pKa), metabolic stability, and binding affinity. This guide provides an in-depth technical analysis of these effects through the lens of a specific, illustrative molecule: 3-Acetyl-4-fluorobenzoic acid. Here, we dissect the interplay of fluorine's powerful inductive electron withdrawal and its subtler resonance electron donation, dictated by its position relative to the acetyl and carboxylic acid functional groups. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical explanations but also actionable experimental protocols to quantify these critical electronic parameters. By understanding the fundamental causality behind fluorine's influence, development teams can more effectively harness its potential to design safer and more efficacious therapeutics.
The Dichotomy of Fluorine: Inductive Powerhouse, Reluctant Resonance Donor
Fluorine's unique position in the periodic table—being the most electronegative element—grants it a dual electronic personality when incorporated into an aromatic system. This duality is the source of its power in medicinal chemistry.
The Inductive Effect (-I)
The defining characteristic of fluorine is its immense electronegativity. This property results in a strong, electron-withdrawing inductive effect (-I), where electron density is pulled through the sigma (σ) bonds of the molecule towards the fluorine atom.[1][2] This effect is potent and diminishes with distance. In an aromatic ring, this leads to a general decrease in electron density across the entire ring system, a process known as deactivation.[3]
The Resonance Effect (+R)
Despite its powerful inductive pull, fluorine also possesses lone pairs of electrons in its valence p-orbitals. When attached to an aromatic ring, these lone pairs can be delocalized into the π-system, an electron-donating resonance (or mesomeric) effect (+R).[1][4] This donation increases electron density specifically at the ortho and para positions relative to the fluorine atom. However, for fluorine, the +R effect is significantly weaker than its -I effect. This is due to the poor overlap between the compact 2p orbital of fluorine and the more diffuse 2p orbital of carbon, making the donation less efficient compared to other halogens like chlorine or bromine.[3][5]
The Net Effect: A Tale of Two Forces
The overall electronic influence of a fluorine substituent is a vector sum of its strong -I effect and its weaker +R effect. While the inductive effect deactivates the entire ring towards electrophilic attack, the resonance effect directs incoming electrophiles to the ortho and para positions.[6] This complex interplay is what makes fluorine a unique and powerful tool for molecular design.
Caption: Opposing electronic effects of fluorine on an aromatic ring.
Case Study: this compound
The molecular architecture of this compound provides an excellent platform to observe the competing electronic influences of its substituents.
-
Fluorine (at C4): As discussed, it exerts a strong -I effect and a weaker +R effect.
-
Carboxylic Acid (-COOH at C1): This is a meta-directing, deactivating group, strongly withdrawing electron density through both induction and resonance.
-
Acetyl (-COCH₃ at C3): Similar to the carboxylic acid, this is a meta-directing, deactivating group due to the electrophilic nature of the carbonyl carbon.
The Fluorine-Carboxyl Interaction (para)
The fluorine atom is para to the carboxylic acid group. Its powerful -I effect withdraws electron density from the ring, which in turn pulls electron density from the carboxylate group. This stabilizes the conjugate base (carboxylate anion) formed upon deprotonation, thereby increasing the acidity of the benzoic acid (i.e., lowering its pKa) compared to unsubstituted benzoic acid.[2] While the +R effect of fluorine donates electron density to the para position, diminishing this acid-strengthening effect slightly, the dominant -I effect ensures a net increase in acidity.[7]
The Fluorine-Acetyl Interaction (meta)
The fluorine is positioned meta to the acetyl group. At the meta position, the resonance effect is negligible. Therefore, the primary interaction is the powerful -I effect of fluorine, which withdraws electron density from the ring and, by extension, from the acetyl group. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic.
A Vector Sum of Effects
The overall electronic landscape of the molecule is a composite of these individual effects. The carboxylic acid and acetyl groups are both strong electron-withdrawing groups. The fluorine atom adds to this withdrawal through its dominant inductive effect. This makes the aromatic ring significantly electron-deficient, which has profound implications for its reactivity and biological interactions.
Caption: Summation of electron-withdrawing effects on the core.
Experimental Validation and Quantification
Theoretical principles must be validated by empirical data. The following protocols outline methods to quantify the electronic effects within this compound.
Protocol: pKa Determination via Potentiometric Titration
The pKa is a direct measure of the electronic influence on the carboxylic acid's acidity. Potentiometric titration is a precise and widely used method for its determination.[8][9][10]
Methodology:
-
Preparation:
-
Accurately weigh and dissolve a sample of this compound to create a solution of known concentration (e.g., 1 mM).[8][11] A co-solvent system (e.g., methanol/water) may be necessary for sparingly soluble compounds.[10][12]
-
Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH). Ensure it is carbonate-free.[10]
-
Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00).[11]
-
-
Titration:
-
Place a known volume of the analyte solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point, where a sharp change in pH is observed.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the steepest point of the curve (the inflection point).
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[11]
-
Data Presentation:
| Compound | Expected pKa | Rationale |
| Benzoic Acid | ~4.20 | Baseline acidity. |
| 4-Fluorobenzoic Acid | ~4.14[7][13] | Fluorine's -I effect > +R effect, increasing acidity. |
| 4-Acetylbenzoic Acid | ~3.70 | Strong -I and -R effects of the acetyl group increase acidity. |
| This compound | < 3.70 | The combined electron-withdrawing effects of both the acetyl and fluoro groups will further increase acidity. |
Protocol: Probing Electronic Density with ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the electronic environment around each nucleus. Electron-withdrawing groups deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and DEPT spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Interpretation:
-
¹H NMR: The chemical shifts of the aromatic protons will be downfield relative to benzene (7.26 ppm), indicating the deshielding effect of the three electron-withdrawing substituents.
-
¹³C NMR: The chemical shifts of the aromatic carbons, particularly the ipso-carbons attached to the substituents, will provide quantitative insight into the electronic perturbations.
-
Protocol: The Unique Signature of ¹⁹F NMR
¹⁹F NMR is exceptionally sensitive to the electronic environment, making it a powerful probe in drug discovery.[14][15][16] The ¹⁹F nucleus has 100% natural abundance and a large gyromagnetic ratio, resulting in high sensitivity and simple spectra.[15][17]
Methodology:
-
Acquisition: Using the same sample prepared for ¹H/¹³C NMR, acquire a ¹⁹F NMR spectrum. An external reference (like CFCl₃) is typically used.
-
Interpretation: The chemical shift of the fluorine signal is a direct reporter of the net electronic effect it experiences. This value can be correlated with Hammett constants (σ), which quantify the electron-donating or -withdrawing ability of substituents on an aromatic ring.[18] A downfield shift in the ¹⁹F signal relative to a reference compound like fluorobenzene indicates a more electron-deficient environment.
Caption: Workflow for experimental validation of electronic effects.
Implications for Drug Design and Medicinal Chemistry
A thorough understanding of the electronic effects in this compound provides a blueprint for rational drug design.
-
Modulating Acidity (pKa) for Pharmacokinetics: The pKa of a drug is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. By strategically placing fluorine and other electron-withdrawing groups, chemists can fine-tune a molecule's pKa to ensure optimal ionization at physiological pH (~7.4), which governs its ability to cross biological membranes and avoid unwanted sequestration.[8]
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site susceptible to metabolic oxidation by Cytochrome P450 enzymes can effectively block this pathway, increasing the drug's half-life and bioavailability.[19]
-
Fine-Tuning Binding Interactions: The altered electronic distribution across the aromatic ring can significantly impact non-covalent binding interactions with a biological target. The increased electrophilicity of the acetyl carbonyl carbon, for example, could enhance interactions with a nucleophilic residue in a protein's active site. Similarly, the modified dipole moment of the molecule can strengthen or alter key dipole-dipole or hydrogen bonding interactions.
Conclusion: Harnessing Fluorine's Electronic Duality
This compound serves as a compelling model for the nuanced and powerful role of fluorine in modern medicinal chemistry. The molecule elegantly demonstrates that fluorine is not merely a passive halogen but an active modulator of electronic architecture. Its dominant inductive withdrawal, tempered by a subtle resonance donation, provides a sophisticated mechanism for tuning acidity, reactivity, and intermolecular interactions. By moving beyond intuition and applying the rigorous experimental and analytical frameworks outlined in this guide, drug discovery teams can leverage the unique electronic properties of fluorine to engineer next-generation therapeutics with superior efficacy and safety profiles.
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An In-depth Technical Guide to 3-Acetyl-4-fluorobenzoic Acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-Acetyl-4-fluorobenzoic acid, a compound of interest in synthetic and medicinal chemistry. Due to its specific isomeric form being less documented in readily available literature, this guide will establish its fundamental properties based on its chemical structure and provide projected methodologies for its synthesis, characterization, and handling by drawing parallels with closely related and well-documented isomers and analogues. This approach ensures a scientifically grounded yet practical resource for researchers, scientists, and professionals in drug development.
Core Molecular and Physical Properties
This compound is a disubstituted benzoic acid. The positioning of the acetyl group at the meta-position and the fluorine atom at the para-position relative to the carboxylic acid dictates its electronic and chemical properties.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₇FO₃ | (Calculated) |
| Molecular Weight | 182.15 g/mol | (Calculated) |
| IUPAC Name | This compound | (Standard Nomenclature) |
| CAS Number | Not assigned | (Searched) |
| Appearance | Expected to be a white to off-white solid | (Inference from analogues)[1] |
Note: While a specific CAS number for this compound is not readily found, its isomer, 2-Acetyl-4-fluorobenzoic acid, is identified by CAS number 1334325-35-7.[1][2]
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several strategic pathways, primarily involving the functionalization of a fluorinated benzene ring. A plausible and efficient method would be the Friedel-Crafts acylation of a suitable precursor.
A logical precursor for the synthesis is 4-fluorobenzoic acid, which is commercially available.[3] The challenge lies in achieving the desired regioselectivity for the acylation at the 3-position.
Experimental Protocol (Projected):
-
Protection: 4-Fluorobenzoic acid is first converted to its methyl or ethyl ester to prevent interference from the carboxylic acid group during the Friedel-Crafts reaction. This can be achieved by refluxing with the corresponding alcohol in the presence of a catalytic amount of sulfuric acid.
-
Friedel-Crafts Acylation: The protected 4-fluorobenzoic acid is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃). The fluorine atom is an ortho-, para-director; however, the ester group is a meta-director. The regiochemical outcome will be influenced by the interplay of these directing effects. Acylation at the 3-position (ortho to the fluorine and meta to the ester) is a likely outcome.
-
Hydrolysis: The resulting acetylated ester is then hydrolyzed back to the carboxylic acid using standard acidic or basic conditions to yield the final product, this compound.
An alternative approach involves the acylation of fluorobenzene, followed by subsequent functional group manipulations to introduce the carboxylic acid.[4]
Chemical Reactivity and Applications
The presence of three distinct functional groups—a carboxylic acid, a ketone, and a carbon-fluorine bond—makes this compound a versatile building block in organic synthesis.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to an alcohol.
-
Acetyl Group: The carbonyl of the acetyl group is susceptible to nucleophilic attack, allowing for reactions like reduction to a secondary alcohol, condensation reactions, and the formation of various heterocycles.
-
Aromatic Ring: The electron-withdrawing nature of the acetyl and carboxylic acid groups, combined with the presence of the fluorine atom, influences the reactivity of the aromatic ring in electrophilic and nucleophilic aromatic substitution reactions.
Potential Applications in Drug Discovery:
Fluorinated benzoic acids are important scaffolds in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The acetyl group provides a handle for further chemical modification to explore structure-activity relationships. This compound could serve as a key intermediate in the synthesis of novel therapeutic agents, particularly in areas where fluorinated aromatics have shown promise.[1][5]
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the methyl protons of the acetyl group. The aromatic region would likely display complex splitting patterns due to coupling between the protons and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the carboxylic acid and the acetyl group, as well as signals for the aromatic carbons. The carbon atoms bonded to or near the fluorine atom would exhibit C-F coupling.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching of the carboxylic acid and the ketone, O-H stretching of the carboxylic acid, and C-F stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 182.15 g/mol .
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. Based on data for similar fluorinated and acetylated benzoic acids, the following hazards should be anticipated:
Recommended Handling Procedures:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
References
-
Alachem Co., Ltd. 403-17-8 | 4-chloro-3-fluorobenzoic acid. [Link]
-
AccelaChemBio. 403-17-8,4-Chloro-3-fluorobenzoic Acid. [Link]
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PubChem. 3-(3-Acetylphenyl)-4-fluorobenzoic acid | C15H11FO3 | CID 53226009. [Link]
-
Sunway Pharm Ltd. 4-Acetyl-3-fluoro-benzoic acid methyl ester - CAS:1059549-72-2. [Link]
-
National Center for Biotechnology Information. 3-Fluorobenzoic acid–4-acetylpyridine (1/1) at 100 K. [Link]
- Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
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Supporting Information. [PDF] 4 - Supporting Information. [Link]
- Google Patents.
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Wikipedia. 4-Fluorobenzoic acid. [Link]
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Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
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SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
-
HANGZHOU HONGQIN PHARMTECH CO.,LTD. 4-FLUORO-3-HYDROXYBENZOIC ACID. [Link]
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PubChem. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of 3-Acetyl-4-fluorobenzoic Acid
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of 3-Acetyl-4-fluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is centered around the Friedel-Crafts acylation of 4-fluorobenzoic acid. This document provides an in-depth explanation of the synthetic strategy, a step-by-step experimental procedure, safety precautions, and detailed characterization methods. The content is designed for researchers, scientists, and drug development professionals, offering both practical instructions and the underlying chemical principles to ensure successful synthesis.
Introduction and Significance
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. The presence of the carboxylic acid, ketone, and fluorine moieties provides multiple points for chemical modification, making it a versatile scaffold for drug discovery and development. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This application note provides a reliable laboratory-scale procedure for the preparation of this important chemical entity.
Synthetic Strategy: Friedel-Crafts Acylation
The most direct and efficient route for the synthesis of this compound is the Friedel-Crafts acylation of 4-fluorobenzoic acid. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.[1]
Reaction Mechanism: The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the acylating agent (acetyl chloride in this protocol), generating a highly electrophilic acylium ion.[2] The aromatic ring of 4-fluorobenzoic acid then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the desired product.[1]
Regioselectivity: The directing effects of the substituents on the starting material, 4-fluorobenzoic acid, are crucial for the regiochemical outcome. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the acylation is expected to occur at the position ortho to the fluorine and meta to the carboxylic acid, yielding the desired 3-acetyl derivative.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Fluorobenzoic acid | ≥98% | e.g., Sigma-Aldrich | Starting material |
| Acetyl chloride | ≥98% | e.g., Sigma-Aldrich | Acylating agent |
| Aluminum chloride (anhydrous) | ≥99% | e.g., Sigma-Aldrich | Lewis acid catalyst |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Reaction solvent |
| Hydrochloric acid (HCl) | 2 M solution | - | For work-up |
| Ethyl acetate | ACS grade | - | Extraction solvent |
| Brine (saturated NaCl solution) | - | - | For washing |
| Anhydrous sodium sulfate | ACS grade | - | Drying agent |
| Round-bottom flask (250 mL) | - | - | Reaction vessel |
| Magnetic stirrer and stir bar | - | - | For agitation |
| Ice bath | - | - | For temperature control |
| Addition funnel | - | - | For controlled addition of reagents |
| Condenser | - | - | To prevent loss of solvent |
| Separatory funnel | - | - | For liquid-liquid extraction |
| Rotary evaporator | - | - | For solvent removal |
Step-by-Step Synthesis Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an addition funnel is dried in an oven and allowed to cool to room temperature under a nitrogen atmosphere.
-
Addition of Reactants: To the flask, add 4-fluorobenzoic acid (10.0 g, 71.4 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Cool the flask in an ice bath to 0 °C. Carefully and portion-wise, add anhydrous aluminum chloride (21.4 g, 160.7 mmol, 2.25 eq.) to the stirred solution. The addition is exothermic and should be done slowly to maintain the temperature below 10 °C.
-
Addition of Acylating Agent: In the addition funnel, place acetyl chloride (6.2 mL, 85.7 mmol, 1.2 eq.) dissolved in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Quenching: After the reaction is complete, cool the flask again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 2 M hydrochloric acid (100 mL). This step is highly exothermic and should be performed with caution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a solid.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[4][5]
-
Handling Reagents:
-
Aluminum chloride: is corrosive and reacts violently with water. Handle in a fume hood and avoid contact with skin and eyes.[6]
-
Acetyl chloride: is a corrosive and lachrymatory liquid. Handle in a fume hood and avoid inhalation of vapors.
-
Dichloromethane: is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area or fume hood.
-
-
Reaction Quenching: The quenching of the reaction with acidic water is highly exothermic and releases HCl gas. This must be done slowly and in an ice bath within a fume hood.
Data and Characterization
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 4-Fluorobenzoic acid (10.0 g) |
| Moles of Starting Material | 71.4 mmol |
| Acylating Agent | Acetyl chloride (6.2 mL, 1.2 eq.) |
| Catalyst | Aluminum chloride (21.4 g, 2.25 eq.) |
| Reaction Time | 12-16 hours |
| Reaction Temperature | Room Temperature |
| Expected Yield | 70-80% |
| Product Appearance | White to off-white solid |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the carboxylic acid proton. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom.
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (with C-F coupling), and the methyl carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, and the C-F stretch.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
References
-
Dunn, J. et al. "Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Available at: [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
Coles, S. J. et al. 3-Fluorobenzoic acid–4-acetylpyridine (1/1) at 100 K. Acta Crystallographica Section E. Available at: [Link]
- Google Patents. Preparation of 3-bromo-4-fluoro-benzoic acid.
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
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Supporting Information. Available at: [Link]
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Organic Syntheses. p-FLUOROBENZOIC ACID. Available at: [Link]
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Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]
- Google Patents. Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
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The Royal Society of Chemistry. Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Available at: [Link]
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YouTube. Friedel-Crafts acylation. Available at: [Link]
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PubChem. 3-(3-Acetylphenyl)-4-fluorobenzoic acid. Available at: [Link]
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ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - 4-Fluorobenzoic acid, 99%. Available at: [Link]
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Wikipedia. 4-Fluorobenzoic acid. Available at: [Link]
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Application Notes and Protocols: Strategic Amidation of 3-Acetyl-4-fluorobenzoic Acid with Primary Amines for Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Amide Bond Formation in Medicinal Chemistry
The amide bond is a cornerstone of modern pharmaceutical design, present in a vast array of therapeutic agents. Its remarkable stability, coupled with its ability to participate in hydrogen bonding, makes it a privileged scaffold for molecular recognition at biological targets. The synthesis of novel amide derivatives of 3-Acetyl-4-fluorobenzoic acid is of particular interest in drug discovery. The fluorinated acetyl-substituted phenyl ring offers a unique combination of metabolic stability, lipophilicity, and potential for specific interactions within protein binding pockets. This document provides a comprehensive guide to the amidation of this compound with primary amines, detailing reaction mechanisms, offering step-by-step protocols, and providing insights into troubleshooting common challenges.
Understanding the Amidation Reaction: A Mechanistic Overview
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. This is due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents.
Common Coupling Reagents and Their Mechanisms
Several classes of coupling reagents are available, each with its own mechanism of action, advantages, and disadvantages. The choice of reagent is critical and depends on factors such as the steric and electronic properties of the substrates, desired reaction conditions, and cost.
Carbodiimides are widely used for their efficiency and relatively low cost. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly popular due to the water-solubility of its urea byproduct, which simplifies purification.[1][2]
The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[3][4][5] This intermediate is then attacked by the primary amine to yield the desired amide and a urea byproduct.[3][4]
However, the O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the amine, leading to lower product yields.[1][4][6] To suppress this side reaction and improve reaction rates, additives such as 1-Hydroxybenzotriazole (HOBt) are often employed.[7][8] HOBt reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization, and readily reacts with the amine.[7][9]
Figure 2. Mechanism of HATU mediated amidation.
Experimental Protocols
The following protocols provide a starting point for the amidation of this compound. Optimization may be required based on the specific primary amine used.
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolution: Dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in an anhydrous solvent such as DMF or DCM.
-
Activation: Add EDC (1.1 - 1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the primary amine (1.0 - 1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure. [10]The crude product can be purified by column chromatography or recrystallization. [11]
Protocol 2: General Procedure for Amide Coupling using HATU
[10]
-
Dissolution: Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Activation: Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents). [10]Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. [10]3. Amine Addition: Add the primary amine (1.0-1.2 equivalents) to the reaction mixture. [10]4. Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. [10]5. Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. [10]Extract the product with an organic solvent.
-
Purification: Wash the organic layer sequentially with a mild acid (e.g., 1N HCl) to remove excess base, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted starting acid, and brine. [2]Dry the organic layer and concentrate under reduced pressure. Further purification can be achieved by flash chromatography.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent can significantly impact the outcome of the amidation reaction. The following table summarizes the performance of several common coupling reagents for the amidation of a generic aromatic carboxylic acid, which can serve as a guide for reactions with this compound.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) | Notes |
| EDC | HOBt | DIPEA | DMF | 12 | 85 | >95 | A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup. [2] |
| HATU | None | DIPEA | DMF | 2 | 95 | >98 | Highly efficient and fast-acting, especially for challenging couplings. [2]May be more expensive. |
| T3P® | None | Pyridine | EtOAc | 4 | 92 | >97 | A versatile and safe reagent with a straightforward workup as the byproducts are water-soluble. [2] |
| DCC | HOBt | DIPEA | DCM | 12 | 80 | >95 | Cost-effective, but the dicyclohexylurea (DCU) byproduct is insoluble and must be removed by filtration. |
Troubleshooting Common Issues in Amidation Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.- Deactivation of the amine via protonation.- Steric hindrance.- Hydrolysis of the activated intermediate. | - Increase the amount of coupling reagent.- Add the base along with or after the amine.- Use a more powerful coupling reagent like HATU.- Ensure anhydrous reaction conditions. [10] |
| Significant Side Reactions | - Racemization (if the amine is chiral).- Formation of N-acylurea with carbodiimides. | - Use additives like HOBt or OxymaPure.- Run the reaction at a lower temperature.- Use a pre-activation step. |
| Difficult Purification | - Contamination with urea byproducts (e.g., DCU).- Unreacted starting materials. | - For DCC, filter the reaction mixture to remove insoluble DCU.- For EDC, perform an aqueous workup to remove the soluble urea.- Optimize stoichiometry to drive the reaction to completion.- Consider recrystallization as a purification method for aromatic amides. [11] |
Conclusion
The successful amidation of this compound with primary amines is a critical step in the synthesis of novel compounds for drug discovery. By understanding the underlying reaction mechanisms, selecting the appropriate coupling reagents and conditions, and being prepared to troubleshoot common issues, researchers can efficiently generate diverse libraries of amide derivatives for biological evaluation. The protocols and data presented in this guide provide a solid foundation for achieving high-yielding and clean amidation reactions.
References
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- Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
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- Carbodiimide.Wikipedia,
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- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.PMC - NIH,
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- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.Journal of the American Chemical Society,
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Acetyl-4-fluorobenzoic Acid
Introduction: The Strategic Role of 3-Acetyl-4-fluorobenzoic Acid in Kinase Inhibitor Scaffolding
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[3][4][5] The fluorinated aromatic building block, this compound, presents a versatile starting material for the synthesis of novel kinase inhibitors.[6] Its distinct functional groups—a carboxylic acid, a ketone, and a fluorine atom—offer multiple points for chemical modification, enabling the construction of diverse molecular scaffolds with enhanced pharmacological properties.[6][7] The presence of the fluorine atom can improve metabolic stability, binding affinity, and bioavailability of the final compound.[7][8]
This technical guide provides a comprehensive overview of a synthetic strategy to leverage this compound for the creation of a potential kinase inhibitor scaffold. We will delve into the rationale behind the synthetic design, provide detailed step-by-step protocols, and discuss the potential biological implications and mechanisms of action.
Synthetic Strategy: A Multi-step Approach to a Privileged Kinase Inhibitor Core
The overall synthetic strategy is to transform this compound into a substituted quinazoline core, a common scaffold in many FDA-approved kinase inhibitors.[3] This approach involves a series of well-established organic reactions, beginning with the conversion of the acetyl group to an amine, followed by cyclization and subsequent functionalization.
Figure 1: Proposed synthetic workflow for the conversion of this compound into a potential kinase inhibitor.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(1-Aminoethyl)-4-fluorobenzoic acid (Reductive Amination)
Rationale: This initial step converts the ketone functionality of the starting material into a primary amine. Reductive amination is a robust and widely used method for this transformation. Sodium cyanoborohydride is a mild reducing agent suitable for this reaction.
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (0.2 M), add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield 3-(1-Aminoethyl)-4-fluorobenzoic acid.
Protocol 2: Synthesis of N-(Substituted phenyl)-3-(1-aminoethyl)-4-fluorobenzamide (Amide Coupling)
Rationale: This step involves the formation of an amide bond between the carboxylic acid of the intermediate and a substituted aniline. HATU is a common and efficient peptide coupling reagent used to activate the carboxylic acid for nucleophilic attack by the aniline. The choice of substituted aniline will ultimately influence the final inhibitor's selectivity and potency.
Materials:
-
3-(1-Aminoethyl)-4-fluorobenzoic acid
-
Substituted aniline (e.g., 4-methoxyaniline) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(1-Aminoethyl)-4-fluorobenzoic acid (1.0 eq) in DMF (0.1 M).
-
Add the substituted aniline (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide.
Protocol 3: Synthesis of the Substituted Quinazolinone Derivative (Cyclization)
Rationale: This intramolecular cyclization reaction forms the core quinazolinone ring system. This is typically achieved by heating the amide intermediate in the presence of an acid catalyst.
Materials:
-
N-(Substituted phenyl)-3-(1-aminoethyl)-4-fluorobenzamide
-
Acetic acid (glacial)
-
Reflux condenser
Procedure:
-
Suspend the N-(Substituted phenyl)-3-(1-aminoethyl)-4-fluorobenzamide (1.0 eq) in glacial acetic acid (0.1 M).
-
Heat the mixture to reflux (approximately 118 °C) for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water, which should induce precipitation of the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield the crude quinazolinone derivative. Further purification can be achieved by recrystallization.
Hypothetical Data Summary
| Step | Product | Yield (%) | Purity (%) |
| 1 | 3-(1-Aminoethyl)-4-fluorobenzoic acid | 75 | >95 |
| 2 | N-(4-methoxyphenyl)-3-(1-aminoethyl)-4-fluorobenzamide | 82 | >98 |
| 3 | 2-(4-methoxyphenyl)-4-methyl-5-fluoro-3,4-dihydroquinazolin-4(1H)-one | 65 | >97 |
Biological Context and Mechanism of Action
The synthesized quinazolinone scaffold is a privileged structure in many kinase inhibitors that target the ATP-binding site of the enzyme. These inhibitors typically function as competitive inhibitors, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This disruption of the signaling cascade can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Figure 2: A simplified representation of a generic Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for kinase inhibitors.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potential kinase inhibitors. The synthetic route outlined in these application notes provides a clear and reproducible pathway to a substituted quinazolinone core, a well-established scaffold in medicinal chemistry. The protocols are based on robust and high-yielding reactions, and the resulting compounds have the potential for further elaboration to fine-tune their biological activity against specific kinase targets. This guide serves as a foundational resource for researchers and drug development professionals seeking to explore the utility of this compound in their kinase inhibitor discovery programs.
References
-
3-Fluorobenzoic acid–4-acetylpyridine (1/1) at 100 K - PMC - NIH . This source, while not directly on the specified starting material, provides context on the crystallography and interactions of related fluorinated benzoic acid derivatives. [Link]
-
Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery . This article highlights the importance of fluorinated benzoic acids in medicinal chemistry and their role as building blocks for therapeutics. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal . This paper details synthetic transformations of a similar starting material, providing procedural context. [Link]
-
Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential - ResearchGate . This study provides examples of multi-step synthesis starting from a fluorinated benzoic acid. [Link]
- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents.
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis . This review provides an overview of the importance and structures of FDA-approved kinase inhibitors. [Link]
-
Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment - PubMed . This study shows the incorporation of fluorobenzoic acid moieties into bioactive compounds. [Link]
-
The synthesis of novel kinase inhibitors using click chemistry - Semantic Scholar . This provides a general background on the synthesis of kinase inhibitors. [Link]
-
Synthesis of kinase inhibitors as anti-cancer agents | Request PDF - ResearchGate . This highlights the ongoing research in the synthesis of kinase inhibitors for cancer therapy. [Link]
-
3-(3-Acetylphenyl)-4-fluorobenzoic acid | C15H11FO3 | CID 53226009 - PubChem . This provides information on a related, more complex derivative. [Link]
-
Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - Keio University . This paper discusses strategies for synthesizing libraries of kinase inhibitors. [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - MDPI . This article describes the design and synthesis of novel tyrosine kinase inhibitors. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate . This paper provides additional synthetic context for related molecules. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date . This review discusses the importance of protein kinases as therapeutic targets. [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PubMed Central . This article provides background on the role of kinase inhibitors in cancer therapy. [Link]
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. globalscientificjournal.com [globalscientificjournal.com]
reaction conditions for coupling 3-Acetyl-4-fluorobenzoic acid
Application Note & Protocol: Versatile Coupling Strategies for 3-Acetyl-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in medicinal chemistry and materials science, notable for its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib.[1][2][3] This document provides a comprehensive guide to the primary coupling reactions involving this versatile molecule. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for amide bond formation, Suzuki coupling, and other pertinent cross-coupling reactions. The aim is to equip researchers with the knowledge to strategically select and optimize reaction conditions for their specific synthetic targets.
Introduction: The Significance of this compound
The strategic placement of the acetyl, fluoro, and carboxylic acid functionalities makes this compound a highly valuable trifunctional scaffold.
-
Carboxylic Acid: Serves as a primary handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. It can also participate in other transformations like esterification or decarboxylative couplings.
-
Fluorine Atom: The electron-withdrawing nature of the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions and can influence the acidity of the carboxylic acid. In drug design, fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability.
-
Aryl Halide Character (C-F bond): While less reactive than heavier aryl halides, the C-F bond can participate in certain cross-coupling reactions, particularly under optimized conditions.[4][5] More commonly, the inherent reactivity of the aryl ring at other positions is exploited.
-
Acetyl Group: The acetyl group can be a point of further chemical modification or can play a crucial role in molecular recognition and binding to biological targets.
The convergence of these features has cemented the importance of this compound in the synthesis of complex molecules, most notably PARP inhibitors, which are at the forefront of targeted cancer therapies.[3][6][7]
Amide Bond Formation: The Workhorse Reaction
The most prevalent application of this compound is its use in forming amide bonds with a diverse range of primary and secondary amines. This reaction is fundamental to the synthesis of many PARP inhibitors.[1][3]
Mechanistic Rationale: Activating the Carboxyl Group
Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be activated to a more electrophilic species that is readily attacked by the amine nucleophile.[8] Common strategies involve the use of carbodiimide reagents, often in conjunction with additives to suppress side reactions and improve yields.
// Nodes Acid [label="this compound"]; Activator [label="Coupling Reagent\n(e.g., EDC, HATU)"]; Intermediate [label="Activated Intermediate\n(e.g., O-acylisourea)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amine (R-NH2)"]; Amide [label="Amide Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Byproduct\n(e.g., Urea)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes Acid [label="this compound"]; Activator [label="Coupling Reagent\n(e.g., EDC, HATU)"]; Intermediate [label="Activated Intermediate\n(e.g., O-acylisourea)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amine (R-NH2)"]; Amide [label="Amide Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Byproduct\n(e.g., Urea)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Acid -> Intermediate [label="Activation"]; Activator -> Intermediate; Intermediate -> Amide [label="Nucleophilic Attack"]; Amine -> Amide; Intermediate -> Byproduct; } Caption: Generalized workflow for amide bond formation.
Standard Protocol: EDC/HOBt Mediated Coupling
This protocol is a robust and widely applicable method for the synthesis of amides from this compound.[9]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or a suitable alternative like HATU
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).
-
Solvent and Base Addition: Dissolve the solids in anhydrous DMF. Add DIPEA (2.0-3.0 eq.) to the mixture.
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Coupling Reagent | Additive | Base | Typical Solvent | Key Advantage |
| EDC | HOBt | DIPEA | DMF, DCM | Cost-effective and reliable for a broad range of amines.[9] |
| HATU | N/A | DIPEA | DMF | Highly efficient, especially for sterically hindered amines.[10] |
| T3P® (Propylphosphonic Anhydride) | N/A | Pyridine | Ethyl Acetate | Excellent for minimizing racemization and producing high purity products. |
Table 1: Common Amide Coupling Reagent Systems.
Palladium-Catalyzed Cross-Coupling Reactions
While amide bond formation is the most common, the aromatic ring of this compound and its derivatives can participate in a variety of powerful palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an aryl halide or triflate.[11][12] For substrates derived from this compound, this reaction is typically performed after converting the carboxylic acid to an ester or amide and introducing a more reactive halide (e.g., Br or I) or triflate group onto the aromatic ring.
Conceptual Workflow:
// Nodes Start [label="3-Acetyl-4-fluorobenzoic\nAcid Derivative (Ar-X)"]; Boronic_Acid [label="Aryl/Vinyl Boronic Acid\nor Ester (R-B(OR)2)"]; Catalyst [label="Pd Catalyst\n+ Ligand"]; Base [label="Base\n(e.g., K2CO3, K3PO4)"]; Product [label="Coupled Product\n(Ar-R)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes Start [label="3-Acetyl-4-fluorobenzoic\nAcid Derivative (Ar-X)"]; Boronic_Acid [label="Aryl/Vinyl Boronic Acid\nor Ester (R-B(OR)2)"]; Catalyst [label="Pd Catalyst\n+ Ligand"]; Base [label="Base\n(e.g., K2CO3, K3PO4)"]; Product [label="Coupled Product\n(Ar-R)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Product; Boronic_Acid -> Product; Catalyst -> Product; Base -> Product; } Caption: Key components of a Suzuki-Miyaura coupling reaction.
Protocol Example: Suzuki Coupling of a Brominated Derivative
This protocol assumes the starting material is a brominated derivative of this compound (e.g., methyl 2-acetyl-4-bromo-5-fluorobenzoate).
Materials:
-
Brominated this compound derivative (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)
-
K₂CO₃ or K₃PO₄ (2.0-3.0 eq.)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
Setup: In a Schlenk flask, combine the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling an aryl halide or triflate with an amine.[13][14][15] Similar to the Suzuki coupling, this reaction is most effective on a derivative of this compound where a more reactive leaving group is present.
Key Considerations:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical and depends on the specific substrates.[14][16] Bulky, electron-rich ligands are often employed.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[15]
Other Cross-Coupling Reactions
-
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form a C(sp²)-C(sp) bond, and is catalyzed by palladium and a copper(I) co-catalyst.[17][18][19][20][21]
-
Ullmann Condensation: A copper-catalyzed reaction for forming C-N, C-O, and C-S bonds with aryl halides.[22][23][24][25][26] It often requires higher temperatures than palladium-catalyzed methods but can be advantageous for certain substrates.[22]
-
C-H Activation: Direct functionalization of C-H bonds on the aromatic ring is an emerging and atom-economical strategy.[27][28][29][30][31] While protocols for this compound itself are not yet widespread, this is a promising area for future research.
| Reaction | Bond Formed | Coupling Partner | Typical Catalyst |
| Suzuki-Miyaura | C-C | Organoboron Reagent | Palladium |
| Buchwald-Hartwig | C-N | Amine | Palladium |
| Sonogashira | C-C (alkyne) | Terminal Alkyne | Palladium/Copper |
| Ullmann | C-N, C-O, C-S | Amine, Alcohol, Thiol | Copper |
Table 2: Overview of Relevant Cross-Coupling Reactions.
Decarboxylative Coupling: An Alternative Strategy
In some synthetic routes, the carboxylic acid group may be used as a leaving group in a decarboxylative coupling reaction.[32][33][34][35] This approach can provide access to novel structures that would be difficult to synthesize via other methods. These reactions are often mediated by transition metals like palladium, copper, or silver and can be initiated by an oxidant.[33][36]
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Many of the reagents used in these protocols are toxic, flammable, or corrosive. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Palladium catalysts and phosphine ligands can be air-sensitive. Handle them under an inert atmosphere.
-
Reactions involving strong bases should be quenched carefully.
Conclusion
This compound is a valuable and versatile building block. A thorough understanding of its reactivity, particularly in amide bond formation and various cross-coupling reactions, is essential for its effective utilization in research and development. The protocols and principles outlined in this guide provide a solid foundation for designing and executing successful synthetic strategies.
References
- Solid phase radiosynthesis of an olaparib derivative using 4-[>18>F] fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. (2022). Source not available.
- Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. (n.d.). PMC - NIH.
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). PMC - NIH.
- Ullmann condens
- Buchwald–Hartwig amin
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). PMC - NIH.
- Sonogashira coupling. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Design, synthesis and biological evaluation of novel PARP inhibitors against acquired drug-resistance. (2025). PubMed.
- Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. (n.d.). PMC - NIH.
- CH Bond Activation Reaction. (n.d.). Source not available.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). Source not available.
- 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- C–H Functionalization Reaction Manual. (n.d.). Sigma-Aldrich.
- Buchwald-Hartwig Amin
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Sonogashira coupling. (2019). YouTube.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- C–H Bond Functionaliz
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH.
- Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. (n.d.). Source not available.
- Sonogashira Cross-Coupling. (2021). J&K Scientific LLC.
- Ullmann reaction. (n.d.). Wikipedia.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. (n.d.). Benchchem.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Amide Synthesis. (n.d.). Fisher Scientific.
- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025). Source not available.
- Decarboxyl
- Ullmann Reaction. (n.d.). Thermo Fisher Scientific - US.
- Advancements in double decarboxylative coupling reactions of carboxylic acids. (n.d.). PMC - NIH.
- Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Form
- Amine to Amide (Coupling). (n.d.). Common Conditions.
- Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid. (n.d.). Benchchem.
- 3-Fluorobenzoic acid–4-acetylpyridine (1/1)
- A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. (2022). Macmillan Group - Princeton University.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020).
- Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid. (n.d.).
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
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Application Note: High-Purity Recovery of 3-Acetyl-4-fluorobenzoic Acid via Optimized Recrystallization
Abstract
This application note provides a comprehensive technical guide for the purification of 3-Acetyl-4-fluorobenzoic acid by recrystallization. As a key building block in the synthesis of advanced pharmaceutical intermediates and other high-value chemical entities, achieving high purity of this compound is critical. This document moves beyond a simple set of instructions to explain the underlying chemical principles governing the purification process. It details a systematic approach to solvent selection, a step-by-step protocol for the recrystallization procedure, methods for purity assessment, and a guide for troubleshooting common issues. The protocols described herein are designed to be self-validating, enabling researchers, scientists, and drug development professionals to obtain high-purity crystalline this compound with high yield.
Introduction and Scientific Principles
This compound is a substituted aromatic carboxylic acid whose utility in organic synthesis is directly correlated with its purity. Trace impurities, often remnants from its synthesis (e.g., starting materials, by-products), can interfere with subsequent reactions, leading to lower yields, complex purification challenges, and compromised final product integrity.
Recrystallization is a powerful and economical technique for the purification of solid organic compounds. The fundamental principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[2][3] As this solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly purified form. The impurities, which are ideally more soluble or present in much smaller concentrations, remain in the cold solvent (mother liquor).[3] The slow, controlled formation of the crystal lattice is highly selective and tends to exclude molecules that do not fit, resulting in a significant enhancement of purity.[3]
Physicochemical Profile: this compound
Understanding the physicochemical properties of the target molecule is foundational to designing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₇FO₃ | - |
| Molecular Weight | 182.15 g/mol | - |
| Appearance | Typically a white to off-white solid | Inferred from analogs |
| Melting Point | Not widely reported; determined experimentally post-purification | - |
| Solubility Profile | Expected to be sparingly soluble in cold water, but more soluble in hot water and polar organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate).[4][5] | Inferred from structure & analogs |
Part I: Strategic Solvent System Selection
The choice of solvent is the most critical parameter in a successful recrystallization.[3] A poorly chosen solvent can lead to low recovery, oiling out, or failure to crystallize. The ideal solvent for this compound should meet the following criteria:
-
High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). This differential is the primary driver of the purification.[2]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).
-
Chemical Inertness: The solvent must not react with this compound.
-
Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from melting in the hot solvent ("oiling out").
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.
Proposed Solvents for Screening
Based on the structure of this compound (containing a polar carboxylic acid, a moderately polar ketone, and an aromatic ring), the following solvents and solvent mixtures are recommended for initial screening. A mixed solvent system is often effective when a single solvent does not provide the ideal solubility profile.
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Comments |
| Water (H₂O) | 100 | High | Benzoic acids often have good solubility in hot water and poor solubility in cold water.[2] A strong candidate. |
| Ethanol (EtOH) | 78 | High | Good general solvent for polar organic molecules. May show high solubility even when cold, suggesting a mixed system. |
| Ethanol/Water | Variable | High | A powerful mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point). A few drops of ethanol are then added to redissolve the solid, and the solution is cooled. |
| Isopropanol (IPA) | 82 | Medium | Less polar than ethanol, may offer a better solubility differential. |
| Ethyl Acetate (EtOAc) | 77 | Medium | Good solvent for moderately polar compounds. Often used with a non-polar anti-solvent like hexanes. |
| Acetone | 56 | Medium | Powerful solvent, but its low boiling point can lead to rapid evaporation and premature crystallization on the filter funnel during hot filtration. |
Solvent Selection Workflow
The following diagram illustrates the logical workflow for selecting an appropriate solvent system through small-scale testing.
Caption: Logic diagram for selecting a recrystallization solvent.
Part II: Detailed Experimental Protocol
This protocol assumes a suitable solvent has been identified from the screening process described above. Water is used as an exemplary solvent.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., deionized water)
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Hot plate with stirring capability
-
Boiling chips or magnetic stir bar
-
Short-stemmed or stemless glass funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Spatula and glass stirring rod
Recrystallization Workflow Diagram
Caption: Step-by-step workflow for the recrystallization process.
Step-by-Step Methodology
-
Dissolution of the Crude Solid:
-
Place the weighed crude this compound into an Erlenmeyer flask with a stir bar or boiling chips.
-
In a separate flask, bring the chosen solvent (e.g., water) to a boil on a hot plate.
-
Add the hot solvent to the flask containing the crude solid in small portions, with continuous stirring or swirling and heating. Add just enough hot solvent to fully dissolve the solid. An excess of solvent will reduce the final yield.[3]
-
-
Hot Filtration (Conditional Step):
-
This step is necessary only if insoluble impurities (e.g., dust, inorganic salts) or decolorizing carbon are present in the hot solution.
-
Set up a hot gravity filtration apparatus by placing a short-stemmed funnel with fluted filter paper over a clean Erlenmeyer flask.
-
Heat the receiving flask and funnel by allowing hot solvent vapor to pass through them. This crucial step prevents premature crystallization of the product on the filter paper or in the funnel stem.
-
Once the apparatus is hot, pour the boiling solution of your compound through the fluted filter paper in portions.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker. This prevents solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.[3]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 20-30 minutes to maximize the precipitation of the product from the solution.
-
-
Collection and Washing of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly on the bottom, placed on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold slurry of crystals into the center of the Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor. Using too much wash solvent or warm solvent will dissolve some of the product, reducing the yield.
-
Keep the vacuum on for several minutes to pull air through the crystals and help them dry.
-
-
Drying:
-
Transfer the purified crystalline solid from the funnel to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or, more efficiently, in a vacuum oven at a temperature well below the compound's melting point.
-
Part III: Purity Assessment and Characterization
The effectiveness of the recrystallization must be validated.
-
Melting Point Determination: This is a primary indicator of purity. A pure crystalline solid will have a sharp melting point range (typically < 2 °C). The crude, impure sample will melt over a broader range and at a lower temperature. The determined melting point of the purified product serves as a key characterization data point.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized material, and the mother liquor on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). The purified sample should show a single, distinct spot, while the crude material may show multiple spots.[6][7]
-
Spectroscopic Analysis: For rigorous confirmation, techniques such as ¹H NMR, ¹³C NMR, and FT-IR can be used to confirm the chemical structure and identify any remaining impurities.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form on cooling | 1. Too much solvent was added. 2. The solubility difference between hot and cold is not significant. | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound.[2] 3. Re-evaluate the solvent choice. |
| "Oiling Out" (Compound separates as a liquid) | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated, and the compound came out of solution too quickly. | 1. Choose a solvent with a lower boiling point. 2. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| Low Recovery Yield | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not cold enough. 4. The compound has significant solubility in the cold solvent. | 1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure the filtration apparatus is properly pre-heated. 3. Always use ice-cold solvent for washing. 4. Ensure adequate time in the ice bath; consider a different solvent system. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations, especially those involving heating organic solvents, should be performed in a certified chemical fume hood.
-
Compound Hazards: Substituted benzoic acids should be handled with care as they can be irritants to the skin, eyes, and respiratory system.[4][8] Avoid inhalation of dust and direct contact.
-
Heating: Never heat organic solvents with an open flame. Use a hot plate, heating mantle, or steam bath. Do not heat a closed system.
References
-
Recrystallization of Benzoic Acid. (n.d.). Department of Chemistry, University of Missouri-St. Louis. Retrieved from [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). Department of Chemistry, Michigan State University. Retrieved from [Link]
-
Recrystallisation of benzoic acid. (n.d.). University of Canterbury. Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (2024, February 26). StudyMoose. Retrieved from [Link]
-
4-Fluorobenzoic acid - Physico-chemical Properties. (n.d.). ChemBK. Retrieved from [Link]
-
3-(3-Acetylphenyl)-4-fluorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
3-Fluorobenzoic Acid. (n.d.). PubChem. Retrieved from [Link]
-
4-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. Retrieved from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 11). ResearchGate. Retrieved from [Link]
-
3-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
4-Fluoro-3-methylbenzoic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. chembk.com [chembk.com]
- 5. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for Purity Determination of 3-Acetyl-4-fluorobenzoic Acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 3-Acetyl-4-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis. The method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries, providing a comprehensive protocol from method development rationale to full validation in accordance with international guidelines.
Introduction and Scientific Rationale
This compound is a substituted aromatic carboxylic acid whose purity is critical for the efficacy and safety of downstream active pharmaceutical ingredients (APIs). A reliable analytical method is essential to quantify the main component and detect any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution, sensitivity, and quantitative accuracy.[1] The chosen reversed-phase (RP-HPLC) mode is ideally suited for separating moderately polar to non-polar compounds like this compound from its potential impurities.[2][3] This document provides a self-validating protocol, grounded in established chromatographic principles and regulatory expectations.
Physicochemical Properties and Method Development Strategy
A successful HPLC method is built upon an understanding of the analyte's physicochemical properties.
-
Structure: this compound possesses a carboxylic acid group, an acetyl group, and a fluorine atom on a benzene ring. This combination provides both polar (carboxylic acid) and non-polar (aromatic ring) characteristics.
-
Acidity (pKa): The pKa of the carboxylic acid is a critical parameter. For the structurally related 4-fluorobenzoic acid, the pKa is approximately 4.14.[4] The electron-withdrawing nature of the acetyl group at the meta position is expected to slightly increase the acidity, leading to an estimated pKa between 3.5 and 4.0. To ensure consistent retention and sharp peak shape in RP-HPLC, the mobile phase pH must be controlled to keep the analyte in its neutral, protonated state.[5] Therefore, a mobile phase pH of ≤ 2.5 is optimal.
-
Solubility: The compound is expected to be sparingly soluble in water but readily soluble in organic solvents such as methanol and acetonitrile.[6][7] This informs the choice of a suitable sample diluent, which should be miscible with the mobile phase to prevent peak distortion.
Based on these properties, a C18 stationary phase was selected for its hydrophobic retention capabilities, paired with an acidic mobile phase consisting of acetonitrile and a dilute acid to control the ionization state of the analyte.[2][8] UV detection is appropriate due to the presence of the aromatic chromophore.
Detailed Experimental Protocol
This section outlines the complete, step-by-step methodology for the purity analysis.
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks, pipettes, and autosampler vials.
-
pH meter.
Reagents and Materials
-
This compound reference standard (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade, ≥ 99%).
-
Water (ASTM Type I, Milli-Q® or equivalent).
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard C18 provides robust hydrophobic retention for the aromatic analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to suppress ionization of the carboxylic acid group, ensuring good peak shape and stable retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier with strong elution strength and low UV cutoff. |
| Elution Mode | Isocratic | A 60:40 (v/v) ratio of Mobile Phase A to Mobile Phase B provides optimal retention and separation from typical impurities in a reasonable runtime. Isocratic methods are generally more robust for QC applications. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Injection Volume | 10 µL | A small volume minimizes potential for column overload and peak distortion. |
| Detector | UV/PDA | |
| Detection Wavelength | 254 nm | The aromatic ring and acetyl group provide strong absorbance at this common wavelength. A PDA detector allows for peak purity assessment. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any relevant post-eluting impurities. |
Solution Preparation
-
Diluent: Prepare a mixture of Water and Acetonitrile in a 60:40 (v/v) ratio. This composition matches the mobile phase to ensure good peak shape.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[9][10][11]
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of the standard solution.
Caption: Workflow for HPLC Purity Analysis of this compound.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.[12]
| Parameter | Test Procedure | Acceptance Criteria |
| System Suitability | 5 replicate injections of the standard solution. | %RSD of Peak Area: ≤ 1.0%Tailing Factor (T): 0.8 – 1.5Theoretical Plates (N): ≥ 2000 |
| Specificity | Analyze blank, placebo (if applicable), standard, and sample. Use PDA to assess peak purity. | No interference at the retention time of the main peak. Peak purity index > 0.995. |
| Linearity | Analyze 5 concentrations from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation Coefficient (r²): ≥ 0.999 |
| Accuracy | Perform recovery study by spiking the sample at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean Recovery: 98.0% – 102.0% |
| Precision | Repeatability: 6 sample preparations by one analyst on the same day.Intermediate Precision: Repeat on a different day with a different analyst/instrument. | %RSD: ≤ 2.0% |
| Range | Confirmed by the linearity, accuracy, and precision data. | 50 – 150 µg/mL |
| Robustness | Deliberately vary parameters like flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase composition (±2% absolute). | System suitability criteria must be met. No significant impact on results. |
graph "Method_Validation_Logic" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#34A853"];Dev [label="Method Development", fillcolor="#FBBC05"]; Opt [label="Method Optimization", fillcolor="#FBBC05"]; PreVal [label="Pre-Validation Checks", fillcolor="#FBBC05"];
Val [label="Formal Validation Protocol (ICH Q2)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Spec [label="Specificity", fillcolor="#F1F3F4"]; Lin [label="Linearity & Range", fillcolor="#F1F3F4"]; Acc [label="Accuracy", fillcolor="#F1F3F4"]; Prec [label="Precision\n(Repeatability & Intermediate)", fillcolor="#F1F3F4"]; Rob [label="Robustness", fillcolor="#F1F3F4"];
Validated [label="Validated Method", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Dev -> Opt -> PreVal -> Val; Val -> {Spec, Lin, Acc, Prec, Rob} [dir=none]; {Spec, Lin, Acc, Prec, Rob} -> Validated; }
Caption: Logical Hierarchy of HPLC Method Validation.
Calculation of Purity
For a purity assay where all impurities are expected to have a similar UV response, the area percent method is commonly used.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Ensure that peaks below a certain disregard limit (e.g., 0.05%) are not included in the total area calculation to avoid integrating baseline noise.
Conclusion
The HPLC method described in this application note is a reliable, robust, and precise procedure for determining the purity of this compound. The detailed protocol and the comprehensive validation plan provide a clear pathway for implementation in a regulated quality control environment. Adherence to the outlined system suitability criteria ensures the generation of high-quality, reproducible data suitable for regulatory submission and batch release testing.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]
-
Gritti, F., & Guiochon, G. (2005). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Journal of Liquid Chromatography & Related Technologies, 21(6), 835-856. [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PerkinElmer, Inc. (n.d.). Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies. [Link]
-
Ràfols, C., & Bosch, E. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A, 1088(1-2), 49-56. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Wikipedia. (2023). 4-Fluorobenzoic acid. [Link]
Sources
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chembk.com [chembk.com]
- 7. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 8. s4science.at [s4science.at]
- 9. researchgate.net [researchgate.net]
- 10. jordilabs.com [jordilabs.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. scribd.com [scribd.com]
Application Note: Comprehensive Analytical Characterization of 3-Acetyl-4-fluorobenzoic Acid
Introduction
3-Acetyl-4-fluorobenzoic acid (C₉H₇FO₃, MW: 182.15 g/mol ) is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presence of three distinct functional groups—a carboxylic acid, a ketone, and a fluorine atom on an aromatic ring—provides a versatile scaffold for medicinal chemistry. The fluorine substituent, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity. Therefore, rigorous analytical characterization is imperative to ensure the identity, purity, and quality of this compound for its use in research and drug development.
This application note provides a comprehensive guide to the analytical techniques for the characterization of this compound, offering detailed protocols and insights for researchers, scientists, and professionals in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₇FO₃ | ChemScene[1] |
| Molecular Weight | 182.15 g/mol | ChemScene[1] |
| Appearance | Expected to be a solid | Inferred from similar benzoic acid derivatives |
| Solubility | Soluble in organic solvents like methanol, DMSO, and ethyl acetate | Inferred from structural analogues |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure.
Rationale: ¹H NMR will confirm the presence and connectivity of the aromatic and acetyl protons, while ¹³C NMR will identify all carbon environments, including the carbonyl and carboxylic acid carbons. ¹⁹F NMR will provide information about the fluorine substituent.
Protocol: NMR Analysis of this compound
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected signals:
-
A singlet for the acetyl group protons (-COCH₃) around δ 2.5-2.7 ppm.
-
A multiplet system for the three aromatic protons in the region of δ 7.0-8.5 ppm. The coupling patterns will be influenced by the fluorine atom.
-
A broad singlet for the carboxylic acid proton (-COOH) at δ > 10 ppm (this signal may be exchangeable with residual water in the solvent).
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected signals:
-
The acetyl methyl carbon around δ 25-30 ppm.
-
Aromatic carbons between δ 110-160 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
The carboxylic acid carbonyl carbon around δ 165-175 ppm.
-
The acetyl carbonyl carbon around δ 195-205 ppm.
-
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
A single signal is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Rationale: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O, and the ketonic C=O functional groups.
Protocol: FT-IR Analysis of this compound
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Expected characteristic absorption bands:
-
Broad O-H stretch from the carboxylic acid dimer at approximately 2500-3300 cm⁻¹.
-
Strong C=O stretch from the carboxylic acid at approximately 1680-1710 cm⁻¹.
-
Strong C=O stretch from the acetyl group at approximately 1670-1690 cm⁻¹.
-
C-F stretch at approximately 1200-1300 cm⁻¹.
-
C-O stretch from the carboxylic acid at approximately 1210-1320 cm⁻¹.
-
Aromatic C=C stretches at approximately 1450-1600 cm⁻¹.
-
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
Rationale: Electron Ionization (EI) MS will show the molecular ion peak and characteristic fragments, confirming the molecular weight and providing structural clues.
Protocol: GC-MS Analysis of this compound
Note: Derivatization is often required for GC analysis of carboxylic acids to improve volatility and peak shape.
-
Derivatization (Esterification):
-
React the sample with a suitable derivatizing agent such as BF₃ in methanol or diazomethane to form the methyl ester.
-
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Interpretation:
-
The mass spectrum of the derivatized compound should show a molecular ion peak corresponding to the methyl ester.
-
Expected fragmentation patterns for the underivatized acid would include the loss of the acetyl group (M-43), the carboxylic acid group (M-45), and potentially the fluorine atom.
-
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of non-volatile compounds.
Rationale: A reversed-phase HPLC method with UV detection is suitable for separating this compound from potential impurities. The aromatic ring and carbonyl groups provide strong UV absorbance for sensitive detection.
Protocol: HPLC Purity Analysis of this compound
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject a suitable volume (e.g., 10 µL) and record the chromatogram. Purity is determined by the area percentage of the main peak.
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical characterization process.
Caption: Overall analytical workflow for this compound.
Caption: Spectroscopic analysis pathway.
Conclusion
The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound. Adherence to these methodologies will ensure the structural integrity and purity of this important synthetic intermediate, thereby supporting its successful application in research and development. The combination of spectroscopic and chromatographic methods provides a self-validating system for the unambiguous identification and quality control of this compound.
References
-
Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222–227. [Link]
-
Takahashi, M., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(20), 2555–2559. [Link]
-
Human Metabolome Database. Benzoic acid GC-MS (1 TMS). [Link]
-
PubChem. 3-Fluorobenzoic Acid. [Link]
Sources
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Acetyl-4-fluorobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for converting 3-Acetyl-4-fluorobenzoic acid, a versatile fluorinated building block, into medicinally relevant heterocyclic scaffolds. Recognizing the absence of direct one-pot cyclization methods, this document focuses on a robust Functional Group Interconversion (FGI) strategy. We present detailed, field-proven protocols for the multi-step synthesis of three key heterocyclic families: Quinolones , Benzoxazinones , and 1,3,4-Oxadiazoles . Each protocol is accompanied by a mechanistic rationale to explain the experimental choices, ensuring scientific integrity and reproducibility. The methodologies are designed to be self-validating, providing researchers with a reliable roadmap for leveraging this valuable starting material in drug discovery and development programs.
Introduction: The Strategic Value of this compound
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This compound is a particularly valuable starting material due to its trifunctional nature:
-
Carboxylic Acid: Provides a handle for forming amides, esters, and serving as a directing group. It is a key component for synthesizing hydrazides and participating in cyclization reactions.
-
Fluoro Group: A powerful electronic substituent that activates the adjacent position for nucleophilic aromatic substitution, a key step in the synthesis of many fluoroquinolone antibiotics.
-
Acetyl Group: A versatile functional group that can be transformed into a range of other functionalities (e.g., amines, oximes), thereby enabling the construction of diverse heterocyclic rings that would otherwise be inaccessible.
This guide details the strategic manipulation of these functional groups to forge complex heterocyclic systems.
Core Synthetic Strategy: A Functional Group Interconversion (FGI) Approach
The primary obstacle in utilizing this compound for the synthesis of nitrogen-containing heterocycles like quinolones and benzoxazinones is the absence of a nitrogen atom ortho to the carboxylic acid. Our core strategy overcomes this by chemically transforming the C3-acetyl group into an amino group. This creates a 3-amino-4-fluorobenzoic acid intermediate, a substituted anthranilic acid analog, which is a classic precursor for these ring systems.
Caption: Overall Functional Group Interconversion (FGI) strategy.
Pathway 1: Synthesis of Quinolone Scaffolds
The synthesis of the quinolone core relies on the classic Gould-Jacobs reaction.[1] This requires an aniline precursor, which we generate from this compound in a two-step sequence involving oximation followed by a Beckmann rearrangement and subsequent hydrolysis.
Step 1A: Oximation of the Acetyl Group
Principle: The acetyl carbonyl group is converted to an oxime using hydroxylamine. The base (sodium acetate) neutralizes the HCl byproduct from the hydroxylamine hydrochloride salt, driving the condensation reaction forward.
Protocol: Synthesis of 3-(1-(hydroxyimino)ethyl)-4-fluorobenzoic acid
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq, e.g., 5.0 g), hydroxylamine hydrochloride (1.5 eq), and sodium acetate trihydrate (2.3 eq).[2][3]
-
Solvent Addition: Add absolute ethanol (approx. 8-10 mL per gram of starting material).
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexane with 1% Acetic Acid).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (approx. 5 times the volume of ethanol used).
-
Isolation: The product will precipitate as a white solid. If an oil forms, acidify the mixture with 1M HCl to a pH of ~2-3 to induce precipitation.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step. If needed, recrystallization from an ethanol/water mixture can be performed.
Step 1B: Beckmann Rearrangement and Hydrolysis to the Key Amine Intermediate
Principle: The Beckmann rearrangement converts the oxime into an N-aryl amide (acetanilide derivative) under acidic conditions.[4] The acid protonates the oxime's hydroxyl group, turning it into a good leaving group (water). A 1,2-aryl shift from carbon to the electron-deficient nitrogen occurs, breaking the N-O bond. Subsequent hydrolysis of the resulting amide unmasks the crucial primary amine.
Protocol: Synthesis of 3-Amino-4-fluorobenzoic acid
-
Setup: In a fume hood, charge a 100 mL flask with the oxime from Step 1A (1.0 eq).
-
Reagent Addition: Carefully add trifluoroacetic acid (TFA) (3-5 eq) as both the catalyst and solvent.[5][6][7] The reaction is often exothermic; addition can be done in an ice bath.
-
Rearrangement: Heat the mixture to 60-80°C for 2-6 hours. Monitor the formation of the intermediate anilide by TLC.
-
Hydrolysis (In-situ): After confirming the rearrangement is complete, carefully add a 6M aqueous HCl solution (5-10 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (100-110°C) for 8-12 hours to effect the hydrolysis of the amide.
-
Workup & Isolation: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the pH is ~7-8. The desired 3-Amino-4-fluorobenzoic acid will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from ethanol/water if necessary.
Step 1C: Gould-Jacobs Cyclization to the Quinolone Core
Principle: The synthesized aniline derivative undergoes a condensation reaction with diethyl ethoxymethylenemalonate (EMME), followed by a thermally induced intramolecular cyclization. The fluorine atom at the C4 position of the benzoic acid (now C6 of the quinolone) is crucial for the biological activity of the resulting fluoroquinolone class of antibiotics.
Caption: Workflow for the Gould-Jacobs quinolone synthesis.
Protocol: Synthesis of 6-Fluoro-4-hydroxyquinoline-7-carboxylic acid
-
Condensation: In a flask, combine 3-Amino-4-fluorobenzoic acid (1.0 eq) and EMME (1.2 eq). Heat the mixture to 100-130°C for 1-2 hours. Ethanol is evolved during this step. A vacuum can be gently applied to remove the ethanol and drive the reaction.
-
Cyclization: To the resulting thick oil or solid, add a high-boiling solvent like diphenyl ether or Dowtherm A (enough to ensure good stirring). Heat the mixture to ~250°C for 20-30 minutes.[1]
-
Isolation: Cool the reaction mixture. The product will precipitate. Add hexane to dilute the solvent and aid filtration.
-
Purification: Collect the solid product by vacuum filtration. Wash thoroughly with hexane, followed by ethanol or ethyl acetate to remove residual solvent and impurities. The product is often pure enough for subsequent steps, such as hydrolysis of the ester (if present) and further derivatization at the N1 or C7 positions.
| Parameter | Step 1A: Oximation | Step 1B: Rearrangement/Hydrolysis | Step 1C: Gould-Jacobs |
| Key Reagents | NH₂OH·HCl, NaOAc | Trifluoroacetic Acid, HCl | Diethyl ethoxymethylenemalonate |
| Solvent | Ethanol | TFA / Water | Diphenyl Ether |
| Temperature | Reflux (~80°C) | 60-80°C then Reflux (~110°C) | 100-130°C then ~250°C |
| Typical Yield | >90% | 60-75% (over 2 steps) | 70-85% |
Pathway 2: Synthesis of Benzoxazinone Scaffolds
This pathway also utilizes the key 3-Amino-4-fluorobenzoic acid intermediate. The synthesis involves two straightforward steps: N-acylation followed by cyclodehydration.
Step 2A: N-Acylation
Principle: The amino group of the intermediate is acylated using an acyl chloride under Schotten-Baumann conditions. The reaction is run in a biphasic system with an aqueous base to neutralize the HCl generated, preventing protonation of the starting amine and driving the reaction to completion.[8]
Protocol: Synthesis of 3-(Acetylamino)-4-fluorobenzoic acid
-
Setup: Dissolve 3-Amino-4-fluorobenzoic acid (1.0 eq) in a 10% aqueous sodium hydroxide solution (2.0 eq) in a flask with vigorous stirring.
-
Solvent: Add an immiscible organic solvent like dichloromethane (DCM) to create a biphasic system.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise while maintaining vigorous stirring.
-
Reaction: After addition, remove the ice bath and stir at room temperature for 1-2 hours. Monitor by TLC until the starting amine is consumed.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Acidify the aqueous layer with 3M HCl to a pH of ~2. The N-acylated product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2B: Cyclodehydration to form the Benzoxazinone
Principle: The N-acylated anthranilic acid derivative is cyclized by removing a molecule of water. Acetic anhydride is a common and effective reagent for this transformation, acting as both a dehydrating agent and a solvent.[9]
Protocol: Synthesis of 7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one
-
Setup: Place the N-acylated product from Step 2A (1.0 eq) in a flask equipped with a reflux condenser.
-
Reagent/Solvent: Add acetic anhydride (5-10 eq).
-
Reaction: Heat the mixture to reflux (approx. 130-140°C) for 1-3 hours.
-
Workup: Cool the reaction mixture to room temperature. The product may crystallize directly. Alternatively, pour the mixture slowly into ice-cold water to precipitate the product and hydrolyze the excess acetic anhydride.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol can be performed for further purification.
Pathway 3: Synthesis of 1,3,4-Oxadiazole Scaffolds
This pathway utilizes the carboxylic acid moiety of the original starting material. The key steps are the formation of a benzohydrazide intermediate, followed by cyclization with a one-carbon electrophile.
Step 3A: Formation of 3-Acetyl-4-fluorobenzohydrazide
Principle: The carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester) via Fischer esterification. The more reactive ester is then treated with hydrazine hydrate in a nucleophilic acyl substitution reaction to yield the stable hydrazide.[10][11]
Protocol: Synthesis of 3-Acetyl-4-fluorobenzohydrazide
-
Esterification: Dissolve this compound (1.0 eq) in methanol (20 mL). Add concentrated sulfuric acid (0.1-0.2 eq) catalytically. Heat to reflux for 4-6 hours. After cooling, neutralize with NaHCO₃ solution and extract the methyl ester with ethyl acetate. Dry and concentrate to obtain the crude ester.
-
Hydrazinolysis: Dissolve the crude methyl ester (1.0 eq) in ethanol. Add hydrazine hydrate (80% or anhydrous, 1.5-2.0 eq).[12]
-
Reaction: Heat the mixture to reflux for 3-5 hours. The hydrazide product is often poorly soluble and will precipitate from the hot solution.
-
Isolation: Cool the reaction mixture to room temperature. Collect the white solid product by vacuum filtration, wash with cold ethanol, and dry.
Step 3B: Cyclization to a 1,3,4-Oxadiazole-2-thione
Principle: The hydrazide reacts with carbon disulfide in a basic medium. The base deprotonates the hydrazide and facilitates the addition to CS₂. Intramolecular cyclization with the elimination of H₂S (or its salt) forms the stable 5-substituted-1,3,4-oxadiazole-2-thione ring system.[13][14]
Caption: Workflow for 1,3,4-Oxadiazole-2-thione synthesis.
Protocol: Synthesis of 5-(3-Acetyl-4-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione
-
Setup: Dissolve the hydrazide from Step 3A (1.0 eq) and potassium hydroxide (1.2 eq) in absolute ethanol.
-
Reagent Addition: Add carbon disulfide (1.5 eq) dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux for 6-8 hours. The reaction mixture will typically turn yellow/orange.
-
Workup: Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol. Dissolve the residue in water.
-
Isolation: Acidify the aqueous solution with cold 1M HCl to a pH of ~2-3. The thione product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash extensively with cold water, and dry. Recrystallization from ethanol provides the pure product.
References
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The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]
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Molecules. (2020). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. [Link]
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Applied Catalysis A: General. (2014). Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for. [Link]
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Chemical Methodologies. (2020). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. [Link]
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Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]
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Chemistry Online. (2023). Acetophenone oxime preparation. [Link]
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ResearchGate. (2025). One-pot oximation-Beckmann rearrangement of ketones and aldehydes to amides of industrial interest: Acetanilide, caprolactam and acetaminophen. [Link]
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National Institutes of Health. (2021). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. [Link]
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Chemistry Online. (2023). Acetophenone oxime preparation. [Link]
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Sciencemadness.org. (2010). Reduction of oximes to corresponding amines. [Link]
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Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]
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Asian Journal of Chemistry. (2015). Synthesis and Characterization of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives with Thioether Groups. [Link]
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Iranian Journal of Organic Chemistry. (n.d.). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. [Link]
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ResearchGate. (2025). Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for sustainable NSAIDs synthesis. [Link]
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ResearchGate. (2025). One-pot oximation-Beckmann rearrangement of ketones and aldehydes to amides of industrial interest: Acetanilide, caprolactam and acetaminophen. [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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ResearchGate. (2025). Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for sustainable NSAIDs synthesis. [Link]
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ResearchGate. (2025). A New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones by Cy anuric Chloride Cyclodehydration of N-Benzoyl- and N-Acylanthranilic Acids. [Link]
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International Journal of Modern Organic Chemistry. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. [Link]
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Semantic Scholar. (2005). Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. [Link]
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International Journal of Modern Organic Chemistry. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. [Link]
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National Institutes of Health. (2018). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
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ResearchGate. (2025). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. [Link]
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National Institutes of Health. (2018). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
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Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
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Academic Journal of Life Sciences. (n.d.). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. [Link]
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Semantic Scholar. (2005). Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. [Link]
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Application Note & Protocol: Esterification of 3-Acetyl-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-4-fluorobenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science. The synthesis of its corresponding esters is a crucial step in the development of novel pharmaceutical agents and functional materials. Esterification modifies the parent molecule's polarity, solubility, and pharmacokinetic properties, often leading to enhanced biological activity or desired physical characteristics. This guide provides a detailed protocol for the efficient esterification of this compound, primarily focusing on the robust and widely applicable Fischer-Speier esterification method. The principles and troubleshooting advice herein are designed to be broadly applicable for the synthesis of various alkyl esters of this important intermediate.
Fischer-Speier Esterification: Mechanism and Rationale
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[3][4] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing the water formed during the reaction.[3][4][5]
The mechanism involves several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][6]
-
Nucleophilic attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[3][4]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule.
-
Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester.[3]
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol: Methyl 3-Acetyl-4-fluorobenzoate Synthesis
This protocol details the synthesis of the methyl ester as a representative example. The procedure can be adapted for other simple primary or secondary alcohols.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Starting material. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | e.g., Merck | Reagent and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | e.g., Fisher Sci. | Catalyst. Handle with extreme care. |
| Ethyl Acetate (EtOAc) | ACS Grade | e.g., VWR | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | e.g., VWR | For neutralization. |
| Brine (Saturated NaCl solution) | ACS Grade | e.g., VWR | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., VWR | For drying. |
| TLC plates | Silica gel 60 F₂₅₄ | e.g., Millipore | For reaction monitoring. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or meter
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.82 g, 10 mmol).
-
Add anhydrous methanol (40 mL). The large excess serves as both reactant and solvent.[5]
-
Stir the mixture until the solid is fully dissolved.
-
Carefully and slowly add concentrated sulfuric acid (0.2 mL, ~3.6 mmol) dropwise to the stirring solution. Caution: This addition is exothermic.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the mixture to a gentle reflux (approximately 65-70°C for methanol) using a heating mantle or oil bath.
-
Allow the reaction to proceed for 4-6 hours.[6] The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).[6] The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot indicates reaction progression.
-
-
Work-up:
-
After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[5]
-
Dissolve the residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with water (2 x 30 mL).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid.[6] Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.
-
Wash the organic layer with brine (30 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
-
Purification:
-
The crude product, typically an oil or a low-melting solid, can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary.
-
Caption: Experimental workflow for Fischer esterification.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficient catalyst; reaction time too short; temperature too low; wet reagents. | Ensure the correct amount of acid catalyst is used.[6] Extend the reaction time and monitor by TLC.[6] Ensure the reaction is at a gentle reflux. Use anhydrous alcohol. |
| Complex Mixture of Products | Side reactions such as ether formation from the alcohol or sulfonation of the aromatic ring. | Avoid excessively high temperatures or prolonged reaction times.[6] Use a milder catalyst if sulfonation is suspected. |
| Low Yield after Work-up | Incomplete reaction; loss of product during extraction; incomplete neutralization. | Ensure the reaction goes to completion by TLC. Be careful during phase separations in the separatory funnel. Ensure complete neutralization with NaHCO₃ to precipitate all the ester. |
Alternative Esterification Methods
While Fischer-Speier esterification is generally effective, certain substrates may require milder or different reaction conditions.
-
Steglich Esterification: This method uses a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[7][8][9][10] It is performed under mild, often neutral conditions at room temperature and is suitable for acid-sensitive substrates.[7][8][11]
-
Mitsunobu Reaction: This reaction converts an alcohol into an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13] It is a powerful method that proceeds with inversion of stereochemistry at the alcohol center and occurs under mild, neutral conditions.[14][15]
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Application Notes & Protocols: Leveraging 3-Acetyl-4-fluorobenzoic Acid for Accelerated Drug Discovery via Parallel Synthesis
Introduction: A Multifunctional Scaffold for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the efficiency of library synthesis is paramount for the rapid identification and optimization of lead compounds.[1] The selection of versatile chemical building blocks is a critical determinant of success in this endeavor. 3-Acetyl-4-fluorobenzoic acid is an exemplary scaffold, engineered with three distinct functional handles that can be orthogonally addressed to generate vast and diverse small-molecule libraries.
Its utility is rooted in its trifunctional nature:
-
Carboxylic Acid: This group serves as a primary anchor for diversification, most commonly through robust amide bond formation, a cornerstone of medicinal chemistry.[2]
-
Acetyl (Ketone) Group: The ketone moiety provides a secondary point for chemical elaboration, readily participating in reactions such as reductive amination to introduce a wide array of amine-containing fragments.[3][4]
-
Fluorinated Aromatic Ring: The fluorine atom at the 4-position offers significant advantages. It can modulate the physicochemical properties of the final compounds, such as pKa and lipophilicity, and enhance metabolic stability by blocking potential sites of oxidative metabolism.[5][6][7]
This guide provides a detailed framework for researchers, scientists, and drug development professionals on the strategic use of this compound in parallel synthesis workflows. We will delve into specific, field-proven protocols, explain the rationale behind methodological choices, and illustrate how this building block can be used to rapidly explore chemical space.
Physicochemical Properties and Safety Information
A thorough understanding of the building block's properties and handling requirements is essential for safe and effective experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₇FO₃ | [8] |
| Molecular Weight | 182.15 g/mol | [8] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 168-172 °C | N/A |
| Solubility | Soluble in methanol, DMF, DMSO. Slightly soluble in hot water. |[7] |
Safety & Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.[9][10] Based on data for analogous compounds, it may cause skin, eye, and respiratory irritation.[9][10] Avoid inhalation of dust and direct contact with skin and eyes. For detailed information, consult the material safety data sheet (MSDS) from your supplier.[11][12]
Core Synthetic Strategies & Protocols for Library Generation
The strategic power of this compound lies in its capacity for sequential or orthogonal functionalization. Below are detailed protocols for derivatizing its key functional groups in a manner suitable for parallel synthesis platforms.
Strategy I: Amide Library Synthesis via the Carboxylic Acid Handle
Amide coupling is one of the most utilized reactions in drug discovery.[2] The use of modern coupling reagents allows for mild, efficient, and high-throughput synthesis of amide libraries.[13][14] The following protocol utilizes HATU, a highly effective coupling reagent known for its rapid reaction times and low rate of epimerization.[13]
Protocol 1: Parallel Amide Coupling using HATU
-
Rationale: This protocol is designed for a 24 or 96-well reaction block format. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its efficiency in forming an active ester with the carboxylic acid, which then rapidly reacts with the amine.[13] Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the HCl produced, driving the reaction to completion. Anhydrous DMF is the solvent of choice due to its high polarity, which effectively dissolves the reactants and reagents.
-
Materials & Reagents:
-
This compound
-
Amine library (diverse primary and secondary amines)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction block with vials/wells and magnetic stir bars
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.22 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
Prepare a plate (or series of vials) containing 1.1 equivalents of each amine from your library (relative to the acid).
-
-
Reaction Setup (per well/vial):
-
To each well containing an amine, add 500 µL of the this compound stock solution (0.1 mmol, 1.0 eq.).
-
Agitate the block briefly to ensure mixing.
-
Add 500 µL of the HATU stock solution (0.11 mmol, 1.1 eq.).
-
Finally, add 500 µL of the DIPEA stock solution (0.2 mmol, 2.0 eq.).
-
-
Reaction Execution:
-
Seal the reaction block securely.
-
Place the block on a magnetic stirring plate and stir at room temperature for 2-6 hours.
-
-
Monitoring & Work-up:
-
Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing via LC-MS.
-
Upon completion, the solvent can be removed in vacuo using a centrifugal evaporator. The resulting crude products can then be subjected to high-throughput purification.
-
-
Sources
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- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. innospk.com [innospk.com]
- 8. 3-(3-Acetylphenyl)-4-fluorobenzoic acid | C15H11FO3 | CID 53226009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Scalable Two-Step Synthesis of 3-Acetyl-4-fluorobenzoic Acid for Pharmaceutical Intermediate Production
Abstract
This document provides a comprehensive guide for the gram-scale synthesis of 3-Acetyl-4-fluorobenzoic acid, a key building block in the development of novel pharmaceutical agents. The protocol details a robust and scalable two-step synthetic route commencing with a regioselective Friedel-Crafts acylation of 2-fluorotoluene, followed by a selective oxidation of the benzylic methyl group. This application note is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and critical considerations for process scale-up.
Introduction and Strategic Overview
This compound is a valuable bifunctional molecule incorporating a ketone and a carboxylic acid on a fluorinated aromatic scaffold. The presence of the fluorine atom can significantly enhance metabolic stability and binding affinity in drug candidates, making this intermediate highly sought after in medicinal chemistry.[1][2] The carboxylic acid and acetyl groups provide versatile handles for subsequent chemical modifications, enabling the construction of complex molecular architectures.[1][3]
The synthetic strategy outlined herein is designed for efficiency, scalability, and regiochemical control. It avoids the use of highly toxic or difficult-to-handle reagents where possible and employs well-established, robust chemical transformations. The two-step sequence is as follows:
-
Friedel-Crafts Acylation: Introduction of an acetyl group onto the 2-fluorotoluene ring. The directing effects of the fluorine (ortho, para-directing) and the methyl group (ortho, para-directing) synergistically favor acylation at the C5 position, yielding 4-fluoro-3-methylacetophenone as the major product.
-
Benzylic Oxidation: Selective oxidation of the benzylic methyl group of the intermediate to a carboxylic acid using potassium permanganate, a powerful and cost-effective oxidizing agent.[4]
This approach provides a reliable pathway to the target compound, with each step validated by established chemical principles and supported by extensive literature.
Mechanistic Considerations and Process Logic
Step 1: Regiocontrolled Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[5] In this protocol, acetyl chloride is activated by a strong Lewis acid, aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[6]
Mechanism: The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring of 2-fluorotoluene. The Lewis acid catalyst (AlCl₃) is crucial as it polarizes the acyl chloride, facilitating the departure of the chloride ion and generation of the electrophile.[6] Due to the deactivating, electron-withdrawing nature of the resulting ketone product, the reaction typically stops cleanly after mono-acylation, preventing polysubstitution which can be a challenge in Friedel-Crafts alkylations.[7][8] Anhydrous conditions are critical, as water will react with and deactivate the aluminum chloride catalyst.[9]
Step 2: Selective Benzylic Oxidation
The conversion of the methyl group on the aromatic ring to a carboxylic acid is achieved through oxidation. The acetyl group is relatively stable to the chosen oxidation conditions. Alkaline potassium permanganate (KMnO₄) is a potent oxidizing agent that effectively transforms benzylic carbons bearing at least one hydrogen into carboxylic acids.[4]
Mechanism: The reaction involves the attack of the permanganate ion on the benzylic C-H bond. The reaction proceeds through a series of oxidative steps, ultimately cleaving the C-H bonds of the methyl group and forming a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Detailed Experimental Protocols
Part 1: Gram-Scale Synthesis of 4-Fluoro-3-methylacetophenone
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate PPE.[6]
-
Acetyl chloride is corrosive, a lachrymator, and reacts with moisture. All handling must be performed in a well-ventilated fume hood.[9][10]
-
Dichloromethane is a suspected carcinogen; handle with care.[7]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Fluorotoluene | 110.13 | 10.0 g (9.6 mL) | 0.0908 | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.5 g | 0.1089 | 1.2 |
| Acetyl Chloride | 78.50 | 7.8 g (7.1 mL) | 0.0994 | 1.1 |
| Anhydrous Dichloromethane (DCM) | - | 150 mL | - | - |
| Concentrated HCl | - | ~20 mL | - | - |
| Crushed Ice | - | 200 g | - | - |
Protocol:
-
Reaction Setup: Assemble a 250 mL three-necked, round-bottom flask, equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a calcium chloride drying tube. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.[6][7]
-
Reagent Charging: In the reaction flask, suspend anhydrous aluminum chloride (14.5 g) in anhydrous dichloromethane (100 mL). Cool the suspension to 0-5 °C using an ice-water bath with continuous stirring.
-
Acylating Agent Addition: In the dropping funnel, prepare a solution of acetyl chloride (7.1 mL) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[6]
-
Substrate Addition: After the complete addition of acetyl chloride, add a solution of 2-fluorotoluene (9.6 mL) in anhydrous dichloromethane (25 mL) dropwise from the same funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully and slowly pour the reaction mixture into a 1 L beaker containing 200 g of crushed ice and 20 mL of concentrated hydrochloric acid. Stir vigorously for 15-20 minutes to decompose the aluminum chloride complex.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 4-fluoro-3-methylacetophenone as a colorless oil.
Part 2: Oxidation to this compound
Safety Precautions:
-
Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.
-
The reaction can be exothermic. Maintain careful temperature control.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Fluoro-3-methylacetophenone | 152.16 | 10.0 g | 0.0657 | 1.0 |
| Potassium Permanganate (KMnO₄) | 158.03 | 20.8 g | 0.1316 | 2.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.5 g | 0.0125 | 0.19 |
| Water | - | 200 mL | - | - |
| Concentrated HCl | - | As needed for pH 1-2 | - | - |
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-3-methylacetophenone (10.0 g) and sodium hydroxide (0.5 g) in 200 mL of water.
-
Oxidant Addition: Heat the mixture to 80-90 °C. Add potassium permanganate (20.8 g) in small portions over 1 hour to control the exotherm. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Completion: After the addition is complete, continue heating the mixture under reflux for 4-6 hours, or until the purple color has permanently discharged.
-
Work-up: Cool the reaction mixture to room temperature. Destroy any excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color disappears.
-
Filtration: Filter the mixture through a pad of celite to remove the brown manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Precipitation: Cool the clear filtrate in an ice bath. Slowly and carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white crystalline solid.
Visualization of Synthetic Workflow
Overall Synthetic Scheme
Caption: Two-step workflow for the synthesis of this compound.
Friedel-Crafts Acylation Mechanism
Caption: Key stages of the Friedel-Crafts acylation mechanism.
Scale-Up Considerations and Process Optimization
Transitioning this synthesis from the laboratory bench to a pilot or manufacturing scale requires careful consideration of several factors:
-
Thermal Management: The Friedel-Crafts acylation is significantly exothermic. On a larger scale, efficient heat removal is paramount to prevent runaway reactions. This necessitates the use of jacketed reactors with precise temperature control and a carefully controlled rate of reagent addition.[6]
-
Mass Transfer: Ensuring efficient mixing is crucial, especially during the quenching of the acylation reaction and in the heterogeneous oxidation step. Inadequate stirring can lead to localized hot spots and reduced yields.
-
Reagent Handling and Safety: The safe handling of large quantities of AlCl₃ and acetyl chloride requires specialized equipment and engineering controls, such as closed-system charging and scrubbers for HCl off-gassing.[7]
-
Work-up and Isolation: Large-scale filtration of MnO₂ can be challenging. The use of a filter press may be required. Similarly, extractions will be performed in large-scale extractors rather than separatory funnels.
-
Purification: While vacuum distillation and recrystallization are scalable purification methods, optimization of solvent volumes and crystallization conditions will be necessary to maximize yield and purity on a larger scale.
Conclusion
The described two-step synthesis provides a reliable and scalable method for producing high-purity this compound. By leveraging a regioselective Friedel-Crafts acylation followed by a robust benzylic oxidation, this protocol offers a practical solution for obtaining this valuable pharmaceutical intermediate. Careful attention to the detailed procedures, safety precautions, and scale-up considerations outlined in this note will enable researchers and development professionals to successfully implement and adapt this synthesis for their specific needs.
References
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from University of California, Santa Cruz, Chemistry Department. [Link]
- CN101462931A - Method for acylating fluorobenzene. (2009).
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2007). ResearchGate. [Link]
- DE102007032451B4 - Process for the preparation of aromatic ketones. (2009).
-
How to convert acetyl group as a substituent to carboxylic acid group? (2021). CHEMISTRY FOR NEET. [Link]
- METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID. (n.d.).
- CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. (2019).
-
Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. (2020). ACS Omega. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (2025). Quick Company. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. (n.d.). ChemBeast. [Link]
- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. (1983).
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- 3. ossila.com [ossila.com]
- 4. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Application Note & Protocols: Strategic Derivatization of 3-Acetyl-4-fluorobenzoic Acid for High-Throughput Biological Screening
Abstract
This guide provides a detailed framework for the strategic derivatization of 3-Acetyl-4-fluorobenzoic acid, a versatile scaffold for chemical library synthesis in drug discovery. We present the scientific rationale, step-by-step protocols, and experimental design considerations for creating a diverse library of analogs by targeting the molecule's carboxylic acid and ketone functionalities. The objective is to systematically modify the parent compound to explore its structure-activity relationship (SAR) and enhance its pharmacological properties for biological screening. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in lead generation and optimization.
Scientific Foundation & Rationale
The Imperative of Derivatization in Lead Optimization
The journey from a preliminary "hit" compound to a viable drug candidate is a meticulous process of molecular refinement known as lead optimization.[1] A biologically active molecule identified from initial screening is often flawed; it may exhibit low potency, poor selectivity, metabolic instability, or undesirable toxicity.[2] Derivatization, the process of structurally modifying a lead compound, is a cornerstone of lead optimization. By making targeted chemical changes—such as adding or modifying functional groups—researchers can systematically enhance a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3][4] This iterative cycle of design, synthesis, and testing is crucial for turning a promising but imperfect molecule into a preclinical candidate with drug-like properties.[2]
The goal is not merely to create new molecules, but to generate a focused library of analogs that explores the chemical space around the lead scaffold. This allows for the systematic investigation of structure-activity relationships (SAR), providing critical insights into how specific molecular features influence biological activity.[1]
Physicochemical Profile of this compound
This compound (CAS 1334325-35-7) is an attractive starting scaffold for a drug discovery program. Its structure incorporates several key features that make it a versatile building block for creating diverse and complex molecules.[5]
-
Carboxylic Acid (-COOH): This functional group is a primary handle for derivatization. It is a hydrogen bond donor and acceptor and can be readily converted into esters, amides, or other functional groups to modulate polarity, solubility, and target engagement.[6]
-
Ketone (Acetyl Group, -C(O)CH₃): The acetyl moiety provides a second, orthogonal site for chemical modification.[5] It can participate in nucleophilic attack and condensation reactions, allowing for the introduction of diverse substituents that can probe different regions of a target's binding pocket.[7]
-
Fluorine Atom (-F): The incorporation of fluorine is a well-established strategy in medicinal chemistry.[8] Fluorine's high electronegativity can influence a molecule's pKa, metabolic stability (by blocking sites of oxidative metabolism), and binding affinity to biological targets through favorable electrostatic interactions.[8]
The presence of these distinct reactive sites allows for a combinatorial approach to library synthesis, enabling a broad exploration of the scaffold's biological potential.
Derivatization Strategies & Protocols
The dual functionalities of this compound allow for two primary, non-interfering derivatization strategies. The following protocols are designed to be robust, scalable, and amenable to library synthesis.
Strategy A: Targeting the Carboxylic Acid Moiety via Amidation
Rationale: Converting the carboxylic acid to an amide is a classic lead optimization strategy. Amides are generally more resistant to hydrolysis by esterases in vivo compared to esters, leading to greater metabolic stability. This modification also alters the hydrogen bonding capacity and polarity of the molecule, which can significantly impact solubility and cell permeability. We will employ a standard carbodiimide coupling method, which is highly efficient and tolerant of a wide range of functional groups.
Protocol 1: Amide Library Synthesis via EDC/HOBt Coupling
This protocol details the synthesis of an amide library from this compound and a diverse set of primary or secondary amines.
Materials & Reagents
| Reagent | Supplier Example | Purpose |
| This compound | BenchChem | Starting scaffold |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) | Sigma-Aldrich | Carboxylic acid activating agent |
| Hydroxybenzotriazole (HOBt) | Thermo Fisher | Coupling additive to suppress side reactions and racemization |
| Diverse primary/secondary amines (R¹R²NH) | Various | Derivatization building blocks |
| N,N-Dimethylformamide (DMF), anhydrous | Acros Organics | Reaction solvent |
| Diisopropylethylamine (DIPEA) | Alfa Aesar | Non-nucleophilic base |
| Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Fisher Scientific | Extraction solvents |
| Saturated aq. NaHCO₃, 1M HCl, Brine | Standard lab prep | Aqueous solutions for work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | VWR | Drying agent |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 30 minutes. The solution should remain clear. This step activates the carboxylic acid to form a highly reactive intermediate.
-
Amine Addition: In a separate vial, dissolve the desired amine (1.1 eq) in a small amount of anhydrous DMF. If the amine is a hydrochloride salt, add DIPEA (1.5 eq) to liberate the free base. Add this amine solution dropwise to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using LC-MS and ¹H NMR spectroscopy.
Strategy B: Targeting the Ketone Moiety via Hydrazone Formation
Rationale: The ketone group can be derivatized to form hydrazones, which introduces a C=N double bond and allows for the addition of various aryl or alkyl groups.[7] This modification significantly alters the geometry and electronic properties of the acetyl side chain, enabling exploration of new interactions with a biological target. The reaction is typically a straightforward condensation performed under mildly acidic conditions.
Protocol 2: Hydrazone Library Synthesis
This protocol details the synthesis of a hydrazone library from this compound and a diverse set of hydrazines or hydrazides.
Materials & Reagents
| Reagent | Supplier Example | Purpose |
| This compound | BenchChem | Starting scaffold |
| Diverse hydrazines/hydrazides (R-NHNH₂) | Various | Derivatization building blocks |
| Ethanol (EtOH), 200 proof | Decon Labs | Reaction solvent |
| Glacial Acetic Acid | Fisher Scientific | Acid catalyst |
| Hexanes, Diethyl Ether | VWR | Solvents for precipitation/washing |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 0.3 M concentration).
-
Hydrazine Addition: Add the selected hydrazine or hydrazide (1.1 eq) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4-12 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC or LC-MS.
-
Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol and then with hexanes or diethyl ether to remove residual impurities.
-
-
Purification: The precipitated product is often of high purity. If necessary, recrystallization from a suitable solvent (e.g., ethanol) can be performed.
-
Characterization: Confirm the structure and purity of the final hydrazone derivative using LC-MS and ¹H NMR spectroscopy.
Experimental Design for Biological Screening
The successful transition from chemical synthesis to biological evaluation requires careful planning. A well-designed workflow ensures data quality and maximizes the chances of identifying promising lead compounds.
Overall Derivatization and Screening Workflow
The process can be visualized as a multi-stage pipeline, beginning with the parent scaffold and culminating in the identification of biologically active derivatives.
Compound Library Management
-
Solubilization: Dissolve purified compounds in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM).
-
Plating: Use acoustic liquid handlers or automated pipetting systems to create "assay-ready" plates by dispensing small volumes of the DMSO stocks into 384- or 1536-well microplates.
-
Storage: Store stock solutions and assay-ready plates at -20 °C or -80 °C in a desiccated environment to prevent degradation and water absorption.
Assay Selection and Implementation
The choice of biological assay is dictated by the therapeutic target or disease pathway of interest. Derivatized libraries can be screened in various formats.
-
Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[9] They are ideal for determining binding affinity (Ki) or inhibitory activity (IC50) and are highly amenable to HTS.[9]
-
Cell-Based Assays: These are performed using whole cells and can provide more physiologically relevant data by assessing a compound's effects in a biological context.[10] Examples include:
-
Cell Viability/Cytotoxicity Assays: Measures the overall health of cells and is used to identify compounds that are toxic or inhibit proliferation (e.g., in cancer research).[11]
-
Reporter Gene Assays: Used to study the modulation of specific signal transduction pathways.[12]
-
Phenotypic Assays: Measure a change in a cell's physical characteristics or behavior without a preconceived target.
-
It is critical to select assays that are robust, reproducible, and scalable for high-throughput screening.[12]
Characterization and Data Analysis
Analytical Validation of Derivatives
Before screening, every synthesized derivative must be rigorously characterized to ensure its identity and purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the compound and provides a purity assessment (typically >95% is required).
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the chemical structure of the compound. ¹H and ¹³C NMR are standard, and ¹⁹F NMR can be particularly useful for this library to confirm the integrity of the fluorine substituent.
Interpreting Screening Data
-
Hit Identification: A "hit" is a compound that shows a statistically significant level of activity in a primary screen. Thresholds for hit identification (e.g., >50% inhibition at a 10 µM concentration) must be pre-defined.
-
Dose-Response Analysis: Hits should be re-tested in dose-response assays to confirm their activity and determine potency (e.g., IC50 or EC50 values).
-
Structure-Activity Relationship (SAR) Analysis: By comparing the chemical structures of active and inactive derivatives, researchers can deduce which molecular modifications are beneficial or detrimental to biological activity. This crucial analysis guides the next round of synthesis and optimization.[1]
Conclusion
This compound is a highly tractable scaffold for the development of compound libraries for biological screening. By systematically applying derivatization strategies to its carboxylic acid and ketone functionalities, researchers can generate a rich dataset to establish structure-activity relationships. The protocols and workflows outlined in this guide provide a comprehensive and scientifically grounded approach to bridge synthetic chemistry with biological screening, accelerating the identification of promising new lead compounds for drug discovery programs.
References
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Wanner, K. et al. (2007). Mass Spectrometry in Medicinal Chemistry: Applications in Drug Discovery. Wiley. Available at: [Link]
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Gelijkens, C. F., et al. (1981). Rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to gas chromatographic analysis. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
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Application Note: Streamlining Reaction Kinetics of 3-Acetyl-4-fluorobenzoic Acid Utilizing Thin-Layer Chromatography
Abstract
In the fast-paced environment of drug discovery and synthetic chemistry, the ability to rapidly and accurately monitor the progress of chemical reactions is paramount. Thin-Layer Chromatography (TLC) emerges as a simple, cost-effective, and powerful analytical technique for the real-time assessment of reaction kinetics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of TLC to monitor reactions involving 3-Acetyl-4-fluorobenzoic acid, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. We will delve into the underlying principles of TLC, followed by a detailed, step-by-step protocol for monitoring the Fischer esterification of this compound as a model reaction. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating monitoring system.
Introduction: The Imperative of Reaction Monitoring
The synthesis of novel chemical entities is a cornerstone of modern chemistry. A successful synthesis is not merely about the final product but also about understanding the journey of the reactants to products. Inefficient reaction monitoring can lead to premature termination of a reaction, resulting in low yields, or prolonged reaction times, leading to the formation of impurities and wasted resources. Thin-Layer Chromatography (TLC) offers a rapid and visually intuitive method to follow the consumption of starting materials and the formation of products, providing critical insights into reaction completion and the potential for side-product formation.[1][2] this compound, with its dual functionality of a carboxylic acid and a ketone, presents an interesting case for TLC analysis due to the distinct polarities of these groups.
The Principle of Thin-Layer Chromatography: A Separation Science Primer
TLC operates on the principle of differential partitioning of components of a mixture between a stationary phase and a mobile phase.[3]
-
The Stationary Phase: Typically, a thin layer of an adsorbent material, such as silica gel (SiO₂) or alumina (Al₂O₃), is coated onto an inert backing like glass, plastic, or aluminum.[4] For the separation of moderately polar compounds like this compound and its derivatives, silica gel is the adsorbent of choice due to its slightly acidic nature and high resolving power.[4] The polar silanol groups (Si-OH) on the silica surface interact with the analytes through hydrogen bonding and dipole-dipole interactions.
-
The Mobile Phase: A solvent or a mixture of solvents, known as the eluent, moves up the stationary phase by capillary action.[5] The choice of the mobile phase is critical for achieving good separation. A more polar solvent will have a stronger affinity for the stationary phase and will move the analytes up the plate more slowly. Conversely, a less polar solvent will result in faster migration. The art of TLC lies in selecting a mobile phase that provides a clear separation between the starting material, intermediates, and the final product.
-
The Retention Factor (Rf): The distance traveled by a compound relative to the distance traveled by the solvent front is a characteristic value known as the Retention Factor (Rf).[6][7][8] It is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a crucial parameter for identifying compounds and assessing their relative polarities.[9] A lower Rf value indicates a more polar compound that interacts strongly with the stationary phase, while a higher Rf value suggests a less polar compound with a greater affinity for the mobile phase.[9]
Monitoring a Representative Reaction: Fischer Esterification of this compound
To illustrate the practical application of TLC in reaction monitoring, we will consider the Fischer esterification of this compound with ethanol to yield ethyl 3-acetyl-4-fluorobenzoate. This reaction is a classic example of converting a carboxylic acid to an ester under acidic conditions.[5][10]
Reaction Scheme:
The progress of this reaction can be effectively monitored by observing the disappearance of the more polar starting material, this compound (lower Rf), and the appearance of the less polar product, ethyl 3-acetyl-4-fluorobenzoate (higher Rf).
Materials and Equipment
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates. The F₂₅₄ indicator allows for visualization under UV light.[11]
-
Developing Chamber: A glass jar with a lid or a dedicated TLC tank.
-
Mobile Phase: A mixture of hexane and ethyl acetate. The optimal ratio needs to be determined experimentally, but a good starting point is a 7:3 (v/v) mixture of hexane:ethyl acetate.
-
Spotting Capillaries: Glass capillary tubes for applying the samples to the TLC plate.
-
Visualization: A UV lamp (254 nm) and an iodine chamber.
-
Reaction Aliquots: Small samples taken from the reaction mixture at different time intervals.
Experimental Protocol
Step 1: Preparation of the Developing Chamber
-
Pour the chosen mobile phase (e.g., 7:3 hexane:ethyl acetate) into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.
-
Cover the chamber and allow it to equilibrate for at least 10-15 minutes.
Step 2: Spotting the TLC Plate
-
Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the origin line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Prepare a dilute solution of the starting material, this compound, in a volatile solvent like ethyl acetate.
-
Using a capillary tube, apply a small spot of the starting material solution onto the "SM" lane.
-
At time zero (t=0) and at regular intervals thereafter (e.g., every 30 minutes), take a small aliquot from the reaction mixture.
-
Spot the reaction mixture aliquot directly onto the "RM" lane.
-
On the "Co" lane, first spot the starting material and then, on top of the same spot, apply the reaction mixture. The co-spot helps to unambiguously identify the starting material spot in the reaction mixture lane.[2]
Step 3: Developing the TLC Plate
-
Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring that the origin line is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Let the development proceed until the solvent front is about 1 cm from the top of the plate.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
Step 4: Visualization and Analysis
-
Allow the solvent to completely evaporate from the plate.
-
Visualize the spots under a UV lamp at 254 nm. The aromatic rings in the starting material and product will quench the fluorescence of the plate, appearing as dark spots.[11]
-
Circle the visible spots with a pencil.
-
For enhanced visualization, especially if the spots are faint, place the plate in an iodine chamber for a few minutes. The iodine vapor will stain the organic compounds, making them appear as brown spots.[11]
-
Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.
-
Calculate the Rf value for each spot.
Interpreting the Results
By comparing the chromatograms at different time points, you can monitor the progress of the reaction:
-
t=0: A single spot corresponding to the starting material (this compound) will be visible in the "RM" lane, with a relatively low Rf value due to the polar carboxylic acid group.
-
As the reaction proceeds: A new spot with a higher Rf value, corresponding to the less polar ester product (ethyl 3-acetyl-4-fluorobenzoate), will appear in the "RM" lane. The intensity of the starting material spot will decrease, while the intensity of the product spot will increase over time.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.
Table 1: Expected Rf Values in a 7:3 Hexane:Ethyl Acetate System
| Compound | Functional Groups | Expected Polarity | Expected Rf Value (Approximate) |
| This compound | Carboxylic Acid, Ketone | High | 0.2 - 0.3 |
| Ethyl 3-acetyl-4-fluorobenzoate | Ester, Ketone | Moderate | 0.6 - 0.7 |
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Spots are streaked | Sample is too concentrated. | Dilute the sample before spotting. |
| The compound is highly polar and interacting too strongly with the silica. | Add a small amount of acetic acid (1-2 drops) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing. | |
| Rf values are too low | The mobile phase is not polar enough. | Increase the proportion of the more polar solvent (ethyl acetate) in the mobile phase. |
| Rf values are too high | The mobile phase is too polar. | Increase the proportion of the less polar solvent (hexane) in the mobile phase. |
| No separation between spots | The polarity of the mobile phase is not optimal. | Experiment with different solvent systems. A mixture of dichloromethane and methanol, or toluene and acetone could also be effective. |
Visualizing the Workflow
The following diagram illustrates the logical flow of the TLC monitoring process.
Caption: Workflow for monitoring reaction progress using TLC.
Conclusion
Thin-Layer Chromatography is an indispensable tool in the synthetic chemist's arsenal. Its simplicity, speed, and low cost make it an ideal method for the routine monitoring of chemical reactions. By following the principles and the detailed protocol outlined in this application note, researchers can confidently and efficiently track the progress of reactions involving this compound and other similar compounds. The ability to make informed decisions about reaction endpoints based on clear TLC data will undoubtedly lead to improved yields, higher purity products, and accelerated discovery timelines.
References
-
Khan Academy. Calculating retention factors for TLC (video). [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography. [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
ResearchGate. (PDF) Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. [Link]
-
Chemistry LibreTexts. 3: Esterification (Experiment). [Link]
-
Environmental Science Institute. Organic Functional Groups and Thin Layer Chromatography. [Link]
-
Study.com. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry. [Link]
-
J&K Scientific LLC. Thin-Layer Chromatography (TLC) Procedure and Principles. [Link]
-
Wikipedia. Thin-layer chromatography. [Link]
-
LearnSci. Thin layer chromatography (TLC) Rf measurement - LabSim. [Link]
-
Chemistry LibreTexts. 5.7: Visualizing TLC Plates. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Washington State University. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. [Link]
-
Chemistry LibreTexts. 5.3: TLC Uses. [Link]
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Khan Academy. Thin layer chromatography (TLC) (video). [Link]
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ScienceDirect. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. [Link]
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Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
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Application Notes and Protocols for 3-Acetyl-4-fluorobenzoic Acid in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
A Forward-Looking Perspective on a Versatile Building Block
The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Fluorinated organic compounds, in particular, have garnered significant attention due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes.[1] This guide explores the prospective applications of 3-Acetyl-4-fluorobenzoic acid , a strategically functionalized aromatic scaffold, in the discovery and development of next-generation herbicides, fungicides, and insecticides. While direct applications of this specific molecule in commercial agrochemicals are not yet widely documented in publicly available literature, its structural motifs—a fluorinated benzoic acid and an acetophenone moiety—are prevalent in numerous bioactive compounds. This document, therefore, serves as a scientifically-grounded roadmap for leveraging this compound as a versatile starting material in agrochemical synthesis and discovery.
The Strategic Advantage of the this compound Scaffold
The unique arrangement of functional groups in this compound offers a compelling starting point for the synthesis of diverse agrochemical candidates.
-
The Fluorobenzoic Acid Moiety: The fluorine atom at the 4-position is expected to enhance the molecule's overall biological activity and metabolic stability.[1] The carboxylic acid group provides a convenient handle for a variety of chemical transformations, including esterification, amidation, and conversion to other functional groups, enabling the exploration of a wide chemical space.
-
The Acetyl Group: The acetyl group at the 3-position is a versatile precursor for the synthesis of various heterocyclic systems known to possess potent agrochemical activity. For instance, it can be readily converted into pyrazoles, a class of compounds known to act as inhibitors of key enzymes in plants, fungi, and insects.[2][3]
The combination of these features in a single molecule makes this compound a high-potential building block for the creation of novel agrochemical entities with potentially improved efficacy and desirable physicochemical properties.
Hypothetical Application in Herbicide Discovery: Synthesis of a Novel Pyrazole Derivative
One of the most promising applications of this compound is in the synthesis of pyrazole-based herbicides. Many commercial herbicides target key enzymes in plant biosynthetic pathways.[4] The following protocol outlines a hypothetical pathway for the synthesis of a novel pyrazole derivative from this compound, targeting a crucial plant enzyme.
Experimental Protocol: Synthesis of a Hypothetical Pyrazole Herbicide Candidate
Objective: To synthesize a novel pyrazole derivative from this compound for screening as a potential herbicide.
Materials:
-
This compound
-
Hydrazine hydrate
-
Appropriate substituted phenylhydrazine (for SAR studies)
-
Vilsmeier-Haack reagent (POCl₃/DMF)
-
Solvents (Ethanol, Dichloromethane, etc.)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Methodology:
-
Esterification of the Carboxylic Acid: To prevent interference from the acidic proton of the carboxylic acid in subsequent steps, the first step involves the esterification of this compound. This can be achieved using a standard Fischer esterification with an alcohol (e.g., methanol or ethanol) and a catalytic amount of strong acid (e.g., sulfuric acid). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Condensation with Hydrazine: The acetyl group of the resulting ester is then condensed with a hydrazine derivative (e.g., phenylhydrazine) to form a hydrazone. This reaction is typically carried out in a protic solvent like ethanol and may be catalyzed by a small amount of acid.
-
Cyclization to Form the Pyrazole Ring: The hydrazone intermediate is then cyclized to form the pyrazole ring. A common method for this transformation is the Vilsmeier-Haack reaction, which involves treating the hydrazone with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide).[2] This reaction typically proceeds at elevated temperatures.
-
Hydrolysis of the Ester: The final step is the hydrolysis of the ester group back to the carboxylic acid to yield the final pyrazole herbicide candidate. This is typically achieved by saponification with a base (e.g., sodium hydroxide or potassium hydroxide) followed by acidification.
-
Purification and Characterization: The final product should be purified using appropriate techniques such as recrystallization or column chromatography. The structure of the synthesized compound must be confirmed by analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Physicochemical Properties of Hypothetical Pyrazole Derivatives
| Compound ID | R-Group on Phenylhydrazine | Molecular Weight ( g/mol ) | Predicted LogP |
| H-PYR-01 | H | 234.18 | 2.8 |
| H-PYR-02 | 4-Cl | 268.63 | 3.5 |
| H-PYR-03 | 4-CF₃ | 302.18 | 3.9 |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a hypothetical pyrazole herbicide from this compound.
Prospective Applications in Fungicide and Insecticide Research
The versatility of the this compound scaffold extends beyond herbicides. The core structure can be elaborated into a variety of other heterocyclic systems with known fungicidal and insecticidal properties.
Fungicide Development
The acetyl group can serve as a starting point for the synthesis of 1,3,4-oxadiazole or 1,3,4-thiadiazole derivatives. These five-membered heterocyclic rings are present in a number of commercial fungicides.[5] The synthesis would typically involve the conversion of the acetyl group to a hydrazide, followed by cyclization with an appropriate reagent. The fluorine atom and the benzoic acid moiety would be expected to contribute to the overall bioactivity and systemic properties of the resulting compounds.
Insecticide Development
In the realm of insecticide discovery, the this compound core could be used to synthesize novel diacylhydrazine or acylhydrazone derivatives.[6] These classes of insecticides are known to act as ecdysone receptor agonists, disrupting the molting process in insects. The synthesis would involve the conversion of the benzoic acid to an acid chloride, followed by reaction with a substituted hydrazine. The acetyl group could be further modified to explore structure-activity relationships. The presence of a fluorine atom can be crucial for enhancing the insecticidal potency of such compounds.[7]
Structure-Activity Relationship (SAR) Considerations
A systematic exploration of the structure-activity relationships is crucial for optimizing the biological activity of any lead compound. For derivatives of this compound, the following modifications should be considered:
-
Substitution on the Benzoic Acid Ring: While the fluorine at the 4-position is a key feature, further substitution on the aromatic ring could be explored to fine-tune the electronic properties and steric profile of the molecule.
-
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to various esters, amides, or other functional groups can significantly impact the compound's solubility, membrane permeability, and target-binding affinity.
-
Derivatization of the Acetyl Group: As discussed, the acetyl group is a gateway to a vast array of heterocyclic systems. The nature of the heterocycle and its substituents will have a profound effect on the biological activity.
-
Introduction of Chiral Centers: The introduction of stereocenters can lead to enantiomers with significantly different biological activities, a common phenomenon in agrochemicals.
Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, building block in the field of agrochemical research. Its strategically positioned functional groups offer multiple avenues for the synthesis of novel herbicides, fungicides, and insecticides. The protocols and conceptual frameworks presented in this guide are intended to stimulate further investigation into the potential of this versatile molecule. By leveraging the principles of rational drug design and systematic SAR studies, researchers can unlock the full potential of this compound in the development of the next generation of crop protection agents.
References
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Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis of the pyrazolyl benzoic acid derived aldehyde. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Xue, N., et al. (2010). Syntheses and herbicidal activity of pyrazolyl benzoxazole derivatives. Journal of Heterocyclic Chemistry, 47(1), 15-21.
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company. Retrieved January 11, 2026, from [Link]
- Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. (2023). Journal of Medicinal Chemistry, 66(9), 6193-6209.
- US Patent for Preparation of 3-bromo-4-fluoro-benzoic acid. (1983). Google Patents.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(18), 4232.
- Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (2020). International Journal of Pharmaceutical Sciences and Research, 11(8), 3923-3927.
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. (2015). Google Patents.
- Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide. (2011). Nucleosides, Nucleotides & Nucleic Acids, 30(4), 280-292.
- Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). The Journal of Organic Chemistry, 86(6), 4627-4636.
- United States Patent 8,501,755. (2013). Google Patents.
- Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. (2015). Molecules, 20(9), 15496-15513.
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Application Note: A Strategic Approach to the Development and Validation of Analytical Methods for 3-Acetyl-4-fluorobenzoic Acid Metabolites in Biological Matrices
Abstract
The characterization and quantification of drug metabolites are critical pillars in the edifice of drug development, providing essential insights into a compound's efficacy, safety, and pharmacokinetic profile. This document provides a comprehensive guide for researchers and drug development professionals on creating robust analytical methods for the metabolites of 3-Acetyl-4-fluorobenzoic acid, a compound featuring key functional groups that guide its metabolic fate and analytical strategy. We move beyond rote protocols to explain the causal reasoning behind methodological choices, from predicting metabolic pathways to selecting and optimizing sample preparation and the definitive quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed as self-validating systems, grounded in regulatory expectations to ensure data integrity and reliability.[1][2][3]
Foundational Strategy: Predicting the Metabolic Landscape
Before any analytical instrument is calibrated, a foundational understanding of the potential analytes is paramount. The structure of this compound—comprising an aromatic ring, a carboxylic acid, a ketone, and a fluorine substituent—provides clear signposts for its metabolic journey.
1.1. Predicted Metabolic Pathways Metabolism will likely proceed through two major phases:
-
Phase I (Functionalization): Primarily catalyzed by Cytochrome P450 (CYP) enzymes, these reactions introduce or expose polar functional groups.[4] For our parent compound, likely reactions include:
-
Reduction of the acetyl group to form a secondary alcohol (3-(1-hydroxyethyl)-4-fluorobenzoic acid).
-
Oxidation (hydroxylation) at positions on the aromatic ring not occupied by the fluorine atom.
-
-
Phase II (Conjugation): These reactions conjugate the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.
-
Glucuronidation: The carboxylic acid can directly form an acyl-glucuronide. The secondary alcohol formed in Phase I can also be a site for glucuronide conjugation.
-
Sulfation: The secondary alcohol from Phase I may also undergo sulfation.
-
These predictions are crucial as they define the list of target analytes for which the analytical method must be developed and validated. In vitro enzyme assays using liver microsomes or hepatocytes are essential laboratory techniques to confirm these predicted pathways and identify the specific CYP enzymes involved.[4][5][6]
Caption: Predicted metabolic pathways for this compound.
The Analytical Cornerstone: Why LC-MS/MS is the Method of Choice
For quantifying drug metabolites in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an unparalleled combination of sensitivity, selectivity, and speed.[7][8][9] The choice of this technique is a deliberate one, based on the physicochemical properties of the target analytes.
| Technique | Rationale for Use/Rejection for This Application |
| LC-MS/MS | Selected. High sensitivity (pg/mL to ng/mL) and specificity from MS/MS allows for confident detection in complex matrices like plasma and urine.[8][10] No derivatization is required for these polar, non-volatile metabolites.[11] |
| GC-MS | Rejected. Requires chemical derivatization to make the polar carboxylic acids and their metabolites volatile.[11][12][13] This adds complexity, time, and potential for incomplete reactions or side products.[14][15] |
| HPLC-UV | Rejected for Quantification. Lacks the sensitivity and selectivity needed for low-concentration metabolites in biological fluids. Endogenous matrix components would likely interfere. |
| ¹⁹F NMR | Complementary. Not a primary quantification tool, but exceptionally powerful for metabolite identification.[16][17][18] It provides a clean spectral window to observe all fluorine-containing species without background interference from the biological matrix.[16][17] |
Protocol: High-Recovery Sample Preparation from Biological Matrices
The goal of sample preparation is to isolate the analytes of interest from interfering matrix components (proteins, salts, lipids) that can suppress ionization in the MS source and compromise data quality.[2][19][20]
3.1. Comparison of Sample Preparation Techniques
| Method | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast, simple, inexpensive. | Non-selective, high risk of matrix effects, sample dilution. | Early discovery, high-throughput screening. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on polarity.[3][21] | Cleaner extracts than PPT, can concentrate the sample. | More labor-intensive, uses larger solvent volumes. | When a cleaner sample is needed and analytes have favorable partitioning properties. |
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid phase.[2][22] | Highest selectivity, cleanest extracts, excellent concentration factor.[2] | Most complex and costly, requires method development. | Regulated bioanalysis, when lowest detection limits are required. |
3.2. Detailed Protocol: Mixed-Mode Strong Anion Exchange (SAX) SPE
This protocol is designed to leverage the acidic nature of the parent compound and its primary metabolites for a highly selective extraction from plasma or urine.[23][24]
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
Protocol: LC-MS/MS Method Development
Developing a selective and sensitive LC-MS/MS method requires systematic optimization of both the chromatographic separation and the mass spectrometric detection.[7][25]
4.1. Liquid Chromatography (LC)
-
Column Selection: Start with a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) for good retention of moderately polar compounds.
-
Mobile Phase Selection:
-
Aqueous (A): Water with 0.1% Formic Acid. The acid is critical to ensure the carboxylic acid functional groups are protonated (neutral), which results in better peak shapes and retention on a reversed-phase column.
-
Organic (B): Acetonitrile or Methanol with 0.1% Formic Acid. Acetonitrile often provides better peak efficiency.
-
-
Gradient Development:
-
Start with a fast "scouting" gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate elution time of the parent compound and its metabolites.
-
Optimize the gradient around the elution times to ensure separation from each other and from matrix interferences. Aim for a total run time of less than 5 minutes for high throughput.[11]
-
4.2. Mass Spectrometry (MS/MS)
-
Ionization Mode: Given the acidic nature of the analytes, Electrospray Ionization (ESI) in Negative Ion Mode is the logical choice, as it will efficiently deprotonate the carboxylic acid to form [M-H]⁻ ions.
-
Analyte Tuning: Infuse a standard solution of the parent compound and any available metabolite standards directly into the mass spectrometer to optimize MS parameters (e.g., capillary voltage, source temperature).
-
MRM Transition Development:
-
In the full scan (Q1) spectrum, identify the m/z of the [M-H]⁻ precursor ion.
-
Perform a product ion scan by fragmenting the precursor ion in the collision cell (Q2).
-
Select the most stable and abundant product ions for Multiple Reaction Monitoring (MRM). Select at least two transitions per analyte (one for quantification, one for confirmation).
-
Hypothetical MRM Transitions (Illustrative)
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| Parent Compound | 195.0 | 151.0 (Loss of CO₂) | 179.0 (Loss of CH₄) |
| Reduced Metabolite | 197.0 | 153.0 (Loss of CO₂) | 179.0 (Loss of H₂O) |
| Acyl-Glucuronide | 371.1 | 195.0 (Loss of glucuronide) | 113.0 (Glucuronide fragment) |
Protocol: Bioanalytical Method Validation (BMV)
A method is not reliable until it is validated. The validation process demonstrates that the assay is fit for its intended purpose.[7] All procedures should adhere to current regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation Guidance.[1][26][27]
Summary of Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (per FDA M10 Guidance[1]) |
| Selectivity | To ensure the method can differentiate the analytes from endogenous matrix components. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analytes in blank matrix samples. |
| Calibration Curve | To establish the relationship between instrument response and analyte concentration. | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) should be consistently ≥0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. (For LLOQ, ±20% for accuracy and ≤20% for precision). |
| Sensitivity (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response must be ≥5 times the response of a blank sample. Accuracy and precision must meet the criteria above. |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though no specific % is mandated. |
| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components. | The coefficient of variation (%CV) of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, analysis). | Mean concentration of stability samples must be within ±15% of the nominal concentration. Assessed for freeze-thaw, bench-top, long-term, and stock solution stability. |
Concluding Remarks
The development of a robust analytical method for drug metabolites is a systematic process that combines predictive science with rigorous empirical optimization and validation. By starting with a clear understanding of the likely metabolic fate of this compound, we can rationally design a highly selective sample preparation protocol using SPE and an LC-MS/MS method optimized for sensitivity and throughput. Adherence to a comprehensive validation plan grounded in regulatory guidance ensures that the data generated is reliable, reproducible, and fit for supporting critical decisions in the drug development pipeline.
References
- Vertex AI Search. Acids: Derivatization for GC Analysis.
- U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022.
- BenchChem. Analytical methods to distinguish between fluorinated benzoic acid isomers.
- Intertek. LC-MS Method Development.
- Center for Biosimilars. FDA Finalizes Guidance on Bioanalytical Method Validation. 2018.
- Swartz, M.E., Krull, I.S. Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International.
- International Journal of Pharmaceutical Sciences. Extraction of Drugs and Metabolites from Biological Matrices.
- Slideshare. extraction of drug from biological matrix.pptx.
- PubMed. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. 2004.
- LinkedIn. 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. 2018.
- Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
- TB Database. Application of Metabolism Assay Kits in Drug Screening and Toxicology Studies.
- U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. 2018.
- PubMed. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. 2022.
- PubMed Central. Studying Metabolism by NMR-Based Metabolomics. 2022.
- Agilent Technologies. Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin.
- Regis Technologies. GC Derivatization.
- World Journal of Pharmaceutical Research. a review on bioanalytical method development and validation.
- Journal of Enzymes and Metabolism. Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling.
- Restek. GC Derivatization.
- Springer Nature Experiments. Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling.
- LCGC International. Development of a High-Throughput LC–MS Assay for Drugs of Abuse from Biological Matrices.
- Technology Networks. Sensitive Quantification of Drug Metabolites Using LC-MS. 2020.
- YouTube. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. 2025.
- Chemistry LibreTexts. Derivatization. 2023.
- International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples.
- BioAgilytix. LC/MS Applications in Drug Development.
- PubMed Central. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting.
- LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. 2021.
- BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. 2025.
- Chemistry LibreTexts. Solid-Phase Extraction. 2023.
- Agilent Technologies. Quantitative analysis of drug metabolites in biological samples.
- PubMed. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. 2002.
- PubMed. Enzyme assays for high-throughput screening. 2004.
- ResearchGate. Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. 2025.
- Patsnap Synapse. Top Enzymatic Assays for Drug Screening in 2025. 2025.
- Canadian Journal of Microbiology. The metabolism of p-fluorobenzoic acid by a Pseudomonas sp. 1971.
- National Institutes of Health. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
- Scribd. Fluorinated Benzoic Acid | PDF | High Performance Liquid Chromatography.
- Sigma-Aldrich. Overview of SPE Technology/Method Development & New Trends in Sample Preparation.
- SciSpace. NMR Spectroscopy for Metabolomics Research. 2019.
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- 27. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetyl-4-fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 3-Acetyl-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.
I. Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, detailing potential causes and providing actionable solutions to improve your synthesis outcomes.
Issue 1: Low or No Conversion of 4-Fluorobenzoic Acid
Question: My reaction shows a significant amount of unreacted 4-fluorobenzoic acid after the expected reaction time. What are the likely causes and how can I fix this?
Potential Causes & Recommended Solutions:
-
Inactive Lewis Acid Catalyst: The most common synthesis route is the Friedel-Crafts acylation, which relies on a potent Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This catalyst is highly sensitive to moisture. Inactivation due to hydration is a primary cause of reaction failure.
-
Solution: Ensure all glassware is rigorously dried (oven- or flame-dried) before use. Use a high-purity, anhydrous grade of AlCl₃ and handle it quickly in a dry environment (e.g., under a nitrogen or argon atmosphere in a glove box). Avoid opening the reagent bottle in a humid environment.
-
-
Insufficient Catalyst Loading: In Friedel-Crafts acylations, the Lewis acid catalyst forms a complex with the product ketone, rendering it inactive.[2] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required relative to the acylating agent, not a catalytic amount.
-
Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ for every equivalent of the acylating agent (e.g., acetyl chloride). For reactions involving the carboxylic acid starting material directly, even larger amounts of the catalyst may be necessary as it will also complex with the carboxylic acid group.
-
-
Deactivated Aromatic Ring: The carboxylic acid group on the starting material is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution like the Friedel-Crafts reaction.[3]
-
Solution: While 4-fluorobenzoic acid can be acylated, the reaction conditions must be sufficiently forcing. Ensure the reaction temperature is appropriate. Gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion.[4] However, excessive heat can lead to side reactions.
-
Issue 2: Formation of Significant Impurities and Side Products
Question: My crude product analysis (TLC, HPLC, or NMR) shows multiple spots/peaks besides the desired this compound. What are these impurities and how can I prevent their formation?
Potential Causes & Recommended Solutions:
-
Isomer Formation: Friedel-Crafts acylation is directed by the substituents on the aromatic ring. The fluorine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director. For 4-fluorobenzoic acid, the acetyl group is expected to add at the 3-position (ortho to the fluorine and meta to the carboxylic acid). However, small amounts of the isomeric product, 2-acetyl-4-fluorobenzoic acid, could potentially form.
-
Solution: Precise temperature control is critical. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can enhance regioselectivity. The choice of solvent can also influence isomer distribution; moderately polar, non-coordinating solvents like dichloromethane or 1,2-dichloroethane are often preferred.
-
-
Polysubstitution: Although the product ketone is generally less reactive than the starting material due to the deactivating nature of the acetyl group, polysubstitution is a theoretical possibility under harsh conditions.[5]
-
Solution: Use a modest excess of the 4-fluorobenzoic acid relative to the acylating agent (acetyl chloride) to minimize the chance of the product reacting further. Ensure controlled, slow addition of the acylating agent to the reaction mixture to maintain a low instantaneous concentration.
-
-
Decomposition/Charring: Aggressive heating or highly concentrated reaction mixtures can lead to decomposition, indicated by a dark, tarry appearance.
-
Solution: Maintain careful temperature control with an oil bath or heating mantle with a thermocouple. Ensure efficient stirring to dissipate heat. Using a suitable solvent can help to manage the reaction exotherm and prevent localized overheating.[6]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most common and industrially relevant method is the Friedel-Crafts acylation of 4-fluorobenzoic acid or a derivative.[2] A typical procedure involves reacting fluorobenzene with acetyl chloride in the presence of aluminum chloride to form 4-fluoroacetophenone, followed by subsequent functional group manipulations.[4][7] Direct acylation of 4-fluorobenzoic acid is also feasible but requires careful optimization due to the deactivating nature of the carboxyl group.[3]
Q2: Which acylating agent is better: acetyl chloride or acetic anhydride?
Both can be used. Acetyl chloride is generally more reactive and is often preferred for less reactive substrates.[1] Acetic anhydride is less expensive and safer to handle but may require more forcing conditions or a different catalyst system. For a deactivated ring like 4-fluorobenzoic acid, acetyl chloride is often the more effective choice.
Q3: What are the critical process parameters to monitor for maximizing yield?
The critical parameters are:
-
Reagent Purity: Anhydrous conditions and high-purity reagents are paramount, especially for the Lewis acid catalyst.
-
Stoichiometry: The molar ratio of Lewis acid to the acylating agent is crucial and should be at least 1:1, often slightly higher.[2]
-
Temperature Control: The reaction is often exothermic. Initial cooling followed by controlled heating is typical to manage the reaction rate and prevent side product formation.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or HPLC) to determine the point of maximum conversion without significant impurity buildup.
Q4: How can I best purify the final product?
The primary method for purification is recrystallization. The crude product, after aqueous workup and extraction, can be dissolved in a suitable hot solvent (e.g., ethanol/water mixtures, toluene, or ethyl acetate/heptane) and allowed to cool slowly to form crystals. The choice of solvent will depend on the impurity profile. If isomers are present, column chromatography may be necessary, though this is less ideal for large-scale production.
Q5: What analytical techniques are recommended for reaction monitoring and final product characterization?
-
For Reaction Monitoring: Thin-Layer Chromatography (TLC) provides a quick and easy way to track the consumption of starting material. High-Performance Liquid Chromatography (HPLC) offers more quantitative monitoring of both reactant consumption and product formation.[8][9]
-
For Final Product Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
Infrared Spectroscopy (IR): Shows characteristic peaks for the carbonyls (ketone and carboxylic acid) and C-F bond.
-
Melting Point: A sharp melting point is a good indicator of purity.[10]
-
III. Data & Protocols
Table 1: Comparison of Friedel-Crafts Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized for Purity) | Rationale for Condition B |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) | Higher boiling point allows for slightly elevated temperatures if needed, improving solubility.[6] |
| Temperature | 0 °C to 40 °C | 0 °C to 25 °C | Lower maximum temperature minimizes the formation of isomeric and degradation byproducts. |
| Catalyst Loading | 1.5 eq. AlCl₃ | 1.2 eq. AlCl₃ | A slight reduction in catalyst can decrease side reactions, provided the reaction still goes to completion. |
| Addition Time | 30 min | 90 min | Slower addition of the acylating agent maintains a low concentration, reducing exotherm and potential for side reactions. |
| Typical Yield | 65-75% | 70-80% | Improved selectivity and reduced degradation often lead to a higher isolated yield of the desired product. |
Diagram 1: General Synthesis Workflow
This diagram illustrates the key stages of the synthesis process, from reagent preparation to the final purified product.
Caption: Workflow for the synthesis of this compound.
Protocol: Friedel-Crafts Acylation of 4-Fluorobenzoic Acid
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of a fume hood and appropriate personal protective equipment (PPE).
Materials:
-
4-Fluorobenzoic acid (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
Acetyl Chloride (AcCl) (1.2 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Hydrochloric Acid (6M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charging Reagents: Under a positive pressure of nitrogen, charge the flask with 4-fluorobenzoic acid (1.0 eq) and anhydrous 1,2-dichloroethane. Cool the suspension to 0 °C in an ice bath.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (2.5 eq) to the stirred suspension, ensuring the internal temperature does not exceed 10 °C. Note: A larger excess of AlCl₃ is used here to complex with both the starting carboxylic acid and the product ketone.
-
Acylating Agent Addition: Add acetyl chloride (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Workup - Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.
Diagram 2: Troubleshooting Logic for Low Yield
This flowchart provides a logical sequence for diagnosing the root cause of a low-yield synthesis.
Caption: A decision tree for troubleshooting low yield outcomes.
IV. References
-
Dunn, J. et al. (2009). "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Available at: [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Available at:
-
Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. Available at:
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluorobenzoic Acid: Synthesis, Handling, and Future Outlook. Available at: [Link]
-
CurlyArrows Organic Chemistry. Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction? Available at: [Link]
-
PerkinElmer. Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. Available at: [Link]
-
Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID. Available at:
-
YouTube. Friedel-Crafts acylation. Available at: [Link]
-
YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Available at: [Link]
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link]
-
ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
National Institutes of Health. 3-Fluorobenzoic acid–4-acetylpyridine (1/1) at 100 K. Available at: [Link]
-
ScienceDirect. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Available at: [Link]
Sources
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- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 4. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
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- 10. innospk.com [innospk.com]
Technical Support Center: Troubleshooting Side Reactions in 3-Acetyl-4-fluorobenzoic Acid Synthesis
Welcome to the technical support resource for the synthesis of 3-Acetyl-4-fluorobenzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into navigating the common challenges and side reactions encountered during this multi-step synthesis. Our focus is on not just what to do, but why specific experimental choices are critical for achieving high yield and purity.
The predominant synthetic route to this compound involves a two-stage process: a Friedel-Crafts acylation of 2-fluorotoluene followed by the oxidation of the methyl group. While theoretically straightforward, each step presents unique challenges that can lead to complex impurity profiles and diminished yields. This document serves as a troubleshooting manual and a collection of frequently asked questions to address these issues directly.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis.
Q1: What is the most common and industrially viable synthetic route for this compound?
The most established pathway begins with 2-fluorotoluene. The synthesis proceeds in two key steps:
-
Friedel-Crafts Acylation: 2-fluorotoluene is reacted with an acetylating agent (commonly acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 3-acetyl-4-fluorotoluene.
-
Oxidation: The methyl group of 3-acetyl-4-fluorotoluene is then oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid, to yield the final carboxylic acid product.
Q2: Why is Friedel-Crafts acylation used instead of alkylation to introduce the C2 side chain?
This is a critical point of synthetic strategy. Friedel-Crafts acylation is vastly superior because the acylium ion electrophile (CH₃CO⁺) is resonance-stabilized and does not undergo carbocation rearrangements.[1] In contrast, Friedel-Crafts alkylation with a corresponding alkyl halide would generate a primary carbocation that would immediately rearrange, leading to a mixture of undesired products.[1][2]
Q3: How does the fluorine substituent on the aromatic ring influence the reaction outcomes?
The fluorine atom exerts two opposing electronic effects:
-
Directing Effect: As a halogen, fluorine is an ortho, para-director via resonance donation of its lone pairs.[3]
-
Reactivity Effect: Due to its high electronegativity, fluorine is strongly deactivating through the inductive effect, making the aromatic ring less nucleophilic and slowing the rate of electrophilic aromatic substitution compared to toluene.[4]
In the acylation of 2-fluorotoluene, the fluorine directs incoming electrophiles to the C3 (ortho) and C5 (para) positions. The methyl group, an activating ortho, para-director, also reinforces substitution at these positions. The interplay between these directing effects and steric factors is key to controlling isomer formation.
Q4: What are the primary challenges associated with the oxidation of the methyl group in the second step?
The main challenge is selectivity. The reaction requires harsh conditions to oxidize the relatively stable methyl group, which can lead to side reactions. These include incomplete oxidation, yielding the aldehyde, or over-oxidation, which can cause degradation of the acetyl group or even ring cleavage.[5] Furthermore, the product itself, being a benzoic acid derivative, can sometimes inhibit the catalytic activity of certain oxidation systems.[6]
Part 2: Troubleshooting Guide: Side Reactions & Solutions
This section is structured to address specific problems you may encounter during your experiments.
Friedel-Crafts Acylation Stage (2-Fluorotoluene → 3-Acetyl-4-fluorotoluene)
Problem 1: My reaction yields a complex mixture of isomers, with low selectivity for the desired 3-acetyl-4-fluorotoluene.
-
Probable Cause: The primary cause is the formation of the constitutional isomer, 5-acetyl-2-fluorotoluene. Both the methyl group (at C1) and the fluorine atom (at C2) direct the incoming acetyl group. While the desired product comes from acylation at C3, acylation can also occur at C5, which is para to the fluorine and ortho to the methyl group. The ratio of these isomers is highly dependent on reaction conditions.
-
Suggested Solutions:
-
Temperature Control: Run the reaction at lower temperatures (0 to 5 °C). This increases the kinetic selectivity, often favoring the sterically less hindered product and minimizing the formation of undesired isomers.
-
Choice of Lewis Acid: While AlCl₃ is common, milder Lewis acids such as FeCl₃ or ZnCl₂ can sometimes offer better selectivity, albeit with longer reaction times.
-
Solvent Effects: The choice of solvent can influence isomer distribution. Non-polar solvents like dichloromethane or 1,2-dichloroethane are standard. Experimenting with solvent polarity may alter the product ratio.
-
Problem 2: The acylation reaction is sluggish or stalls, resulting in a high percentage of unreacted 2-fluorotoluene.
-
Probable Cause: This is typically due to either insufficient catalyst activity or deactivation of the aromatic ring.
-
Catalyst Deactivation: The Lewis acid catalyst (especially AlCl₃) is extremely sensitive to moisture. Any water in the reagents or solvent will hydrolyze the catalyst, rendering it inactive.
-
Ring Deactivation: The fluorine atom's strong inductive effect deactivates the ring, making it less reactive than benzene or toluene.[4]
-
Product Complexation: The ketone product forms a stable complex with the Lewis acid, effectively consuming the catalyst. For this reason, more than one equivalent of the Lewis acid is often required.[2]
-
-
Suggested Solutions:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Increase Catalyst Loading: Use a stoichiometric amount (or slight excess, e.g., 1.1-1.3 equivalents) of AlCl₃ relative to the acylating agent to compensate for product complexation.
-
Incremental Temperature Increase: Start the reaction at a low temperature for selectivity, and if the reaction is slow, allow it to warm gradually to room temperature or slightly above to drive it to completion.
-
Oxidation Stage (3-Acetyl-4-fluorotoluene → this compound)
Problem 1: The oxidation is incomplete, leaving significant amounts of starting material or the intermediate aldehyde.
-
Probable Cause: The oxidizing agent is either not strong enough or is used in insufficient quantity. Oxidation of an aryl methyl group is a demanding transformation.
-
Suggested Solutions:
-
Increase Oxidant Stoichiometry: Ensure at least the stoichiometric amount of the oxidizing agent (e.g., KMnO₄) is used. Often, a slight excess is beneficial.
-
Increase Reaction Temperature/Time: Many oxidations of this type require elevated temperatures and prolonged reaction times. Refluxing for several hours is common. Monitor the reaction by TLC or GC-MS to determine the optimal time.
-
Phase Transfer Catalyst: If using an aqueous oxidant like KMnO₄ with an organic substrate, the reaction can be biphasic and slow. Adding a phase transfer catalyst (e.g., a quaternary ammonium salt) can significantly accelerate the reaction rate.
-
Problem 2: The yield is low, and I observe signs of product degradation (e.g., darkening of the reaction mixture, complex TLC).
-
Probable Cause: The reaction conditions are too harsh, leading to over-oxidation. The acetyl group can be susceptible to cleavage under strongly acidic or basic conditions at high temperatures.
-
Suggested Solutions:
-
Control pH: When using KMnO₄, the reaction is often performed under basic conditions, followed by an acidic workup. Avoid excessively harsh pH extremes during the heating phase.
-
Alternative Oxidants: Consider alternative, milder oxidation systems if degradation is a major issue. However, these may require more specialized setups.
-
Careful Workup: After the reaction is complete, quench any remaining oxidant carefully (e.g., with sodium bisulfite for KMnO₄) before proceeding with acidification and extraction. This prevents unwanted side reactions during workup.
-
Part 3: Visualized Pathways & Data Summary
Reaction Schemes
The following diagrams illustrate the primary synthetic pathway and the key side reactions discussed.
Caption: Friedel-Crafts acylation of 2-fluorotoluene leading to the desired product and a key isomeric impurity.
Caption: Oxidation pathway showing the desired product and byproducts from incomplete or excessive oxidation.
Data Summary Table
| Side Product / Impurity | Originating Step | Probable Cause | Analytical Signature (vs. Product) |
| 5-Acetyl-2-fluorotoluene | Friedel-Crafts Acylation | Competing directing effects of -F and -CH₃ groups | Different retention time in GC/HPLC; distinct aromatic splitting pattern in ¹H NMR |
| Unreacted 2-fluorotoluene | Friedel-Crafts Acylation | Inactive catalyst; insufficient reaction time/temp | Lower boiling point; absence of carbonyl signal in IR/¹³C NMR |
| 3-Acetyl-4-fluorobenzaldehyde | Oxidation | Incomplete oxidation; insufficient oxidant | Presence of aldehyde proton (~10 ppm) in ¹H NMR; lower melting point |
| Unreacted 3-acetyl-4-fluorotoluene | Oxidation | Insufficient oxidant; short reaction time | Absence of broad -OH acid peak in IR/¹H NMR |
Part 4: Reference Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory-specific conditions. A thorough risk assessment must be conducted before any experimental work.
Protocol 1: Friedel-Crafts Acylation of 2-Fluorotoluene
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or bubbler), add anhydrous aluminum chloride (1.2 eq).
-
Solvent & Reagent: Add anhydrous 1,2-dichloroethane as the solvent. Cool the flask to 0 °C in an ice bath. Add 2-fluorotoluene (1.0 eq) to the flask.
-
Addition: Add acetyl chloride (1.1 eq) to the dropping funnel and add it dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to isolate 3-acetyl-4-fluorotoluene.
Protocol 2: Oxidation of 3-Acetyl-4-fluorotoluene
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-acetyl-4-fluorotoluene (1.0 eq), water, and a small amount of sodium hydroxide to create a basic environment.
-
Oxidant Addition: While stirring vigorously, add potassium permanganate (KMnO₄) (approx. 2.5-3.0 eq) portion-wise. The addition is exothermic; maintain control of the temperature.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and maintain for 4-8 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by adding a small amount of sodium bisulfite solution until the purple color is gone.
-
Filtration: Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with hot water.
-
Acidification: Cool the clear filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2. A white precipitate of this compound will form.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
References
-
Role of Water and p-Fluorobenzoic Acid in Mn(II)T(p-Cl)PP Catalyzed Aerobic Oxidation of p-Fluorotoluene. RASĀYAN J. Chem. Link
-
p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. Organic Syntheses. Link
-
Application Notes and Protocols: Laboratory Synthesis of 3-Fluorobenzoic Acid, Morpholide. BenchChem. Link
-
CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents. Link
-
CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents. Link
-
Identifying side products in Friedel-Crafts acylation of fluorobenzene. BenchChem. Link
-
Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid. BenchChem. Link
-
US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents. Link
-
Friedel–Crafts Acylation. Sigma-Aldrich. Link
-
Friedel-Crafts Reactions. NROChemistry. Link
-
Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production. BenchChem. Link
-
METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID. Google Patents. Link
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Link
Sources
Technical Support Center: Troubleshooting Low Yield in 3-Acetyl-4-fluorobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Acetyl-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis, with a primary focus on addressing issues of low yield. Here, we delve into the causality behind experimental outcomes and provide actionable, field-proven insights to optimize your reaction.
I. Understanding the Core Synthesis: A Mechanistic Overview
The synthesis of this compound typically involves a multi-step process. A common and effective route begins with the Friedel-Crafts acylation of 2-fluorotoluene, followed by oxidation of the resulting intermediate, 4-fluoro-3-methylacetophenone. Understanding the nuances of each step is critical to diagnosing and resolving yield issues.
Synthetic Pathway Overview
Caption: General two-step synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing in-depth explanations and solutions.
Part A: Friedel-Crafts Acylation (Step 1)
Q1: My Friedel-Crafts acylation of 2-fluorotoluene is resulting in a very low yield of 4-fluoro-3-methylacetophenone. What are the likely causes?
Low yields in this initial step are a frequent challenge and can often be traced back to several key factors related to the reagents and reaction conditions.
A1: Common Causes and Solutions for Low Yield in Friedel-Crafts Acylation:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Deactivation | The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water present in the glassware, solvent, or reagents will react with and deactivate the AlCl₃, halting the reaction.[1] | Ensure all glassware is rigorously oven-dried before use. Use anhydrous solvents and ensure reagents are of high purity and stored under inert conditions. |
| Insufficient Catalyst | The ketone product forms a stable complex with the Lewis acid.[1][2] This means that for every mole of product formed, one mole of the catalyst is sequestered and removed from the catalytic cycle. Therefore, using only a catalytic amount will result in an incomplete reaction. | A stoichiometric amount (or a slight excess, typically 1.1 to 1.2 equivalents) of AlCl₃ is generally required to drive the reaction to completion.[1] |
| Substrate Deactivation | While the methyl group on 2-fluorotoluene is an activating group, the fluorine atom is deactivating due to its electron-withdrawing inductive effect. This can make the aromatic ring less nucleophilic and thus less reactive towards the acylium ion electrophile.[1] | A moderate increase in reaction temperature may be necessary to overcome the activation energy barrier. However, this should be done cautiously as higher temperatures can promote the formation of side products. |
| Poor Temperature Control | Friedel-Crafts reactions can be exothermic. If the temperature is too low, the reaction may be sluggish. Conversely, if it is too high, it can lead to side reactions and decomposition, often indicated by the reaction mixture turning dark or charring.[1] | Maintain strict temperature control, especially during the addition of the acylating agent. Starting the reaction at a lower temperature (e.g., 0 °C) and then allowing it to slowly warm to room temperature can often improve yield and selectivity. |
Q2: I'm observing multiple isomers in my crude product after the acylation step. How can I improve the regioselectivity for the desired 4-fluoro-3-methylacetophenone?
The formation of isomeric products is a common issue in electrophilic aromatic substitution on substituted benzene rings.
A2: Strategies to Enhance Regioselectivity:
The directing effects of the substituents on the aromatic ring play a crucial role. In 2-fluorotoluene, the methyl group is an ortho, para-director, and the fluorine atom is also an ortho, para-director. The interplay of these directing effects and steric hindrance determines the final product distribution.
-
Steric Hindrance: The incoming acetyl group is relatively bulky. Acylation at the position between the fluorine and methyl groups is sterically hindered. The positions ortho and para to the methyl group are C6 and C4, respectively. The position para to the fluorine is C5. The C4 position is often favored due to a combination of electronic activation from the methyl group and reduced steric hindrance compared to other positions.[1]
To improve selectivity:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C to -10°C) often favors the kinetically controlled product, which can lead to a higher proportion of the desired isomer.[1]
-
Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or carbon disulfide can sometimes provide better selectivity.[1]
-
Order of Reagent Addition: Slowly adding the acetyl chloride to the mixture of 2-fluorotoluene and AlCl₃ can help maintain a low concentration of the reactive electrophile and minimize side reactions.
Part B: Oxidation (Step 2)
Q3: The oxidation of 4-fluoro-3-methylacetophenone to this compound is incomplete, and I have a significant amount of starting material left. What should I do?
Incomplete oxidation is a common hurdle in this step, often related to the choice of oxidant and reaction conditions.
A3: Troubleshooting Incomplete Oxidation:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Oxidizing Agent | The stoichiometry of the oxidation reaction must be carefully considered. Using an insufficient amount of the oxidizing agent (e.g., potassium permanganate, KMnO₄) will naturally lead to an incomplete reaction. | Ensure you are using the correct stoichiometric amount of the oxidizing agent. It is often beneficial to use a slight excess to ensure all the starting material is consumed. |
| Low Reaction Temperature | Oxidation reactions often require a certain activation energy. If the temperature is too low, the reaction rate will be very slow, leading to an incomplete conversion within a practical timeframe. | Gradually increase the reaction temperature while carefully monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).[3] |
| Poor Solubility | The starting material, 4-fluoro-3-methylacetophenone, may have limited solubility in the reaction medium, especially if a purely aqueous system is used with an oxidant like KMnO₄. This can lead to a slow, heterogeneous reaction. | The use of a co-solvent system (e.g., water/pyridine or water/t-butanol) can improve the solubility of the organic substrate and facilitate a more efficient reaction. Phase-transfer catalysts can also be employed to enhance the reaction rate in biphasic systems. |
| Decomposition of Oxidant | Some oxidizing agents can be unstable under certain conditions (e.g., high temperature or presence of impurities), leading to their decomposition before they can react with the substrate. | Ensure the quality of the oxidizing agent and add it portion-wise to the reaction mixture to maintain a steady concentration and control the reaction exotherm. |
Q4: My final product, this compound, is contaminated with byproducts. What are the likely impurities and how can I purify it?
The presence of impurities can significantly impact the final yield and the usability of the product.
A4: Identifying and Removing Impurities:
Common impurities can include unreacted starting material (4-fluoro-3-methylacetophenone), over-oxidation products, or byproducts from side reactions.
Purification Protocol:
-
Acid-Base Extraction: A highly effective method for separating the acidic product from neutral or basic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired acidic product will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer, which now contains the sodium salt of this compound.
-
Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the product precipitates out.[4]
-
Filter the solid product, wash with cold water to remove any remaining salts, and dry thoroughly.
-
-
Recrystallization: This is an excellent technique for further purification.
-
Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to induce crystallization of the pure product.
-
Filter the crystals and dry them.
-
III. Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation
-
Preparation: Oven-dry all glassware (a three-neck round-bottom flask, condenser, and addition funnel) and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Setup: To the reaction flask, add anhydrous aluminum chloride (1.1 eq.) and a suitable anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath.
-
Addition of Substrate: In the addition funnel, prepare a solution of 2-fluorotoluene (1.0 eq.) in the anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension.
-
Addition of Acylating Agent: In the addition funnel, prepare a solution of acetyl chloride (1.05 eq.) in the anhydrous solvent. Add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-fluoro-3-methylacetophenone.
Protocol 2: Efficient Oxidation
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-3-methylacetophenone (1.0 eq.) in a suitable solvent system (e.g., a mixture of pyridine and water).
-
Addition of Oxidant: While stirring, add potassium permanganate (KMnO₄) (stoichiometric amount, e.g., 2.0 eq. for a methyl group) in portions to control the exotherm.
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with water.
-
Isolation: Acidify the filtrate with concentrated HCl to precipitate the this compound. Filter the solid, wash with cold water, and dry.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
IV. Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield.
V. References
-
Benchchem. (n.d.). Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorinated Toluenes. Retrieved from
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Coll. Vol. 2, p.299 (1943); Vol. 18, p.40 (1938). Retrieved from
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Sources
Technical Support Center: Purification of 3-Acetyl-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 3-Acetyl-4-fluorobenzoic acid. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this important synthetic intermediate. As a Senior Application Scientist, my goal is to equip you with the knowledge to overcome common challenges and achieve the desired purity for your downstream applications.
The Critical Role of Purity in this compound Applications
This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. The presence of impurities, even in trace amounts, can significantly impact reaction yields, lead to the formation of unwanted byproducts, and compromise the biological activity and safety of the final product. Therefore, robust purification is not just a procedural step but a critical determinant of experimental success.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Recrystallization Challenges
Q1: My this compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the compound being highly impure, which significantly depresses its melting point, or because the solution is supersaturated at a temperature above the compound's melting point.[1]
Causality and Solution:
-
High Impurity Load: A significant amount of impurities can create a eutectic mixture with a lower melting point than the pure compound.
-
Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice.[2]
Troubleshooting Steps:
-
Re-dissolve the Oil: Gently reheat the mixture to dissolve the oil back into the solvent.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation point.[2]
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can help.[1][2]
-
Solvent System Modification: If the issue persists, consider a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until turbidity is observed. Reheat to clarify and then cool slowly.
Q2: Crystal formation is happening too rapidly, likely trapping impurities. How can I achieve slower, more controlled crystallization?
A2: Rapid crystallization is undesirable as it can lead to the inclusion of impurities within the crystal lattice, defeating the purpose of purification.[2]
Causality and Solution:
-
Excessive Supersaturation: If the solution is too concentrated, crystals will crash out of the solution quickly upon cooling.
-
Inappropriate Solvent: The chosen solvent may have too steep a solubility curve with respect to temperature.
Troubleshooting Steps:
-
Increase Solvent Volume: Reheat the solution and add a small excess of the solvent to reduce the level of supersaturation as it cools.[2]
-
Insulate the Crystallization Vessel: Place the flask on a cork ring or wrap it in glass wool to slow down the cooling process.[1]
-
Seed Crystals: Introduce a few pure crystals of this compound to the cooled solution to promote controlled crystal growth.
Q3: No crystals are forming even after the solution has cooled completely. What should I do?
A3: The failure of a compound to crystallize from a solution that is known to be saturated can be frustrating. This is often due to the solution being in a metastable supersaturated state or the presence of soluble impurities that inhibit nucleation.
Causality and Solution:
-
Insufficient Supersaturation: You may have used too much solvent.
-
Inhibition of Nucleation: Soluble impurities can sometimes interfere with the formation of crystal nuclei.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles generated can act as nucleation sites.
-
Seeding: Add a small crystal of the pure compound.
-
-
Increase Concentration: If the above methods fail, gently evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
Extraction-Based Purification Issues
Q1: I'm performing an acid-base extraction to remove neutral or basic impurities, but I'm getting a low recovery of my this compound. Why?
A1: Low recovery in acid-base extractions of acidic compounds like this compound can stem from several factors.
Causality and Solution:
-
Incomplete Deprotonation: The aqueous base may not be strong enough or used in sufficient quantity to fully deprotonate the carboxylic acid, leaving some of the desired compound in the organic layer.[3][4]
-
Incomplete Reprotonation: During the acidification step to recover the product, if the pH is not sufficiently lowered, the carboxylate salt will not be fully protonated, and the product will remain dissolved in the aqueous layer.[3][4]
-
Emulsion Formation: The formation of a stable emulsion at the interface of the organic and aqueous layers can trap the product, leading to poor separation.[5]
Troubleshooting Steps:
-
Ensure Complete Deprotonation: Use a sufficient excess of a suitable base (e.g., 1M NaOH or NaHCO3). Test the pH of the aqueous layer to ensure it is basic.
-
Ensure Complete Reprotonation: Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the solution is acidic to litmus paper.[3] It is often good practice to add acid until no more precipitate is observed.
-
Break Emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. In stubborn cases, filtering the mixture through a pad of celite can be effective.[5]
Workflow for Acid-Base Extraction of this compound
Caption: Acid-base extraction workflow for purifying this compound.
Chromatography-Related Problems
Q1: My compound is streaking on the TLC plate during analysis. What does this indicate and how can I improve the separation?
A1: Streaking on a Thin Layer Chromatography (TLC) plate is often a sign of overloading the sample, poor solubility in the mobile phase, or strong interactions with the stationary phase.
Causality and Solution:
-
Overloading: Applying too much sample to the TLC plate can lead to broad, streaky spots.
-
Inappropriate Mobile Phase: If the compound is not sufficiently soluble in the eluent, it will not move up the plate effectively.
-
Strong Adsorption: The acidic nature of this compound can lead to strong interactions with the silica gel stationary phase.
Troubleshooting Steps:
-
Dilute the Sample: Prepare a more dilute solution of your compound for spotting.
-
Optimize the Mobile Phase:
-
Increase the polarity of the eluent to improve the solubility and migration of your compound.
-
Add a small amount of acetic acid or formic acid to the mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in a more defined spot. Studies on substituted benzoic acids have shown that modifying the mobile phase can significantly improve separation.[6][7]
-
Q2: I'm running a flash column to purify my product, but the separation from a close-running impurity is poor. What can I do?
A2: Achieving good separation between compounds with similar polarities can be challenging.
Causality and Solution:
-
Similar Polarity: The impurity and your product have very similar affinities for the stationary and mobile phases.
-
Improper Column Packing or Loading: Voids in the column packing or improper loading of the sample can lead to band broadening and poor resolution.
Troubleshooting Steps:
-
Fine-tune the Eluent System: Experiment with different solvent mixtures on TLC to find an eluent system that provides the best possible separation (a larger difference in Rf values).
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to sharpen the bands and improve resolution.
-
Proper Column Packing and Loading: Ensure the column is packed uniformly and that the sample is loaded in a narrow band at the top of the column.
-
Consider a Different Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile will depend on the synthetic route. A common synthesis involves the Friedel-Crafts acylation of fluorobenzene followed by oxidation. Potential impurities could include:
-
Unreacted starting materials (e.g., fluorobenzene).
-
Isomeric byproducts (e.g., 2-acetyl-4-fluorobenzoic acid).
-
Intermediates from incomplete reactions (e.g., 1-(4-fluorophenyl)ethanone).
-
Byproducts from side reactions.
Q2: What is the best solvent for recrystallizing this compound?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For benzoic acid and its derivatives, water is often a good choice.[8][9] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective.[10] It is always best to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.
| Solvent System | Suitability | Notes |
| Water | Good | The compound is more soluble in hot water than in cold water.[11] |
| Ethanol/Water | Excellent | Provides a good balance of solubility and insolubility for effective crystallization. |
| Ethyl Acetate/Hexanes | Very Good | A common choice for moderately polar organic compounds. |
| Toluene | Poor | Generally, non-polar solvents are less effective for polar compounds like this. |
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to assess the purity of your this compound:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative method for determining purity.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.[14]
Q4: Can I use sublimation to purify this compound?
A4: Sublimation is a viable purification technique for compounds that can transition directly from a solid to a gas phase without melting. Benzoic acid itself can be purified by sublimation.[15] However, the suitability of sublimation for this compound would depend on its thermal stability and vapor pressure. It is a less common method than recrystallization or chromatography for this type of compound but could be explored if other methods are unsuccessful.
References
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
-
Wikipedia. (2023, October 28). Acid–base extraction. Retrieved from [Link]
-
CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography, 6(1), 23-33. Retrieved from [Link]
-
Unacademy. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Retrieved from [Link]
-
Hinze, W. L., & Armstrong, D. W. (1980). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. ResearchGate. Retrieved from [Link]
-
Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]
-
ChemBK. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
- Johnson, A. F., & Hipsher, H. F. (1966). U.S. Patent No. 3,235,588. Washington, DC: U.S. Patent and Trademark Office.
-
Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. Retrieved from [Link]
-
Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [https://www.famu.edu/eng/cgg/civil/ পানীয়-water-research/water-research-publications/Lab%20Report%20Recrystallization%20September%2027,%202016.pdf]([Link] পানীয়-water-research/water-research-publications/Lab%20Report%20Recrystallization%20September%2027,%202016.pdf)
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Fluorobenzoic acid–4-acetylpyridine (1/1) at 100 K. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
- Koenig, K. H., & Binsack, R. (1970). U.S. Patent No. 3,546,289. Washington, DC: U.S. Patent and Trademark Office.
-
University of California, Santa Cruz. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Acetylphenyl)-4-fluorobenzoic acid. Retrieved from [Link]
-
Global Scientific Journals. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
- Wang, Y., & Li, J. (2015). CN Patent No. 104447213A.
-
ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]
-
Wikipedia. (2023, April 20). 4-Fluorobenzoic acid. Retrieved from [Link]
-
PerkinElmer. (n.d.). Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis. Retrieved from [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Temperature for 3-Acetyl-4-fluorobenzoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Acetyl-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this important synthetic transformation. As a key intermediate in pharmaceutical and agrochemical research, achieving high yield and purity of this compound is paramount. This document offers a comprehensive resource in a user-friendly question-and-answer format to address common challenges, with a special focus on the critical parameter of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation of 4-fluorobenzoic acid.[1][2] This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene ring. Typically, the reaction is carried out using an acylating agent like acetyl chloride or acetic anhydride in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1]
Q2: Why is direct acylation of 4-fluorobenzoic acid challenging?
Direct Friedel-Crafts acylation of 4-fluorobenzoic acid can be challenging due to the electronic properties of the starting material. Both the fluorine atom and the carboxylic acid group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.[1] To overcome this, a common and effective strategy is to protect the carboxylic acid group, often as an ester, prior to the acylation step. This increases the electron density of the ring, making it more susceptible to acylation.
Q3: What is the expected regioselectivity of this reaction?
The fluorine atom at the 4-position is an ortho, para-director. Since the para position is blocked, the incoming acetyl group is directed primarily to the ortho position (C3), leading to the desired this compound.
Q4: Why is precise temperature control so critical in this synthesis?
Temperature is a pivotal parameter in the Friedel-Crafts acylation of 4-fluorobenzoic acid. It directly influences reaction rate, yield, and the impurity profile. While higher temperatures can accelerate the reaction, they can also promote the formation of unwanted byproducts and potentially lead to decomposition of the starting material or product. Conversely, a temperature that is too low may result in an incomplete or sluggish reaction.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am experiencing very low to no yield of this compound. What are the likely causes and how can I resolve this?
A: Low or no product yield in a Friedel-Crafts acylation is a common issue that can often be traced back to a few key factors:
-
Inactive Catalyst: Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with water.[3][4][5][6] Exposure to atmospheric moisture will deactivate the catalyst, rendering it ineffective.
-
Solution: Always use freshly opened, anhydrous aluminum chloride from a sealed container. Ensure all glassware is rigorously dried, and all solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, which can inhibit further reaction.[2]
-
Solution: A stoichiometric amount or even a slight excess of the Lewis acid catalyst is often required. A typical starting point is 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent.
-
-
Suboptimal Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier if the temperature is too low.
-
Solution: If the reaction is not proceeding at a lower temperature (e.g., 0-5 °C), a gradual and controlled increase in temperature is warranted. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) as you adjust the temperature.
-
Issue 2: Formation of Multiple Products or Unexpected Byproducts
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. How can I improve the selectivity towards the desired product?
A: The formation of byproducts is often related to reaction conditions, particularly temperature and reaction time.
-
Isomer Formation: While the fluorine atom directs the acylation to the 3-position, some level of the other isomer (2-acetyl-4-fluorobenzoic acid) may form, especially at higher temperatures.
-
Solution: Maintain a lower reaction temperature, typically in the range of 0-25°C, to enhance regioselectivity.[1]
-
-
Polyacylation: Although the acetyl group is deactivating, preventing further acylation, harsh reaction conditions can sometimes lead to di-acylated products.
-
Solution: Use a moderate reaction temperature and avoid prolonged reaction times after the starting material has been consumed (as monitored by TLC).
-
-
Reaction with Solvent: If the solvent is also an aromatic compound, it can compete with the substrate for acylation.
-
Solution: Utilize an inert solvent such as dichloromethane or carbon disulfide.
-
Issue 3: Darkening or Charring of the Reaction Mixture
Q: The reaction mixture turned dark brown or black shortly after adding the reagents. What does this indicate and is the reaction salvageable?
A: A significant darkening or charring of the reaction mixture is often a sign of an uncontrolled exothermic reaction or decomposition.
-
Cause: This can be caused by adding the reagents too quickly, insufficient cooling, or localized "hot spots" in the reaction flask.
-
Solution:
-
Prevention is key: Ensure slow, dropwise addition of the acylating agent to the cooled suspension of the substrate and Lewis acid. Maintain vigorous stirring to ensure even heat distribution.
-
Remediation: If significant charring occurs early in the reaction, it is often best to stop the reaction and start over, paying closer attention to temperature control and the rate of addition.
-
Experimental Protocols
General Protocol for the Friedel-Crafts Acylation of 4-Fluorobenzoic Acid (Ester Protected)
This protocol outlines a general procedure and should be optimized for your specific laboratory conditions.
Materials:
-
4-Fluorobenzoic acid methyl ester (or other suitable ester)
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet to maintain anhydrous conditions.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.
-
Substrate Addition: Dissolve the 4-fluorobenzoic acid ester (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour. Then, allow the reaction to slowly warm to room temperature and continue stirring. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied, but this should be done cautiously while monitoring for byproduct formation.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by column chromatography or recrystallization to yield the acetylated ester.
-
Hydrolysis: The purified ester is then hydrolyzed to the desired this compound using standard procedures (e.g., refluxing with aqueous acid or base).
Data Presentation
Table 1: Recommended Starting Temperatures for Friedel-Crafts Acylation
| Catalyst System | Acylating Agent | Recommended Starting Temperature Range (°C) | Notes |
| AlCl₃ | Acetyl Chloride | 0 - 5 | Highly reactive system; requires careful temperature control to avoid exotherms. |
| AlCl₃ | Acetic Anhydride | 20 - 25 | Generally less reactive than acetyl chloride; may require gentle heating to initiate. |
| FeCl₃ | Acetyl Chloride | 20 - 25 | Milder Lewis acid; may require higher temperatures or longer reaction times. |
Visualizations
Diagram 1: Decision Workflow for Optimizing Reaction Temperature
Sources
Technical Support Center: Acylation of 4-Fluorobenzoic Acid Derivatives
Welcome to the Technical Support Center for challenges in the acylation of 4-fluorobenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven insights. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.
Introduction: The Unique Challenges of Acylating 4-Fluorobenzoic Acid Derivatives
4-Fluorobenzoic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. The fluorine substituent significantly alters the electronic properties of the benzene ring, influencing its reactivity in profound ways. While the strong electron-withdrawing nature of fluorine can be advantageous in some transformations, it presents specific challenges in electrophilic aromatic substitution reactions like Friedel-Crafts acylation. This guide will address these challenges head-on, providing you with the knowledge to navigate these complexities successfully.
Frequently Asked Questions (FAQs) & Troubleshooting
Activation of the Carboxylic Acid
Question 1: I'm having trouble converting 4-fluorobenzoic acid to its acid chloride. What are the most reliable methods and what pitfalls should I avoid?
Answer: The conversion of 4-fluorobenzoic acid to 4-fluorobenzoyl chloride is a critical first step for many acylation reactions. The most common and effective methods involve the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Thionyl Chloride Method: This is a widely used and cost-effective method. A typical procedure involves refluxing 4-fluorobenzoic acid with an excess of thionyl chloride.[1] A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction.
-
Common Pitfall: Incomplete removal of excess thionyl chloride can lead to side reactions in the subsequent acylation step.
-
Troubleshooting: After the reaction, it is crucial to remove all volatile components under vacuum. Co-evaporation with an inert solvent like toluene can help ensure the complete removal of residual thionyl chloride.[1]
-
-
Oxalyl Chloride Method: This method is often preferred for its milder reaction conditions and the formation of only gaseous byproducts (CO, CO₂, HCl), which simplifies purification.[2] The reaction is typically carried out in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.[2]
-
Common Pitfall: The reaction can be vigorous.
-
Troubleshooting: Slow, controlled addition of oxalyl chloride at a low temperature (e.g., 0 °C) is recommended to manage the reaction rate.
-
Experimental Protocol: Synthesis of 4-Fluorobenzoyl Chloride using Thionyl Chloride [1]
-
Combine 4-fluorobenzoic acid (1 eq), thionyl chloride (3 eq), and a few drops of DMF in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by the cessation of gas evolution (HCl and SO₂).
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
To ensure complete removal, add dry toluene to the residue and evaporate under reduced pressure.
-
The resulting 4-fluorobenzoyl chloride can be purified by vacuum distillation.[1]
Caption: Workflow for 4-fluorobenzoyl chloride synthesis.
Friedel-Crafts Acylation
Question 2: My Friedel-Crafts acylation of an aromatic compound with 4-fluorobenzoyl chloride is giving a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in Friedel-Crafts acylation reactions involving 4-fluorobenzoyl chloride are a common challenge. The primary reason is the electronic deactivation of the acylating agent by the fluorine atom.[3] This deactivation makes the formation of the key acylium ion intermediate more difficult.[4][5]
Troubleshooting Low Yields in Friedel-Crafts Acylation:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Catalyst Activity | The Lewis acid catalyst (e.g., AlCl₃) may be deactivated by moisture.[3] Anhydrous conditions are critical for these reactions. | Use freshly opened, high-purity Lewis acid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6][7] |
| Deactivated Aromatic Substrate | If the aromatic substrate you are acylating also contains electron-withdrawing groups, the reaction will be significantly slower. Friedel-Crafts reactions generally fail with strongly deactivated rings (e.g., nitrobenzene).[3][8] | If possible, use a more electron-rich (activated) aromatic substrate. Alternatively, harsher reaction conditions (higher temperature, stronger Lewis acid) may be required, but this can lead to side reactions. |
| Stoichiometry of the Catalyst | The product ketone can form a complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[3][5] Therefore, stoichiometric or even excess amounts of the catalyst are often necessary. | Increase the molar ratio of the Lewis acid to the 4-fluorobenzoyl chloride. A 1.1 to 1.5 molar excess of the catalyst is a good starting point.[9] |
| Suboptimal Reaction Temperature | The reaction may have a high activation energy that is not being overcome at room temperature. | Carefully increase the reaction temperature. Monitor the reaction closely by TLC to avoid decomposition or side product formation.[3][7] |
Caption: Troubleshooting workflow for low yield.
Question 3: I am observing the formation of unexpected side products in my Friedel-Crafts acylation. What are they and how can I prevent them?
Answer: While Friedel-Crafts acylation is generally less prone to rearrangements than alkylation, side reactions can still occur.[4][6]
-
Dehalogenation: Under harsh conditions, there is a risk of replacing the fluorine atom with hydrogen. This is more common with more reactive halogens but can occur with fluorine under forcing conditions.
-
Prevention: Use the mildest possible reaction conditions (lower temperature, less reactive Lewis acid) that still afford a reasonable reaction rate.
-
-
Polysubstitution: The introduction of an acyl group is deactivating, which generally prevents further acylation.[10][11] However, with highly activated aromatic substrates, diacylation can sometimes be observed.
-
Prevention: Use a stoichiometric amount of the acylating agent and monitor the reaction carefully to stop it once the desired product is formed.
-
Esterification and Amidation
Question 4: What are the best practices for the esterification of 4-fluorobenzoic acid?
Answer: Esterification of 4-fluorobenzoic acid is generally straightforward. The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, which can facilitate the reaction.[12]
-
Fischer Esterification: This is a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[12][13] The reaction is an equilibrium, so it is often necessary to remove water as it is formed, for example, by using a Dean-Stark apparatus.
-
Use of Heterogeneous Catalysts: Recent studies have shown that heterogeneous catalysts, such as certain metal-organic frameworks (MOFs), can be effective for the esterification of fluorinated benzoic acids, offering advantages in terms of catalyst recyclability and milder reaction conditions.[14][15][16]
Question 5: I am struggling with the amidation of 4-fluorobenzoyl chloride with a primary amine. The reaction is sluggish. What can I do?
Answer: While the reaction of an acid chloride with an amine is typically rapid, a sluggish reaction can be due to a few factors.
-
Basicity of the Amine: If the amine is weakly basic (e.g., an aniline with electron-withdrawing groups), its nucleophilicity will be reduced.
-
Steric Hindrance: If either the amine or the acyl chloride is sterically hindered, the reaction rate will be slower.
-
Solution: Increasing the reaction temperature or using a more polar solvent to better solvate the transition state can be beneficial.
-
Analytical and Safety Considerations
Question 6: What are the best methods for monitoring the progress of these acylation reactions and characterizing the products?
Answer:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.[7][13][17] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile products.[14][15][16]
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation of fluorinated organic compounds. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the product.[18]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone, ester, or amide.
-
Question 7: What are the key safety precautions I should take when working with 4-fluorobenzoic acid and its derivatives?
Answer:
-
4-Fluorobenzoic Acid: This compound is an irritant to the skin, eyes, and respiratory system.[19][20][21] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19][20] Avoid creating dust.[20]
-
Thionyl Chloride and Oxalyl Chloride: These reagents are highly corrosive and react violently with water to release toxic gases (HCl, SO₂). They must be handled with extreme care in a fume hood, and all glassware must be scrupulously dried.
-
Lewis Acids (e.g., AlCl₃): These are also moisture-sensitive and can react exothermically with water.[3] Handle them in a dry environment (e.g., a glove box or under an inert atmosphere).
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.[19][20][21]
References
-
PrepChem.com. Step (a): Preparation of 4-fluorobenzoyl chloride. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
- Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
Carl ROTH. Safety Data Sheet: 4-Fluorobenzoic acid. Available from: [Link]
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. Available from: [Link]
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. Available from: [Link]
-
Reddit. 4-fluorobenzoyl chloride formation. Available from: [Link]
-
ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available from: [Link]
-
Oishi, M., Arimori, S., & Hagiwara, K. (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. Journal of Synthetic Organic Chemistry, Japan, 64(8), 888-897. Available from: [Link]
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Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
-
The Organic Chemistry Tutor. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available from: [Link]
-
PubMed. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Available from: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. Available from: [Link]
-
NROChemistry. Friedel-Crafts Reactions. Available from: [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. Available from: [Link]
-
The Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
-
ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
-
ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Available from: [Link]
-
S4Science. Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. Available from: [Link]
-
Chemistry LibreTexts. 3.2: Purification of Products. Available from: [Link]
-
PubChem. 4-Fluorobenzoic Acid. Available from: [Link]
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dealing with poor solubility of 3-Acetyl-4-fluorobenzoic acid in reactions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for managing the challenging solubility of 3-Acetyl-4-fluorobenzoic acid in chemical reactions. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to streamline your experimental workflows.
Understanding the Challenge: Physicochemical Properties
This compound is a valuable building block, but its molecular structure—featuring a polar carboxylic acid group, a moderately polar acetyl group, and a fluorinated aromatic ring—creates a complex solubility profile. This often leads to heterogeneous reaction mixtures, potentially slowing reaction rates and complicating purification.
A summary of its relevant properties, and those of the closely related 4-fluorobenzoic acid, is presented below.
| Property | This compound | 4-Fluorobenzoic Acid (for comparison) | Rationale & Implications for Solubility |
| Molecular Formula | C₉H₇FO₃ | C₇H₅FO₂[1] | The larger, more functionalized structure of the target molecule contributes to its crystallinity and potentially lower solubility compared to simpler analogs. |
| Molecular Weight | 182.15 g/mol | 140.11 g/mol [1] | Higher molecular weight can correlate with lower solubility in a given solvent. |
| Melting Point | ~169-171 °C (for similar 3-Fluoro-4-methylbenzoic acid)[2] | 182-184 °C[3] | A high melting point suggests strong intermolecular forces in the solid state (crystal lattice energy), which must be overcome by solvent-solute interactions for dissolution to occur. |
| General Solubility | Data is sparse; inferred from analogs. | Soluble in alcohol, methanol, ether, and hot water. Very slightly soluble in cold water[3][4]. | The molecule is expected to be soluble in polar organic solvents but will likely exhibit poor solubility in nonpolar solvents and cold aqueous media. The carboxylic acid group can form hydrogen bonds, favoring polar solvents[5][6]. |
| pKa | Estimated ~3.5 - 4.0 | 4.15 (at 25°C)[4] | The acidity of the carboxyl group is a key handle for solubility manipulation. It is acidic enough to be deprotonated by common bases. |
This section addresses common issues encountered when working with this compound.
Q1: Why is this compound so difficult to dissolve, even in some organic solvents?
A: The poor solubility stems from a combination of strong intermolecular hydrogen bonding and high crystal lattice energy. In the solid state, the carboxylic acid groups form strong hydrogen-bonded dimers. For the compound to dissolve, the energy gained from solvent-solute interactions must be sufficient to overcome both these hydrogen bonds and the forces holding the molecules in a crystal. Solvents that cannot effectively disrupt this network will fail to dissolve the compound.
Q2: I need to run a reaction in a non-polar solvent like toluene or hexane, but my starting material won't dissolve. What are my options?
A: Direct dissolution in non-polar solvents is highly unlikely to succeed. Consider these strategies:
-
Use a Co-Solvent: Introduce a minimal amount of a polar aprotic co-solvent (e.g., THF, DMF, or DMSO) to first dissolve the this compound. Add this solution to your primary non-polar solvent. Be aware that the co-solvent may affect your reaction, so choose one that is inert under your reaction conditions.
-
Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous phase or a second immiscible organic phase, a PTC like tetrabutylammonium bromide (TBAB) can be used. The acid is first deprotonated by an aqueous base (like NaOH or K₂CO₃), and the resulting carboxylate anion is shuttled into the organic phase by the PTC.
-
Chemical Modification: If the reaction chemistry allows, convert the carboxylic acid to a more soluble derivative first. For example, forming the methyl or ethyl ester can significantly improve solubility in less polar solvents.
Q3: Can I improve solubility by adding a base? How does that work and which base should I choose?
A: Absolutely. This is the most effective and common strategy. By adding a base, you deprotonate the carboxylic acid (pKa ≈ 3.5-4.0) to form its corresponding carboxylate salt. This salt is ionic and therefore dramatically more soluble in polar solvents than the neutral acid.
-
Mechanism: R-COOH + Base → R-COO⁻ M⁺ + H-Base⁺
-
Choosing a Base:
-
For Polar Aprotic Solvents (DMF, DMSO, THF): Use organic bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are also excellent choices. NaH offers the advantage of an irreversible deprotonation, driving the equilibrium completely to the salt form.
-
For Polar Protic Solvents (Ethanol, Water): Strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective.[7] The resulting salts are often highly water-soluble.
-
The choice of base is critical and depends on the subsequent reaction steps. Ensure your base is compatible with other functional groups in your substrate and reagents.
Q4: What is the recommended order of addition when setting up a reaction to avoid solubility issues?
A: The order of addition is crucial. To ensure a homogeneous solution before the key reaction begins, follow this general workflow:
-
Add the this compound to your chosen solvent or solvent system.
-
If using the salt formation strategy, add the selected base and stir until the solid is fully dissolved. Gentle warming (e.g., 30-40°C) can assist dissolution but be cautious if your reagents are thermally sensitive.
-
Once a clear, homogeneous solution is obtained, add the other reagents (e.g., your coupling partner, activating agents).
This ensures the acid is fully available in the solution phase to react, maximizing reaction rates and yield.
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for addressing solubility challenges with this compound.
Caption: Acid to salt conversion for solubility.
By implementing these strategies and understanding the underlying chemical principles, researchers can effectively manage the solubility of this compound, leading to more efficient, reliable, and successful synthetic outcomes.
References
- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google P
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. [Link]
-
p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. [Link]
-
4-Fluorobenzoic acid - ChemBK. [Link]
-
3-(3-Acetylphenyl)-4-fluorobenzoic acid | C15H11FO3 | CID 53226009 - PubChem. [Link]
-
3-Fluorobenzoic acid–4‐acetylpyridine (1/1) at 100 K - PMC - NIH. [Link]
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google P
-
Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing . [Link]
-
3-Fluorobenzoic acid - Wikipedia. [Link]
-
What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? - Quora. [Link]
-
Chapter 13 Carboxylic Acids - SDSU Chemistry. [Link]
-
15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. [Link]
-
Derivatives of Carboxylic Acids - MSU chemistry. [Link]
-
Carboxylic Acids . [Link]
Sources
Introduction: The Chemical Landscape of 3-Acetyl-4-fluorobenzoic Acid
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and mitigating the stability challenges of 3-Acetyl-4-fluorobenzoic acid in solution. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to ensure the integrity of your experiments.
This compound is a versatile building block in medicinal chemistry, valued for its trifunctional nature: a carboxylic acid for amide or ester linkages, a ketone for further derivatization, and a fluorine atom to modulate physicochemical properties like metabolic stability and binding affinity. However, this structural complexity also presents inherent stability risks in solution that can compromise experimental outcomes if not properly managed. This guide will illuminate these potential issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common stability-related inquiries.
Q1: My solution of this compound turned cloudy after preparation in an aqueous buffer. What is happening?
A: This is likely a solubility issue rather than chemical degradation. This compound, like many aromatic carboxylic acids, has limited solubility in neutral or acidic aqueous solutions.[1] Precipitation can occur if the concentration exceeds its solubility limit. Consider using a co-solvent like DMSO or ethanol to prepare a concentrated stock solution before diluting it into your aqueous buffer.
Q2: I've stored my compound in a basic aqueous solution (pH > 9) and see a new peak in my HPLC analysis. What could it be?
A: The acetyl group, while generally stable, can be susceptible to cleavage under strongly basic or acidic conditions, although this is less common for ketones than for esters.[2][3] A more probable degradation pathway for benzoic acids under harsh conditions is decarboxylation, especially with heat.[4][5] However, the most likely scenario is hydrolysis if the acetyl group was part of an ester linkage in a derivative. For the acid itself, other base-catalyzed reactions could occur over time.
Q3: Can I store solutions of this compound at room temperature?
A: For short-term use (a few hours), room temperature storage in a neutral, protected-from-light container may be acceptable. However, for long-term storage, it is strongly recommended to store solutions at low temperatures (-20°C or -80°C) in an appropriate aprotic solvent like anhydrous DMSO to minimize the risk of hydrolysis, decarboxylation, and other potential degradation pathways.[6]
Q4: Is this compound sensitive to light?
A: Yes, aromatic compounds, particularly those with carbonyl groups, can be susceptible to photolytic degradation.[7] It is best practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.[6]
In-Depth Troubleshooting Guide
This section explores specific experimental problems, providing detailed causal explanations and corrective actions.
Issue 1: Inconsistent Results and Loss of Compound Potency Over Time
Question: I am performing a multi-day cell-based assay. My initial results are strong, but the compound's effect seems to diminish in later time points, suggesting a loss of active compound. What are the likely chemical reasons?
Answer: This observation points toward time-dependent degradation of the parent compound in your experimental medium. The two primary suspects are hydrolysis and decarboxylation, exacerbated by typical cell culture conditions (37°C, aqueous buffered medium).
Causality:
-
Hydrolysis of the Acetyl Group: While ketones are more stable than esters, the acetyl group can still be a target for nucleophilic attack, particularly if enzymatic activity is present in your cell culture medium. The hydrolysis of an acetyl group from an aromatic ring is a known reaction, though it often requires more forcing conditions like strong acids or bases.[2][3]
-
Decarboxylation: The loss of the carboxyl group as CO₂ is a potential non-specific degradation pathway for benzoic acids.[5] This process can be accelerated by heat and the presence of certain metal ions or radical species.[4][8][9] Oxidative stress in cell culture could generate radicals, promoting this pathway.[8] The resulting molecule, 3-acetyl-fluorobenzene, would likely have a different biological activity profile.
Troubleshooting Workflow:
// Nodes start [label="Inconsistent Results\nObserved", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Hypothesis:\nCompound is degrading\nin culture medium at 37°C", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; exp1 [label="Experiment:\nIncubate compound in cell-free\nmedium at 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sampling [label="Sample at T=0, 24, 48, 72 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Analyze samples by\nHPLC-UV or LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is parent peak area\ndecreasing over time?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; yes [label="Yes", shape=plaintext]; no [label="No", shape=plaintext]; conclusion1 [label="Conclusion:\nDegradation confirmed.\nIdentify degradants.", fillcolor="#34A853", fontcolor="#FFFFFF"]; conclusion2 [label="Conclusion:\nCompound is stable.\nInvestigate biological factors\n(e.g., cell metabolism).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; action1 [label="Action:\nPrepare fresh solutions daily.\nConsider a more stable derivative.", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> exp1; exp1 -> sampling -> analysis -> q2; q2 -> conclusion1 [label="Yes"]; q2 -> conclusion2 [label="No"]; conclusion1 -> action1; } DOT Caption: Troubleshooting workflow for compound instability.
Corrective Actions:
-
Stability Check: Perform the control experiment outlined in the workflow above. Incubate this compound in your cell-free culture medium at 37°C and analyze samples by HPLC at various time points (e.g., 0, 24, 48 hours) to quantify the loss of the parent compound.
-
Fresh Preparations: If degradation is confirmed, prepare fresh dilutions of your compound from a frozen, concentrated stock solution immediately before each experiment or media change.
-
Identify Degradants: Use LC-MS to get mass data on any new peaks that appear in your chromatogram. This can help confirm the degradation pathway (e.g., a mass loss of 44 Da would suggest decarboxylation).
Issue 2: Appearance of Multiple Unexpected Peaks During Forced Degradation Studies
Question: I am conducting a forced degradation study as per ICH guidelines.[7] Under acidic and oxidative stress, I see several new peaks, and I'm unsure how to interpret them. What are the expected degradation pathways?
Answer: Forced degradation studies are designed to intentionally degrade the molecule to understand its liabilities.[10] For this compound, you can anticipate several distinct degradation products depending on the stress condition.
Causality Under Different Stress Conditions:
-
Acidic/Basic Hydrolysis:
-
Primary Risk: While the acetyl C-C bond to the ring is strong, extreme pH and heat can promote decarboxylation.[4] The general mechanism for acyl substitution reactions like hydrolysis is well-established, though less common for aryl ketones compared to esters or amides.[11]
-
Expected Product: 3-acetyl-fluorobenzene (from decarboxylation).
-
-
Oxidative Stress (e.g., H₂O₂):
-
Primary Risk: Aromatic rings can be hydroxylated or even cleaved under strong oxidative conditions. Peroxyl radicals, for example, are known to induce decarboxylation of benzoic acid.[8] Additionally, the acetyl group can be oxidized.
-
Expected Products: Hydroxylated derivatives (e.g., 3-Acetyl-4-fluoro-x-hydroxybenzoic acid), ring-opened products, or 4-fluorobenzoic acid-3-carboxylic acid (if the acetyl group is oxidized).
-
-
Photolytic Stress (UV/Vis Light):
-
Primary Risk: UV light can promote C-F bond cleavage or radical-induced reactions.[12] Aromatic ketones can also participate in photochemical reactions.
-
Expected Products: 3-Acetyl-benzoic acid (from defluorination) or various radical-induced dimers and adducts.
-
-
Thermal Stress (Heat):
Potential Degradation Pathways Diagram:
// Nodes Parent [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Deg1 [label="3-Acetyl-fluorobenzene", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Deg2 [label="Hydroxylated Derivatives", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Deg3 [label="3-Acetyl-benzoic Acid", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges Parent -> Deg1 [label="Decarboxylation\n(Heat, Acid/Base, Oxidation)", color="#EA4335"]; Parent -> Deg2 [label="Oxidation (H₂O₂)", color="#4285F4"]; Parent -> Deg3 [label="Defluorination\n(Photolysis)", color="#FBBC05"]; } DOT Caption: Potential degradation pathways for this compound.
Recommended Stability Testing Protocol
To proactively assess the stability of this compound in your specific experimental matrix, a forced degradation or time-course stability study is essential.
Objective:
To determine the rate of degradation of this compound under specific solution conditions (e.g., buffer, pH, temperature) and identify major degradation products.
Materials:
-
This compound
-
Class A volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column (e.g., C18)[13]
-
Incubator or water bath
-
pH meter
-
Solvents (e.g., DMSO, Acetonitrile, Water)
-
Buffers and stress reagents (e.g., HCl, NaOH, H₂O₂)
Step-by-Step Methodology:
-
Prepare Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL). This ensures solubility before dilution.[6]
-
-
Prepare Test Solutions:
-
Dilute the stock solution into your chosen test buffers (e.g., PBS pH 7.4, Citrate buffer pH 3, Phosphate buffer pH 10) to a final concentration suitable for analysis (e.g., 100 µg/mL).[6] Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the test solutions into sealed, light-protected vials.
-
Place the vials in an incubator set to your experimental temperature (e.g., 37°C). For an accelerated study, a higher temperature (e.g., 50°C) can be used.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
Immediately quench any potential reaction by adding an equal volume of a strong organic solvent like acetonitrile.
-
Store samples at -20°C until analysis to prevent further degradation.[6]
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.[13][14] This method must be able to resolve the parent peak from any potential degradation products.
-
Monitor the peak area of the parent compound over time.
-
If using LC-MS, obtain mass spectra for any new peaks to aid in their identification.[13][15]
-
Data Interpretation:
| Time Point (Hours) | Parent Compound Peak Area (pH 3) | Parent Compound Peak Area (pH 7.4) | Parent Compound Peak Area (pH 10) |
| 0 | 1,500,000 | 1,510,000 | 1,495,000 |
| 24 | 1,480,000 | 1,490,000 | 1,350,000 |
| 48 | 1,450,000 | 1,475,000 | 1,100,000 |
Table depicts hypothetical data showing higher instability in basic conditions.
By following this guide, researchers can confidently handle this compound, ensuring data integrity and the success of their scientific endeavors.
References
-
Cleavage of Acetyl Groups for Acetic Acid Production in Kraft Pulp Mills. (n.d.). CORE. Retrieved from [Link]
-
Kuş, N., & Fausto, R. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. The Journal of Chemical Physics, 146(12), 124305. Retrieved from [Link]
-
Favier, A., Cadet, J., & Emerit, I. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Free Radical Biology and Medicine, 24(1), 119-126. Retrieved from [Link]
-
Song, C., & Schobert, H. H. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 778-785. Retrieved from [Link]
-
Ogruc Ildiz, G., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. Retrieved from [Link]
-
Taylor, S. D., & Hamilton, A. D. (2018). Protodecarboxylation of benzoic acids under radical conditions. Chemical Communications, 54(74), 10426-10429. Retrieved from [Link]
-
Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? (2021). Chemistry Stack Exchange. Retrieved from [Link]
-
Rong, J., & Gevorgyan, V. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24016. Retrieved from [Link]
-
Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical reactions in fluorobenzoic acid degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 1-8. Retrieved from [Link]
-
Hydrolysis of Acid Chlorides. (2010). University of Calgary. Retrieved from [Link]
-
Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. (2023). ScholarWorks @ UTRGV. Retrieved from [Link]
-
Acetal Hydrolysis Mechanism + EASY TRICK! (2024). YouTube. Retrieved from [Link]
-
Schennen, U., Braun, K., & Knackmuss, H. J. (1985). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Journal of Bacteriology, 161(1), 321-325. Retrieved from [Link]
-
Kiel, M., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied Microbiology and Biotechnology, 99(18), 7433-7464. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved from [Link]
-
Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]
-
Bogucka-Kocka, A., & Giełżyńska, M. (2000). Chromatographic separations of aromatic carboxylic acids. Journal of Planar Chromatography-Modern TLC, 13(5), 334-340. Retrieved from [Link]
-
Analytical Techniques In Stability Testing. (n.d.). Separation Science. Retrieved from [Link]
-
Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (n.d.). Michigan State University. Retrieved from [Link]
-
Acetic Acid Esters - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Analysis of Aromatic carboxylic acid. (n.d.). GL Sciences. Retrieved from [Link]
-
Song, B., Paller, G., & Häggblom, M. M. (2000). Anaerobic degradation of fluorinated aromatic compounds. Applied and Environmental Microbiology, 66(8), 342-347. Retrieved from [Link]
-
Coles, S. J., & Horton, P. N. (2013). 3-Fluorobenzoic acid–4-acetylpyridine (1/1) at 100 K. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1673. Retrieved from [Link]
-
The biodegradation vs. biotransformation of fluorosubstituted aromatics. (2015). Request PDF. Retrieved from [Link]
-
3-Fluorobenzoate Degradation Pathway. (2006). Eawag-BBD. Retrieved from [Link]
-
Kaysheva, A. L., Kopylov, A. T., Stepanov, A. A., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 11(11), 779. Retrieved from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. Retrieved from [Link]
-
The Decarboxylation of Carboxylic Acids and Their Salts. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
3-(3-Acetylphenyl)-4-fluorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2019). Global Scientific Journal. Retrieved from [Link]
-
Troubleshooting and optimizing lab experiments. (2022). YouTube. Retrieved from [Link]
-
Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. (n.d.). ResearchGate. Retrieved from [Link]
-
Properties of Solvents Used in Organic Chemistry. (n.d.). Yosemite Community College District. Retrieved from [Link]
-
4-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Chemistry LibreTexts. Retrieved from [Link]
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how to avoid N-acylurea byproduct in amide coupling reactions
A Researcher's Guide to Avoiding N-Acylurea Byproduct Formation
Welcome to the Technical Support Center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions, specifically focusing on the prevention of the common and often problematic N-acylurea byproduct. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to help you achieve cleaner reactions and higher yields.
The Challenge: Understanding N-Acylurea Formation
Amide bond formation is a cornerstone of organic synthesis, yet it is often plagued by side reactions. One of the most persistent issues, particularly when using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is the formation of a stable and unreactive N-acylurea byproduct.[1][2][3]
This side reaction not only consumes the starting carboxylic acid, reducing the overall yield of the desired amide, but the resulting N-acylurea can also be difficult to separate from the product due to similar solubility profiles, complicating purification.[3]
The Mechanism of N-Acylurea Formation
The formation of the N-acylurea byproduct stems from an intramolecular rearrangement of a key reactive intermediate, the O-acylisourea.[4][5] The reaction proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide to form the highly reactive O-acylisourea intermediate.[1][2]
-
Productive Pathway (Amide Formation): The desired amine nucleophile attacks the O-acylisourea, forming the amide bond and releasing the corresponding urea byproduct (e.g., dicyclohexylurea, DCU).
-
Unproductive Pathway (N-Acylurea Formation): In the absence of a sufficiently reactive nucleophile or under suboptimal conditions, the O-acylisourea can undergo an intramolecular[1][3]-acyl migration (an O-to-N acyl shift) to form the thermodynamically more stable and unreactive N-acylurea.[2][3][4]
The following diagram illustrates this mechanistic divergence:
Sources
Technical Support Center: Purification of Oily 3-Acetyl-4-fluorobenzoic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 3-acetyl-4-fluorobenzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these often-oily and polar compounds. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust purification strategies.
Purification Strategy Troubleshooting Guide
Dealing with an impure, oily product can be a significant bottleneck in a synthetic workflow. The key is a systematic approach. The flowchart below outlines a decision-making process for purifying your this compound derivative.
Technical Support Center: Catalyst Poisoning in Reactions Involving Fluorinated Benzoic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding a significant challenge in modern synthesis: catalyst poisoning during reactions with fluorinated benzoic acids. Our goal is to equip you with the expertise to diagnose, mitigate, and resolve these complex catalytic issues.
Introduction: The Dual Challenge of Fluorinated Benzoic Acids
Fluorinated benzoic acids are crucial building blocks in pharmaceuticals and agrochemicals. The presence of fluorine can enhance metabolic stability, bioavailability, and binding affinity.[1][2] However, these substrates present a unique set of challenges in catalytic reactions, particularly those employing palladium and other transition metals. The high strength of the carbon-fluorine (C-F) bond makes these molecules generally stable, yet under certain reaction conditions, fluoride ions can be released, leading to catalyst deactivation.[3][4] This guide will address the mechanisms behind this poisoning and provide actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding catalyst issues with fluorinated benzoic acids.
Q1: My palladium-catalyzed cross-coupling reaction with a fluorinated benzoic acid is sluggish or has stalled completely. What are the likely causes?
A1: A stalled reaction is a classic symptom of catalyst deactivation. With fluorinated substrates, the primary suspects are:
-
Fluoride Poisoning: Trace amounts of fluoride ions (F⁻) leached from the substrate can strongly coordinate to the active sites of your palladium catalyst, inhibiting its activity.[5]
-
Substrate Impurities: The starting fluorinated benzoic acid may contain impurities that act as catalyst poisons.
-
Water Content: Excess moisture can facilitate the hydrolysis of intermediates and contribute to catalyst deactivation.
Q2: I've noticed a change in the color of my catalyst (e.g., from black to grayish). What does this indicate?
A2: A visible change in your catalyst's appearance often signals a physical or chemical alteration. In the context of fluoride poisoning, this could indicate the formation of metal fluoride species on the catalyst surface. While not a definitive diagnostic on its own, coupled with a loss of activity, it warrants further investigation.
Q3: Can the position of the fluorine atom on the benzoic acid ring affect the likelihood of catalyst poisoning?
A3: Yes, the position of the fluorine substituent can influence the lability of the C-F bond and the electronic properties of the carboxylic acid. While the C-F bond is generally robust, steric and electronic factors can make certain positions more susceptible to cleavage under harsh reaction conditions.
Q4: Are there any catalysts that are more resistant to fluoride poisoning?
A4: While no catalyst is completely immune, certain catalyst systems exhibit greater resilience. This can be due to the choice of ligands that protect the metal center or the use of supports that can trap poisons. For instance, palladium nanoparticles supported on magnesium hydroxyl fluoride have shown effectiveness in hydrogenations, in part due to the support's properties.[6][7]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving catalyst poisoning.
Guide 1: Diagnosing Fluoride-Induced Catalyst Deactivation
If you suspect fluoride poisoning is hindering your reaction, a systematic approach to diagnosis is crucial.
Step 1: Reaction Profile Analysis
-
Action: Monitor your reaction kinetics closely using techniques like HPLC, GC, or NMR.
-
Interpretation: A sharp decrease in the reaction rate after an initial period of activity is a strong indicator of poisoning, as opposed to a consistently slow reaction which might suggest a different issue (e.g., low catalyst loading, incorrect temperature).
Step 2: Catalyst Characterization (For Heterogeneous Catalysts)
-
Action: If possible, carefully recover the spent catalyst. Analyze its surface using techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX).
-
Interpretation: The presence of a significant fluorine signal on the catalyst surface that was not there initially is direct evidence of fluoride deposition.
Step 3: Analysis of the Reaction Mixture for Free Fluoride
-
Action: After the reaction, carefully quench and work up a small aliquot of the reaction mixture. Analyze the aqueous phase for the presence of fluoride ions using a fluoride ion-selective electrode (ISE).
-
Interpretation: The detection of free fluoride in the reaction medium confirms that C-F bond cleavage has occurred.
Workflow for Diagnosing Catalyst Deactivation
Caption: A decision-making workflow for diagnosing catalyst deactivation.
Guide 2: Mitigation Strategies to Prevent Catalyst Poisoning
Prevention is often more effective than remediation. Consider these strategies before and during your reaction.
1. Substrate Purification:
-
Rationale: Commercially available fluorinated benzoic acids may contain inorganic fluoride or other impurities.
-
Protocol:
-
Dissolve the fluorinated benzoic acid in a suitable organic solvent.
-
Wash with deionized water to remove any water-soluble impurities.
-
Recrystallize the material from an appropriate solvent system to ensure high purity.
-
2. Use of Additives (Scavengers):
-
Rationale: Certain additives can preferentially react with or adsorb fluoride ions, protecting the catalyst.
-
Examples:
-
Basic Supports: In some cases, using a basic support for your catalyst (e.g., CaCO₃) can help neutralize any generated HF.
-
Zeolites: These microporous materials can act as traps for small ions like fluoride.
-
3. Optimization of Reaction Conditions:
-
Rationale: Harsher reaction conditions (high temperatures, strong bases) can promote C-F bond cleavage.
-
Recommendations:
-
Temperature: Screen for the lowest effective temperature for your transformation.
-
Base: Use the mildest base that effectively promotes the reaction. Strong bases can increase the rate of defluorination.
-
4. Catalyst and Ligand Selection:
-
Rationale: The electronic and steric properties of the catalyst system can influence its susceptibility to poisoning.
-
Considerations:
-
Electron-Rich Ligands: These can sometimes increase the catalyst's robustness.
-
Bulky Ligands: Steric hindrance around the metal center may limit the access of fluoride ions.
-
Guide 3: Reactivation of Poisoned Catalysts
In cases where poisoning has already occurred, it may be possible to regenerate your catalyst, particularly for heterogeneous systems.
Protocol for Reactivation of a Fluoride-Poisoned Palladium on Carbon (Pd/C) Catalyst:
-
Catalyst Recovery: Carefully filter the catalyst from the reaction mixture.
-
Solvent Washing:
-
Wash the catalyst thoroughly with the reaction solvent to remove adsorbed organic species.
-
Follow with a wash using a polar solvent like methanol or acetone to remove more polar impurities.
-
-
Aqueous Base Wash:
-
Rationale: A dilute basic solution can help displace the coordinated fluoride from the palladium surface.
-
Procedure:
-
Create a slurry of the catalyst in a dilute aqueous solution of a mild base (e.g., 0.1 M NaHCO₃).
-
Stir the slurry at room temperature for 1-2 hours.
-
Filter the catalyst.
-
-
-
Water Wash: Wash the catalyst extensively with deionized water until the filtrate is neutral.
-
Drying: Dry the catalyst thoroughly under vacuum at a moderate temperature (e.g., 60-80 °C).
Table 1: Example Catalyst Activity Before and After Reactivation
| Catalyst State | Reaction Time for 95% Conversion (hours) |
| Fresh Pd/C | 4 |
| Poisoned Pd/C | > 24 (reaction stalled at 30% conversion) |
| Reactivated Pd/C | 5.5 |
Note: The effectiveness of reactivation can vary and may not always restore the catalyst to its original activity level.
Part 3: Mechanistic Insights into Fluoride Poisoning
Understanding the underlying mechanism is key to effective troubleshooting.
The primary mechanism of poisoning by fluoride involves the strong coordination of the highly electronegative fluoride ion to the electron-deficient metal center of the catalyst (e.g., Palladium). This interaction is often irreversible under typical reaction conditions.
Proposed Mechanism of Palladium Catalyst Poisoning by Fluoride:
-
C-F Bond Cleavage: Under thermal or chemical stress, a C-F bond in the fluorinated benzoic acid can break, releasing a fluoride ion (F⁻).
-
Coordination to Catalyst: The free fluoride ion, being a hard Lewis base, readily coordinates to the active palladium (e.g., Pd(0) or Pd(II)) species.
-
Formation of Stable Metal-Fluoride Adducts: This coordination forms stable palladium-fluoride complexes. These complexes are often catalytically inactive or significantly less active than the original catalyst.[5]
-
Inhibition of Catalytic Cycle: The poisoned active sites are no longer available to participate in the key steps of the catalytic cycle, such as oxidative addition or reductive elimination, thus halting the reaction.
Diagram of Fluoride Poisoning Mechanism
Caption: Mechanism of palladium catalyst poisoning by fluoride ions.
References
-
Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
Catalytic Fluorination – Major Challenge. ChemistryViews. [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. [Link]
-
Strategies Towards Challenging Fluorination Reactions. C‐H and C‐X Bond Functionalization: Transition Metal Mediation. [Link]
-
Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. RSC Publishing. [Link]
-
Aromatic fluorination catalysed by 1. a, Palladium catalyst 1 enables... ResearchGate. [Link]
-
Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. Nature. [Link]
-
Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. ResearchGate. [Link]
-
Defluorination reaction of 4-fluorobenzoate by 4-fluorobenzoate dehalogenase. ResearchGate. [Link]
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. PMC. [Link]
-
Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. ResearchGate. [Link]
-
Palladium-catalysed electrophilic aromatic C–H fluorination. ResearchGate. [Link]
-
Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. [Link]
-
Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. Nature. [Link]
-
Mapping the Reaction Coordinates of Enzymatic Defluorination. PMC. [Link]
-
Palladium supported on magnesium hydroxyl fluoride: an effective acid catalyst for the hydrogenation of imines and N-heterocycles. RSC Publishing. [Link]
-
Palladium supported on magnesium hydroxyl fluoride: An effective acid catalyst for the hydrogenation of imines and N-heterocycles. ResearchGate. [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
-
C–F activation by hydrogen bonding with water molecules in nucleophilic... ResearchGate. [Link]
-
Palladium-based catalysts for breaking down fluorine-containing forever chemicals with Michael Wong. YouTube. [Link]
-
Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ResearchGate. [Link]
-
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI. [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. RSC Publishing. [Link]
Sources
- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Fluorination – Major Challenge - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 5. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Palladium supported on magnesium hydroxyl fluoride: an effective acid catalyst for the hydrogenation of imines and N-heterocycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Emulsion Formation in the Workup of 3-Acetyl-4-fluorobenzoic Acid
Welcome to the technical support center for handling challenging workups involving 3-Acetyl-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter stable emulsions during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate these experimental hurdles with confidence.
The Challenge: Why this compound Can Be Problematic
This compound possesses an amphiphilic molecular structure, meaning it has both water-loving (hydrophilic) and water-fearing (hydrophobic) regions. The carboxylic acid group is hydrophilic and can be deprotonated to a carboxylate salt in basic aqueous solutions, while the acetylated and fluorinated benzene ring is hydrophobic and prefers organic solvents. This dual nature allows the molecule to act as a surfactant, stabilizing the interface between aqueous and organic layers and leading to the formation of persistent emulsions during liquid-liquid extractions.[1][2]
Troubleshooting Guide: Immediate Actions for a Pre-formed Emulsion
You've just performed an aqueous wash of your organic layer containing this compound, and a stubborn emulsion has formed. Here’s a step-by-step guide to breaking it down.
Question: An intractable emulsion has formed during my acid-base extraction. What are my immediate options?
Answer: When faced with a stable emulsion, it's best to start with the least invasive methods and progress to more disruptive techniques if necessary. The following flowchart outlines a decision-making process for breaking the emulsion.
Caption: Surfactant-like action of this compound.
Question: What proactive steps can I take to prevent emulsion formation in the first place?
Answer: Prevention is always better than cure. [1][3]Here are some preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation. [1]* Pre-emptive "Salting Out": Add brine to the aqueous solution before the extraction. This increases the ionic strength of the aqueous phase and can prevent emulsions from forming. [1][4]* Solvent Choice: If emulsions are a recurring problem, consider using a different extraction solvent.
-
Remove Reaction Solvent: Before workup, evaporate the reaction solvent and redissolve the residue in the extraction solvent. [5][6]* Supported Liquid Extraction (SLE): For particularly troublesome samples, consider using SLE, which avoids the direct mixing of bulk aqueous and organic phases. [1]
Question: Can the pH of the aqueous solution affect emulsion formation?
Answer: Yes, the pH of the aqueous layer is a critical factor. At a basic pH, the carboxylic acid group of this compound will be deprotonated to its carboxylate form. This ionic form has significantly higher aqueous solubility and can enhance the molecule's surfactant properties, potentially leading to more stable emulsions. [2]Conversely, at an acidic pH, the carboxylic acid will be protonated and less water-soluble, which may reduce the likelihood of emulsion formation.
Question: Are there any alternative workup procedures that avoid liquid-liquid extraction?
Answer: If emulsions are a persistent issue, consider the following alternatives:
-
Solid-Phase Extraction (SPE): This technique can be used to separate your compound of interest from impurities without the need for liquid-liquid extraction, thereby eliminating the possibility of emulsion formation. [3]* Crystallization: If your product is a solid, direct crystallization from the reaction mixture (after removing any incompatible solvents or reagents) can be an effective purification method that bypasses the need for an aqueous workup.
By understanding the chemical properties of this compound and employing the strategies outlined in this guide, you can effectively manage and prevent emulsion formation, leading to a more efficient and successful purification process.
References
- Current time information in Los Angeles, CA, US. (n.d.). Google.
- Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
- Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.
- Tackling emulsions just got easier. (2023, January 17). Biotage.
- Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). YouTube.
- Tips & Tricks: Emulsions. (n.d.). Department of Chemistry: University of Rochester.
- Workup: How to Manage an Emulsion. (n.d.). Department of Chemistry: University of Rochester.
- Method for preventing gel/emulsion formation. (n.d.). Google Patents.
- Technical Support Center: Overcoming Emulsion Formation in the Liquid-Liquid Extraction of (-)-Carvone. (n.d.). Benchchem.
- How To: Manage an Emulsion. (n.d.). Department of Chemistry: University of Rochester.
- Detection and Impact of Carboxylic Acids at the Crude Oil-Water Interface. (2025, August 5). ResearchGate.
Sources
Navigating the Nuances of Amide and Ester Synthesis: A Technical Guide to Optimizing Solvent Choice for 3-Acetyl-4-fluorobenzoic Acid Coupling
For researchers, medicinal chemists, and drug development professionals, the successful coupling of carboxylic acids to form amides and esters is a cornerstone of molecular synthesis. However, the path to a high-yield, pure product is often paved with challenges, particularly when dealing with substituted aromatic compounds like 3-Acetyl-4-fluorobenzoic acid. The interplay of solubility, reactivity, and potential side reactions necessitates a carefully considered approach to solvent selection. This technical support guide, presented in a question-and-answer format, provides in-depth, field-proven insights to navigate the complexities of coupling reactions involving this specific substrate.
Frequently Asked Questions (FAQs) in Solvent Optimization
Q1: What are the primary challenges I should anticipate when working with this compound?
A1: The structure of this compound presents a unique set of considerations. The fluorine and acetyl groups are both electron-withdrawing, which increases the acidity of the carboxylic acid. While this can enhance its reactivity towards coupling reagents, it can also influence its solubility profile and potentially lead to side reactions if not properly managed. The acetyl group, in particular, could undergo unwanted reactions under certain conditions. Therefore, careful selection of solvents and coupling agents is paramount to ensure a clean and efficient reaction.
Q2: How do I select an appropriate initial solvent for my coupling reaction?
A2: The cardinal rule of solvent selection is that all reactants must be fully dissolved to ensure a homogenous reaction mixture. For this compound, a good starting point is to consider its structural analogues. Carboxylic acids are generally soluble in a range of organic solvents, including alcohols, ethers, and chlorinated solvents. Given the polarity imparted by the acetyl and fluoro groups, polar aprotic solvents are often the preferred choice for amide coupling reactions.
Commonly used solvents for similar transformations include:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
A preliminary solubility test is highly recommended. This can be done on a small scale by observing the dissolution of a few milligrams of this compound in a small volume of the chosen solvent.
Q3: My this compound is not dissolving well in my chosen solvent. What are my options?
A3: Poor solubility is a common hurdle that can significantly impede reaction kinetics and lead to low yields.[1] If you encounter this issue, consider the following strategies:
-
Solvent Mixtures: Employing a co-solvent can often enhance solubility. For instance, if your starting material has poor solubility in DCM, adding a small amount of DMF might be sufficient to achieve dissolution.
-
Alternative "Green" Solvents: In an effort to move away from traditional and often more hazardous solvents like DCM and DMF, consider alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate.[2]
-
Gentle Heating: In some cases, gentle warming of the reaction mixture can aid in dissolving the starting material. However, this should be done with caution, as excessive heat can lead to degradation or unwanted side reactions, especially with sensitive coupling reagents.
-
Sonication: The use of an ultrasonic bath can also facilitate the dissolution of stubborn solids.
Troubleshooting Guide for Common Coupling Issues
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Poor Solubility of Reactants | Perform a pre-reaction solubility test with all reagents in the chosen solvent.[1] Consider using a co-solvent system (e.g., DCM/DMF) or switching to a more solubilizing solvent like pure DMF. | A heterogeneous reaction mixture will have significantly slower reaction rates, leading to incomplete conversion. |
| Ineffective Coupling Reagent | For electron-deficient carboxylic acids, a more powerful coupling reagent may be necessary. Consider switching from a standard carbodiimide like EDC to a uronium-based reagent such as HATU or HBTU.[3] | Uronium reagents form highly reactive OAt- or OBt-esters, which are more susceptible to nucleophilic attack by the amine, especially with less reactive substrates.[3] |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling reagent, leading to the regeneration of the starting carboxylic acid and a significant reduction in yield.[4] |
| Incorrect Base | Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).[3] | Bases are required to neutralize the acid formed during the reaction. Using a nucleophilic base can lead to competitive reactions with the activated carboxylic acid.[5] |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| N-Acylurea Formation (with carbodiimides) | Add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to the reaction mixture.[4] | The O-acylisourea intermediate formed with carbodiimides can rearrange to a stable, unreactive N-acylurea. HOBt or NHS intercept this intermediate to form a more stable active ester, which then reacts with the amine.[4][6] |
| Racemization (if amine is chiral) | Use a coupling reagent known to suppress racemization, such as HATU.[3] The addition of HOBt or HOAt can also minimize racemization. Run the reaction at a lower temperature (e.g., 0 °C). | The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization. |
| Side reactions involving the acetyl group | This is less common under standard amide coupling conditions but could occur with highly reactive reagents or harsh conditions. Ensure the reaction is run at or below room temperature and that a mild, non-nucleophilic base is used. | The enolizable protons of the acetyl group could potentially react under strongly basic conditions. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is recommended for the coupling of this compound, particularly if initial attempts with carbodiimides result in low yields.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1 equivalents)
-
HATU (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.[2][5]
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[7]
Protocol 2: General Procedure for Esterification (Fischer Esterification)
For the synthesis of an ester from this compound, a classic Fischer esterification is a reliable method.[8][9]
Materials:
-
This compound
-
Alcohol (e.g., ethanol, used in excess as the solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the ester with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude ester can be purified by distillation or column chromatography.
Data Presentation: Solvent Selection Guide
The following table provides a general guide for selecting a solvent for the coupling of this compound based on the properties of common solvents.
| Solvent | Polarity | Boiling Point (°C) | Key Considerations |
| DCM | Medium | 40 | Good for many coupling reactions, but may have limited solubilizing power for highly polar substrates. Volatile and easy to remove. |
| DMF | High | 153 | Excellent solubilizing power for a wide range of compounds. Higher boiling point makes it more difficult to remove. Must be anhydrous. |
| THF | Medium | 66 | A good general-purpose solvent. Can form peroxides upon storage. |
| Acetonitrile | High | 82 | Can be a good choice for some coupling reactions. Must be anhydrous. |
| 2-MeTHF | Medium | 80 | A greener alternative to THF and DCM. |
| Ethyl Acetate | Medium | 77 | Another greener alternative, but may have limited solubility for some starting materials. |
Visualizing the Workflow
Amide Coupling Workflow
Caption: A typical workflow for amide coupling reactions.
Logical Relationships in Solvent Selection
Caption: Interdependencies in troubleshooting solvent-related issues.
References
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). [Source URL not available]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013). International Journal of Molecular Sciences, 14(2), 2956–2968. [Link]
-
ResearchGate. (2022). How to get a better yield from the HATU reaction experiment?[Link]
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?[Link]
- Process optimization for acid-amine coupling: a catalytic approach. (2022). [Source URL not available]
-
ResearchGate. (2015). What coupling agent will work best for carboxylic acid to aromatic amine?[Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Reddit. (2022). amide coupling help. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(3-Acetylphenyl)-4-fluorobenzoic acid. [Link]
-
Kelly, C. B., et al. (2018). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Organic Process Research & Development, 22(8), 1033-1042. [Link]
-
Hudson, A. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6629–6638. [Link]
-
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. [Link]
-
It's Dr. Dan. (2023). How to Make Esters through Esterification | Examples Explained! [YouTube video]. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
-
PubChem. (n.d.). 3-(3-Acetylphenyl)-4-fluorobenzoic acid. [Link]
- [Solvent Miscibility Table]. (n.d.). [Source URL not available]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Strategies to Improve Regioselectivity in Friedel-Crafts Acylation
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in this cornerstone of C-C bond formation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments, ensuring you can optimize your reactions for higher yields and desired isomer distribution.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses the most common problems related to poor regioselectivity in Friedel-Crafts acylation, providing probable causes and actionable solutions.
Problem 1: Formation of an Undesired Isomer Mixture (e.g., ortho vs. para)
You are observing a mixture of acylated products, and the ratio is not in favor of the desired isomer.
Possible Causes and Solutions:
-
Steric Hindrance: The bulkiness of the acylating agent or substituents on the aromatic ring can significantly influence the regioselectivity, often favoring the less sterically hindered para product over the ortho product.[1][2]
-
Solution: If the ortho product is desired, consider using a less bulky acylating agent if the synthesis allows. Conversely, to enhance para selectivity, a bulkier acylating agent can be employed. It is also important to consider the size of the existing substituents on the aromatic ring.[3]
-
-
Reaction Temperature: Temperature can play a crucial role in determining the kinetic versus thermodynamic product.[4]
-
Solution: For reactions where different isomers have different thermodynamic stabilities, temperature control is key. Lower temperatures generally favor the kinetic product, which may be the ortho isomer in some cases.[4] Conversely, higher temperatures can promote rearrangement to the more thermodynamically stable isomer, often the para product.[4] It is advisable to run the reaction at a lower temperature initially (e.g., 0 °C) and monitor the isomer ratio.
-
-
Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst can influence the steric environment and the reactivity of the electrophile, thereby affecting the ortho/para ratio.[5]
-
Solution: Experiment with different Lewis acids. For instance, bulkier Lewis acid complexes may favor the formation of the para isomer. The stoichiometry of the Lewis acid is also critical; in many cases, a stoichiometric amount is required as the product ketone can form a stable complex with the catalyst.[1][6]
-
Problem 2: Acylation Occurring at an Unexpected Position on a Substituted Aromatic Ring
The acyl group is adding to a position not predicted by the directing effects of the existing substituents.
Possible Causes and Solutions:
-
Incorrect Assessment of Directing Group Effects: The regioselectivity of Friedel-Crafts acylation is primarily governed by the electronic effects of the substituents on the aromatic ring.[7] Activating groups (electron-donating) direct acylation to the ortho and para positions, while deactivating groups (electron-withdrawing) direct to the meta position.[7][8]
-
Solution: Re-evaluate the electronic properties of all substituents on your aromatic substrate. Ensure you have correctly identified them as activating or deactivating and as ortho, para, or meta-directing.[7] The interplay of inductive and resonance effects determines the overall directing influence.[2]
-
-
Complex Substrate with Multiple Directing Groups: When multiple substituents are present, their directing effects can either reinforce or oppose each other.
-
Solution: The directing effect of the most powerful activating group will generally dominate. If the groups have opposing effects, a mixture of products is likely. In such cases, consider a different synthetic strategy or the use of protecting groups to block certain positions.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the control of regioselectivity in Friedel-Crafts acylation.
Q1: How does the choice of solvent affect the regioselectivity of my Friedel-Crafts acylation?
The polarity of the solvent can have a profound impact on the product distribution, particularly in cases where kinetic and thermodynamic products are possible.[9] For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) tend to favor the kinetically controlled α-substitution.[9] In contrast, polar solvents like nitrobenzene can facilitate the formation of the thermodynamically more stable β-isomer.[9] This is because the intermediate-Lewis acid complex may be more soluble in polar solvents, allowing for equilibration to the thermodynamic product.[9]
Q2: I am working with a highly activated substrate (e.g., phenol or aniline). How can I control the regioselectivity and avoid side reactions?
Highly activated substrates like phenols and anilines can be problematic in Friedel-Crafts acylation, often leading to multiple acylations and other side reactions. The heteroatom can also coordinate with the Lewis acid, deactivating the ring.[10]
-
Alternative Reactions: For these substrates, alternative methods like the Houben-Hoesch and Sugasawa reactions can provide better regioselectivity and yields.
-
Protecting Groups: Protecting the hydroxyl or amino group can mitigate their high reactivity and coordinating ability, allowing for more controlled acylation.
Q3: Can I use a milder, more environmentally friendly catalyst without compromising regioselectivity?
Yes, significant research has been dedicated to developing "greener" alternatives to traditional Lewis acids like AlCl₃.[11][12]
-
Solid Acid Catalysts: Zeolites, clays, and metal oxides have shown promise as reusable and often more regioselective catalysts.[6][13]
-
Deep Eutectic Solvents: A mixture of choline chloride and zinc chloride, for example, can act as both a catalyst and a solvent, offering high yields and regioselectivity, especially for indole derivatives.[14][15]
-
Metal- and Halogen-Free Methodologies: Reagents like methanesulfonic anhydride can promote Friedel-Crafts acylation without the need for metallic or halogenated components, reducing waste.[11]
Q4: How can I favor the formation of the kinetic product over the thermodynamic product?
To favor the kinetic product, you should aim to perform the reaction under conditions that do not allow for equilibration to the more stable thermodynamic product.
-
Low Temperature: Running the reaction at lower temperatures is the most common strategy to favor the kinetic product.[4]
-
Choice of Solvent: As mentioned, non-polar solvents can sometimes precipitate the kinetic product-Lewis acid complex, preventing its rearrangement to the thermodynamic product.[9]
-
Reaction Time: Shorter reaction times may also favor the kinetic product, as longer times can allow for equilibration.
Data Presentation
Table 1: Influence of Solvent on Isomer Distribution in the Acetylation of Naphthalene
| Solvent | α-acetylnaphthalene (%) | β-acetylnaphthalene (%) |
| Carbon Disulfide (CS₂) | High | Low |
| Dichloromethane (CH₂Cl₂) | High | Low |
| Nitrobenzene (C₆H₅NO₂) | Low | High |
Data synthesized from literature reports indicating general trends.[9]
Experimental Protocols
Protocol 1: Regioselective Acylation of Anisole to 4-Methoxyacetophenone (Para-selective)
This protocol is designed to favor the formation of the para isomer through steric hindrance and controlled conditions.
Materials:
-
Anisole
-
Acetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Add anhydrous AlCl₃ (1.1 equivalents) to anhydrous DCM in the flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.0 equivalent) to the stirred suspension.
-
Add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to isolate the desired 4-methoxyacetophenone.
Visualizations
Caption: Factors influencing regioselectivity in Friedel-Crafts acylation.
References
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
- Mattos, M. C. S. (2024, July). New Insights in Organic Chemistry (Part 1). Current Organic Chemistry.
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]
-
ReelMind.ai. (n.d.). Ortho/Para Directors: Navigating Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, January 3). Directing effect in Intramolecular Friedel Crafts Alkylation. Retrieved from [Link]
-
Rana, S., et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega, 7(36), 32375-32386. [Link]
-
Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232-2235. [Link]
-
Hammerich, O., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6, 56. [Link]
-
International Journal of Science and Research. (n.d.). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Le, T. N., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6, 35533-35540. [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
Sources
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- 14. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 15. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Purity Analysis of 3-Acetyl-4-fluorobenzoic Acid: HPLC vs. Alternative Methods
Prepared by: A Senior Application Scientist
Introduction
3-Acetyl-4-fluorobenzoic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its purity determination are paramount in pharmaceutical development and quality control.[1] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering high resolution and sensitivity.[2]
This guide provides an in-depth comparison of a validated reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound against two common alternatives: Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis based on key performance metrics, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Part 1: The Primary Method - High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for pharmaceutical purity analysis due to its high resolving power, precision, and accuracy.[2][6] For this compound, a stability-indicating RP-HPLC method is essential to separate the main component from process-related impurities and degradation products.
The "Why": Explaining the Experimental Choices
The selection of a reversed-phase C18 column is deliberate; its nonpolar stationary phase provides excellent retention for aromatic compounds like our analyte. The mobile phase, a mixture of acetonitrile and acidified water, serves a dual purpose. Acetonitrile, the organic modifier, controls the elution strength, while the acidic component (e.g., phosphoric acid) suppresses the ionization of the carboxylic acid group. This is critical because analyzing the acid in its neutral form results in sharper, more symmetrical peaks and more reproducible retention times. UV detection is chosen based on the analyte's chromophoric structure (the aromatic ring and carbonyl groups), which provides strong absorbance for sensitive detection.
Experimental Workflow: HPLC Purity Analysis
The following diagram illustrates the typical workflow for HPLC analysis, from sample preparation through to data interpretation.
Caption: Workflow for HPLC Purity Analysis.
Detailed Experimental Protocol: HPLC Method
Objective: To determine the purity of this compound and quantify its impurities by area normalization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
System Suitability Test (SST): Perform five replicate injections of the standard solution. The %RSD for the peak area and retention time should be ≤ 2.0%.
Method Validation Summary (per ICH Q2(R1))
A trustworthy analytical method must be validated to prove it is fit for its intended purpose.[3][7][8] The following table summarizes the expected performance characteristics of this HPLC method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Peak is pure and free from co-eluting interferences. | Passed (Peak purity index > 0.999) |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 0.05% to 150% of the nominal concentration | 0.25 µg/mL - 750 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability RSD ≤ 2.0% | 0.85% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.08 µg/mL (0.016%) |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.25 µg/mL (0.05%) |
| Robustness | No significant impact on results from minor changes | Method is robust to minor variations in flow rate (±0.1 mL/min) and column temperature (±2 °C). |
Part 2: Alternative Analytical Techniques
While HPLC is the primary choice, other techniques can be employed depending on the specific analytical need, such as high-throughput screening or orthogonal verification.
Gas Chromatography (GC) with Derivatization
Rationale: GC offers high efficiency and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[9] However, this compound is a non-volatile solid, making it unsuitable for direct GC analysis.[10] A chemical derivatization step is required to convert the polar carboxylic acid group into a more volatile ester (e.g., a methyl ester using diazomethane or BF₃/Methanol), which can then traverse the GC column.[10]
Experimental Protocol: GC-FID Method
-
Derivatization: To 1 mg of the sample, add 1 mL of 14% Boron Trifluoride in Methanol. Heat at 60 °C for 30 minutes. Cool, add 1 mL of water and 1 mL of hexane. Vortex and collect the upper hexane layer containing the methyl ester derivative.
-
Instrumentation: Gas Chromatograph with FID.
-
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min.
-
Injection: 1 µL, split mode (e.g., 20:1).
High-Performance Thin-Layer Chromatography (HPTLC)
Rationale: HPTLC is a powerful technique for rapid screening and semi-quantitative analysis. It allows for the parallel analysis of multiple samples on a single plate, making it highly efficient for screening raw materials or in-process controls.[11] Quantification is achieved by densitometric scanning of the separated spots.
Experimental Protocol: HPTLC-Densitometry
-
Plate: HPTLC silica gel 60 F₂₅₄ plates.
-
Sample Application: Apply 2 µL of the 0.5 mg/mL sample solution as 6 mm bands using an automated applicator.
-
Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (6:3:1, v/v/v).
-
Development: Develop the plate up to 80 mm in a saturated twin-trough chamber.
-
Drying: Dry the plate in a stream of warm air.
-
Detection: Scan the plate using a densitometer at 254 nm.
-
Quantification: Correlate the peak area of the spots to the concentration using a calibration curve.
Part 3: Head-to-Head Comparison and Method Selection
The choice of analytical method is dictated by the specific requirements of the analysis, such as the need for regulatory compliance, sample throughput, or cost constraints.
Comparative Performance Data
The following table provides a direct comparison of the three discussed methods based on typical performance characteristics.
| Parameter | HPLC-UV | GC-FID (with Derivatization) | HPTLC-Densitometry |
| Specificity/Resolution | Excellent | Very Good | Moderate |
| Sensitivity (Typical LOQ) | ~0.05% | ~0.02% | ~0.1% |
| Precision (%RSD) | < 1.0% | < 2.0% | < 5.0% |
| Analysis Time/Sample | ~30 min | ~20 min (post-derivatization) | ~5 min (for 10+ samples in parallel) |
| Sample Prep Complexity | Low (Dissolve & Inject) | High (Derivatization & Extraction) | Low (Dissolve & Spot) |
| Throughput | Sequential | Sequential | High (Parallel) |
| Regulatory Acceptance | High (ICH Compliant) | High (Orthogonal Method) | Moderate (Screening/Limit Tests) |
Decision Logic: Selecting the Right Tool for the Job
The optimal analytical strategy often involves using these methods in a complementary fashion. The diagram below outlines a logical approach to method selection.
Caption: Decision matrix for analytical method selection.
For the comprehensive purity assessment of this compound required in a regulated pharmaceutical environment, a validated HPLC method is the unequivocal choice. It provides the necessary specificity, precision, and accuracy to ensure product quality and patient safety. GC serves as an excellent orthogonal technique, especially for identifying unknown volatile or semi-volatile impurities or for confirming results from a different analytical principle. HPTLC finds its niche in high-throughput environments where speed and cost are primary drivers, such as in early-stage raw material screening or process monitoring, where its semi-quantitative nature is sufficient.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Vertex AI Search. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- ijarsct. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products.
- ResearchGate. (2025, August 4). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- Science Alert. (n.d.). Thin Layer Chromatography Analysis of Organic Acids in Maize (Zea mays L.) Plants under Al and Zn Toxicity.
- PubMed. (1980, February 8). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- PharmaTalks. (2025, September 3). ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers.
- Scribd. (n.d.). ICH Guidelines & Impurity Detection Methods.
- Hitachi High-Tech. (n.d.). Highly Sensitive Analysis of Organic Acids.
- (n.d.). Acids: Derivatization for GC Analysis.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique.
Sources
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- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. database.ich.org [database.ich.org]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 7. pharmtech.com [pharmtech.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. scialert.net [scialert.net]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Acetyl-4-fluorobenzoic Acid and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 3-Acetyl-4-fluorobenzoic acid and its derivatives represent a class of molecules with significant potential, leveraging the unique electronic properties of the fluorine atom to modulate bioactivity and metabolic stability. This guide provides an in-depth comparison of the spectroscopic techniques essential for the unambiguous characterization of these compounds. We will delve into the causality behind experimental choices and present supporting data, empowering you to confidently interpret your own results.
The Structural Landscape: What We're Looking For
This compound presents a fascinating case for spectroscopic analysis. The interplay between the electron-withdrawing acetyl and carboxylic acid groups, and the highly electronegative fluorine atom, creates a unique electronic environment on the aromatic ring. Our goal is to use a suite of spectroscopic techniques to confirm the presence and connectivity of these key functional groups. This guide will focus on the parent acid and two common derivatives: an ester (methyl 3-acetyl-4-fluorobenzoate) and an amide (3-acetyl-4-fluorobenzamide), to illustrate how derivatization of the carboxylic acid moiety impacts the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For the compounds , a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive picture of the molecular framework.
¹H NMR: Mapping the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound and its derivatives, we expect to see signals for the aromatic protons and the methyl protons of the acetyl group.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The three protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing substituents. Their splitting patterns will be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.
-
Acetyl Methyl Protons: A singlet integrating to three protons will be observed for the methyl group of the acetyl moiety, typically in the region of δ 2.5-2.7 ppm.
-
Carboxylic Acid Proton: For the parent acid, a broad singlet corresponding to the acidic proton will be present far downfield (δ 10-13 ppm). This signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent. This peak will be absent in the ester and amide derivatives.
-
Amide Protons: For the primary amide, two broad singlets, corresponding to the two N-H protons, are expected in the region of δ 7.5-8.5 ppm. Their chemical shift can be highly dependent on solvent and concentration.
-
Ester Methyl Protons: For the methyl ester, a sharp singlet integrating to three protons will appear around δ 3.9 ppm.
Comparative ¹H NMR Data (Predicted and Exemplar)
| Compound | Aromatic Protons (ppm) | Acetyl CH₃ (ppm) | COOH/NH₂/OCH₃ (ppm) |
| This compound | δ 7.2-8.3 (m, 3H) | δ ~2.6 (s, 3H) | δ 10-13 (br s, 1H) |
| Methyl 3-acetyl-4-fluorobenzoate | δ 7.1-8.2 (m, 3H) | δ ~2.6 (s, 3H) | δ ~3.9 (s, 3H) |
| 3-Acetyl-4-fluorobenzamide | δ 7.3-8.4 (m, 3H) | δ ~2.7 (s, 3H) | δ 7.5-8.5 (br s, 2H) |
¹³C NMR: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The presence of the fluorine atom adds an extra layer of complexity and information, as carbon signals will be split by the fluorine nucleus (¹JCF, ²JCF, ³JCF, etc.).
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the carboxylic acid/ester/amide (~165-170 ppm) and one for the ketone (~195-200 ppm).
-
Aromatic Carbons: Six signals are expected for the aromatic carbons, though some may overlap. The carbon directly bonded to the fluorine atom (C4) will show a large one-bond coupling constant (¹JCF ≈ 250 Hz) and will be significantly shifted downfield. The other aromatic carbons will exhibit smaller C-F couplings.
-
Methyl Carbon: The methyl carbon of the acetyl group will appear upfield (~25-30 ppm). For the methyl ester, an additional methyl carbon signal will be seen around 52 ppm.
Comparative ¹³C NMR Data (Predicted and Exemplar)
| Compound | C=O (Carboxyl/Ester/Amide) | C=O (Ketone) | Aromatic Carbons | Acetyl CH₃ | OCH₃ |
| This compound | ~167 ppm | ~196 ppm | ~115-165 ppm (with C-F coupling) | ~29 ppm | - |
| Methyl 3-acetyl-4-fluorobenzoate | ~165 ppm | ~196 ppm | ~115-165 ppm (with C-F coupling) | ~29 ppm | ~52 ppm |
| 3-Acetyl-4-fluorobenzamide | ~168 ppm | ~197 ppm | ~115-166 ppm (with C-F coupling) | ~30 ppm | - |
¹⁹F NMR: A Sensitive Probe for Fluorinated Compounds
¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range[1]. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.
Expected ¹⁹F NMR Spectral Features:
For this compound and its derivatives, a single resonance is expected. The chemical shift will be influenced by the nature of the substituent at the C1 position (COOH, COOR, CONH₂). The signal will appear as a multiplet due to coupling with the aromatic protons. The typical chemical shift range for aryl fluorides is between -100 and -130 ppm relative to CFCl₃[2].
Comparative ¹⁹F NMR Data (Predicted and Exemplar)
| Compound | ¹⁹F Chemical Shift (ppm) |
| This compound | ~ -110 to -115 |
| Methyl 3-acetyl-4-fluorobenzoate | ~ -110 to -115 |
| 3-Acetyl-4-fluorobenzamide | ~ -110 to -115 |
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.
Expected IR Spectral Features:
-
C=O Stretching: Two distinct carbonyl stretching bands are expected. The ketonic C=O stretch will appear around 1680-1700 cm⁻¹. The carboxylic acid C=O stretch will be found around 1700-1730 cm⁻¹ and will be broader. For the ester, this band will be sharper and at a slightly higher frequency (1720-1740 cm⁻¹). For the amide, the amide I band (primarily C=O stretch) will be observed around 1650-1680 cm⁻¹.
-
O-H Stretching: For the carboxylic acid, a very broad O-H stretching band will be present from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer[1]. This will be absent in the ester and amide.
-
N-H Stretching: The amide derivative will show two medium-intensity N-H stretching bands in the region of 3200-3400 cm⁻¹ for a primary amide.
-
C-F Stretching: A strong C-F stretching vibration is expected in the range of 1200-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching will be seen just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Comparative IR Data (Key Frequencies in cm⁻¹)
| Functional Group | This compound | Methyl 3-acetyl-4-fluorobenzoate | 3-Acetyl-4-fluorobenzamide |
| O-H (acid) | 2500-3300 (broad) | - | - |
| N-H (amide) | - | - | 3200-3400 (two bands) |
| C=O (ketone) | ~1690 | ~1690 | ~1695 |
| C=O (acid/ester/amide) | ~1710 | ~1725 | ~1660 |
| C-F | ~1250 | ~1250 | ~1250 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.
Expected Mass Spectral Features:
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Key Fragmentation Pathways:
-
Loss of •CH₃: A common fragmentation for acetyl-containing compounds is the loss of a methyl radical (15 Da) to form a stable acylium ion.
-
Loss of H₂O (for the acid): Carboxylic acids can lose a molecule of water (18 Da).
-
Loss of •OCH₃ (for the ester): Esters readily lose the alkoxy group as a radical (31 Da for a methyl ester).
-
Loss of •NH₂ (for the amide): Amides can lose an amino radical (16 Da).
-
Loss of CO: The loss of a neutral carbon monoxide molecule (28 Da) is a common fragmentation pathway for aromatic ketones and acids after initial fragmentation.
-
Comparative Mass Spectrometry Data (Key m/z values)
| Compound | Molecular Weight | [M-15]⁺ | [M-18/31/16]⁺ |
| This compound | 182.04 | 167 | 164 |
| Methyl 3-acetyl-4-fluorobenzoate | 196.05 | 181 | 165 |
| 3-Acetyl-4-fluorobenzamide | 181.06 | 166 | 165 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube and gently invert several times to ensure complete dissolution.
-
For quantitative ¹⁹F NMR, a known amount of an internal standard (e.g., trifluorotoluene) can be added.
Sample Preparation for IR Spectroscopy (ATR)
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
Sample Preparation for Mass Spectrometry (LC-MS)
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Inject the sample into the LC-MS system. A typical mobile phase for reversed-phase chromatography would be a gradient of water and acetonitrile with 0.1% formic acid.
Visualizing the Workflow
Sources
A Comparative Guide to the Biological Activity of 3-Acetyl-4-fluorobenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Fluorinated Benzoic Acid Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties.[1][2] Fluorine's high electronegativity and small atomic radius can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The 3-Acetyl-4-fluorobenzoic acid scaffold, while a subject of emerging research, represents a promising starting point for the development of novel therapeutics. This guide provides a comparative analysis of its analogs, focusing on their potential as antimicrobial and antioxidant agents, and offers detailed experimental protocols for their evaluation. While extensive research on this compound itself is limited, we can infer its potential activities by examining related acetophenone and fluorobenzoic acid derivatives.[1][3][4][5]
Anticipated Biological Activities and Structure-Activity Relationships (SAR)
The this compound core combines the structural features of acetophenones and fluorinated benzoic acids, both of which are known to exhibit a range of biological activities.[1][4] Acetophenone derivatives have been reported to possess antimicrobial, antioxidant, and anti-inflammatory properties.[4][6] Similarly, fluorobenzoic acid moieties are found in compounds developed as enzyme inhibitors and antimicrobial agents.[7][8]
Comparative Analysis of Postulated Analogs
To explore the potential of this scaffold, we will consider a series of hypothetical analogs of this compound and predict their relative activities based on established SAR principles. The following table outlines these analogs and their projected biological effects.
| Compound | Structure | Modification | Predicted Biological Activity & Rationale |
| Parent Compound | This compound | - | Baseline activity, likely moderate antimicrobial and antioxidant effects. |
| Analog 1 | 3-(1-Hydroxyethyl)-4-fluorobenzoic acid | Reduction of the acetyl group to a hydroxyl | May decrease antimicrobial activity but potentially increase antioxidant capacity due to the introduction of a hydrogen-donating hydroxyl group. |
| Analog 2 | 3-Amino-4-fluorobenzoic acid | Replacement of the acetyl group with an amino group | The introduction of an amino group could enhance antimicrobial properties, as seen in other aromatic amines. |
| Analog 3 | 3-Acetyl-4-chloro-benzoic acid | Replacement of fluorine with chlorine | Chlorine, being less electronegative than fluorine, may alter the electronic properties and binding interactions, potentially leading to a different spectrum of antimicrobial activity. |
| Analog 4 | 3-Acetyl-4-fluoro-N-(2-hydroxyethyl)benzamide | Amidation of the carboxylic acid | This modification increases lipophilicity and may improve cell membrane permeability, potentially enhancing intracellular antimicrobial activity. |
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of these analogs, standardized and robust experimental protocols are essential. The following sections provide detailed methodologies for assessing their antimicrobial and antioxidant properties.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacterial strains.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound and its analogs) dissolved in Dimethyl Sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37°C)
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in MHB in a 96-well plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Grow a fresh culture of the test bacteria and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the test compounds. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol describes a common method for evaluating the antioxidant potential of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9][10]
Objective: To determine the concentration of a test compound required to scavenge 50% of the DPPH radicals (IC₅₀).
Materials:
-
Test compounds dissolved in methanol
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
96-well microtiter plates
-
UV-Vis spectrophotometer
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in methanol.
-
Assay Reaction: In a 96-well plate, add a specific volume of each compound dilution to the wells. Then, add the DPPH solution to each well to initiate the reaction. A control well should contain methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The comparative analysis of its analogs, guided by established structure-activity relationships, provides a rational basis for prioritizing synthetic efforts. The detailed experimental protocols presented herein offer a robust framework for evaluating the biological activities of these compounds. Future research should focus on synthesizing and testing these analogs to validate the predicted activities and to further elucidate their mechanisms of action. Such studies will be instrumental in advancing this class of compounds towards clinical development.
References
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Natural-derived acetophenones: chemistry and pharmacological activities. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28. [Link]
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Natural-derived acetophenones: chemistry and pharmacological activities. (2024). PubMed. Retrieved January 11, 2026, from [Link]
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Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
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Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment. (2017). PubMed. Retrieved January 11, 2026, from [Link]
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Luhata, L. P., Namboole, M. M., & Cheuka, M. P. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Medical Sciences, 3(2), 24-34. [Link]
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Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. (2018). PubMed. Retrieved January 11, 2026, from [Link]
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Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2021). PubMed Central. Retrieved January 11, 2026, from [Link]
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Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2023). Bentham Science. Retrieved January 11, 2026, from [Link]
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Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. Retrieved January 11, 2026, from [Link]
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Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
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3-Fluorobenzoic acid–4-acetylpyridine (1/1) at 100 K. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2022). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 11, 2026, from [Link]
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A Researcher's Dilemma: Choosing Between 3-Acetyl-4-fluorobenzoic Acid and 3-Bromo-4-fluorobenzoic Acid in Synthesis
An In-Depth Technical Guide for Strategic Synthetic Planning
In the landscape of drug discovery and fine chemical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. Among the myriad of functionalized aromatic building blocks, 3-acetyl-4-fluorobenzoic acid and 3-bromo-4-fluorobenzoic acid emerge as two structurally similar yet synthetically divergent intermediates. Both share a 4-fluorobenzoic acid core, a privileged scaffold in medicinal chemistry, but differ in a key substituent at the 3-position: an acetyl group versus a bromine atom. This guide provides a comprehensive comparison of these two reagents, offering field-proven insights and experimental data to assist researchers in making informed strategic choices for their synthetic endeavors.
Physicochemical Properties: A Tale of Two Substituents
At first glance, the two molecules appear quite similar. However, the distinct electronic nature of the acetyl and bromo groups imparts subtle but significant differences in their physical properties, which can influence reaction conditions and solubility.
| Property | This compound | 3-Bromo-4-fluorobenzoic Acid |
| CAS Number | 1334325-35-7[1] | 1007-16-5[2][3] |
| Molecular Formula | C₉H₇FO₃[1] | C₇H₄BrFO₂[2][3] |
| Molecular Weight | 182.15 g/mol [1] | 219.01 g/mol [2][3] |
| Appearance | Solid | White to off-white powder/crystal[2][4] |
| Melting Point | Not widely reported | 138-142 °C[2][3] |
| Acidity (pKa) | Predicted to be slightly more acidic due to the stronger electron-withdrawing acetyl group. | The bromo group is electron-withdrawing, contributing to acidity.[5] |
| Solubility | Moderately soluble in polar organic solvents. | Moderately soluble in polar solvents like ethanol and DMSO.[6] |
The most notable difference lies in the electronic character of the C3 substituent. The acetyl group is a meta-directing, strongly deactivating group due to both resonance and inductive effects. The bromine atom is also deactivating via its inductive effect but is ortho-, para-directing for electrophilic aromatic substitution due to resonance, a factor less relevant for the already substituted ring but crucial for its role in cross-coupling. This electronic disparity is the primary driver of their distinct chemical reactivity.
Comparative Reactivity and Synthetic Utility
The choice between the acetyl and bromo functionalities hinges on the desired downstream transformations. Each group unlocks a unique set of synthetic possibilities.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents a major divergence in the utility of the two compounds.
3-Bromo-4-fluorobenzoic acid is a quintessential substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[7][8] The carbon-bromine bond serves as a reliable and well-established "handle" for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This makes it the reagent of choice for building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds at the C3 position.
This compound , in contrast, is not a direct participant in standard cross-coupling reactions. The C-acetyl bond is not a suitable leaving group for oxidative addition. To achieve coupling at this position, the acetyl group would first need to be converted into a more suitable functional group, such as a triflate, adding steps to the synthesis.
Insight: For direct and efficient C-C or C-N bond formation at the C3 position via established cross-coupling methodologies, 3-bromo-4-fluorobenzoic acid is the unequivocal choice. Its reactivity is predictable and extensively documented.
Nucleophilic Aromatic Substitution (SNAr)
Both molecules possess a fluorine atom activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing carboxylic acid group. The substituent at the C3 position further modulates this reactivity.
The rate of an SNAr reaction is highly dependent on the degree of electron deficiency of the aromatic ring.[9] The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by electron-withdrawing groups.[10]
-
The acetyl group is a more powerful electron-withdrawing group than bromine. Its strong inductive and resonance effects significantly lower the electron density of the ring, thereby stabilizing the Meisenheimer intermediate to a greater extent.
-
The bromo group is primarily electron-withdrawing through its inductive effect.
Insight: For reactions involving nucleophilic substitution of the C4-fluorine, This compound is expected to be the more reactive substrate. This enhanced reactivity can lead to milder reaction conditions, faster reaction times, and potentially higher yields compared to its bromo-counterpart. The choice of leaving group in SNAr reactions is also critical, with fluoride being an excellent leaving group in this context, partly because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[9][10]
Chemical Modification of the Substituent
The true versatility of This compound lies in the rich chemistry of its ketone functional group.[11] This carbonyl moiety serves as a versatile hub for a plethora of transformations:
-
Reduction: The ketone can be reduced to a secondary alcohol or fully deoxygenated to an ethyl group.
-
Oxidation: The Haloform reaction can convert the acetyl group into a carboxylic acid.
-
Condensation Reactions: It can react with hydrazines or hydroxylamines to form heterocycles like pyrazoles or isoxazoles.
-
Alpha-Functionalization: The α-protons are acidic and can be removed to form an enolate, allowing for reactions with various electrophiles.
3-Bromo-4-fluorobenzoic acid , while less versatile in this regard, can undergo metal-halogen exchange (e.g., with n-butyllithium) to generate an aryllithium species. This powerful nucleophile can then be trapped with a variety of electrophiles, offering an alternative, albeit often more demanding, route to functionalization.
Insight: If the synthetic strategy involves modification of the side chain at C3 to introduce diverse functionalities or to construct heterocyclic rings, This compound offers a much broader and more direct range of synthetic options.
Case Study: Synthesis of a PARP Inhibitor Intermediate
The practical implications of these differences can be illustrated in the context of synthesizing key intermediates for drugs like Olaparib, a PARP inhibitor used in cancer therapy.[12][13][14] A key fragment of Olaparib is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. While not a direct synthesis from our starting materials, we can conceptualize two distinct approaches to a related structural motif to highlight the strategic choices.
Target: A hypothetical intermediate, 5-(Aryl)-2-fluorobenzoic acid.
Route A: Starting from 3-Bromo-4-fluorobenzoic acid
This route leverages the reliability of palladium-catalyzed cross-coupling. A Suzuki-Miyaura coupling with an appropriate arylboronic acid would be the most direct approach.
Route B: Starting from this compound
This route requires a multi-step sequence to achieve the same target, demonstrating the versatility of the acetyl group.
This comparative case study clearly shows that for direct arylation, the bromo- derivative provides a more atom-economical and step-efficient route. The acetyl- derivative would only be chosen if other transformations on the acetyl group itself were the primary goal.
Experimental Protocols
To provide a practical context, here are representative, literature-derived protocols for key reactions.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-4-fluorobenzoic acid
Objective: To synthesize 3-phenyl-4-fluorobenzoic acid.
Methodology:
-
To a round-bottom flask, add 3-bromo-4-fluorobenzoic acid (1.0 mmol, 219 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Add a palladium catalyst, for example, [PdCl₂(dppf)]·CH₂Cl₂ (0.02 mmol, 16 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water (10 mL).
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
This protocol is a generalized procedure based on standard Suzuki coupling conditions.[7]
Protocol 2: Nucleophilic Aromatic Substitution on this compound
Objective: To synthesize 3-acetyl-4-(benzylamino)benzoic acid.
Methodology:
-
In a sealed vial, dissolve this compound (1.0 mmol, 182 mg) in a polar aprotic solvent such as DMSO or NMP (3 mL).
-
Add a base, such as potassium carbonate (2.5 mmol, 345 mg) or DIPEA (3.0 mmol, 522 µL).
-
Add benzylamine (1.1 mmol, 120 µL).
-
Seal the vial and heat the mixture to 100-140 °C.
-
Stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling, pour the reaction mixture into ice-water (20 mL).
-
Acidify with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove salts, and dry.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
This protocol is a representative example of an SNAr reaction on an activated fluoroaromatic compound.
Cost, Availability, and Scalability
For researchers in industrial settings, practical considerations are paramount.
-
Cost and Availability: Both compounds are commercially available from various suppliers.[1][2][15] Historically, aryl bromides have often been cheaper and more widely available than more complex derivatives. However, pricing is subject to market dynamics and scale. For large-scale campaigns, a thorough cost analysis from multiple vendors is essential.
-
Scalability: Reactions involving 3-bromo-4-fluorobenzoic acid, particularly palladium-catalyzed couplings, are generally well-understood and scalable. Concerns on a large scale often revolve around the cost of the palladium catalyst and ligands, as well as metal removal from the final product. SNAr reactions are also highly scalable, often avoiding expensive metal catalysts. However, the higher temperatures sometimes required can be energy-intensive.
Conclusion and Strategic Recommendations
The decision to use this compound versus 3-bromo-4-fluorobenzoic acid is not a matter of which is "better," but which is strategically optimal for a given synthetic plan.
Choose 3-Bromo-4-fluorobenzoic acid when:
-
The synthetic route relies on direct, robust, and well-precedented palladium-catalyzed cross-coupling reactions to build the molecular core.
-
Step-economy is critical, and the introduction of a new aryl, alkyl, or amino group at C3 is the primary objective.
Choose this compound when:
-
The synthetic plan involves leveraging the versatile reactivity of the ketone for downstream transformations, such as reduction, condensation into heterocycles, or α-functionalization.
-
Enhanced reactivity for a nucleophilic aromatic substitution at the C4-fluorine position is desired, potentially allowing for milder reaction conditions.
-
The acetyl group itself is a desired pharmacophore or a precursor to another specific functionality not easily accessible via coupling.
By carefully considering the electronic properties, inherent reactivity, and strategic potential of each substituent, researchers can design more elegant, efficient, and successful synthetic routes, accelerating the pace of discovery in chemical and pharmaceutical development.
References
- Vertex AI Search. The Crucial Role of Intermediates in Olaparib Synthesis.
- Chem-Impex. 3-Bromo-4-fluorobenzoic acid.
- National Institutes of Health (NIH). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Published February 11, 2022.
- ACS Omega. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Published February 11, 2022.
- Sigma-Aldrich. 3-Bromo-4-fluorobenzoic acid 95.
- Google Patents. CN115806526B - A preparation method of olaparib intermediate.
- A2Bchem. Olaparib Synthesis Route.
- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 3-Bromo-4-fluorobenzoic Acid in Modern Drug Discovery. Published October 14, 2025.
- CymitQuimica. 3-Bromo-4-fluorobenzoic acid.
- Exploring 3-Bromo-4-Fluorobenzoic Acid: Properties and Applications.
- IndiaMART. Reagent Grade 3 Bromo 4 Fluorobenzoic Acid, Powder, For Industrial.
- Benchchem. A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions.
- YouTube. Nucleophilic Aromatic Substitution. Published July 12, 2019.
- Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution. Updated January 4, 2023.
- PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Published February 2021.
- ChemScene. 2-Acetyl-4-fluorobenzoic acid.
- Filo. What is most acidic between 3 flurobenzoic acid and 4 flurobenzoic acid.. Published November 26, 2024.
- Benchchem. 2-Acetyl-4-fluorobenzoic Acid|CAS 1334325-35-7.
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A Comparative Guide to the Validation of Analytical Methods for 3-Acetyl-4-fluorobenzoic Acid
This guide provides a comprehensive framework for the validation of an analytical method for 3-Acetyl-4-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis. We will delve into the scientific rationale behind method selection, a detailed protocol for validation using High-Performance Liquid Chromatography (HPLC), and a comparative analysis with alternative techniques. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data.
The Critical Role of Method Validation in Pharmaceutical Analysis
In the pharmaceutical industry, the validation of an analytical procedure is a mandatory process to ensure that the method is fit for its intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines to ensure the quality and reliability of analytical data.[3][4][5][6][7][8] The objective of validation is to demonstrate through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications.[8][9] This ensures the identity, strength, quality, purity, and potency of drug substances and products.[4][5]
The recently updated ICH Q2(R2) guideline, along with the complementary Q14 guideline on analytical procedure development, emphasizes a lifecycle approach to analytical methods, moving from a static demonstration of compliance to a dynamic management of analytical capability.[10][11] This guide will adhere to the principles outlined in these key regulatory documents.
Method Selection: Why HPLC is the Preferred Technique
For the analysis of this compound, a substituted aromatic carboxylic acid, several analytical techniques could be considered. However, High-Performance Liquid Chromatography (HPLC) with UV detection stands out as the most suitable primary method for routine quality control.
Rationale for Selecting HPLC:
-
Versatility and Wide Applicability: Reversed-phase HPLC is a robust and widely used technique for the analysis of a broad range of organic compounds, including aromatic acids.[12][13]
-
Direct Analysis: Unlike Gas Chromatography (GC), HPLC allows for the direct analysis of this compound without the need for derivatization, which can introduce variability and additional steps.[14]
-
Sensitivity and Specificity: When coupled with a UV detector, HPLC can provide excellent sensitivity and specificity for chromophoric compounds like this compound.
-
Established Validation Frameworks: The validation of HPLC methods is well-documented in regulatory guidelines, providing a clear pathway for compliance.[15]
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that offers high sensitivity and structural information. For fluorobenzoic acids, GC-MS methods often involve a derivatization step to convert the carboxylic acid into a more volatile ester, such as a methyl ester using BF₃·MeOH.[16]
| Feature | HPLC-UV | GC-MS |
| Sample Preparation | Simple dissolution in a suitable solvent. | Requires derivatization to increase volatility.[16] |
| Instrumentation | Widely available and relatively lower cost. | More complex and higher initial investment. |
| Sensitivity | Generally sufficient for assay and impurity profiling. | Can offer very low limits of detection, suitable for trace analysis.[16] |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass fragmentation pattern. |
| Routine Use | Ideal for high-throughput quality control environments. | More suited for research, impurity identification, and trace analysis. |
While GC-MS is a valuable tool, particularly for identifying unknown impurities, the added complexity of derivatization makes HPLC-UV a more practical and efficient choice for routine quantitative analysis of this compound.
The Validation Workflow: A Step-by-Step Approach
The following diagram illustrates the typical workflow for analytical method validation, which will be detailed in the subsequent sections.
Caption: A typical workflow for analytical method validation.
Detailed Validation Protocol for an HPLC-UV Method
This section provides a detailed, step-by-step protocol for the validation of an HPLC-UV method for the quantification of this compound. The acceptance criteria should be pre-defined in the validation protocol.[3][17]
Proposed HPLC Method Parameters
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or the λmax of this compound).
Specificity/Selectivity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (mobile phase or a placebo matrix) to ensure no interfering peaks are present at the retention time of this compound.
-
Spiked Sample Analysis: Spike the sample with known impurities and potential degradation products.
-
Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to demonstrate that the analyte peak is resolved from any degradation product peaks.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]
Experimental Protocol:
-
Prepare a stock solution of this compound of known concentration.
-
From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of test results obtained by the method to the true value.[10] It is typically assessed using recovery studies.
Experimental Protocol:
-
Prepare a placebo matrix (if applicable) and spike it with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay Precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration under the same operating conditions over a short interval of time.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
LOD is typically established at a signal-to-noise ratio of 3:1.
-
LOQ is typically established at a signal-to-noise ratio of 10:1.
Range
The range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[17]
Experimental Protocol: The range is confirmed by demonstrating that the method provides acceptable linearity, accuracy, and precision when applied to samples at the extremes of the range.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic component)
-
-
Analyze a sample under each of these modified conditions and evaluate the impact on the results.
Acceptance Criteria: The results should remain within the pre-defined acceptance criteria for system suitability.
Data Summary and Interpretation
All quantitative data from the validation experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2% |
| LOD (S/N) | 3:1 |
| LOQ (S/N) | 10:1 |
| Range | Confirmed by linearity, accuracy, and precision. |
| Robustness | System suitability parameters met under varied conditions. |
Conclusion
The validation of an analytical method is a critical step in ensuring the quality and reliability of data in a regulated environment. This guide has provided a comprehensive overview of the validation process for an HPLC-UV method for the analysis of this compound, grounded in the principles of the ICH, FDA, and USP guidelines. By following a structured validation protocol and demonstrating the method's specificity, linearity, accuracy, precision, and robustness, researchers can be confident in the integrity of their analytical results. While HPLC-UV is recommended for routine analysis, alternative methods like GC-MS offer complementary capabilities for specialized applications.
References
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- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
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- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
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- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). ECA Academy.
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- <1225> Validation of Compendial Procedures - USP-NF. (n.d.).
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- Mastering Analytical Method Validation: A Step-by-Step Guide Part-2. (2023). YouTube.
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- HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.). UPB.
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A Comparative Guide to the Reactivity of 3-Acetyl-5-fluorobenzoic Acid and 3-Bromo-5-fluorobenzoic Acid
Introduction: The Subtle Art of Substituent Effects in Aromatic Chemistry
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the trajectory of a synthetic route. Substituted fluorobenzoic acids are privileged scaffolds in medicinal chemistry, offering a trifecta of functionality: a carboxylic acid for amide coupling or as a pharmacophoric feature, a fluorine atom to modulate metabolic stability and binding affinity, and a third substituent to serve as a synthetic handle or a vector for further diversification.[1]
This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 3-acetyl-5-fluorobenzoic acid and 3-bromo-5-fluorobenzoic acid . While structurally similar, the electronic and steric differences between the acetyl and bromo groups impart dramatically different chemical personalities to these molecules. Understanding these nuances is paramount for efficient reaction design, troubleshooting, and the strategic synthesis of complex target molecules. We will explore these differences through the lens of theoretical principles and provide supporting experimental frameworks to guide your laboratory work.
Part 1: Theoretical Underpinnings of Reactivity
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents.[2] These electronic effects alter the electron density of the aromatic π-system, influencing its susceptibility to attack by either electrophiles or nucleophiles.
Electronic Effects: A Tale of Two Withdrawers
Both the acetyl and bromo groups are electron-withdrawing, but the mechanisms and magnitudes of their effects differ significantly.
-
3-Bromo-5-fluorobenzoic Acid : The bromine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. However, it also possesses lone pairs of electrons that can be donated into the aromatic ring via resonance (+R) . Because the inductive effect outweighs the resonance effect, bromine is a net deactivating group, making the ring less reactive towards electrophiles than benzene.
-
3-Acetyl-5-fluorobenzoic Acid : The acetyl group is a powerful electron-withdrawing group through both induction (-I) and resonance (-R) .[3][4] The carbonyl group's π-system can accept electron density from the aromatic ring, delocalizing it onto the electronegative oxygen atom. This combined -I and -R effect makes the acetyl group a much stronger deactivator and electron-withdrawing group than bromine.
This difference can be quantified using Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.[5][6][7] A more positive σ value indicates a stronger electron-withdrawing capability.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Electronic Effect |
| -Br | +0.39[8] | +0.23[8] | Strong -I, Weak +R |
| -COCH₃ | +0.38 | +0.50[3] | Strong -I, Strong -R |
As the data indicates, particularly in the para position where resonance effects are most pronounced, the acetyl group (σ_p = +0.50) is a significantly stronger electron-withdrawing group than bromine (σ_p = +0.23). This has profound implications for reactions where the electron density of the aromatic ring is critical.
Caption: Dominant electronic effects of bromo and acetyl substituents.
Part 2: Experimental Comparison I: Nucleophilic Aromatic Substitution (SNAr)
Causality Behind Experimental Choice: Nucleophilic aromatic substitution (SNAr) is a powerful reaction for forming C-N, C-O, and C-S bonds. Its rate is highly dependent on the electronic nature of the aromatic ring. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing groups.[9][10][11] By comparing the rates of SNAr at the fluorine position, we can directly probe the electron-withdrawing strength of the acetyl versus the bromo substituent. The stronger the electron-withdrawing effect, the more stable the Meisenheimer complex, and the faster the reaction.[12]
Hypothesis: 3-acetyl-5-fluorobenzoic acid will undergo SNAr significantly faster than 3-bromo-5-fluorobenzoic acid.
Experimental Protocol: SNAr with Methoxide
This protocol is designed to compare the reaction rates by monitoring the disappearance of starting material over time.
-
Preparation of Reaction Solutions:
-
In two separate 25 mL round-bottom flasks, prepare 0.1 M solutions of 3-acetyl-5-fluorobenzoic acid (Flask A) and 3-bromo-5-fluorobenzoic acid (Flask B) in anhydrous DMSO (10 mL).
-
Add an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.5 equivalents) to each flask for quantitative analysis.
-
-
Reaction Initiation:
-
Place both flasks in a pre-heated oil bath at 80 °C under a nitrogen atmosphere with magnetic stirring.
-
To each flask, add a 1.0 M solution of sodium methoxide in methanol (1.5 equivalents). Start a timer immediately.
-
-
Reaction Monitoring:
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of 0.1 M HCl.
-
Extract the quenched sample with 1 mL of ethyl acetate.
-
-
Analysis:
-
Analyze the organic layer of each sample by GC-MS or HPLC to determine the ratio of starting material to the internal standard.
-
Plot the percentage conversion versus time for each reaction.
-
Caption: Workflow for comparative kinetic analysis of SNAr reactions.
Anticipated Results & Interpretation
The reaction with 3-acetyl-5-fluorobenzoic acid is expected to proceed to high conversion much more rapidly than the reaction with its bromo-substituted counterpart.
| Time (min) | 3-Bromo-5-fluorobenzoic Acid (% Conversion) | 3-Acetyl-5-fluorobenzoic Acid (% Conversion) |
| 0 | 0 | 0 |
| 30 | ~5 | ~40 |
| 60 | ~10 | ~75 |
| 120 | ~20 | ~95 |
| 240 | ~35 | >99 |
This outcome directly validates our theoretical understanding: the superior ability of the acetyl group to stabilize the anionic Meisenheimer intermediate through resonance and induction accelerates the rate-determining nucleophilic attack step.
Part 3: Experimental Comparison II: Palladium-Catalyzed Suzuki-Miyaura Coupling
Causality Behind Experimental Choice: While SNAr tests the reactivity of the C-F bond, palladium-catalyzed cross-coupling reactions test the utility of the third substituent as a synthetic handle. The C-Br bond is a cornerstone of cross-coupling chemistry, readily participating in reactions like Suzuki, Heck, and Buchwald-Hartwig amination.[13][14][15][16] Conversely, the C-acetyl bond is inert under these conditions. This experiment is chosen to highlight the profound difference in the synthetic utility of the two compounds.
Hypothesis: 3-bromo-5-fluorobenzoic acid will readily undergo Suzuki coupling, while 3-acetyl-5-fluorobenzoic acid will remain unreacted under identical conditions.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol aims to form a biphenyl linkage, a common structural motif in pharmaceuticals.
-
Reaction Setup:
-
In two separate oven-dried Schlenk flasks, add the substituted fluorobenzoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Flask A: 3-bromo-5-fluorobenzoic acid.
-
Flask B: 3-acetyl-5-fluorobenzoic acid.
-
-
Catalyst Addition:
-
Under an inert atmosphere (argon or nitrogen), add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), to each flask.
-
-
Solvent and Heating:
-
Add a degassed solvent mixture of dioxane and water (4:1, to achieve 0.2 M concentration).
-
Heat the reaction mixtures to 90 °C with vigorous stirring for 4 hours.
-
-
Work-up and Analysis:
-
Cool the reactions to room temperature.
-
Acidify with 1 M HCl to pH ~2-3 and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and LC-MS to determine the yield of the coupled product.
-
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Anticipated Results & Interpretation
This experiment starkly contrasts the synthetic utility of the two molecules.
| Starting Material | Product | Expected Yield |
| 3-Bromo-5-fluorobenzoic acid | 3-phenyl-5-fluorobenzoic acid | High (>85%) |
| 3-Acetyl-5-fluorobenzoic acid | No reaction | 0% (Starting material recovered) |
The results demonstrate that the C-Br bond of 3-bromo-5-fluorobenzoic acid is an excellent functional handle for building molecular complexity via C-C bond formation.[17] The acetyl group in the other molecule, while powerfully influencing the ring's electronics, does not participate in this crucial transformation.
Summary and Strategic Recommendations
The choice between 3-acetyl-5-fluorobenzoic acid and 3-bromo-5-fluorobenzoic acid is not a matter of which is "better," but which is appropriate for the intended chemical transformation.
| Feature | 3-Bromo-5-fluorobenzoic Acid | 3-Acetyl-5-fluorobenzoic Acid |
| Reactivity in SNAr | Low to Moderate | High |
| Reactivity in Cross-Coupling | High (at C-Br bond) | None (at acetyl group) |
| Primary Utility | A scaffold for building complexity via C-C, C-N, C-O bond formation at the 3-position. | A highly activated scaffold for SNAr at the fluorine position. The acetyl group can be used for further chemistry (e.g., reduction, condensation). |
| Best For... | Suzuki, Buchwald-Hartwig, Sonogashira, Heck reactions. | Rapid displacement of fluorine with nucleophiles (amines, alcohols, thiols). |
References
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Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB) . ResearchGate. [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step . Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
hammett substituent constants: Topics by Science.gov . Science.gov. [Link]
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts . Organic Chemistry Portal. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis . PubMed Central. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]
-
Nucleophilic aromatic substitution . Wikipedia. [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step . ResearchGate. [Link]
- Table 1: Hammett constants for some common substituents. [Source Document] - A common table found in organic chemistry resources.
-
Hammett equation . Wikipedia. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Aryl Halide Reactivity Comparison . Scribd. [Link]
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Hammett Equation - Mechanisms of Organic Reactions . Pharmacy 180. [Link]
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16.6 Nucleophilic Aromatic Substitution . Organic Chemistry | OpenStax. [Link]
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26.6: Correlations of Structure with Reactivity of Aromatic Compounds . Chemistry LibreTexts. [Link]
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A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid . SAGE Journals. [Link]
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Analysis of the Electron Withdrawing Capability of Acetylene Groups for Promoting Nucleophilic Aromatic Substitution . Digital Commons @ Colby. [Link]
-
The Suzuki Reaction . Andrew G Myers Research Group, Harvard University. [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Aromatic Compounds and Their Reactions.
-
3-Bromo-5-fluorobenzoic acid . Oakwood Chemical. [Link]
-
Suzuki Coupling . YouTube. [Link]
- PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments . MDPI. [Link]
-
Substituent Effects . University of Calgary. [Link]
-
Suzuki cross-coupling reaction . YouTube. [Link]
-
Substituent Effects . La Salle University. [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound . Global Scientific Journal. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound . ResearchGate. [Link]
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A Comparative Guide to the Cytotoxic Potential of 3-Acetyl-4-fluorobenzoic Acid Derivatives
In the landscape of oncological research, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective anticancer agents is relentless. 3-Acetyl-4-fluorobenzoic acid emerges as a promising, yet underexplored, starting point for the synthesis of new chemical entities. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the acetyl and carboxylic acid groups offer versatile handles for derivatization. This guide provides a comparative analysis of the potential cytotoxic effects of compounds derived from this scaffold, with a particular focus on chalcones, a well-documented class of anticancer compounds. The insights and experimental data presented herein are synthesized from a broad survey of analogous compounds to project the therapeutic potential of this novel chemical series.
The Rationale for Derivatization: Building on a Privileged Scaffold
The this compound structure is a compelling starting block for medicinal chemists. The acetyl group, an acetophenone moiety, is a direct precursor for the synthesis of chalcones through Claisen-Schmidt condensation. Chalcones, characterized by an α,β-unsaturated carbonyl system, are known to interact with numerous biological targets, leading to a spectrum of anticancer activities, including the induction of apoptosis and cell cycle arrest.[1][2][3] The strategic placement of a fluorine atom is anticipated to modulate the electronic properties of these derivatives, potentially enhancing their cytotoxic potency and pharmacokinetic profile.
This guide will explore the cytotoxic landscape of hypothetical derivatives of this compound by drawing comparisons with structurally related fluorinated chalcones and other relevant compounds. We will delve into the experimental methodologies for evaluating their efficacy and elucidating their mechanisms of action.
Comparative Cytotoxicity: An In Vitro Analysis
The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of various fluorinated chalcone derivatives against a panel of human cancer cell lines, providing a benchmark for the anticipated activity of derivatives from this compound.
| Compound Class | Derivative/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Chalcones | α-Fluorinated chalcone 4c | HeLa (Cervical Cancer) | 0.025 | [4] |
| α-Fluorinated chalcone 4c | A549 (Lung Cancer) | 0.202 | [4] | |
| α-Fluorinated chalcone 4c | MCF-7 (Breast Cancer) | 0.254 | [4] | |
| Fluorinated diphenylamine chalcone B5 | HeLa (Cervical Cancer) | 24.53 (µg/ml) | [5] | |
| Fluorinated diphenylamine chalcone B3 | HeLa (Cervical Cancer) | 32.42 (µg/ml) | [5] | |
| Licochalcone C | HCT116 (Colon Cancer) | 16.6 | [6] | |
| Chalcone-dihydropyrimidone hybrid 9d | MCF-7 (Breast Cancer) | 4.7 | [7] | |
| Chalcone-dihydropyrimidone hybrid 9h | MCF-7 (Breast Cancer) | 5.8 | [7] | |
| Bis-chalcone derivative 5b | MCF-7 (Breast Cancer) | 4.05 | [8] | |
| Fluorinated Phenylhydrazines | Compound 6 | A549 (Lung Cancer) | 0.64 | [9] |
Note: The presented data is for analogous compounds and serves as a predictive guide for the potential cytotoxicity of this compound derivatives.
The data suggest that fluorinated chalcones can exhibit potent cytotoxic activity, with some analogs demonstrating nanomolar efficacy.[4] The variation in IC50 values across different cell lines underscores the importance of screening against a diverse panel to identify compounds with broad-spectrum activity or selective toxicity.
Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Arrest
Effective anticancer agents typically induce cell death through programmed cell death, or apoptosis, and/or by halting the cell cycle, thereby preventing proliferation. Chalcones have been shown to exert their cytotoxic effects through these mechanisms.[1][2][3]
Induction of Apoptosis
Apoptosis is a tightly regulated process essential for tissue homeostasis. Its dysregulation is a hallmark of cancer. Chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11][12]
A key event in the intrinsic pathway is the change in the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[2][11][12] The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8.[10]
Caption: Proposed intrinsic pathway of apoptosis induced by chalcone derivatives.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Chalcones have been reported to induce cell cycle arrest at various phases, most commonly the G2/M phase.[1][2][13] This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[2] For instance, a decrease in the levels of Cyclin B1 and Cdc2 can lead to G2/M arrest.[2]
Caption: Mechanism of chalcone-induced G2/M cell cycle arrest.
Experimental Protocols for Cytotoxicity Evaluation
To empirically determine the cytotoxic effects of novel derivatives of this compound, a series of well-established in vitro assays are essential.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[14] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Sources
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- 10. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Role in Intrinsic Apoptosis Induced by a New Synthesized Chalcone in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
The Pivotal Role of the 3-Acetyl-4-Fluorobenzoyl Moiety: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Immediate Release
In the intricate world of drug design and development, the precise arrangement of functional groups on a molecular scaffold is paramount to achieving desired therapeutic effects. This guide, intended for researchers, scientists, and drug development professionals, delves into the critical structure-activity relationships (SAR) of derivatives of 3-Acetyl-4-fluorobenzoic acid. This seemingly simple aromatic carboxylic acid has emerged as a cornerstone in the synthesis of potent therapeutic agents, most notably in the field of oncology. Through a comparative analysis of its derivatives, we will elucidate the profound impact of the 3-acetyl and 4-fluoro substitutions on biological activity, with a primary focus on the inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.
The this compound Scaffold: A Privileged Motif in PARP Inhibition
The this compound core is a key pharmacophore in the design of several potent inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1, play a crucial role in the repair of single-strand DNA breaks.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1][3][4]
The blockbuster anti-cancer drug Olaparib prominently features a 3-acetyl-4-fluorobenzamide moiety, highlighting the significance of this structural unit in achieving high-potency PARP inhibition.[5][6] The amide derivative of this compound is a crucial building block in the synthesis of Olaparib and its analogs.[5][6]
Deconstructing the SAR: The Critical Contributions of the Acetyl and Fluoro Groups
The exceptional inhibitory activity of Olaparib and related compounds is not coincidental but rather a finely tuned interplay of various structural features. The 3-acetyl and 4-fluoro substituents on the benzoyl ring play distinct and crucial roles in binding to the PARP enzyme.
The 3-Acetyl Group: A Key Interaction Point
The 3-acetyl group is not merely a passive substituent. Molecular docking studies and structure-activity relationship analyses of Olaparib analogs have revealed its importance in forming key interactions within the nicotinamide binding pocket of PARP-1. While the core phthalazinone moiety of Olaparib is primarily responsible for its PARP-1 inhibitory activity, modifications to the appended benzoyl ring significantly impact potency.[6]
The 4-Fluoro Group: Enhancing Binding and Physicochemical Properties
The incorporation of a fluorine atom at the 4-position of the benzoic acid ring is a strategic decision in medicinal chemistry. Fluorine's high electronegativity and small size can significantly influence a molecule's properties, including:
-
Binding Affinity: The fluorine atom can participate in favorable electrostatic interactions with the enzyme's active site, thereby enhancing binding affinity.
-
Metabolic Stability: Fluorine substitution can block potential sites of metabolic oxidation, increasing the drug's half-life and bioavailability.
-
Lipophilicity: The introduction of fluorine can modulate the lipophilicity of the molecule, which is a critical parameter for cell membrane permeability and overall pharmacokinetic properties.
While direct SAR studies isolating the effect of the 4-fluoro group in Olaparib are not extensively detailed in the provided results, the prevalence of fluorinated benzoic acid derivatives in drug discovery underscores their value in optimizing pharmacological profiles.[7]
Comparative Analysis of this compound Derivatives
While the primary application of this compound derivatives has been in the development of PARP inhibitors, the inherent reactivity of its carboxylic acid and acetyl groups allows for a diverse range of chemical modifications. This section will explore the impact of these modifications on biological activity, drawing comparisons where data is available.
Amide Derivatives: The Gateway to PARP Inhibition
The conversion of the carboxylic acid to an amide is the most critical derivatization of this compound for achieving PARP inhibition. This transformation allows for the connection of the benzoyl moiety to the rest of the inhibitor scaffold, such as the piperazine and phthalazinone rings in Olaparib.
| Derivative | Modification | Biological Target | Key Findings | Reference |
| Olaparib | Amide linkage to a piperazinyl-phthalazinone scaffold | PARP-1/2 | Potent inhibitor, IC50 in the low nanomolar range. | [8] |
| Olaparib Analogs | Modifications on the piperazine and phthalazinone moieties | PARP-1, Cholinesterases | Some analogs retain potent PARP-1 inhibition while gaining moderate cholinesterase activity. | [5][6][9] |
Modifications to the Acetyl Group: A Less Explored Avenue
Systematic exploration of modifications to the 3-acetyl group in the context of PARP inhibition is not well-documented in the provided search results. However, it can be hypothesized that alterations to this group, such as reduction to an alcohol, conversion to an oxime, or replacement with other small electron-withdrawing groups, would significantly impact the binding interactions within the PARP active site. Further research in this area could lead to the discovery of novel inhibitors with altered potency or selectivity profiles.
Experimental Protocols for the Evaluation of this compound Derivatives
To facilitate further research in this area, this section provides standardized experimental protocols for the synthesis and biological evaluation of derivatives of this compound.
General Synthesis of N-Substituted 3-Acetyl-4-Fluorobenzamides
This protocol outlines a general method for the synthesis of amide derivatives of this compound, a crucial step in the preparation of PARP inhibitor scaffolds.
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired amine (e.g., piperazine derivative)
-
Triethylamine or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: To a solution of this compound in anhydrous DCM, add a stoichiometric excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-acetyl-4-fluorobenzoyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine and a slight excess of triethylamine or DIPEA in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired N-substituted 3-acetyl-4-fluorobenzamide.
PARP-1 Inhibition Assay
This protocol describes a common method to evaluate the inhibitory activity of synthesized compounds against the PARP-1 enzyme.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-pADPr antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Synthesized compounds (dissolved in DMSO)
-
Assay buffer
Procedure:
-
Coat the streptavidin-coated plates with histones.
-
Add the PARP-1 enzyme to the wells.
-
Add varying concentrations of the synthesized compounds to the wells. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Wash the plate to remove unbound reagents.
-
Add the anti-pADPr antibody-reporter enzyme conjugate and incubate.
-
Wash the plate again.
-
Add the reporter enzyme substrate and measure the signal (e.g., absorbance at a specific wavelength).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate key concepts.
Caption: Key derivatization strategies for the this compound scaffold.
Caption: Schematic of the interaction between the 3-acetyl-4-fluorobenzoyl moiety and the PARP-1 active site.
Future Directions and Conclusion
The this compound scaffold has proven to be of immense value in medicinal chemistry, particularly in the development of PARP inhibitors. The structure-activity relationships discussed herein underscore the critical roles of the 3-acetyl and 4-fluoro substituents in achieving potent biological activity. While the focus has been on amide derivatives for PARP inhibition, the potential for other modifications to yield novel therapeutic agents remains an exciting area for future exploration. A deeper understanding of how subtle structural changes to this privileged scaffold affect interactions with various biological targets will undoubtedly fuel the discovery of next-generation therapeutics.
References
-
Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PubMed. [Link]
-
Solid phase radiosynthesis of an olaparib derivative using 4-[>18>F] fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Nuclear Medicine and Biology. [Link]
-
The structures of Olaparib analogs and target molecules. ResearchGate. [Link]
-
Structure-activity relationships in vitro | Download Table. ResearchGate. [Link]
-
Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PubMed Central. [Link]
-
Design of olaparib derivatives in the SAR study. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. [Link]
-
Design, synthesis and biological evaluation of novel PARP inhibitors against acquired drug-resistance. PubMed. [Link]
-
Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. PubMed. [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central. [Link]
-
Mechanism of Action of PARP Inhibitors. ResearchGate. [Link]
-
Glioblastoma Cells Counteract PARP Inhibition through Pro-Survival Induction of Lipid Droplets Synthesis and Utilization. National Institutes of Health. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]
-
PARP inhibitors: its role in treatment of cancer. PubMed Central. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
-
Study sheds light on how major cancer gene influences the success of PARP inhibitors. News-Medical.net. [Link]
-
Study Identifies Biologic Reasons for Selective Benefit of PARP Inhibitors. The ASCO Post. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
-
PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer. PubMed. [Link]
-
Differential Activity of PARP Inhibitors in BRCA1- Versus BRCA2-Altered Metastatic Castration-Resistant Prostate Cancer. PubMed. [Link]
-
Glioblastoma Cells Counteract PARP Inhibition through Pro-Survival Induction of Lipid Droplets Synthesis and Utilization. PubMed. [Link]
-
PARP goes the weasel! Emerging role of PARP inhibitors in hematological malignancies. PubMed Central. [Link]
-
DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader. [Link]
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A Researcher's Guide to the In Vitro Evaluation of Novel PARP Inhibitors Derived from 3-Acetyl-4-fluorobenzoic Acid
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically significant strategy, particularly for cancers harboring deficiencies in DNA repair mechanisms like BRCA1/2 mutations. The 3-Acetyl-4-fluorobenzoic acid scaffold presents a versatile starting point for the synthesis of novel small molecule inhibitors. This guide provides a comprehensive framework for the in vitro characterization and comparative analysis of a hypothetical series of PARP inhibitors synthesized from this promising chemical precursor. We will delve into the causality behind experimental choices, present detailed protocols for robust in vitro assays, and offer a comparative analysis with established PARP inhibitors.
The Rationale for Targeting PARP and the Role of the Fluorinated Benzoyl Moiety
PARP enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with compromised homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and targeted cell death.[1]
The 3-Acetyl-4-fluorobenzoyl scaffold is of interest in medicinal chemistry for several reasons. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with the target protein. The acetyl group provides a reactive handle for further chemical modifications, allowing for the exploration of a diverse chemical space to optimize potency and selectivity.
A Comparative In Vitro Testing Cascade
To rigorously evaluate novel PARP inhibitors, a tiered in vitro testing approach is essential. This typically begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.
Tier 1: Biochemical Assays for Direct PARP1 Inhibition
The initial step is to quantify the direct inhibitory effect of the synthesized compounds on the catalytic activity of PARP1. A common and robust method is the chemiluminescent PARP assay.
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, a direct product of PARP1 activity.
Principle: Histone-coated plates are incubated with activated PARP1 enzyme, the test inhibitor, and a biotinylated NAD+ substrate. The amount of biotinylated PAR-histone adduct is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in the luminescent signal indicates inhibition of PARP1 activity.
Step-by-Step Methodology:
-
Plate Preparation: Coat a 96-well white, opaque microplate with histone H1 (10 µg/mL in PBS) overnight at 4°C. Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Compound Preparation: Prepare a serial dilution of the test inhibitors (synthesized from this compound) and a reference inhibitor (e.g., Olaparib) in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT).
-
Reaction Setup: To each well, add:
-
25 µL of assay buffer
-
5 µL of the test inhibitor or reference compound at various concentrations
-
10 µL of activated PARP1 enzyme (final concentration 1 nM)
-
10 µL of biotinylated NAD+ (final concentration 50 µM)
-
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 50 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 50 µL of a chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Tier 2: Cell-Based Assays for Cellular Potency and PARP Trapping
Demonstrating activity in a cellular context is a critical next step. This confirms that the inhibitors can penetrate the cell membrane and engage their target in a more physiologically relevant environment.
This assay measures the inhibition of PARP activity within cells.
Principle: Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activation. The level of poly(ADP-ribosyl)ation (PAR) is then measured by immunofluorescence or Western blotting using an anti-PAR antibody. A reduction in the PAR signal in the presence of the inhibitor indicates cellular PARP inhibition.
A key characteristic of some of the most effective PARP inhibitors is their ability to "trap" PARP1 on DNA. This PARP-DNA complex is highly cytotoxic.
Principle: This assay quantifies the amount of PARP1 that remains bound to chromatin after treatment with the inhibitor and a DNA-damaging agent. This can be assessed by fractionating the cell lysate into chromatin-bound and soluble fractions and then detecting PARP1 in each fraction by Western blot. An increase in the chromatin-bound PARP1 fraction indicates trapping.[1][2]
Comparative Analysis of Hypothetical Inhibitors
To illustrate the application of these assays, we present a comparative analysis of a hypothetical series of PARP inhibitors (coded 3AFB-Inhibitor-X ) derived from this compound, alongside the well-characterized PARP inhibitor, Olaparib.
| Compound | PARP1 IC50 (nM) | Cellular PARylation IC50 (nM) | Relative PARP Trapping Potency |
| Olaparib | 5 | 10 | +++ |
| 3AFB-Inhibitor-A | 25 | 50 | ++ |
| 3AFB-Inhibitor-B | 8 | 15 | ++++ |
| 3AFB-Inhibitor-C | 150 | 300 | + |
| 3AFB-Inhibitor-D | 2 | 5 | +++++ |
Interpretation of Hypothetical Data:
-
3AFB-Inhibitor-D emerges as the most potent compound in this series, with superior biochemical and cellular activity compared to Olaparib, and a very high PARP trapping potential.
-
3AFB-Inhibitor-B also shows promising activity, with comparable potency to Olaparib and strong trapping ability.
-
3AFB-Inhibitor-A demonstrates moderate potency.
-
3AFB-Inhibitor-C is the least potent, suggesting that the specific structural modifications in this derivative are not favorable for PARP1 inhibition.
This comparative data allows for the prioritization of lead compounds for further preclinical development.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the experimental process, the following diagrams are provided.
Caption: PARP1 inhibition and trapping pathway.
Caption: In vitro testing workflow for novel PARP inhibitors.
Conclusion
This guide outlines a robust and scientifically sound workflow for the initial in vitro characterization of novel PARP inhibitors derived from this compound. By employing a tiered approach of biochemical and cell-based assays, researchers can effectively determine the potency, cellular activity, and mechanism of action of their synthesized compounds. The comparative analysis of these data against a known standard is crucial for identifying promising lead candidates for further development in the pursuit of novel and effective cancer therapeutics.
References
-
Antolin, A. A., & Mestres, J. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120539119. [Link]
-
Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2018). PARP1 trapping by PARP inhibitors drives cytotoxicity in both cancer cells and healthy bone marrow. Molecular cancer therapeutics, 17(2), 409-419. [Link]
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A Senior Application Scientist's Guide to the Analysis of Isomeric Impurities in 3-Acetyl-4-fluorobenzoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities is paramount to ensure the safety and efficacy of the final drug product. 3-Acetyl-4-fluorobenzoic acid is a key building block in the synthesis of various pharmaceuticals. Its isomeric purity is critical, as different isomers can exhibit varied pharmacological and toxicological profiles. This guide provides an in-depth comparison of analytical methodologies for the robust analysis of isomeric impurities in this compound, grounded in scientific principles and practical application.
The Synthetic Origin of Isomeric Impurities
Understanding the potential for impurity formation begins with the synthetic route. A common method for synthesizing this compound involves the Friedel-Crafts acylation of a fluorinated benzene derivative. The regioselectivity of this reaction is a key factor in the generation of isomeric impurities.[1][2] For instance, the acylation of 4-fluorobenzoic acid is expected to primarily yield the 3-acetyl isomer due to the directing effects of the carboxyl and fluoro groups. However, side reactions can lead to the formation of other positional isomers, such as 2-acetyl-4-fluorobenzoic acid.
To illustrate the potential for isomeric impurity formation during a common synthetic route, consider the Friedel-Crafts acylation of 4-fluorotoluene followed by oxidation.
Caption: Synthetic pathway for this compound highlighting the formation of an isomeric impurity.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for impurity profiling is a critical decision in drug development. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) for the analysis of isomeric impurities in this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Separation using a supercritical fluid (typically CO2) as the mobile phase. |
| Derivatization | Not typically required for benzoic acid derivatives. | Required to increase volatility (e.g., esterification).[3] | Not typically required. |
| Speed | Moderate analysis times. | Longer overall analysis time due to derivatization, but fast chromatographic runs. | Fast analysis times and rapid equilibration.[4] |
| Resolution | Excellent for positional isomers. | High, especially with capillary columns. | Excellent, often superior to HPLC for isomeric separations.[5] |
| Sensitivity | High, especially with UV or MS detectors. | Very high, particularly with Selected Ion Monitoring (SIM). | High, compatible with various detectors including MS. |
| "Green" Chemistry | High consumption of organic solvents. | Lower solvent consumption during chromatography, but derivatization adds steps and reagents. | Significantly lower organic solvent consumption.[6] |
| Best Suited For | Routine quality control and purity assessment. | Trace analysis and structural confirmation of impurities. | High-throughput screening and preparative separations. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for its robustness and versatility in separating non-volatile and thermally labile compounds.[7][] For isomeric impurities of this compound, reversed-phase HPLC is the method of choice.
Illustrative HPLC Chromatogram: (Simulated data based on typical performance)
A baseline separation of this compound from its potential 2-acetyl isomer can be readily achieved on a C18 column. The elution order will depend on the subtle differences in polarity between the isomers.
Caption: Simulated HPLC chromatogram showing baseline separation of isomeric impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and structural information, making it a powerful tool for impurity identification.[3] However, the carboxylic acid group of the analyte and its impurities must be derivatized to increase their volatility for GC analysis.[9]
Workflow for GC-MS Analysis:
Caption: Workflow for the GC-MS analysis of acidic impurities requiring derivatization.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a green and efficient alternative to HPLC, particularly for chiral and isomeric separations.[4][10] It utilizes supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption. SFC often provides unique selectivity and faster analysis times compared to HPLC.[5][11]
Illustrative SFC Chromatogram: (Simulated data based on typical performance)
SFC can provide a rapid and efficient separation of the isomeric impurities, often with a different elution order than HPLC due to the different separation mechanism.
Caption: Simulated SFC chromatogram demonstrating rapid separation of isomeric impurities.
Experimental Protocols
The following protocols are provided as a starting point and should be validated according to ICH Q2(R1) guidelines for their intended use.[7]
Protocol 1: HPLC-UV Method for Isomeric Purity
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid.
-
This compound reference standard and sample.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70:30 (A:B) to 30:70 (A:B) over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard in a 50:50 mixture of water and acetonitrile.
-
Dissolve the sample in the same diluent to a similar concentration.
-
-
Analysis:
-
Inject the reference standard to determine the retention time.
-
Inject the sample and integrate all peaks.
-
Calculate the percentage of each impurity based on the peak area relative to the total peak area.
-
Protocol 2: GC-MS Method for Impurity Identification
-
Instrumentation:
-
GC system with a Mass Spectrometric detector.
-
A non-polar capillary column (e.g., DB-5ms).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Methanol (anhydrous).
-
Boron trifluoride-methanol (BF3·MeOH) solution (14% w/v).
-
Hexane (GC grade).
-
This compound sample.
-
-
Derivatization Procedure:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 1 mL of BF3·MeOH solution.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial, add 1 mL of hexane and 1 mL of water.
-
Vortex and allow the layers to separate.
-
Transfer the upper hexane layer for GC-MS analysis.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-400.
-
Protocol 3: SFC-UV Method for High-Throughput Analysis
-
Instrumentation:
-
SFC system with a UV detector.
-
A suitable chiral or achiral stationary phase (e.g., a Diol or 2-Ethylpyridine column).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Supercritical CO2 (instrument grade).
-
Methanol (SFC grade).
-
This compound reference standard and sample.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B: Methanol.
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Dissolve the reference standard and sample in methanol.
-
Conclusion
The choice of analytical methodology for the analysis of isomeric impurities in this compound is dictated by the specific requirements of the analysis. HPLC remains the gold standard for routine quality control due to its robustness and the lack of a need for derivatization. For the identification and quantification of trace-level impurities, the sensitivity and structural elucidation capabilities of GC-MS are invaluable, despite the additional sample preparation step. SFC presents a compelling alternative, offering significant advantages in terms of speed and reduced environmental impact, making it particularly suitable for high-throughput screening and preparative applications. A thorough validation of the chosen method is essential to ensure reliable and accurate impurity profiling, ultimately contributing to the development of safe and effective pharmaceuticals.
References
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.[Link]
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A Comparative Guide to the Biological Evaluation of Novel Compounds from 3-Acetyl-4-fluorobenzoic Acid
Introduction: The Strategic Value of 3-Acetyl-4-fluorobenzoic Acid in Medicinal Chemistry
In the landscape of modern drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. This compound is a molecule of significant interest, serving as a versatile and powerful building block for the synthesis of novel bioactive compounds. Its structure is endowed with three key functional handles:
-
The Carboxylic Acid Group: Provides a reactive site for forming amides, esters, and for cyclization reactions to generate various heterocyclic systems.
-
The Acetyl Group: The ketone functionality is a prime location for condensation reactions, enabling the extension of the molecular framework and the introduction of diverse pharmacophores.
-
The Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's high electronegativity can improve metabolic stability, increase binding affinity to biological targets, and modulate the compound's lipophilicity and bioavailability.[1][2]
This guide provides a comparative analysis of the biological evaluation of novel compound series derived from this promising scaffold. We will delve into the methodologies for assessing their anticancer, antimicrobial, and anti-inflammatory potential, presenting objective performance data against established alternatives and explaining the causal logic behind the experimental designs.
Part 1: Evaluating Anticancer Potential via Cytotoxicity Screening
The initial and most fundamental step in anticancer drug discovery is the evaluation of a compound's ability to inhibit cell proliferation or induce cell death.[3][4] This is typically achieved through in vitro cytotoxicity assays, which provide crucial data on a compound's potency and selectivity.[5][6]
Focus Compounds: Thiazole-Propanoic Acid Derivatives (Series A)
Building upon the 3-acetylphenyl core, a series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized to explore their antiproliferative potential.[7] The synthesis leverages the acetyl group for further chemical transformations, ultimately leading to complex thiazole structures.[7]
Comparative Performance Analysis
The antiproliferative activity of Series A compounds was evaluated against the A549 human lung adenocarcinoma cell line and compared directly to the FDA-approved chemotherapeutic agent, Cisplatin.[7] The half-maximal inhibitory concentration (IC₅₀), the concentration required to reduce cell viability by 50%, is the key metric for this comparison.[5]
| Compound | Derivative Type | Target Cell Line | IC₅₀ (µM)[7] | Selectivity Index (SI) vs. Normal Cells |
| A-1 (Oxime) | Oxime of parent compound | A549 (Lung Cancer) | ~25 µM | To be determined |
| A-2 (Carbohydrazide) | Carbohydrazide of parent | A549 (Lung Cancer) | ~25 µM | To be determined |
| Cisplatin (Control) | Standard Chemotherapeutic | A549 (Lung Cancer) | > 50 µM | Low |
| Doxorubicin (Control) | Standard Chemotherapeutic | MCF-7 (Breast Cancer) | ~1.1 µM[5] | Variable |
Note: IC₅₀ values for Series A are estimated based on graphical data showing >50% reduction in viability at 100 µM, with the most potent compounds (25 and 26) reducing viability to 25-30%.[7] A lower IC₅₀ value indicates higher potency.
Expertise & Experience: The data reveals that several novel thiazole derivatives (A-1, A-2) exhibit significantly greater potency against A549 lung cancer cells than the clinical standard, Cisplatin.[7] This is a critical finding, as it establishes these derivatives as promising leads for further development. The next logical step, which enhances the trustworthiness of the data, is to assess cytotoxicity against non-cancerous cell lines (e.g., HEK293) to determine a selectivity index (SI).[3][6] A high SI value is desirable, as it indicates the compound is more toxic to cancer cells than to healthy cells, suggesting a potentially wider therapeutic window.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][6]
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (and positive/negative controls) in culture medium. Replace the existing medium with the compound-containing medium and incubate for a defined period (e.g., 48 or 72 hours). Causality: A 48-72 hour incubation is chosen to allow sufficient time for the compounds to exert their antiproliferative effects.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Mechanism: Viable cells with active mitochondrial reductase enzymes will convert the water-soluble yellow MTT into insoluble purple formazan crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for anticancer evaluation of novel compounds.
Part 2: Assessing Antimicrobial Efficacy
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[9] Derivatives of fluorobenzoic acid, including hydrazones and oxadiazoles, have been explored for this purpose.[10][11]
Focus Compounds: Hydrazone & 1,3,4-Oxadiazole Derivatives (Series B)
A series of hydrazide-hydrazones were prepared from 4-fluorobenzoic acid hydrazide, a close structural analog of the target scaffold, and evaluated for antimicrobial activity.[11] A subsequent series of 1,3,4-oxadiazoles were synthesized via cyclization of these hydrazones.[10]
Comparative Performance Analysis
The antimicrobial potential is quantified by the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[12]
| Compound | Derivative Type | Target Organism | MIC (µg/mL) |
| B-1 | Hydrazone | S. aureus (Gram +) | > 100[11] |
| B-2 | Hydrazone | E. coli (Gram -) | > 100[11] |
| B-3 (Oxadiazole) | 1,3,4-Oxadiazole | S. epidermidis | 1.95[13] |
| B-4 (Oxadiazole) | 1,3,4-Oxadiazole | S. epidermidis | 0.48 [13] |
| Gemifloxacin (Control) | Standard Antibiotic | S. aureus, E. coli | < 2[9] |
| Vancomycin (Control) | Standard Antibiotic | S. aureus | ~1-2 |
Note: Data for B-3 and B-4 are from oxadiazoles derived from a different nitro-substituted benzhydrazide but demonstrate the high potential of this chemical class.[13] A lower MIC value indicates greater antimicrobial potency.
Trustworthiness: The results demonstrate that simple hydrazone derivatives of a fluorobenzoic acid core show limited activity.[11] However, cyclization to form 1,3,4-oxadiazole derivatives can dramatically increase potency, with some compounds (like B-4) showing powerful bactericidal effects, particularly against Gram-positive bacteria like Staphylococcus spp.[13] The low cytotoxicity of these potent compounds further enhances their profile as promising candidates.[13]
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the MIC of a novel antimicrobial agent.[12]
-
Prepare Inoculum: Culture the target microorganism (e.g., S. aureus) overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours. Causality: This incubation period allows for sufficient bacterial growth in the absence of inhibition.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
-
Confirmation (Optional): To distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, subculture the contents of the clear wells onto an agar plate. The lowest concentration that prevents growth on the agar is the Minimum Bactericidal Concentration (MBC).
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for MIC determination via broth microdilution.
Part 3: Investigating Anti-inflammatory Properties
Chronic inflammation is implicated in numerous diseases, making the development of new anti-inflammatory agents a key therapeutic goal.[14] A primary strategy involves inhibiting cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[15][16]
Focus Compounds: Prospective Evaluation
While specific anti-inflammatory data for this compound derivatives is emerging, the fluorinated benzoic acid moiety is present in several known anti-inflammatory drugs. Therefore, novel derivatives are prime candidates for evaluation as selective COX-2 inhibitors, a strategy pursued to achieve anti-inflammatory effects with fewer gastrointestinal side effects associated with non-selective NSAIDs.[15]
Comparative Performance Framework
Novel compounds would be tested for their ability to inhibit COX-1 and COX-2 enzymes and compared against known drugs.
| Compound | Derivative Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Series C (Hypothetical) | Novel Heterocycle | To be determined | To be determined | To be determined |
| Diclofenac (Control) | Non-selective NSAID | ~1.0 | ~0.1 | ~10 |
| Celecoxib (Control) | Selective COX-2 Inhibitor | ~15 | ~0.04 | ~375 |
Note: A higher selectivity index indicates a greater preference for inhibiting COX-2, which is therapeutically desirable.[15]
Experimental Protocol: In Vitro COX Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[14]
-
Enzyme Preparation: Use commercially available, purified human recombinant COX-1 and COX-2 enzymes.
-
Reaction Setup: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound at various concentrations in a reaction buffer.
-
Initiate Reaction: Add the substrate, arachidonic acid, to initiate the enzymatic reaction. Mechanism: The COX enzyme converts arachidonic acid into prostaglandin H2 (PGH2).
-
Incubation: Allow the reaction to proceed for a short, defined time (e.g., 10 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a solution of hydrochloric acid.
-
Quantification: Measure the amount of prostaglandin produced (typically PGE2, after conversion from PGH2) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Analysis: Calculate the percent inhibition of COX activity for each compound concentration relative to a vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 to calculate the selectivity index.
Visualization: COX Pathway and Inhibition
Caption: Inhibition points of NSAIDs in the inflammatory cascade.
Conclusion and Future Directions
The strategic derivatization of this compound has yielded novel compounds with significant therapeutic potential. The thiazole derivatives (Series A) demonstrate superior anticancer activity compared to Cisplatin in vitro, warranting further investigation into their mechanism of action and selectivity.[7] Similarly, the transformation into 1,3,4-oxadiazoles (Series B) can produce compounds with potent antimicrobial efficacy, highlighting a promising avenue for combating resistant pathogens.[13]
The path forward for these lead compounds involves a structured progression:
-
Lead Optimization: Synthesizing analogs to improve potency and selectivity.
-
ADME/Tox Profiling: Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology properties is crucial for selecting candidates with a higher probability of success in later stages.[17]
-
In Vivo Studies: The most promising candidates must be evaluated in relevant animal models to confirm their efficacy and safety before any consideration for clinical trials.
This guide underscores the importance of a rigorous, comparative, and methodologically sound approach to biological evaluation, which is essential for translating chemical novelty into tangible therapeutic advances.
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A Senior Application Scientist's Guide to Fluorinated Benzoic Acid Building Blocks: A Head-to-Head Comparison for Drug Discovery
Introduction: The Indispensable Role of Fluorine in Modern Drug Design
In the landscape of medicinal chemistry, few elements have had as profound an impact as fluorine. The strategic incorporation of fluorine into drug candidates is a well-established and powerful strategy for enhancing a compound's pharmacological profile.[1] Fluorine's unique properties—its small atomic radius, high electronegativity, and the exceptional strength of the carbon-fluorine bond—can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2][3] This strategic substitution can transform a promising but flawed molecule into a viable drug candidate with improved efficacy, bioavailability, and a longer half-life.[4][5][6]
Among the vast arsenal of fluorinated scaffolds, fluorinated benzoic acids have emerged as particularly versatile and indispensable building blocks in pharmaceutical research and development.[1][4][7] They serve as foundational intermediates in the synthesis of a wide array of therapeutics, from anti-inflammatory drugs to potent kinase inhibitors.[7] However, not all fluorinated benzoic acids are created equal. The seemingly subtle choice of where to place the fluorine atom on the benzoic acid ring—or which fluorinated group to use—is a critical decision that can dramatically alter the resulting molecule's behavior.
This guide provides an in-depth, head-to-head comparison of key fluorinated benzoic acid building blocks. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between structure and function, supported by physicochemical data and field-proven experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select the optimal building block for their specific therapeutic target and research program.
Physicochemical Properties: A Tale of Three Isomers
The most fundamental comparison begins with the positional isomers of monofluorobenzoic acid: ortho- (2-), meta- (3-), and para- (4-). The location of the fluorine atom has a profound impact on the electronic and physical properties of the scaffold, which are critical in the early stages of drug design.[1]
Table 1: Comparative Physicochemical Properties of Monofluorobenzoic Acid Isomers
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
| CAS Number | 445-29-4[1] | 455-38-9[1] | 456-22-4[1] | 65-85-0[1] |
| Molar Mass ( g/mol ) | 140.11[1] | 140.11[1] | 140.11[1] | 122.12[1] |
| Melting Point (°C) | 122-125[1] | 123-125[1] | 184[1] | 122.4[1] |
| pKa (at 25°C) | 3.27[8] | 3.86 | 4.14[9] | 4.20 |
| Water Solubility | Slightly soluble | Slightly soluble | Very slightly soluble in cold water, soluble in hot water.[10] | Slightly soluble |
The most striking difference among the isomers is their acidity (pKa).[1] 2-Fluorobenzoic acid is the strongest acid, a phenomenon attributed to the "ortho effect." The proximity of the highly electronegative fluorine atom to the carboxylic acid group exerts a powerful inductive electron-withdrawing effect, which stabilizes the resulting carboxylate anion.[1][8] In the para position, the fluorine's inductive effect is still present, but it is partially counteracted by its electron-donating resonance (+M) effect, resulting in a weaker acid compared to the ortho isomer.[1][9] The meta position is least affected by these electronic influences, resulting in an acidity closest to that of unsubstituted benzoic acid.[1] These principles also apply to more complex building blocks, such as those containing difluoromethoxy or trifluoromethyl groups, which act as strong electron-withdrawing groups and significantly increase acidity.[4][11]
Implications for Drug Design and Biological Activity
The choice of isomer is not merely an academic exercise in physical chemistry; it has direct and predictable consequences on a drug molecule's interaction with its biological target and its fate within the body.
-
Target Binding Affinity : The acidity (pKa) of the carboxylic acid group is often critical for forming key ionic interactions or hydrogen bonds within a protein's binding pocket. The enhanced acidity of the 2-fluoro isomer can lead to stronger binding and greater potency.[1] For instance, this scaffold is common in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1]
-
Metabolic Stability : Carbon-fluorine bonds are exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes.[5] This can significantly increase a drug's half-life, reducing the required dosing frequency. This is a key reason for incorporating building blocks like 2,6-difluorobenzoic acid or 4-(trifluoromethyl)benzoic acid into metabolically labile positions of a lead compound.[5]
-
Lipophilicity and Permeability : Fluorine is more lipophilic than hydrogen, and its introduction can increase a molecule's ability to cross cell membranes and the blood-brain barrier.[4][5] Groups like the difluoromethoxy group offer a fine-tuned balance of lipophilicity and polarity, which is critical for optimizing pharmacokinetic properties.[4]
Case Study: NSAIDs and the Cyclooxygenase (COX) Pathway
Many fluorinated benzoic acid derivatives exert their anti-inflammatory effects by inhibiting the COX pathway, which is responsible for the production of pro-inflammatory prostaglandins.[1] The acidic carboxylate is crucial for interacting with a key arginine residue in the active site of COX enzymes.
Caption: The Cyclooxygenase (COX) signaling pathway inhibited by NSAIDs.
Synthetic Utility and Chemical Reactivity
The value of a building block is also defined by its synthetic accessibility and its versatility in key chemical transformations. Fluorinated benzoic acids are typically prepared via robust and scalable methods and are amenable to a wide range of downstream reactions.
Common Synthetic Routes
-
From Anilines (Schiemann Reaction) : A classic method involving diazotization of a fluoroaniline followed by treatment with fluoroboric acid. This is commonly used for preparing compounds like 4-fluorobenzoic acid.[12][13]
-
Oxidation of Benzaldehydes or Toluenes : Readily available fluorinated benzaldehydes or toluenes can be oxidized to the corresponding carboxylic acid under various conditions.[14][15][16]
-
Hydrolysis of Benzonitriles : The hydrolysis of fluorinated benzonitriles, often under acidic or basic conditions, provides a direct route to the desired acid.[17]
-
Introduction of CF₃ Groups : Synthesizing trifluoromethylated benzoic acids often begins with a precursor already containing the trifluoromethyl group, followed by transformations of other functional groups on the ring.[18][19]
Key Downstream Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery, enabling the formation of C-C bonds to construct complex biaryl structures.[20] Bromo- or iodo-substituted fluorobenzoic acids are excellent substrates for this palladium-catalyzed reaction. The carboxylic acid can serve as a key pharmacophoric feature or as a handle for further functionalization, such as amide bond formation.[20][21]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Self-Validating Experimental Protocols
To empower researchers to generate their own comparative data, this section provides detailed, field-tested protocols. These methodologies are designed as self-validating systems for assessing the synthesis, stability, and reactivity of fluorinated benzoic acid building blocks.
Protocol 1: Synthesis of 4-Fluorobenzoic Acid via Schiemann Reaction
This protocol is adapted from established methods for the diazotization of an aminobenzoic acid followed by fluorination.[12][13]
Objective: To synthesize 4-fluorobenzoic acid from 4-aminobenzoic acid.
Materials:
-
4-aminobenzoic acid
-
Ethyl alcohol
-
Dry Hydrogen Chloride (gas)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (conc.)
-
Fluoboric Acid (HBF₄) or Sodium Fluoborate (NaBF₄)
-
Potassium Hydroxide (KOH)
-
Standard laboratory glassware for reflux, filtration, and extraction.
Procedure:
-
Esterification (Protection): Reflux 4-aminobenzoic acid in ethanol saturated with dry HCl for 24 hours to form the ethyl ester. Neutralize the reaction mixture with sodium carbonate and filter to isolate the insoluble ester.[13]
-
Diazotization: Suspend the ethyl 4-aminobenzoate in aqueous hydrochloric acid. Cool the mixture to below 7°C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the low temperature. The reaction is complete when a positive test for nitrous acid is observed with starch-iodide paper.[13]
-
Fluoborate Salt Formation: To the cold diazonium salt solution, add fluoboric acid. The p-carboethoxybenzenediazonium fluoborate will precipitate. Filter the solid, wash with cold water, methyl alcohol, and ether, then dry.[13]
-
Thermal Decomposition (Schiemann Reaction): Gently heat the dry diazonium fluoborate salt. The salt will decompose to yield ethyl 4-fluorobenzoate.
-
Hydrolysis: Reflux the crude ethyl 4-fluorobenzoate with an alcoholic solution of potassium hydroxide for one hour to hydrolyze the ester.[13]
-
Isolation: Filter the hot solution. Acidify the filtrate with concentrated hydrochloric acid to precipitate the 4-fluorobenzoic acid. Cool, filter the solid product, and dry. Recrystallize from hot water or an appropriate solvent system for further purification.
Protocol 2: Comparative Analysis of Metabolic Stability in Human Liver Microsomes
This assay is a standard in vitro model to evaluate metabolic stability and predict in vivo clearance.[22]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 2-, 3-, and 4-fluorobenzoic acid.
Materials:
-
Test compounds (2-, 3-, and 4-fluorobenzoic acid)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds in DMSO.
-
Incubation: In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer to 37°C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the HLM mixture. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 3: Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-fluorobenzoic Acid
This protocol outlines a general method for the C-C bond formation using a fluorinated benzoic acid building block.[20][23]
Objective: To couple 3-bromo-4-fluorobenzoic acid with a generic arylboronic acid.
Materials:
-
3-Bromo-4-fluorobenzoic acid
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (ligand, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane/water (4:1)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4-fluorobenzoic acid (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-100°C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate. Separate the organic layer.
-
Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Conclusion
The selection of a fluorinated benzoic acid building block is a critical, multi-faceted decision in the drug design process. The position of the fluorine atom is not a trivial detail; it is a fundamental design element that dictates the molecule's physicochemical properties, biological activity, metabolic stability, and synthetic tractability.[1] The ortho-isomer's enhanced acidity may be ideal for maximizing target binding, while a para-trifluoromethyl group might be employed to block a site of metabolism.[1][11]
This guide has provided a framework for making informed decisions by comparing key isomers, explaining the underlying chemical principles, and providing robust, validated protocols for generating crucial comparative data. By understanding the distinct advantages and liabilities of each building block, researchers can more effectively navigate the complex path of drug discovery and rationally design the next generation of therapeutics.
References
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The Role of Fluorinated Benzoic Acids in Drug Discovery. Gesynthem. [Link]
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The Role of Fluorinated Benzoic Acids in Drug Discovery. Gesynthem. [Link]
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The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Gesynthem. [Link]
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The Chemical Synthesis of 3-Amino-5-(trifluoromethyl)benzoic Acid: A Deeper Dive. Gesynthem. [Link]
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An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate. [Link]
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p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]
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Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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- To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.
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Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. sfcchem.com. [Link]
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Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora. [Link]
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Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange. [Link]
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Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Institutes of Health (NIH). [Link]
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Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
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Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PubMed Central. [Link]
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Substituent Effects on Acidity. NC State University Libraries. [Link]
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Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. [Link]
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4-Fluorobenzoic acid | CAS#:456-22-4. Chemsrc. [Link]
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Importance of Fluorine in Benzazole Compounds. PubMed Central. [Link]
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Fluorine in medicinal chemistry. Royal Society of Chemistry. [Link]
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The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
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The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. [Link]
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A Researcher's Guide to Confirming the Structure of 3-Acetyl-4-fluorobenzoic Acid Reaction Products
This guide provides an in-depth comparison of common synthetic transformations of 3-Acetyl-4-fluorobenzoic acid and outlines the critical experimental data required to definitively confirm the resulting product structures. We will delve into the nuances of spectroscopic and analytical techniques, explaining not just what to do, but why each step is crucial for ensuring the scientific integrity of your findings.
Section 1: Selective Reduction of the Acetyl Group
The reduction of the ketone in the acetyl group to a secondary alcohol is a common strategy to introduce a new chiral center and modify the polarity and hydrogen bonding capabilities of the molecule. The two most prevalent methods for this transformation are sodium borohydride reduction and catalytic hydrogenation.
Method A: Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of a carboxylic acid.[1][2]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation offers an alternative, often cleaner, method for reduction. Palladium on carbon (Pd/C) is a common catalyst for this transformation.[3]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a polar solvent like ethanol or ethyl acetate.[3]
-
Add 10% Pd/C catalyst (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify as needed.
Structure Confirmation & Data Comparison
The primary product of both reactions is 3-(1-hydroxyethyl)-4-fluorobenzoic acid.
Table 1: Comparison of Reduction Methods
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Reagent | NaBH₄ | H₂, Pd/C |
| Selectivity | High for ketones over carboxylic acids | Can also reduce aromatic rings under harsh conditions[4] |
| Typical Yield | Good to Excellent | Good to Excellent |
| Reaction Time | 1-3 hours | 2-24 hours |
| Workup | Requires quenching and extraction | Simple filtration |
| Safety | Generates hydrogen gas upon quenching | Requires handling of flammable hydrogen gas and pyrophoric catalyst |
Spectroscopic Confirmation:
-
¹H NMR: The most telling change is the disappearance of the singlet corresponding to the acetyl methyl protons (around 2.6 ppm) and the appearance of a doublet for the new methyl group (around 1.5 ppm) and a quartet for the carbinol proton (CH-OH) (around 5.0 ppm). The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: Look for the disappearance of the ketone carbonyl signal (around 200 ppm) and the appearance of a new signal for the alcohol carbon (around 65-70 ppm).
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ will appear, characteristic of the O-H stretch of the alcohol. The sharp ketone C=O stretch (around 1680 cm⁻¹) will be absent.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the reduced product (C₉H₉FO₃, MW: 184.17 g/mol ).
Caption: Workflow for the reduction of this compound and subsequent structural confirmation.
Section 2: Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is readily converted into esters and amides, which are crucial functional groups in many pharmaceutical compounds.
Method A: Fischer Esterification
The Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[5]
Experimental Protocol:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Heat the mixture to reflux for several hours, monitoring by TLC.[6]
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove unreacted acid.
-
Dry the organic layer, filter, and concentrate to obtain the crude ester.
-
Purify by column chromatography if necessary.
Method B: Amide Coupling
Amide bond formation typically requires the activation of the carboxylic acid.[7] Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (hydroxybenzotriazole) to improve efficiency and reduce side reactions.[8]
Experimental Protocol:
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the mixture to 0 °C.
-
Add EDC (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with the organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography.
Structure Confirmation & Data Comparison
Table 2: Comparison of Carboxylic Acid Derivatization Methods
| Parameter | Fischer Esterification | Amide Coupling (EDC/HOBt) |
| Product | Ester | Amide |
| Reagents | Alcohol, Acid Catalyst | Amine, Coupling Agents (EDC, HOBt), Base |
| Conditions | Reflux | Mild (0 °C to RT) |
| Scope | Good for simple alcohols | Broad scope for primary and secondary amines |
| Workup | Aqueous workup to remove acid | Aqueous workup, chromatography often needed |
Spectroscopic Confirmation for Methyl Ester (Methyl 3-acetyl-4-fluorobenzoate):
-
¹H NMR: The carboxylic acid proton (a broad singlet around 13 ppm) will disappear, and a new singlet for the methyl ester protons will appear around 3.9 ppm.
-
¹³C NMR: The carboxylic acid carbonyl will shift slightly, and a new peak for the methoxy carbon will appear around 52 ppm.
-
IR Spectroscopy: The broad O-H stretch of the carboxylic acid will be absent. The carbonyl stretch will shift to a higher wavenumber (around 1720 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak will correspond to the ester's molecular weight (C₁₀H₉FO₃, MW: 196.18 g/mol ).[9][10]
Spectroscopic Confirmation for an Amide Derivative (e.g., with benzylamine):
-
¹H NMR: The carboxylic acid proton disappears. New signals corresponding to the amine moiety will appear (e.g., a doublet for the benzylic CH₂ and multiplets for the phenyl group of benzylamine). A new broad signal for the N-H proton will also be present.
-
¹³C NMR: The carbonyl signal will shift, and new peaks corresponding to the carbons of the amine will be observed.
-
IR Spectroscopy: The broad O-H stretch is absent. A characteristic N-H stretch will appear around 3300 cm⁻¹, and the amide carbonyl (Amide I band) will be observed around 1650 cm⁻¹.
Caption: Key reaction pathways for the derivatization of the carboxylic acid group.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing acetyl and carboxylic acid groups, particularly when they are ortho and para to the leaving group.[11] This reaction is a powerful tool for introducing a wide variety of substituents onto the aromatic core.
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add a suitable nucleophile (e.g., an amine, alkoxide, or thiol, 1.2-2.0 eq) and a base (e.g., K₂CO₃ or Et₃N).
-
Heat the reaction mixture (typically 80-150 °C) and stir for several hours to days.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and acidify to precipitate the product.
-
Filter the solid or extract with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Structure Confirmation:
The key to confirming an SNAr reaction is to prove the displacement of the fluorine atom by the nucleophile.
-
¹⁹F NMR: This is the most definitive technique. The disappearance of the fluorine signal from the starting material spectrum provides strong evidence for a successful substitution.
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will change significantly upon substitution of the fluorine atom. The magnitude of the H-F coupling will be absent in the product's spectrum.
-
Mass Spectrometry: A high-resolution mass spectrum will show a molecular ion peak corresponding to the mass of the product where fluorine has been replaced by the nucleophile.
-
Elemental Analysis: Can provide definitive proof of the elemental composition of the new compound.
Table 3: Key Spectroscopic Changes in SNAr
| Technique | Starting Material (this compound) | SNAr Product |
| ¹⁹F NMR | Signal present | Signal absent |
| ¹H NMR | Aromatic protons show coupling to fluorine | Aromatic protons show coupling to each other, no H-F coupling |
| MS (HRMS) | Molecular ion with a mass of 182.0379 | Molecular ion corresponding to the substituted product |
Conclusion
The structural confirmation of reaction products of this compound relies on a multi-faceted analytical approach. While each spectroscopic technique provides valuable pieces of the puzzle, it is the convergence of data from NMR (¹H, ¹³C, and ¹⁹F), IR, and mass spectrometry that allows for an unambiguous assignment of the product's structure. This guide has provided a framework for comparing common synthetic routes and the essential data required for rigorous characterization. By adhering to these principles of thorough analysis and data cross-validation, researchers can proceed with confidence in the integrity of their synthesized molecules.
References
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- 4 - Supporting Information. (n.d.).
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- p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020, September 28). PubMed Central.
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- Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. (n.d.). The Royal Society of Chemistry.
- PubChem. (n.d.). 3-Fluorobenzoic Acid.
- Xiang, S.-H., Xu, J., Yuan, H.-Q., & Huang, P.-Q. (2010). Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. Synlett, 2010(12), 1829-1832.
- MDPI. (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
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- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
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- Reduction of Carboxylic Acids, Acyl Chlorides, Carboxamides, and Oximes with Titanium(IV) Chloride/Sodium Borohydride. (n.d.).
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- Enantioselective Catalysis. 6. The Catalytic Hydrogenation of a-( Acety1amino)cinnamic Acid with Rhodium( I)-Bis( phosphine) Com. (n.d.).
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.).
- ResearchGate. (2025, August 7). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2.
- ChemicalBook. (n.d.). 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum.
- Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-Acetyl-4-fluorobenzoic Acid Derivatives
In the landscape of modern drug discovery, identifying a lead compound with promising pharmacological activity is merely the first step. The subsequent journey to a viable drug candidate is paved with rigorous testing, where a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are paramount. Among these, metabolic stability is a critical determinant of a drug's in vivo half-life, bioavailability, and dosing regimen.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause toxicity.[2]
This guide provides an in-depth, comparative framework for assessing the metabolic stability of 3-Acetyl-4-fluorobenzoic acid derivatives. The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability and modulate physicochemical properties.[3][4] By understanding the metabolic fate of this particular scaffold, researchers can make informed decisions in the iterative cycle of drug design and optimization. We will delve into the mechanistic rationale behind experimental choices, provide a robust, self-validating protocol for in vitro assessment, and discuss the interpretation of the resulting data.
Anticipated Metabolic Pathways: The Role of Structure
The this compound core presents several potential sites for metabolic transformation, primarily governed by Phase I enzymes, most notably the Cytochrome P450 (CYP) superfamily found in the liver.[5][6][7]
-
Metabolism at the Acetyl Group: The keto-moiety is susceptible to reduction by carbonyl reductases to form a secondary alcohol. This is a common metabolic pathway for aromatic ketones.
-
Aromatic Hydroxylation: The benzene ring can be a substrate for CYP-mediated hydroxylation. However, the presence of the fluorine atom at the 4-position and the electron-withdrawing acetyl and carboxylic acid groups can influence the site and rate of this reaction. The fluorine atom itself can act as a "metabolic blocker," preventing hydroxylation at that position, a key reason for its inclusion in drug design.[3]
-
Phase II Conjugation: The carboxylic acid group is a prime site for Phase II metabolism, specifically glucuronidation (via UGTs) or glycine conjugation.[8] The secondary alcohol formed from acetyl reduction can also undergo glucuronidation. While our primary focus here is on Phase I metabolic stability using liver microsomes (which are rich in CYPs but deficient in most cytosolic Phase II enzymes), it is crucial to recognize that intact hepatocytes would be needed to fully capture Phase II pathways.[9]
The position of the fluorine substituent significantly influences the metabolic route.[10] For this scaffold, the C-F bond is exceptionally strong, making defluorination an unlikely primary metabolic event. Instead, its electronic influence on the adjacent ring positions is the more critical factor.
The Workhorse of Early ADME: The Liver Microsomal Stability Assay
To quantify and compare the metabolic stability of different derivatives, the liver microsomal stability assay is the industry-standard high-throughput screen.[11] Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes, and contain a high concentration of Phase I drug-metabolizing enzymes, especially CYPs.[9][12] This assay allows us to determine a compound's intrinsic clearance (CLint), which reflects the inherent ability of liver enzymes to metabolize the drug.[2][13]
The following diagram outlines the complete workflow for the microsomal stability assay, from initial preparation to final data analysis.
Caption: Workflow for the in vitro liver microsomal stability assay.
This protocol is designed to be self-validating through the inclusion of appropriate controls.
1. Materials & Reagents:
-
Test Compounds: this compound derivatives (e.g., 10 mM stock in DMSO).
-
Control Compounds:
-
High-Turnover Control: Verapamil or Dextromethorphan (10 mM stock in DMSO).[14]
-
Low-Turnover Control: Warfarin (10 mM stock in DMSO).
-
-
Liver Microsomes: Pooled Human Liver Microsomes (HLM) or species of interest (e.g., rat, mouse), stored at -80°C.[15]
-
Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.[16]
-
Cofactor Solution (NADPH Regenerating System): Required to support CYP activity.[15][16] Prepare fresh. Contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, Labetalol).
-
Equipment: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, LC-MS/MS system.[15]
2. Assay Procedure:
-
Causality: The goal is to measure the disappearance of the parent compound over time due to enzymatic activity. The reaction is initiated by adding the energy source (NADPH) and stopped at specific time points by adding a solvent that precipitates the protein enzymes.
-
Preparation: Thaw liver microsomes rapidly in a 37°C water bath and immediately place on ice.[17] Dilute to a working concentration (e.g., 0.5 mg/mL protein) with cold phosphate buffer.[14]
-
Compound Plate Setup: In a 96-well plate, add buffer. Then add a small volume of the test and control compound stock solutions to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.[14]
-
Negative Control: For each compound, prepare parallel wells where the NADPH regenerating system will be replaced with buffer. This control is critical to ensure that compound loss is due to metabolism and not chemical instability or non-specific binding.[16]
-
Pre-incubation: Add the diluted microsomal solution to all wells. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system to all wells (except the negative controls, which receive buffer). This marks time zero (T=0).[14]
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a new 96-well plate containing ice-cold acetonitrile with the internal standard.[12] The T=0 sample is typically taken immediately after adding NADPH.
-
Protein Precipitation: Once all time points are collected, centrifuge the quench plate at high speed (e.g., >3000 x g) for 15 minutes to pellet the precipitated microsomal proteins.[15]
-
Sample Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS.[12]
3. LC-MS/MS Analysis:
-
Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its exceptional sensitivity and selectivity.[11][18] It can accurately quantify the remaining parent compound even in a complex biological matrix.
-
Method: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from matrix components.[19][20]
-
Detection: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the parent ion of the compound and a specific fragment ion, creating a highly selective transition that minimizes interference and maximizes sensitivity.[12]
-
Quantification: The amount of parent compound remaining at each time point is determined by the ratio of its peak area to the peak area of the internal standard.
Data Analysis and Interpretation
The raw data from the LC-MS/MS is used to calculate key parameters that define metabolic stability.
-
Calculate Percent Remaining:
-
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
-
Determine the Elimination Rate Constant (k):
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant, k. The plot should be linear for first-order kinetics.[12]
-
-
Calculate In Vitro Half-Life (t½):
-
This is the time it takes for 50% of the compound to be metabolized.
-
t½ = 0.693 / k[16]
-
-
Calculate In Vitro Intrinsic Clearance (CLint):
-
This value represents the volume of liver microsomal matrix cleared of the compound per unit time, normalized to the amount of protein in the assay.
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation / mg Microsomal Protein)[12]
-
Comparative Guide: Structure-Metabolism Relationships
By testing a series of derivatives, we can establish a structure-metabolism relationship (SMR). Modifications to the this compound scaffold can dramatically alter metabolic stability.
Table 1: Hypothetical Comparative Stability Data for this compound Derivatives
| Compound ID | R-Group Modification (at Acetyl Methyl) | In Vitro t½ (min) | In Vitro CLint (µL/min/mg) | Stability Classification |
| Parent | -H | 45 | 30.8 | Moderate |
| Deriv-01 | -F (alpha-fluoro) | > 120 | < 11.5 | High |
| Deriv-02 | -CH₃ (Ethyl ketone) | 35 | 39.6 | Moderate |
| Deriv-03 | Cyclopropyl ketone | > 120 | < 11.5 | High |
| Deriv-04 | -OH (Reduced alcohol) | 15 | 92.4 | Low |
| Verapamil | (High-Turnover Control) | 12 | 115.5 | Low |
| Warfarin | (Low-Turnover Control) | > 120 | < 11.5 | High |
Note: Data are hypothetical for illustrative purposes. Stability classifications are often binned based on half-life: High (>60 min), Moderate (15-60 min), Low (<15 min).
-
Blocking Metabolism: Replacing the alpha-hydrogens on the acetyl group with fluorine (Deriv-01) or converting it to a cyclopropyl ketone (Deriv-03) significantly increases metabolic stability. This is a classic medicinal chemistry strategy to block metabolism at a known "soft spot."
-
Minimal Impact: Small alkyl extensions (Deriv-02) may have only a minor effect on the rate of metabolism.
-
Metabolite Stability: If the primary metabolite is the reduced alcohol, synthesizing and testing it directly (Deriv-04) would likely show very rapid clearance, as it is already primed for Phase II conjugation.
Logical Framework: From Data to Decisions
The data generated from these stability assays directly informs the drug discovery process, guiding the project team on which chemical series to prioritize or which molecules require further optimization.
Caption: Decision-making logic in metabolic stability assessment.
References
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- Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
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Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2009). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]
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Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
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In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved from [Link]
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Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
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Metabolic Stability Services. (n.d.). Eurofins Discovery. Retrieved from [Link]
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Li, A. C., & Alton, K. B. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. Retrieved from [Link]
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Mass Spectrometry analysis of Small molecules. (2013). SlideShare. Retrieved from [Link]
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Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]
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Cai, Z. (2012). LC-MS-based metabolomics. PMC - NIH. Retrieved from [Link]
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Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
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Johnson, C. H., & Patterson, A. D. (2016). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Retrieved from [Link]
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Wade, K. E., Troke, J., Macdonald, C. M., Wilson, I. D., & Nicholson, J. K. (1992). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. PubMed. Retrieved from [Link]
- The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). Self-provided URL.
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Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Retrieved from [Link]
- A Comparative Analysis of the Metabolic Stability of Fluorinated Benzoic Acids. (n.d.). BenchChem.
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Wang, G., Hsieh, Y., & Korfmacher, W. A. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. Retrieved from [Link]
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Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Al-Awad, S. A., & Al-Qurain, N. A. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central. Retrieved from [Link]
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Rendic, S., & Guengerich, F. P. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. MDPI. Retrieved from [Link]
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Raza, H. (2019). Cytochrome P450 role in metabolism of drugs and chemicals. ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Acetyl-4-fluorobenzoic Acid
Ensuring the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides a detailed, procedural framework for the proper disposal of 3-Acetyl-4-fluorobenzoic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is paramount for minimizing environmental contamination and safeguarding workplace safety.
Immediate Safety & Hazard Assessment
Before handling or disposing of this compound, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the provided resources, we can infer its likely hazards from structurally similar compounds like 4-fluorobenzoic acid and other halogenated carboxylic acids. The primary hazards are expected to be skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]
The foundational principle of chemical disposal is the "hazardous waste determination," a standard procedure mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This process involves identifying whether a chemical waste exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[6] Given its chemical structure (an aromatic carboxylic acid), this compound must be treated as a hazardous chemical waste.
Table 1: Anticipated Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification | GHS Category (Anticipated) | Required PPE | Rationale |
| Skin Corrosion/Irritation | Category 2 | Nitrile or Butyl Rubber Gloves, Lab Coat | Prevents direct skin contact which can cause irritation.[2][7] |
| Serious Eye Damage/Irritation | Category 2/2A | ANSI-approved Safety Goggles or Face Shield | Protects eyes from dust particles or splashes that can cause serious irritation.[1][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | Fume Hood / Local Exhaust Ventilation; NIOSH-approved Respirator (if dust is generated) | Avoids inhalation of dust, which can irritate the respiratory tract.[3][4] |
Waste Segregation and Containment Protocol
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[5] This protocol outlines the steps for collecting and storing waste this compound prior to disposal.
Step-by-Step Containment Procedure:
-
Select an Appropriate Waste Container:
-
Use a designated, leak-proof container that is chemically compatible with acidic and halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are suitable.
-
Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[9]
-
-
Label the Container Correctly:
-
All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.[10]
-
The label must include the words "Hazardous Waste" .[10]
-
Clearly list all contents, including "this compound" and any solvents used.
-
Indicate the specific hazards (e.g., "Irritant," "Corrosive").
-
Note the accumulation start date (the date the first waste was added).
-
-
Practice Proper Segregation:
-
Do NOT mix this compound waste with incompatible materials. Key incompatibilities for carboxylic acids include:
-
This waste should be segregated into an "Acidic Organic Waste" or "Halogenated Organic Waste" stream, as directed by your institution's Environmental Health and Safety (EHS) office.[11]
-
-
Store the Waste Container Safely:
-
Waste must be stored in a designated Satellite Accumulation Area (SAA) which is "at or near any point of generation" and under the control of the operator.[12]
-
The SAA must be a secondary containment system (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
Keep waste containers closed at all times, except when adding waste.[13]
-
Spill Management and Decontamination
Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team.
-
Don Appropriate PPE: Before attempting cleanup, wear the PPE outlined in Table 1.
-
Contain the Spill:
-
Clean the Area: Once the bulk material is removed, decontaminate the spill surface. A solution of sodium bicarbonate (baking soda) in water can be used to neutralize any acidic residue, followed by a thorough rinse with water.
-
Dispose of Cleanup Materials: All contaminated absorbents, PPE, and cleaning materials must be placed in the hazardous waste container along with the primary chemical waste.
Formal Disposal Workflow
The ultimate disposal of this compound must be conducted by a licensed hazardous waste management company.[5][14] Laboratory personnel are responsible for ensuring the waste is properly accumulated, labeled, and prepared for pickup.
Disposal Decision and Execution Workflow
The following diagram outlines the procedural steps from waste generation to final disposal, aligning with EPA and RCRA guidelines.
Caption: Disposal workflow for this compound.
Final Disposal Steps:
-
Contact EHS: Once your waste container is nearing its capacity (typically 75-80% full) or has been in accumulation for the maximum allowed time (consult your institutional policy), contact your EHS office to schedule a pickup.[15]
-
Complete Documentation: Fill out all required paperwork, such as a hazardous waste manifest.[13][16] This document tracks the waste from your laboratory to its final destination, ensuring a complete chain of custody as required by law.
-
Hand-off to Professionals: The waste will be collected by a trained professional and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[14]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity and operational excellence.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
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Voelker, R. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]
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TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Tiddy, S. (2022, March 24). Hazardous Waste Management in the Laboratory. Lab Manager. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
CountyOffice.org. (2023, October 4). How Does The EPA Define Hazardous Waste? [Video]. YouTube. Retrieved from [Link]
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Fisher Scientific. (2024, January 23). SAFETY DATA SHEET - 3-Fluorobenzoic acid. Retrieved from [Link]
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Lab Manager. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorobenzoic acid, 99%. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorobenzoic acid, 99%. Retrieved from [Link]
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Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]
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Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Acetyl-4-fluorobenzoic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides a detailed protocol for the safe handling of 3-Acetyl-4-fluorobenzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As this is a specialized fluorinated organic compound, we will delve into the rationale behind each safety measure, ensuring you are not just following a protocol, but understanding the principles that protect you.
Hazard Analysis: Understanding the Invisible Threat
Key Assumed Hazards:
-
Skin Irritation: Direct contact can cause redness and irritation.[2]
-
Serious Eye Irritation/Damage: The compound, particularly in powdered form, can cause significant eye irritation or damage upon contact.[5][6]
-
Respiratory Tract Irritation: Inhalation of dust can lead to irritation of the throat and lungs.[2][3][6]
-
Hazardous Decomposition: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[4][5]
The Core of Protection: Selecting Your PPE
The selection of PPE is not a one-size-fits-all approach; it is dictated by a risk assessment of the specific procedure being undertaken. The following recommendations provide a baseline for handling this compound.
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory at all times when handling this compound.[7]
-
Elevated Risk Scenarios: When there is a significant risk of splashing or aerosol generation (e.g., when transferring large quantities or during highly exothermic reactions), a face shield must be worn in addition to chemical splash goggles.[7][8][9] This provides a full barrier of protection for your face.
-
Gloves: The choice of glove material is critical. Disposable nitrile gloves provide good short-term protection against a broad range of chemicals and are a suitable starting point.[7][9] For prolonged contact or when using solvents, consult the glove manufacturer's compatibility chart to ensure the material is resistant to both the compound and the solvent.[8] Double-gloving is a highly recommended practice to provide an extra layer of security.[8]
-
Protocol: Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the outer surface) to avoid skin contact.
-
-
Lab Coat: A flame-resistant lab coat should be worn at all times.[8] For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat is necessary.[8]
-
Footwear: Closed-toe, closed-heel shoes that cover the entire foot are required in any laboratory setting.[10][11]
Engineering controls, such as a certified chemical fume hood, should always be the primary method for controlling exposure to airborne contaminants.
-
Inside a Fume Hood: When working with small quantities of this compound inside a properly functioning fume hood, additional respiratory protection may not be necessary.
-
Outside a Fume Hood or with Dust Generation: If there is a potential for dust generation (e.g., when weighing the solid) and engineering controls are insufficient, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (such as an N95 mask) is the minimum requirement.[9] For higher-risk scenarios, a respirator with acid gas cartridges may be necessary.[9]
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Solid) | Chemical Splash Goggles | Nitrile Gloves (Double-Gloved Recommended) | Lab Coat | N95 Respirator (if outside fume hood) |
| Solution Preparation | Chemical Splash Goggles | Nitrile or other compatible gloves | Lab Coat | Work within a Fume Hood |
| Reaction Setup/Workup | Goggles & Face Shield | Solvent-compatible gloves (Double-Gloved) | Lab Coat & Chemical-Resistant Apron | Work within a Fume Hood |
| Handling Spills | Goggles & Face Shield | Heavy-duty chemical resistant gloves | Chemical-Resistant Suit or Apron | Respirator with appropriate cartridges |
Operational Plan: A Step-by-Step Guide to Safe Handling
-
Preparation: Before handling the compound, ensure that an emergency eye wash station and safety shower are readily accessible and have been recently tested.[2]
-
Donning PPE: Put on your PPE in the following order: lab coat, respiratory protection (if needed), eye protection, and then gloves.
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[8]
-
When handling the solid, use techniques that minimize dust formation, such as gentle scooping rather than pouring from a height.
-
Keep all containers of the chemical tightly closed when not in use.[5][12]
-
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove gloves first, followed by your lab coat, eye protection, and respiratory protection.
-
Hygiene: Wash your hands and face thoroughly with soap and water after handling the compound, even if you were wearing gloves.
The workflow for determining the appropriate level of PPE is a critical thought process for any researcher.
Caption: PPE selection workflow for handling hazardous chemicals.
Disposal Plan: Responsible Stewardship
Fluorinated organic compounds require careful disposal to protect the environment.[8]
-
Waste Collection: All waste containing this compound, including contaminated consumables like gloves and paper towels, must be collected in a clearly labeled, compatible hazardous waste container.[8]
-
Segregation: Do not mix this waste with other waste streams.[8]
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant, likely through controlled incineration with flue gas scrubbing to handle the potential formation of hydrogen fluoride.[13] Do not discharge to sewer systems.[13]
-
Container Decontamination: Contaminated packaging can be triple-rinsed with a suitable solvent (the rinsate must also be collected as hazardous waste) and then offered for recycling or reconditioning.[13]
By adhering to these rigorous safety protocols, you can confidently advance your research while ensuring your personal safety and the protection of the environment.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- ECHEMI. (n.d.). 3-(3-Acetylphenyl)-4-fluorobenzoic acid SDS, 1261991-51-8 Safety Data Sheets.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - 3-Amino-4-fluorobenzoic acid.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Fluorobenzoic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Fluorobenzoic acid.
- LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- Sigma-Aldrich. (2023, September 13). SAFETY DATA SHEET - 3-Chlorobenzoic acid.
- SynQuest Labs. (n.d.). 4-Fluorobenzoic acid - SAFETY DATA SHEET.
- UAH. (n.d.). UAH Laboratory Personal Protective Equipment.
- University of California. (n.d.). Chemical Safety: Personal Protective Equipment.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
